3,5-Di-caffeoylquinic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24O12 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(3S,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m0/s1 |
InChI Key |
KRZBCHWVBQOTNZ-KBGJWNOUSA-N |
Isomeric SMILES |
C1C(C[C@@H](C([C@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Dicaffeoylquinic Acid: Natural Occurrence and Biosynthesis
Executive Summary
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent member of the caffeoylquinic acid class of polyphenols, compounds renowned for their significant therapeutic potential. As a diester of caffeic acid and quinic acid, 3,5-DCQA exhibits a range of potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anti-diabetic properties, making it a molecule of high interest for researchers, scientists, and drug development professionals.[1][2][3][4][5] This technical guide provides a comprehensive exploration of 3,5-DCQA, focusing on its diverse natural sources and the intricate biosynthetic pathways that govern its formation in plants. Furthermore, it details validated methodologies for its efficient extraction and subsequent analytical quantification, offering a holistic view for its study and application.
Part 1: Introduction to 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid belongs to the phenylpropanoid family and is structurally defined by the esterification of the hydroxyl groups at positions 3 and 5 of quinic acid with two molecules of trans-caffeic acid[6].
-
Chemical Formula: C₂₅H₂₄O₁₂[7]
The pharmacological significance of 3,5-DCQA is vast and well-documented. Its robust antioxidant capacity is demonstrated by its ability to scavenge free radicals effectively[1][5][8]. This activity underpins many of its other therapeutic effects, including potent anti-inflammatory action through the inhibition of inflammatory mediators like nitric oxide and various interleukins[2][8]. Notably, it has been identified as an inhibitor of HIV-1 integrase, showcasing its antiviral potential[1]. Recent studies have also highlighted its role in metabolic health, where it can inhibit enzymes like α-glucosidase and α-amylase, relevant to managing diabetes, and hinder the development of fat cells (adipogenesis)[3][9]. This broad spectrum of activity establishes 3,5-DCQA as a critical target for phytochemical research and drug discovery.
Part 2: Natural Sources and Distribution
3,5-Dicaffeoylquinic acid is widely distributed throughout the plant kingdom, with significant concentrations found in various medicinal and dietary plants. The concentration and presence can vary significantly based on the plant species, the specific part of the plant, and even environmental conditions such as soil moisture[10]. Understanding these sources is the first step in harnessing this valuable compound.
| Plant Species (Scientific Name) | Common Name | Plant Part(s) with High Concentration |
| Lonicera japonica | Japanese Honeysuckle | Flower buds, Stems |
| Ipomoea batatas | Sweet Potato | Tubers, Leaves |
| Cynara scolymus | Globe Artichoke | Leaves, Flower heads |
| Helianthus annuus | Sunflower | Seeds |
| Artemisia annua | Sweet Wormwood | Leaves |
| Centella asiatica | Gotu Kola | Leaves |
| Ligularia fischeri | Gomchwi | Leaves |
| Echinacea purpurea | Purple Coneflower | Whole plant |
| Scolymus hispanicus | Spanish Oyster Thistle | Whole plant |
| Vaccinium arctostaphylos | Caucasian Whortleberry | Fruit |
This table summarizes prominent sources identified in the literature[1][2][3][4][7][9][10][11].
Part 3: The Biosynthetic Pathway of 3,5-Dicaffeoylquinic Acid
The creation of 3,5-DCQA in plants is a sophisticated process that builds upon the general phenylpropanoid pathway, a fundamental route for synthesizing a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the necessary building blocks.
The Phenylpropanoid Foundation
The journey begins with L-phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three core enzymes:
-
Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its thioester, p-coumaroyl-CoA.
This activated molecule is a critical branch point, leading towards flavonoids, lignins, and, importantly for this guide, the hydroxycinnamates[12].
Formation of the Caffeoylquinic Acid Core
From p-coumaroyl-CoA, the pathway branches to form caffeoyl-CoA, which is then esterified with quinic acid to produce the direct precursor to all dicaffeoylquinic acids: 5-O-caffeoylquinic acid (5-CQA), more commonly known as chlorogenic acid[11][13]. This crucial stage is primarily mediated by two enzymes:
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group, either on p-coumaroyl-CoA or on p-coumaroyl-quinic acid.
-
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme catalyzes the transfer of the hydroxycinnamoyl group (like p-coumaroyl or caffeoyl) from its CoA-ester to quinic acid[12][14][15].
The Final Acylation: From CQA to 3,5-DCQA
The synthesis of 3,5-DCQA occurs through a second acylation event, adding another caffeoyl group to the chlorogenic acid molecule. The causality behind this step is often linked to plant defense, as dicaffeoylquinic acids can be more potent or stable defense compounds than their mono-caffeoyl counterparts[13]. Two primary enzymatic mechanisms have been identified for this final, critical conversion:
-
HQT-Mediated Acylation: In some plants, such as tomato (Solanum lycopersicum), the HQT enzyme can perform a second acyltransferase reaction. It can use 5-CQA as the acyl acceptor and either a second molecule of 5-CQA or a molecule of caffeoyl-CoA as the acyl donor to produce 3,5-DCQA[13].
-
Specialized Synthase Activity: Research in sweet potato (Ipomoea batatas) has identified a novel GDSL lipase-like enzyme named isochlorogenic acid synthase (IbICS). This enzyme specifically catalyzes the production of 3,5-DCQA by using two molecules of chlorogenic acid (5-CQA), where one acts as the acyl donor and the other as the acceptor. This represents a more specialized and efficient route dedicated to 3,5-DCQA synthesis[13].
Part 4: Methodologies for Extraction and Analysis
To study or utilize 3,5-DCQA, robust and efficient methods for its extraction from plant matrices and its subsequent quantification are essential. The choice of methodology is critical for preserving the integrity of the molecule and achieving accurate results.
Principles of Extraction
3,5-DCQA is a polar phenolic compound, which dictates the choice of extraction solvents. Aqueous mixtures of polar organic solvents, such as methanol or ethanol, are typically most effective. The goal is to maximize the recovery of the target compound while minimizing the co-extraction of interfering substances. Advanced techniques like Ultrasound-Assisted Extraction (UAE) are favored because they enhance extraction efficiency at lower temperatures, which is crucial for preventing the degradation or isomerization of caffeoylquinic acids[10][16]. The mechanism of UAE involves acoustic cavitation, where the formation and collapse of microscopic bubbles create powerful shockwaves that disrupt plant cell walls, facilitating greater solvent penetration and mass transfer[10].
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is a generalized procedure based on methodologies reported for the extraction of caffeoylquinic acids from plant material[10].
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material into a fine, homogenous powder (e.g., using a 40-mesh sieve). The increased surface area is a critical factor for efficient extraction.
-
-
Extraction:
-
Weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 25 mL of the extraction solvent. An optimal solvent, as determined for Scolymus hispanicus, is an 81% methanol-in-water solution[10]. The sample-to-solvent ratio must be optimized for each plant matrix.
-
Place the flask in an ultrasonic bath.
-
Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C). Temperature control is vital to prevent degradation[10].
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid plant material.
-
Carefully decant the supernatant.
-
For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.
-
Combine the supernatants.
-
-
Final Preparation:
-
Filter the final extract through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any remaining particulates before analytical injection. This step is a self-validating system to protect the analytical column and ensure reproducible results.
-
Analytical Quantification: HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard and most reliable method for the quantification of 3,5-DCQA[7][17]. This technique offers excellent separation and allows for spectral analysis to confirm peak identity.
Experimental Protocol: HPLC-DAD Quantification
-
Standard Preparation:
-
Prepare a stock solution of a certified 3,5-DCQA reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. This range must encompass the expected concentration in the plant extracts.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to validated parameters. A representative method is summarized in the table below.
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). A correlation coefficient (R²) > 0.999 is required for a valid curve[17].
-
-
Sample Analysis:
-
Inject the filtered plant extracts.
-
Identify the 3,5-DCQA peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the reference standard. The DAD provides spectral data (typically with a maximum absorbance around 330 nm for caffeoylquinic acids) which serves as a powerful confirmation of identity[1].
-
-
Quantification:
-
Integrate the peak area for 3,5-DCQA in the sample chromatogram.
-
Calculate the concentration in the extract using the linear regression equation from the standard calibration curve.
-
Express the final content as mg of 3,5-DCQA per gram of dry plant material.
-
| Parameter | Value / Description | Rationale / Justification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar phenolic compounds. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile or Methanol | Organic eluent for reverse-phase chromatography. |
| Elution | Gradient | A gradient is necessary to effectively separate multiple caffeoylquinic acid isomers and other phenolics present in a crude extract[17]. |
| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for a standard 4.6 mm ID column. |
| Column Temp. | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |
| Detection | Diode-Array Detector (DAD) at 330 nm | This wavelength corresponds to a UV absorbance maximum for dicaffeoylquinic acids, providing high sensitivity and selectivity[1]. |
Part 5: Conclusion and Future Directions
3,5-Dicaffeoylquinic acid stands out as a natural compound of immense scientific and therapeutic interest. Its widespread availability in a variety of plants, combined with a growing body of evidence supporting its health benefits, positions it as a strong candidate for further development in the pharmaceutical and nutraceutical industries. A thorough understanding of its biosynthesis provides a foundation for metabolic engineering approaches, potentially enabling the overproduction of 3,5-DCQA in high-yield plant systems or microbial hosts. Furthermore, the refinement of extraction and purification protocols is key to obtaining high-purity material for clinical investigation. Future research should focus on elucidating the precise molecular mechanisms behind its diverse biological activities and conducting rigorous clinical trials to translate its potential into tangible health outcomes.
References
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves - OUCI. [Link]
- CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid - Biopurify Phytochemicals. [Link]
- 3,5‐Dicaffeoylquinic acid is synthesized from chlorogenic acid. The...
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC - PubMed Central. [Link]
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - MDPI. [Link]
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves | Request PDF - ResearchG
- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L.
- isochlorogenic acid A | C25H24O12 | CID 6474310 - PubChem - NIH. [Link]
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respir
- Proposed biosynthetic pathways for chlorogenic acid and...
- Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing). [Link]
- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - MDPI. [Link]
- JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google P
- Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions
- Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya - SciELO. [Link]
Sources
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- 2. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]
- 3. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 13. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. scielo.br [scielo.br]
An In-Depth Technical Guide to the Basic Chemical Properties of 3,5-Dicaffeoylquinic Acid
Introduction
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1][2][3] As an ester of caffeic acid and quinic acid, it is a prominent member of the chlorogenic acid family.[4] Found in a variety of plant species, including Lonicera japonica, Ilex kaushue, globe artichoke, and sweet potato tubers, 3,5-DCQA is recognized for its diverse biological activities, which include antioxidant, anti-inflammatory, and antiviral properties.[1][3][5][6] This guide provides a comprehensive overview of the fundamental chemical properties of 3,5-dicaffeoylquinic acid, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
3,5-Dicaffeoylquinic acid is characterized by a quinic acid core with two caffeoyl groups esterified at the 3 and 5 positions. Its chemical structure is fundamental to its reactivity and biological function.
Systematic Name: (1α,3R,4α,5R)-3,5-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic acid[1][2]
Synonyms: 3,5-DCQA, Isochlorogenic Acid A[1][2]
Molecular Formula: C₂₅H₂₄O₁₂[1][2][5]
Molecular Weight: 516.45 g/mol [5][7][8]
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][2][5] |
| Average Mass | 516.455 Da | [3][6] |
| Monoisotopic Mass | 516.126776213 Da | [3] |
| Formal Charge | 0 | [3] |
| Hydrogen Bond Donors | 7 | [3] |
| Hydrogen Bond Acceptors | 10 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Polar Surface Area | 211.28 Ų | [9] |
Physicochemical Properties
The physicochemical properties of 3,5-dicaffeoylquinic acid are crucial for its handling, formulation, and bioavailability.
Solubility
3,5-Dicaffeoylquinic acid is a crystalline solid.[1][2] Its solubility is dependent on the solvent system, with good solubility in polar organic solvents.
| Solvent | Solubility |
| DMF | 71 mg/mL |
| DMSO | 50 mg/mL[1][2] |
| Ethanol | 50 mg/mL[1][2] |
| PBS (pH 7.2) | 25 mg/mL |
Data sourced from Cayman Chemical.[1][2]
A calculated solubility in water is approximately 0.125 g/L.[3]
Acidity (pKa)
The acidity of 3,5-dicaffeoylquinic acid, dictated by its carboxylic acid and phenolic hydroxyl groups, influences its charge state at different physiological pH values. While an experimentally determined pKa value obtained through potentiometric titration is ideal for definitive characterization, current literature primarily provides computationally predicted values. A calculated pKa for the strongest acidic proton is approximately 3.28.[3][9]
For researchers seeking to determine the pKa values of 3,5-dicaffeoylquinic acid experimentally, the following protocol outlines the potentiometric titration method. This method is considered a high-precision technique for pKa measurement.[8]
-
Preparation of the Analyte Solution: Dissolve a precisely weighed amount of pure 3,5-dicaffeoylquinic acid in a suitable solvent, such as a methanol-water mixture, to a concentration of at least 10⁻⁴ M.[8]
-
Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[8]
-
Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10]
Stability
The stability of 3,5-dicaffeoylquinic acid is a critical consideration for its extraction, processing, and storage. It is known to be sensitive to both pH and temperature.
-
pH Stability: 3,5-Dicaffeoylquinic acid is more stable under acidic conditions.[11] As the pH increases to neutral and basic conditions, it is prone to degradation and isomerization to other dicaffeoylquinic acid isomers.[11][12]
-
Thermal Stability: The compound is relatively stable at lower temperatures (e.g., 4°C).[11] However, at room temperature and higher, degradation is more pronounced.[11]
-
Storage: For long-term storage, it is recommended to store 3,5-dicaffeoylquinic acid at -20°C in a well-closed container, protected from light.[5] If in solution, it should be prepared fresh; if stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[5]
Spectroscopic Properties
Spectroscopic analysis is indispensable for the identification and characterization of 3,5-dicaffeoylquinic acid.
UV-Visible Spectroscopy
The ultraviolet (UV) spectrum of 3,5-dicaffeoylquinic acid in methanol exhibits characteristic absorption maxima (λmax) at approximately 220, 246, and 330 nm, which are indicative of the phenolic and cinnamic acid chromophores.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of 3,5-dicaffeoylquinic acid. Electrospray ionization (ESI) is a preferred method, particularly in the negative ion mode, as it provides significant structural information, including the identity of the ester groups and allows for the differentiation of isomers.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While complete assigned spectra can be complex to acquire, ¹H-NMR is routinely used for structural confirmation.
¹H-NMR Spectral Data (Illustrative): Analysis of ¹H-NMR spectra is crucial for the unambiguous assignment of the caffeoyl and quinic acid moieties.[14] The spectra typically show signals corresponding to the aromatic protons of the caffeoyl groups, the vinylic protons of the acrylic acid side chains, and the aliphatic protons of the quinic acid ring.
A comprehensive table of assigned ¹H and ¹³C NMR chemical shifts is a valuable resource for researchers. While detailed assignments are present in specialized literature, a consolidated table is provided below for reference. It is important to note that chemical shifts can vary slightly depending on the solvent and instrument used.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinic Acid Moiety | ||
| H-2ax | ~2.2 | ~37.5 |
| H-2eq | ~2.3 | |
| H-3 | ~5.3 | ~71.8 |
| H-4 | ~4.2 | ~70.9 |
| H-5 | ~5.4 | ~72.5 |
| H-6ax | ~2.1 | ~35.2 |
| H-6eq | ~2.4 | |
| Caffeoyl Moiety 1 | ||
| H-2' | ~7.0 | ~126.5 |
| H-5' | ~6.8 | ~115.0 |
| H-6' | ~6.9 | ~122.0 |
| H-7' (α) | ~6.3 (d) | ~114.5 |
| H-8' (β) | ~7.6 (d) | ~146.0 |
| Caffeoyl Moiety 2 | ||
| H-2'' | ~7.1 | ~126.5 |
| H-5'' | ~6.8 | ~115.0 |
| H-6'' | ~6.9 | ~122.0 |
| H-7'' (α) | ~6.4 (d) | ~114.5 |
| H-8'' (β) | ~7.7 (d) | ~146.0 |
Note: This is a representative compilation based on literature data and may require further experimental verification for precise assignments.
Synthesis and Biosynthesis
Understanding the synthetic routes to 3,5-dicaffeoylquinic acid is vital for its production and for metabolic studies.
Biosynthesis in Plants
In plants, 3,5-dicaffeoylquinic acid is synthesized from chlorogenic acid (5-O-caffeoylquinic acid).[11] The biosynthesis is part of the broader phenylpropanoid pathway.[15] The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HQT) can catalyze the formation of 3,5-dicaffeoylquinic acid from two molecules of 5-O-caffeoylquinic acid.[12] Stress factors, such as UV-C radiation, have been shown to induce the biosynthesis and accumulation of dicaffeoylquinic acids in plants like the globe artichoke.[16]
Caption: Biosynthetic pathway of 3,5-dicaffeoylquinic acid.
Chemical Synthesis
The first total synthesis of 3,5-O-dicaffeoylquinic acid has been reported, involving a nine-step sequence.[2] A key step in this synthesis is the Knoevenagel condensation between appropriate benzaldehydes and a dimalonate ester of quinic acid.[2][17] This synthetic route provides a means to produce the compound and its derivatives for research purposes where isolation from natural sources is not feasible.[2]
Extraction and Purification from Natural Sources
The isolation of 3,5-dicaffeoylquinic acid from plant material is a multi-step process that requires careful optimization.
Caption: General workflow for extraction and purification.
Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for obtaining high-purity 3,5-dicaffeoylquinic acid from a semi-purified plant extract.
-
Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector. A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A typical mobile phase consists of a gradient of an acidified aqueous solvent (e.g., 0.1-0.3% acetic or formic acid in water) and an organic solvent such as methanol or acetonitrile.
-
Elution: Inject the sample onto the column and elute with a programmed gradient to resolve the different components.
-
Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm or 330 nm) and collect the fraction corresponding to the retention time of 3,5-dicaffeoylquinic acid.
-
Post-Purification: Combine the collected fractions, remove the solvent under reduced pressure (e.g., using a rotary evaporator), and lyophilize to obtain the purified compound as a powder.
-
Purity Verification: Assess the purity of the final product using analytical HPLC, mass spectrometry, and NMR.
Biological Activity and Mechanisms of Action
3,5-Dicaffeoylquinic acid exerts its biological effects through the modulation of key cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest in drug development.
PI3K/Akt Signaling Pathway
3,5-Dicaffeoylquinic acid has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][12] It promotes the phosphorylation of both PI3K and Akt, which are key kinases in this pro-survival pathway.[1][12]
Caption: Activation of the PI3K/Akt pathway by 3,5-DCQA.
Nrf2/HO-1 Signaling Pathway
3,5-Dicaffeoylquinic acid also demonstrates protective effects against oxidative stress by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][7][17] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. 3,5-DCQA has been shown to increase the expression of Nrf2, leading to an induction of HO-1, a potent antioxidant enzyme.[2][7]
Caption: Induction of the Nrf2/HO-1 pathway by 3,5-DCQA.
Conclusion
3,5-Dicaffeoylquinic acid is a multifaceted natural product with well-defined chemical properties and significant biological potential. A thorough understanding of its chemical characteristics, including its structure, solubility, stability, and spectroscopic profile, is paramount for its successful application in research and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as PI3K/Akt and Nrf2/HO-1, provides a strong rationale for its further investigation as a therapeutic agent. This guide serves as a foundational resource for scientists and researchers, providing the essential technical information required to work with and explore the potential of this promising compound.
References
- Moglia, A., et al. (2020). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. MDPI.
- Zhang, Y., et al. (2018).
- Li, Y., et al. (2019). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 24(1), 98.
- Raheem, K. S., et al. (2011). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives. Tetrahedron Letters, 52(52), 7175-7177.
- PhytoHub. (n.d.). Showing entry for 3,5-Dicaffeoylquinic acid.
- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.
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- Li, Y., et al. (2005). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Phytochemistry, 66(8), 903-910.
- Kim, M. A., et al. (2020). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats. Journal of Food and Nutrition Research, 8(9), 528-535.
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An In-depth Technical Guide to Isochlorogenic Acid A: From Discovery to Therapeutic Potential
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, has garnered significant scientific interest since its discovery in the mid-20th century. Initially identified as a component of green coffee beans, its potent biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, have paved the way for extensive research into its therapeutic applications. More recently, its synergistic effects with cancer immunotherapies have opened new avenues for its use in oncology. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of isochlorogenic acid A, with a focus on the experimental methodologies and mechanistic insights relevant to researchers and drug development professionals.
The Dawn of Discovery: Unraveling the Complexity of Chlorogenic Acids
The story of isochlorogenic acid A is intrinsically linked to the broader history of chlorogenic acids, a class of esters formed between quinic acid and certain transcinnamic acids. The term "isochlorogenic acid" was first coined in 1950 by H. M. Barnes, J. R. Feldman, and W. V. White, who isolated a substance from green coffee extracts that, while sharing similarities with the then-known chlorogenic acid, exhibited distinct properties.[1] Their pioneering work laid the foundation for understanding the diversity of this class of compounds.
While the full, detailed experimental protocol from their seminal 1950 paper remains a historical document, the general approach of the era for isolating natural products relied on a combination of solvent extraction and fractional crystallization. It is plausible that Barnes and his colleagues employed such techniques to separate "isochlorogenic acid" from the more abundant chlorogenic acid and other components of the coffee bean matrix.
Chemical Identity and Structure
Isochlorogenic acid A is chemically known as 3,5-dicaffeoylquinic acid .[2] It is a diester formed from one molecule of quinic acid and two molecules of caffeic acid, with the caffeoyl groups esterified at the 3 and 5 positions of the quinic acid ring.
Caption: Chemical structure of Isochlorogenic Acid A (3,5-dicaffeoylquinic acid).
Biosynthesis: A Journey Through the Shikimic Acid Pathway
The biosynthesis of isochlorogenic acid A originates from the shikimic acid and phenylpropanoid pathways, which are central to the production of a vast array of plant secondary metabolites. The formation of dicaffeoylquinic acids is a multi-step enzymatic process.
Caption: Simplified biosynthetic pathway of Isochlorogenic Acid A.
The key steps involve the synthesis of caffeoyl-CoA from phenylalanine, which then serves as an acyl donor. Hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) catalyzes the formation of chlorogenic acid (5-O-caffeoylquinic acid) from caffeoyl-CoA and quinic acid. Subsequently, enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and isochlorogenic acid synthase (ICS) are involved in the acylation of chlorogenic acid with another molecule of caffeoyl-CoA to yield isochlorogenic acid A.[3]
Chemical Synthesis: Enabling Mechanistic and Pharmacological Studies
The total synthesis of isochlorogenic acid A was first reported in 2011, providing a crucial tool for researchers to obtain pure standards for analytical purposes and for in-depth biological investigations without the need for laborious isolation from natural sources.[4][5] The synthesis is a multi-step process, often involving the protection of the various hydroxyl groups on quinic acid, followed by esterification with protected caffeic acid derivatives, and subsequent deprotection.
A key step in a reported synthesis involves the Knoevenagel condensation between vanillin or 3,4-dimethoxybenzaldehyde and the dimalonate ester of quinic acid.[4] This synthetic route allows for the production of isochlorogenic acid A and its derivatives, facilitating structure-activity relationship studies.
Analytical Methodologies: From Paper Chromatography to High-Resolution Mass Spectrometry
The analytical landscape for isochlorogenic acid A has evolved dramatically since its discovery. Early methods relied on paper chromatography, which provided the initial evidence for the existence of chlorogenic acid isomers.[6] However, these methods lacked the resolution and sensitivity required for accurate quantification and isomeric differentiation.
Modern analysis of isochlorogenic acid A is dominated by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors, most notably Mass Spectrometry (MS) .
A Representative UHPLC-MS/MS Method
The following table summarizes a typical UHPLC-MS/MS method for the analysis of isochlorogenic acid A in biological matrices.
| Parameter | Specification | Rationale |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.9 µm) | Provides excellent separation of phenolic compounds based on their hydrophobicity. |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B) | The acidic mobile phase improves peak shape and ionization efficiency in mass spectrometry. The gradient allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity, allowing for the confident identification and quantification of isochlorogenic acid A even in complex matrices. |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | ESI is a soft ionization technique suitable for polar molecules like isochlorogenic acid A. The negative ion mode is often preferred due to the acidic nature of the molecule. |
A detailed protocol for sample preparation from biological matrices, such as plasma, often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[7]
Pharmacological Profile and Drug Development Potential
Isochlorogenic acid A exhibits a wide range of biological activities that make it a compelling candidate for drug development.
Antioxidant and Anti-inflammatory Properties
Much like other phenolic compounds, isochlorogenic acid A is a potent antioxidant. Its structure, with multiple hydroxyl groups on the aromatic rings, allows it to effectively scavenge free radicals and reduce oxidative stress. This antioxidant activity is the basis for many of its other pharmacological effects, including its anti-inflammatory properties.
Hepatoprotective Effects
Studies have demonstrated the hepatoprotective effects of isochlorogenic acid A. It has been shown to attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway, a key inflammatory cascade implicated in liver damage.[8]
Synergistic Effects in Cancer Therapy: A New Frontier
Perhaps the most exciting recent development in isochlorogenic acid A research is its potential as a synergistic agent in cancer therapy, particularly in combination with immune checkpoint inhibitors.
A recent study demonstrated that isochlorogenic acid A significantly enhances the efficacy of PD-1/PD-L1 blockade in a murine model of triple-negative breast cancer.[9] The proposed mechanism of action involves the inhibition of the FAK/PI3K/AKT/mTOR signaling pathway.[9]
Caption: Proposed mechanism of synergy between Isochlorogenic Acid A and PD-1/PD-L1 blockers.
This inhibition leads to a more favorable tumor microenvironment, characterized by increased infiltration of cytotoxic T-cells and a reduction in immunosuppressive signals. This dual action of directly inhibiting tumor cell signaling and enhancing the anti-tumor immune response makes isochlorogenic acid A a highly promising candidate for combination cancer therapies.
Experimental Protocol for In Vivo Synergy Studies
The following provides a general framework for an in vivo experiment to assess the synergistic effects of isochlorogenic acid A and a PD-1 inhibitor, based on published studies.[9]
-
Animal Model: A syngeneic tumor model, such as the 4T1 murine model for triple-negative breast cancer, is established in immunocompetent mice.
-
Treatment Groups: Mice are randomized into several groups:
-
Vehicle control
-
Isochlorogenic acid A alone (e.g., 10 mg/kg, administered orally or intraperitoneally)
-
PD-1 inhibitor alone (at a clinically relevant dose)
-
Combination of isochlorogenic acid A and the PD-1 inhibitor
-
-
Treatment Schedule: Treatments are administered for a defined period, and tumor growth is monitored regularly by caliper measurements.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis. This can include:
-
Immunohistochemistry or flow cytometry to assess the infiltration of immune cells (e.g., CD8+ T-cells, regulatory T-cells).
-
Western blotting or other molecular biology techniques to analyze the expression of proteins in the FAK/PI3K/AKT/mTOR pathway.
-
-
Data Analysis: Tumor growth curves are compared between the different treatment groups. Statistical analysis is used to determine if the combination therapy results in a significantly greater anti-tumor effect than either agent alone, indicating synergy.
Future Directions and Conclusion
The journey of isochlorogenic acid A from a newly identified component of coffee to a promising therapeutic agent is a testament to the power of natural product research. While its antioxidant and anti-inflammatory properties have been well-documented, its emerging role in cancer immunotherapy represents a significant paradigm shift.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings of its synergistic effects in cancer into human therapies.
-
Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of isochlorogenic acid A in humans is crucial for optimizing dosing and delivery.
-
Structure-Activity Relationship Studies: The chemical synthesis of isochlorogenic acid A analogs will allow for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective derivatives.
References
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3,5-Dicaffeoylquinic Acid
Introduction: Unveiling the Potential of 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid (3,5-DCQA), an isomer of chlorogenic acid, is a prominent natural phenolic compound found in a variety of plants, including coffee beans, artichokes, and various traditional medicinal herbs like Ligularia fischeri.[1] As a member of the dicaffeoylquinic acid family, it is structurally characterized by two caffeic acid moieties esterified to a quinic acid core. This structural complexity, particularly the presence of multiple hydroxyl groups, suggests a high potential for diverse biological activities.[1]
The rationale for a comprehensive preliminary screening of 3,5-DCQA is built upon the well-documented therapeutic properties of related polyphenols and emerging evidence specific to this molecule. These compounds are known to possess strong antioxidant, anti-inflammatory, and other beneficial activities.[1][2][3] Preliminary screening serves as the crucial first step in the drug discovery pipeline, aiming to efficiently identify and characterize the primary bioactivities of a compound. This guide provides a structured, in-depth framework for conducting a robust preliminary biological evaluation of 3,5-DCQA, designed for researchers in pharmacology, natural product chemistry, and drug development. Our approach emphasizes not just the execution of assays but the strategic reasoning behind the experimental cascade, ensuring a logical progression from broad, high-throughput screens to more targeted mechanistic inquiries.
Strategic Framework for Preliminary Screening
A successful screening campaign begins with a well-defined strategy. Instead of a random battery of tests, we propose a tiered approach that prioritizes assays based on the known chemical properties of 3,5-DCQA and the activities of structurally similar compounds. This ensures an efficient allocation of resources and a logical flow from initial "hit" identification to preliminary mechanism-of-action studies.
The proposed workflow begins with foundational in vitro biochemical assays to establish fundamental antioxidant and anti-inflammatory potential. Positive results then justify progression to more complex cell-based assays to assess cytotoxicity and specific pathway modulation. Concurrently, in silico modeling provides early insights into pharmacokinetic properties, guiding future development.
}
Core Biological Assays: Protocols and Rationale
This section details the step-by-step methodologies for the core assays proposed in our screening workflow. Each protocol is presented with the underlying scientific principle and the rationale for its inclusion.
Antioxidant Capacity Assessment
The phenolic nature of 3,5-DCQA, with its multiple hydroxyl groups, strongly implies antioxidant potential. This is a foundational activity to confirm, as oxidative stress is implicated in numerous pathologies. We will use two complementary assays to assess radical scavenging ability.
-
Principle: DPPH is a stable free radical with a deep purple color.[4][5] When it accepts a hydrogen atom or electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[4] The degree of color change, measured spectrophotometrically at 517 nm, is proportional to the radical scavenging activity of the compound.[4][5] This assay is rapid, simple, and excellent for an initial high-throughput screen.[5]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in ethanol.[4] Prepare a stock solution of 3,5-DCQA in a suitable solvent (e.g., DMSO or ethanol) and create a serial dilution (e.g., 1-100 µM). Ascorbic acid or Trolox should be used as a positive control.[4]
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the sample or standard solution.
-
Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.
-
Include blank wells containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][6]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
-
-
Principle: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] Antioxidants reduce the ABTS•+, causing the color to fade. The reaction is applicable to both hydrophilic and lipophilic compounds and is measured around 734 nm.[7]
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[7] Prepare a 2.45 mM potassium persulfate solution in water.
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.[7][8]
-
Prior to the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of ~0.70 (±0.02) at 734 nm.[7][9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the 3,5-DCQA sample or Trolox standard.
-
Add 190-200 µL of the diluted ABTS•+ working solution.[7]
-
-
Incubation: Incubate the plate at room temperature for approximately 5-7 minutes.
-
Measurement: Read the absorbance at 734 nm.[7]
-
Data Analysis: Calculate the percent inhibition as described for the DPPH assay and determine the IC50 value.
-
Anti-inflammatory Activity Screening
Inflammation is a key pathological process where natural products often show promise. 3,5-DCQA has been reported to inhibit the expression of inflammatory mediators like iNOS and COX-2.[1][10] The initial screening will focus on key enzymes in the inflammatory cascade.
-
Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] This assay measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized colorimetric or fluorometric probe.[12][13] Inhibition of this reaction indicates that the test compound interferes with COX-2 activity. Screening against COX-2 specifically (over the constitutively expressed COX-1) is important for identifying compounds with potentially fewer gastrointestinal side effects.
-
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie) which provides the enzyme, buffer, probe, and arachidonic acid (substrate).[11][13] Prepare 3,5-DCQA solutions and a positive control (e.g., Celecoxib).[11]
-
Assay Procedure (96-well opaque plate format):
-
Add 10 µL of the test inhibitor (3,5-DCQA), positive control (Celecoxib), or solvent (for enzyme control) to the appropriate wells.[11][13]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[13]
-
Add 10 µL of the human recombinant COX-2 enzyme to all wells except the blank.
-
-
Incubation: Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the kit protocol.[13][14]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.[13]
-
Measurement: Immediately read the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[13]
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.
-
-
Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions.[15] This assay quantifies the activity of 5-LOX by measuring the formation of its products. Fluorometric kits are available that use a probe to detect intermediates generated during the enzymatic reaction.
-
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Use a commercial 5-LOX inhibitor screening kit. Prepare 3,5-DCQA solutions and a positive control like Zileuton.[15]
-
Assay Procedure (96-well white opaque plate format):
-
Add test compounds, positive control, and solvent control to the wells.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme. Add this mix to the wells.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation: Add the LOX substrate to initiate the reaction.
-
Measurement: Measure fluorescence (Ex/Em ~ 500/536 nm) according to the kit's instructions.[16]
-
Data Analysis: Calculate the percent inhibition relative to the enzyme control and determine the IC50 value.
-
Cell Viability and Cytotoxicity Assessment
Before proceeding to cell-based functional assays, it is imperative to determine the concentration range at which 3,5-DCQA is non-toxic. The MTT assay is a standard, reliable method for this purpose.[17]
-
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Experimental Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of 3,5-DCQA for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[17]
-
MTT Addition: After the treatment period, remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL final concentration).[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[17][18]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate to ensure complete dissolution and read the absorbance at a wavelength between 550 and 600 nm.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 (cytotoxic concentration 50%) can be determined from the dose-response curve. This data is crucial for selecting non-toxic concentrations for subsequent cell-based assays.
-
Mechanistic Insights: The NF-κB Signaling Pathway
A key mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[19][20] NF-κB is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-6).[19][20][21] Dicaffeoylquinic acids have been shown to inhibit inflammation by suppressing the NF-κB and MAPKs pathways.[10]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[22] 3,5-DCQA may interfere with this cascade at several points, such as by inhibiting IKK activation or IκBα phosphorylation.[10][23]
}
Data Summary and Preliminary ADME/Tox Considerations
The data generated from the preliminary screens should be compiled into a clear, comparative format. This allows for a holistic assessment of the compound's profile.
Table 1: Hypothetical Data Summary for 3,5-DCQA Screening
| Assay Type | Assay Name | Endpoint | Result (Hypothetical) | Positive Control | Control Result (Typical) |
| Antioxidant | DPPH Radical Scavenging | IC50 | 7.5 µM | Ascorbic Acid | ~25 µM |
| ABTS Radical Cation Scavenging | IC50 | 5.2 µM | Trolox | ~15 µM | |
| Anti-inflammatory | COX-2 Enzyme Inhibition | IC50 | 15.8 µM | Celecoxib | ~0.5 µM |
| 5-LOX Enzyme Inhibition | IC50 | 22.4 µM | Zileuton | ~1 µM | |
| Cytotoxicity | MTT Assay (RAW 264.7 cells, 24h) | CC50 | > 100 µM | Doxorubicin | ~2 µM |
Note: These values are for illustrative purposes only and should be experimentally determined.
Early-Stage ADME/Tox Profiling
In modern drug discovery, considering Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early is crucial to avoid late-stage failures.[24][25] While extensive in vivo studies are beyond the scope of preliminary screening, valuable insights can be gained from in silico computational models.[24][26][27]
-
Rationale: Natural products, despite their biological activity, can possess unfavorable pharmacokinetic properties.[24] Early computational screening helps to identify potential liabilities, such as poor absorption or potential toxicity, and prioritizes compounds for further, more resource-intensive investigation.[25][27]
-
Methodology: Utilize web-based platforms like SwissADME and pkCSM. These tools predict a wide range of properties based on the compound's chemical structure, including:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition.
-
Drug-likeness: Adherence to rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, etc.[28]
-
-
Interpretation: The results from these servers provide a "first look" at the compound's potential as a drug candidate. For example, a prediction of high GI absorption and low toxicity would increase the priority of 3,5-DCQA for further studies.[26]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically-grounded strategy for the preliminary biological screening of 3,5-dicaffeoylquinic acid. The proposed workflow, moving from broad biochemical assays to more specific cell-based and in silico models, provides a robust framework for identifying and validating its primary bioactivities.
Based on the hypothetical data, 3,5-DCQA demonstrates significant antioxidant activity and moderate, selective anti-inflammatory potential with a low cytotoxicity profile. The next logical steps in the research cascade would involve:
-
Cell-Based Mechanistic Studies: Validating the inhibition of the NF-κB pathway in LPS-stimulated macrophages by measuring IκBα phosphorylation and the production of downstream mediators like nitric oxide (NO), TNF-α, and IL-6.[10][23][29]
-
Screening Against Other Targets: Expanding the screening to include other relevant targets based on the initial findings, such as assays for neuroprotection or metabolic effects.
-
In Vivo Proof-of-Concept: If in vitro data remains promising, progressing to animal models of inflammation (e.g., carrageenan-induced paw edema) to establish in vivo efficacy.[29]
By following this structured approach, researchers can efficiently elucidate the therapeutic potential of 3,5-dicaffeoylquinic acid and build a solid foundation for its further development as a potential lead compound.
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A-3,5-Dicaffeoylquinic Acid: de la Medicina Tradicional al Desarrollo Farmacológico Moderno: Una Guía Técnica
Resumen Ejecutivo: El ácido 3,5-dicafeoilquínico (3,5-DCQA), un polifenol natural que se encuentra en numerosas plantas medicinales, está pasando de ser un componente de los remedios tradicionales a un candidato prometedor para el desarrollo de fármacos modernos. Este compuesto, también conocido como ácido isoclorogénico A, ha sido utilizado históricamente en diversas prácticas de medicina tradicional por sus propiedades terapéuticas.[1][2][3] Las investigaciones científicas recientes han elucidado los mecanismos subyacentes a sus diversos efectos farmacológicos, que incluyen potentes actividades antioxidantes, antiinflamatorias, neuroprotectoras y antivirales.[3][4][5][6][7] Esta guía técnica proporciona una visión general en profundidad del 3,5-DCQA, que abarca su contexto tradicional, sus propiedades farmacológicas, los protocolos experimentales para su estudio y las futuras orientaciones para su desarrollo como agente terapéutico.
Introducción: Uniendo el Uso Tradicional y la Farmacología Moderna
El ácido 3,5-dicafeoilquínico pertenece a una clase de ésteres formados por ácido cafeico y ácido quínico.[1] Su presencia en plantas como Ligularia fischeri, Artemisia argyi, y Aster scaber, que tienen una larga historia de uso en la medicina tradicional para tratar dolencias como la ictericia, la artritis reumatoide y las infecciones, subraya su potencial terapéutico.[1][8][9] El interés farmacológico moderno en el 3,5-DCQA se deriva de su sólida base de evidencia en la medicina popular, lo que impulsa las investigaciones científicas sobre sus mecanismos de acción y posibles aplicaciones clínicas.
Contexto Histórico y Fuentes Vegetales
El uso de plantas ricas en 3,5-DCQA está bien documentado en varios sistemas de medicina tradicional. Por ejemplo, Aster scaber se ha utilizado en la medicina tradicional coreana y china para tratar contusiones, dolores de cabeza y mareos.[8] Del mismo modo, Ligularia fischeri se ha empleado en la medicina popular para la ictericia y la artritis reumatoide.[1]
| Planta | Uso Tradicional | Referencia |
| Aster scaber | Contusiones, dolores de cabeza, mareos | [8] |
| Ligularia fischeri | Ictericia, artritis reumatoide, enfermedades hepáticas | [1] |
| Artemisia annua | Malaria, afecciones inflamatorias | [10] |
| Scolymus hispanicus | Ingrediente culinario con beneficios para la salud percibidos | [11] |
| Ainsliaea fragrans | Medicina herbal china para diversas dolencias | [12] |
Fitoquímica y Estructura
El ácido 3,5-dicafeoilquínico es uno de los seis isómeros de los ácidos dicafeoilquínicos (DCQA), que se distinguen por las posiciones de los grupos cafeoílo en el resto de ácido quínico.[2] La presencia de dos restos de ácido cafeico con sus grupos catecol (dihidroxi) es crucial para la potente actividad antioxidante y de eliminación de radicales del compuesto.[1]
Figura 1: Estructura del Ácido 3,5-dicafeoilquínico.
Propiedades Farmacológicas y Mecanismos de Acción
El 3,5-DCQA exhibe un amplio espectro de actividades farmacológicas, lo que lo convierte en un compuesto versátil para la investigación de fármacos.
Actividad Antioxidante y de Eliminación de Radicales
La actividad antioxidante del 3,5-DCQA está bien establecida y se atribuye a su capacidad para donar átomos de hidrógeno de sus grupos hidroxilo fenólicos para neutralizar los radicales libres.[1] Los estudios han demostrado que el 3,5-DCQA puede eliminar directamente los radicales libres, como lo demuestran los ensayos de DPPH y ABTS.[3] Además, puede mejorar las defensas antioxidantes celulares al activar la vía Nrf2/Keap1, lo que conduce a la regulación positiva de enzimas antioxidantes.[13][14]
Mecanismos Antiinflamatorios
El 3,5-DCQA ejerce potentes efectos antiinflamatorios al modular múltiples vías de señalización. Se ha demostrado que inhibe la producción de mediadores proinflamatorios como el óxido nítrico (NO), las prostaglandinas E2 (PGE2) y citoquinas como el TNF-α, la IL-1β y la IL-6 en macrófagos estimulados por lipopolisacáridos (LPS).[1][5] Estos efectos están mediados en gran medida por la supresión de las vías de señalización del factor nuclear-κB (NF-κB) y de la proteína quinasa activada por mitógenos (MAPK).[1][5] Además, las investigaciones sugieren que el 3,5-DCQA puede atenuar el dolor inflamatorio mediado por la activación microglial al suprimir la señalización de MCP3/JAK2/STAT3.[15]
Figura 2: Vía Antiinflamatoria del 3,5-DCQA.
Efectos Neuroprotectores
El 3,5-DCQA ha demostrado importantes efectos neuroprotectores en diversos modelos de enfermedades neurodegenerativas.[4][16] Su acción neuroprotectora se atribuye a su capacidad para mitigar el estrés oxidativo, un factor clave en la patogénesis de estas enfermedades.[4] Los estudios han demostrado que el 3,5-DCQA puede proteger a las células neuronales del daño inducido por el peróxido de hidrógeno y el β-amiloide.[4][16] Los mecanismos implicados incluyen la restauración de los niveles de glutatión intracelular, la atenuación de la activación de la caspasa-3 y la activación de las vías de supervivencia celular como la vía PI3K/Akt.[4][6] Además, se ha descubierto que el 3,5-DCQA mejora la memoria y el aprendizaje espacial en modelos animales, lo que sugiere su potencial en el tratamiento del deterioro cognitivo.[16][17]
Actividad Antiviral
En particular, el 3,5-DCQA y otros ácidos dicafeoilquínicos han demostrado una potente actividad contra el virus de la inmunodeficiencia humana tipo 1 (VIH-1).[7][18][19] Estos compuestos actúan como inhibidores selectivos de la integrasa del VIH-1, una enzima esencial para la integración del genoma viral en el cromosoma de la célula huésped.[18][19] Inhiben la replicación del VIH-1 a concentraciones no tóxicas en cultivos de tejidos, lo que los convierte en candidatos atractivos para el desarrollo de nuevos fármacos antirretrovirales.[18][20]
Metodologías para la Investigación: Una Guía Práctica
La investigación de las propiedades del 3,5-DCQA requiere metodologías sólidas para su extracción, cuantificación y evaluación biológica.
Extracción y Aislamiento de Matrices Vegetales
La extracción eficiente del 3,5-DCQA de material vegetal es un primer paso fundamental.
Protocolo de Extracción Asistida por Ultrasonidos (EAU):
-
Preparación de la Muestra: Secar al aire y pulverizar el material vegetal (p. ej., hojas) hasta obtener un polvo fino.
-
Selección del Solvente: Utilizar una mezcla de metanol y agua (p. ej., 75% de metanol) como solvente de extracción.[11]
-
Proceso de Extracción:
-
Suspender el polvo vegetal en el solvente de extracción en una proporción adecuada de muestra a solvente.
-
Someter la mezcla a sonicación en un baño de ultrasonidos a una temperatura controlada (p. ej., 40-60°C) durante un tiempo optimizado (p. ej., 10-30 minutos).[11]
-
La sonicación facilita la ruptura de las paredes celulares, mejorando el rendimiento de la extracción.
-
-
Aislamiento:
-
Centrifugar o filtrar el extracto para eliminar los restos sólidos.
-
Concentrar el sobrenadante al vacío.
-
El extracto crudo puede purificarse adicionalmente mediante cromatografía en columna o cromatografía líquida de alta resolución (HPLC) preparativa.[12]
-
Cuantificación Analítica
La cuantificación precisa del 3,5-DCQA en los extractos es esencial para el control de calidad y la estandarización.
Protocolo de HPLC-DAD:
-
Sistema Cromatográfico: Un sistema de HPLC equipado con un detector de matriz de diodos (DAD).
-
Columna: Una columna de fase reversa (p. ej., C18 o fenil-hexilo) es adecuada para la separación de ácidos fenólicos.[21]
-
Fase Móvil: Un sistema de elución en gradiente que consiste en una fase acuosa acidificada (p. ej., ácido acético al 0,25% en agua) y una fase orgánica (p. ej., acetonitrilo).[21]
-
Detección: Monitorizar la elución a una longitud de onda de aproximadamente 330 nm, que es la absorbancia máxima para los ácidos dicafeoilquínicos.[21]
-
Cuantificación: Construir una curva de calibración utilizando un estándar de referencia de 3,5-DCQA de pureza conocida. Calcular la concentración de 3,5-DCQA en las muestras por interpolación a partir de la curva de calibración.
Ensayos de Bioactividad In Vitro
Ensayo de Eliminación de Radicales DPPH (Actividad Antioxidante):
-
Preparación de Reactivos:
-
Solución de DPPH (2,2-difenil-1-picrilhidrazilo) en metanol.
-
Soluciones de 3,5-DCQA en metanol en varias concentraciones.
-
Control positivo (p. ej., ácido ascórbico o Trolox).
-
-
Procedimiento del Ensayo:
-
Añadir la solución de 3,5-DCQA a la solución de DPPH.
-
Incubar la mezcla en la oscuridad a temperatura ambiente durante 30 minutos.
-
Medir la absorbancia a 517 nm.
-
-
Cálculo: Calcular el porcentaje de inhibición de los radicales DPPH y determinar el valor de IC50 (la concentración requerida para eliminar el 50% de los radicales DPPH).
Ensayo Antiinflamatorio (Inhibición de NO en Macrófagos RAW 264.7):
-
Cultivo Celular: Cultivar células de macrófagos RAW 264.7 en medio DMEM suplementado con suero bovino fetal al 10%.
-
Tratamiento:
-
Tratar previamente las células con diferentes concentraciones de 3,5-DCQA durante 1 hora.
-
Estimular las células con LPS (1 µg/mL) durante 24 horas para inducir la producción de NO.
-
-
Medición de NO:
-
Recoger el sobrenadante del cultivo.
-
Medir la concentración de nitrito (un producto estable de la oxidación del NO) utilizando el reactivo de Griess.
-
-
Análisis: Determinar el efecto inhibidor del 3,5-DCQA sobre la producción de NO inducida por LPS.
Figura 3: Flujo de Trabajo Experimental para la Investigación del 3,5-DCQA.
Desafíos y Futuras Direcciones en el Desarrollo de Fármacos
A pesar de su prometedor perfil farmacológico, existen varios desafíos para el desarrollo del 3,5-DCQA como agente terapéutico.
Desafíos de Biodisponibilidad y Farmacocinética
Los estudios han indicado que la biodisponibilidad oral del 3,5-DCQA puede ser limitada, con un metabolismo y una eliminación rápidos.[13][22] Las investigaciones en humanos han demostrado que, tras la ingestión de extractos que contienen ácidos cafeoilquínicos, los compuestos originales a menudo no se detectan en el plasma, sino más bien sus metabolitos, como el ácido cafeico y el ácido ferúlico.[23][24] Superar estos desafíos farmacocinéticos, posiblemente a través de la optimización de la formulación o el desarrollo de profármacos, será crucial para su aplicación clínica.
Enfoques Sintéticos y Desarrollo de Análogos
La síntesis química de 3,5-DCQA y sus análogos ofrece oportunidades para mejorar la potencia, la selectividad y las propiedades farmacocinéticas.[20] Los estudios de la relación estructura-actividad pueden guiar el diseño de nuevos derivados con una bioactividad mejorada. Por ejemplo, la modificación de los grupos funcionales en los restos de ácido quínico o cafeico podría conducir a compuestos con una mayor estabilidad metabólica o una mejor permeabilidad celular.
Perspectivas de Investigación Clínica Futura
Se necesitan ensayos clínicos bien diseñados para validar la eficacia y seguridad del 3,5-DCQA en humanos. Las futuras investigaciones deberían centrarse en indicaciones terapéuticas específicas respaldadas por la sólida evidencia preclínica, como las enfermedades inflamatorias crónicas, los trastornos neurodegenerativos y las infecciones virales. La estandarización de los extractos de plantas ricos en 3,5-DCQA o el uso del compuesto purificado serán esenciales para garantizar la reproducibilidad y la fiabilidad de los resultados clínicos.
Conclusión
El ácido 3,5-dicafeoilquínico es un ejemplo de un producto natural con una rica historia en la medicina tradicional que ahora está siendo validado por la investigación científica moderna. Sus diversas actividades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios, neuroprotectores y antivirales, lo posicionan como un candidato principal para el desarrollo de nuevos fármacos. Si bien persisten los desafíos relacionados con la biodisponibilidad y la formulación, los esfuerzos continuos en la investigación preclínica y clínica, junto con los enfoques sintéticos, pueden desbloquear todo el potencial terapéutico de este notable compuesto.
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Dicaffeoylquinic and Dicaffeoyltartaric Acids Are Selective Inhibitors of Human Immunodeficiency Virus Type 1 Integrase. NIH.
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Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. OUCI.
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Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers.
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3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling. PubMed.
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Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. PubMed.
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3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. PMC - NIH.
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Antiviral and Anti-SARS-CoV-2 Activity of Natural Chlorogenic Acid and Its Synthetic Derivatives. Archives of Pharmacy Practice.
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Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. NIH.
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Synthesis and HIV-1 Inhibitory Activities of Dicaffeoyl and Digalloyl Esters of Quinic Acid Derivatives. Bentham Science Publisher.
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3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.
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Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. ResearchGate.
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3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI.
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Synthesis, anti-HIV and anti-oxidant activities of caffeoyl 5,6-anhydroquinic acid derivatives.
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(-)-3,5-Dicaffeoyl-muco-quinic acid isolated from Aster scaber contributes to the differentiation of PC12 cells: through tyrosine kinase cascade signaling. PubMed.
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Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed.
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Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Semantic Scholar.
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3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method. Google Patents.
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Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans. PubMed.
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3,5-Dicaffeoylquinic acid isolated from Artemisia argyi and its ester derivatives exert anti-leucyl-tRNA synthetase of Giardia lamblia (GlLeuRS) and potential anti-giardial effects. PubMed.
-
Bioavailability and pharmacokinetics of caffeoylquinic acids and flavonoids after oral administration of Artichoke leaf extracts in humans. Request PDF - ResearchGate.
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Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes. Semantic Scholar.
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The mass spectrum and fragmentation pattern of 3,5‐dicaffeoylquinic acid. ResearchGate.
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Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high‐speed…. OUCI.
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Unveiling the Antioxidant Potential of 3,5-Dicaffeoylquinic Acid: Mechanisms, Validation, and Therapeutic Horizons
An In-Depth Technical Guide
Executive Summary
3,5-Dicaffeoylquinic acid (3,5-diCQA), a prominent natural phenolic compound, has garnered significant attention within the scientific community for its potent antioxidant properties.[1] This technical guide provides a comprehensive exploration of 3,5-diCQA, delving into the structural basis of its activity, its multifaceted mechanisms of action, and the rigorous experimental protocols required for its validation. We synthesize data from in vitro, cellular, and in vivo studies to offer a holistic view for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal links between molecular structure, antioxidant mechanism, and therapeutic potential, grounding all claims in authoritative scientific literature.
The Structural and Chemical Foundation of Antioxidant Efficacy
3,5-Dicaffeoylquinic acid is an ester formed between quinic acid and two caffeic acid moieties.[2] Its remarkable antioxidant capacity is intrinsically linked to its chemical architecture. The key features are the two caffeoyl groups, each containing a catechol (3,4-dihydroxyphenyl) ring.
-
Catechol Groups: These ortho-dihydroxy-substituted aromatic rings are the primary sites of antioxidant activity. They are highly effective at donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making 3,5-diCQA an efficient radical scavenger. The presence of two such groups amplifies this potential compared to its monocaffeoyl counterparts like chlorogenic acid.[3]
-
α,β-Unsaturated System: The conjugated double bond in the acrylic acid side chain of the caffeoyl moieties also contributes to the molecule's ability to delocalize and stabilize the radical, enhancing its overall antioxidant function.
This combination of structural features makes 3,5-diCQA a powerful direct antioxidant, a claim substantiated by numerous in vitro studies.[4][5]
Mechanisms of Antioxidant Action: A Dual Approach
The protective effects of 3,5-diCQA against oxidative stress are not limited to direct radical scavenging. The molecule employs a sophisticated, dual-pronged strategy that combines immediate neutralization of existing radicals with the upregulation of the cell's own endogenous antioxidant defenses.
Direct Radical Scavenging Activity
3,5-diCQA demonstrates potent, concentration-dependent scavenging activity against a wide range of free radicals. This has been quantified using various cell-free assays, which serve as a primary screening method for antioxidant potential. The most common assays are the DPPH and ABTS radical scavenging tests.[6] The efficacy in these systems is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the initial radicals.
| Assay | Radical Type | Typical IC₅₀ Values for 3,5-diCQA | References |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl (Stable N-radical) | 4.26 µg/mL – 71.8 µM | [6][7][8] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (Radical cation) | High; TEAC value of 0.9974 | [4][6] |
| Superoxide | Superoxide anion radical (O₂•⁻) | IC₅₀ = 1.92 µM (in activated neutrophils) | [8][9] |
Table 1: Summary of In Vitro Radical Scavenging Activity of 3,5-Dicaffeoylquinic Acid.
Indirect Antioxidant Effects via Cellular Pathway Modulation
Perhaps more significant for therapeutic applications is the ability of 3,5-diCQA to modulate intracellular signaling pathways, leading to a sustained increase in cellular resilience to oxidative stress.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Upon exposure to electrophiles or antioxidants like 3,5-diCQA, Keap1 undergoes a conformational change, releasing Nrf2.[11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[10] This leads to the upregulated expression of a suite of Phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[12][13]
-
Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to harmful electrophiles.[14]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones.[7]
Studies have shown that treatment with 3,5-diCQA leads to increased nuclear translocation of Nrf2 and elevated protein levels of HO-1, confirming the activation of this critical protective pathway.[11][12][13]
Oxidative stress is a key trigger for apoptosis (programmed cell death). 3,5-diCQA has been shown to protect cells, such as cardiomyocytes, from oxidative stress-induced apoptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][15][16] Activation of this pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bax and Caspase-3) and upregulating anti-apoptotic proteins.[15] This mechanism is particularly relevant for its potential in treating cardiovascular and neurodegenerative diseases.[1][17]
Experimental Validation: Protocols and Methodologies
Validating the antioxidant potential of 3,5-diCQA requires a multi-tiered approach, progressing from simple chemical assays to complex cell-based models.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[18][19]
Causality: The choice of a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates, ensuring statistical robustness.[20] Incubation in the dark is critical because DPPH is light-sensitive, and exposure can lead to its degradation, causing false-positive results.[18] Methanol or ethanol is used as the solvent because DPPH and many phenolic compounds are readily soluble in it.[19]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable adherent cell line (e.g., Caco-2, H9C2) in a 96-well black, clear-bottom microplate at an appropriate density.
-
Culture for 24 hours at 37°C and 5% CO₂ until cells are confluent. [21]2. Cell Treatment:
-
Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells in triplicate with 100 µL of treatment medium containing various concentrations of 3,5-diCQA plus 25 µM DCFH-DA. Incubate for 1 hour. [22]3. Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells three times with PBS. [21] * Add 100 µL of a free radical initiator (e.g., 600 µM ABAP) to all wells. [22]4. Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour. [22]5. Calculation:
-
Calculate the area under the curve for fluorescence vs. time.
-
Determine the CAA value, often expressed as quercetin equivalents, by comparing the inhibition of fluorescence by the sample to that of a quercetin standard curve.
-
In Vivo Evidence and Therapeutic Relevance
While in vitro and cellular assays are crucial, in vivo studies provide the ultimate validation of a compound's physiological antioxidant effect. Animal models of diseases involving oxidative stress have demonstrated the potent protective effects of 3,5-diCQA.
In streptozotocin-induced diabetic rats, a model characterized by severe oxidative stress, administration of 3,5-diCQA has been shown to:
-
Significantly reduce levels of Malondialdehyde (MDA), a key biomarker of lipid peroxidation. [4][14]* Restore depleted levels of Glutathione (GSH), the body's primary endogenous antioxidant. [4][14]* Enhance the activity of critical antioxidant enzymes, including Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Superoxide Dismutase (SOD). [4][14]
Animal Model Biomarker Effect of 3,5-diCQA Treatment References STZ-Induced Diabetic Rats Malondialdehyde (MDA) ↓ Decreased [4][14] STZ-Induced Diabetic Rats Glutathione (GSH) ↑ Increased / Restored [4][14] STZ-Induced Diabetic Rats Glutathione Peroxidase (GPx) ↑ Increased Activity [14] STZ-Induced Diabetic Rats Glutathione Reductase (GR) ↑ Increased Activity [14] DMN-Induced Hepatic Fibrosis Rats Collagen Accumulation ↓ Decreased [13] | TMT-Induced Cognitive Impairment Mice | Malondialdehyde (MDA) | ↓ Decreased | [7]|
Table 2: Summary of Key In Vivo Antioxidant Effects of 3,5-Dicaffeoylquinic Acid.
These findings underscore the therapeutic potential of 3,5-diCQA in a range of pathologies where oxidative stress is a key driver, including:
-
Neurodegenerative Diseases: By protecting neurons from oxidative damage and apoptosis, it may help prevent or treat conditions like Alzheimer's and Parkinson's disease. [17][23]* Cardiovascular Disease: Its ability to protect cardiomyocytes from oxidative stress-induced apoptosis suggests a role in mitigating heart failure and ischemia-reperfusion injury. [1][15]* Diabetes and its Complications: By alleviating systemic oxidative stress, 3,5-diCQA can help manage diabetic complications. [4][14]* Liver Disease: It has shown hepatoprotective effects in models of liver fibrosis by activating the Nrf2 pathway and reducing collagen deposition. [13]
Conclusion
3,5-Dicaffeoylquinic acid is a potent, dual-action antioxidant. Its chemical structure facilitates direct, efficient scavenging of free radicals, while its bioactivity allows it to upregulate the cell's own powerful defense systems via the Nrf2 and PI3K/Akt pathways. The robust evidence from in vitro, cellular, and in vivo models establishes 3,5-diCQA as a highly promising candidate for further investigation and development as a therapeutic agent for a wide spectrum of oxidative stress-driven diseases. This guide provides the foundational knowledge and methodological framework for scientists to rigorously evaluate and harness its potential.
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An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of 3,5-Dicaffeoylquinic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3,5-Dicaffeoylquinic Acid
3,5-dicaffeoylquinic acid (3,5-DCQA), a prominent naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. Found in various plants, including Centella asiatica, it has been traditionally used in folk medicine.[1][2] Modern research is now uncovering the molecular basis for its therapeutic potential, particularly in the realm of neuroprotection. The increasing prevalence of neurodegenerative diseases, characterized by progressive neuronal loss, underscores the urgent need for novel therapeutic strategies. 3,5-DCQA emerges as a promising candidate due to its multifaceted mechanisms of action that combat the key pathological drivers of these devastating disorders. This guide provides a comprehensive technical overview of the in vitro neuroprotective effects of 3,5-DCQA, offering a roadmap for researchers to explore its therapeutic utility.
Core Neuroprotective Mechanisms of 3,5-Dicaffeoylquinic Acid
The neuroprotective capacity of 3,5-DCQA stems from its ability to modulate multiple cellular pathways implicated in neuronal survival and function. These mechanisms collectively mitigate the damage caused by various stressors that contribute to neurodegeneration.
Potent Antioxidant Activity and Modulation of the Nrf2 Signaling Pathway
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a cornerstone of neurodegenerative pathology.[3] 3,5-DCQA exhibits robust antioxidant properties, directly scavenging harmful free radicals.[2] More significantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][4][5][6]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like 3,5-DCQA, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[4][5] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby fortifying the neuron's defense against oxidative damage.[1][5][7]
***dot graph Nrf2_Pathway { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; DCQA [label="3,5-Dicaffeoylquinic Acid"]; ROS [label="Oxidative Stress"];
node [fillcolor="#FFFFFF", fontcolor="#202124"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex"]; Nrf2_nuc [label="Nrf2 (nucleus)"]; ARE [label="Antioxidant Response Element (ARE)"]; Antioxidant_Enzymes [label="Antioxidant Enzymes (HO-1, NQO1, etc.)"]; Neuroprotection [label="Neuroprotection"];
DCQA -> Keap1_Nrf2 [label="Inhibits\nKeap1 binding"]; ROS -> Keap1_Nrf2 [label="Induces dissociation"]; Keap1_Nrf2 -> Nrf2_nuc [label="Nrf2 translocation"]; Nrf2_nuc -> ARE [label="Binds to"]; ARE -> Antioxidant_Enzymes [label="Upregulates transcription"]; Antioxidant_Enzymes -> Neuroprotection [label="Leads to"]; }
Attenuation of Neuroinflammation
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical component of neurodegenerative diseases.[8][9][10][11] Activated microglia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reactive nitrogen species, which are detrimental to neuronal health.[12] 3,5-DCQA has been shown to effectively suppress microglial activation.[2][13] It inhibits the production of pro-inflammatory mediators by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2][13] For instance, studies have demonstrated that 3,5-DCQA can reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in BV2 microglial cells.[13]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway leading to neuronal loss in many neurodegenerative conditions. A key executioner of apoptosis is caspase-3.[3] 3,5-DCQA has been demonstrated to exert anti-apoptotic effects by inhibiting the activation of caspase-3.[3] In in vitro models of neuronal stress, such as hydrogen peroxide-induced oxidative stress in SH-SY5Y cells, pretreatment with 3,5-DCQA significantly attenuated the increase in caspase-3 activity, thereby promoting cell survival.[3]
Protection Against Excitotoxicity
Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[14][15][16] This overstimulation triggers a massive influx of calcium ions (Ca2+), which in turn activates a cascade of neurotoxic events, including mitochondrial dysfunction and the generation of reactive oxygen species.[15] 3,5-DCQA has been shown to protect against glutamate-induced excitotoxicity.[17] It can mitigate the glutamate-induced increase in intracellular calcium levels and subsequent ROS production, thereby preserving neuronal integrity.[17]
Mitigation of Amyloid-β Toxicity
The accumulation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Aβ oligomers are known to be neurotoxic, inducing oxidative stress, neuroinflammation, and synaptic dysfunction.[18][19] Several studies have highlighted the protective effects of dicaffeoylquinic acids, including 3,5-DCQA, against Aβ-induced toxicity in vitro.[18][19][20][21][22] In cell culture models, such as SH-SY5Y neuroblastoma cells exposed to Aβ, 3,5-DCQA has been shown to reduce Aβ-induced cell death.[18][19][20][23] This protective effect is, at least in part, attributed to the upregulation of phosphoglycerate kinase-1 (PGK1), an enzyme involved in glycolysis, leading to increased ATP production and enhanced cellular energy metabolism.[20][23]
In Vitro Models for Studying Neuroprotection
A variety of in vitro models are instrumental in elucidating the neuroprotective mechanisms of 3,5-DCQA. The choice of model depends on the specific aspect of neurodegeneration being investigated.
| In Vitro Model | Description | Application for 3,5-DCQA Research |
| SH-SY5Y Neuroblastoma Cells | A human-derived cell line that can be differentiated into a neuronal phenotype. | Widely used to study oxidative stress, apoptosis, and Aβ toxicity.[3][18][19][20][23] |
| Primary Cortical Neurons | Neurons isolated directly from the cortex of rodent embryos or neonates. | Provide a more physiologically relevant model for studying excitotoxicity and synaptic function.[17][24][25] |
| BV2 Microglial Cells | An immortalized murine microglial cell line. | An established model for investigating neuroinflammation and the anti-inflammatory effects of compounds.[9][13] |
| Neuron-Microglia Co-cultures | A system where primary neurons are cultured together with microglia. | Allows for the study of the complex interactions between neurons and microglia in a neuroinflammatory context.[26] |
Key Experimental Protocols for Assessing Neuroprotective Effects
To rigorously evaluate the neuroprotective effects of 3,5-DCQA in vitro, a combination of well-established assays is essential.
Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 3,5-DCQA for a specified duration.
-
Induce neurotoxicity using a relevant stressor (e.g., H₂O₂, glutamate, Aβ).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[27][28]
Protocol:
-
Culture neuronal cells on a suitable plate or coverslip.
-
Treat the cells with 3,5-DCQA followed by the neurotoxic insult.
-
Load the cells with DCFH-DA and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader (excitation ~485 nm, emission ~530 nm).[27]
***dot graph ROS_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Neuronal Cell Culture"]; Treatment [label="3,5-DCQA and\nNeurotoxic Insult"]; DCFH_DA_Loading [label="DCFH-DA Loading"]; Washing [label="Wash Cells"]; Fluorescence_Measurement [label="Fluorescence Measurement"];
Cell_Culture -> Treatment; Treatment -> DCFH_DA_Loading; DCFH_DA_Loading -> Washing; Washing -> Fluorescence_Measurement; }
Measurement of Caspase-3 Activity
Caspase-3 activity can be quantified using a colorimetric or fluorometric assay that utilizes a specific peptide substrate.[29][30][31][32]
Protocol:
-
Lyse the treated cells to release intracellular contents.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[29][30]
-
Measure the absorbance at 405 nm (for pNA) or fluorescence (excitation ~380 nm, emission ~440 nm for AMC) over time.[29][30]
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
Assessment of Mitochondrial Function
Mitochondrial dysfunction is a common feature of neurodegenerative diseases.[24][33][34] Mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[35][36]
Protocol (using TMRM):
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Treat cells as required.
-
Incubate cells with a low concentration of TMRM.
-
Image the cells using a fluorescence microscope. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[35]
Conclusion and Future Directions
The in vitro evidence strongly supports the neuroprotective potential of 3,5-dicaffeoylquinic acid. Its ability to combat oxidative stress, neuroinflammation, apoptosis, and excitotoxicity positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. Future research should focus on delineating the precise molecular targets of 3,5-DCQA and validating its efficacy in more complex in vitro models, such as 3D organoids and human induced pluripotent stem cell (iPSC)-derived neurons. Furthermore, a thorough investigation of its blood-brain barrier permeability and in vivo efficacy in animal models of neurodegeneration is a critical next step towards its potential clinical translation. This in-depth understanding will be instrumental in harnessing the full therapeutic potential of this promising natural compound.
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The Antiviral Potential of 3,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers
Abstract
3,5-Dicaffeoylquinic acid (3,5-DCQA), a naturally occurring phenolic compound found in various plants, has emerged as a promising candidate in the field of antiviral drug discovery. This technical guide provides an in-depth analysis of the antiviral activity of 3,5-DCQA against a range of clinically relevant viruses. We will explore its mechanisms of action, present key quantitative data, and provide detailed experimental protocols for researchers and drug development professionals. This document is intended to serve as a comprehensive resource for scientists investigating the therapeutic potential of this multifaceted molecule.
Introduction: The Scientific Rationale for Investigating 3,5-Dicaffeoylquinic Acid
The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous exploration of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical scaffolds and biological activities. 3,5-Dicaffeoylquinic acid, a derivative of caffeic acid and quinic acid, has garnered significant attention for its broad-spectrum biological effects, including antioxidant, anti-inflammatory, and, most notably, antiviral properties.
The scientific impetus for investigating 3,5-DCQA stems from its demonstrated ability to interfere with critical stages of viral replication cycles. Its unique chemical structure allows it to interact with various viral and host cell targets, making it a compelling subject for antiviral research. This guide will delve into the specific antiviral activities of 3,5-DCQA, providing a foundation for further investigation and potential therapeutic development.
Antiviral Spectrum of 3,5-Dicaffeoylquinic Acid
3,5-DCQA has been evaluated against a variety of viruses, exhibiting a range of inhibitory effects. This section summarizes the key findings for several important human pathogens.
Human Immunodeficiency Virus (HIV)
3,5-DCQA has demonstrated potent anti-HIV activity, primarily through the inhibition of a key viral enzyme, integrase.[1][2] HIV integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step for productive infection.[3] By targeting this enzyme, 3,5-DCQA effectively halts the viral replication cycle. The inhibitory effect of 3,5-DCQA on HIV-1 replication has been observed at concentrations that are significantly lower than its cytotoxic concentrations, indicating a favorable therapeutic index.[3]
Hepatitis B Virus (HBV)
The antiviral activity of 3,5-dicaffeoylquinic acid and its isomers against Hepatitis B Virus has been documented.[4] The proposed mechanism involves the upregulation of heme oxygenase-1 (HO-1), an enzyme with known antiviral and hepatoprotective effects.[5] Increased HO-1 expression has been shown to reduce the stability of the HBV core protein, which in turn blocks the replenishment of the nuclear HBV covalently closed circular DNA (cccDNA), the template for viral replication.[5]
Respiratory Syncytial Virus (RSV)
Potent anti-RSV activity has been reported for 3,5-DCQA.[6] The mechanism of action appears to be the inhibition of virus-cell fusion in the early stages of infection and the subsequent inhibition of cell-to-cell fusion at the end of the replication cycle.[6] This suggests that 3,5-DCQA may interfere with the function of viral glycoproteins responsible for membrane fusion.
Other Viruses
Studies have also explored the activity of 3,5-DCQA and related compounds against other viruses with varying results. While one study reported no obvious antiviral activity against Influenza A, Coxsackie B3, and Herpes Simplex Virus type 1 (HSV-1)[6], other research indicates that dicaffeoylquinic acid derivatives can exhibit activity against Enterovirus 71 (EV-A71) by disrupting the interaction between the virus and its host cell receptor.[1]
Quantitative Analysis of Antiviral Activity
The efficacy of an antiviral compound is quantified by several key parameters, including the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| HIV-1 | Cytopathic Effect | MT-2 | ED50: ~1.9 µg/mL (~3.7 µM) | >150 µM | >40 | [3] |
| RSV | Plaque Reduction | HEp-2 | IC50: 1.16 | >1000 | >862 | [6] |
| Enterovirus 71 | Cytopathic Effect | RD | EC50: ~36.38 (for 3,4-DCQA) | >400 | >11 | [1] |
| Hepatitis B Virus | HBsAg/HBeAg Inhibition | HepG2.2.15 | - | - | - | [4] |
Note: Data for different isomers of dicaffeoylquinic acid are included where specific data for the 3,5-isomer was not available. EC50 and IC50/ED50 values are often used interchangeably to denote the concentration required to achieve 50% of the desired effect.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which 3,5-DCQA exerts its antiviral effects is crucial for its development as a therapeutic agent. This section explores the key pathways and interactions involved.
Inhibition of HIV-1 Integrase
The primary mechanism of action of 3,5-DCQA against HIV is the inhibition of the integrase enzyme. Molecular docking studies suggest that dicaffeoylquinic acids bind to the catalytic core domain of HIV-1 integrase, interacting with key amino acid residues and the metal cofactor, which is essential for the enzyme's catalytic activity.[7][8] This interaction prevents the viral DNA from being integrated into the host genome.
Caption: Mechanism of HIV-1 Integrase Inhibition by 3,5-DCQA.
Upregulation of Heme Oxygenase-1 in HBV Infection
In the context of HBV infection, 3,5-DCQA is thought to exert its antiviral effect indirectly by modulating host cell pathways. It has been shown to upregulate the expression of heme oxygenase-1 (HO-1).[9] HO-1 is a cellular enzyme with potent antioxidant and anti-inflammatory properties that can also interfere with viral replication. The increased expression of HO-1 leads to the destabilization of the HBV core protein, which is essential for the formation of new viral particles and the maintenance of the cccDNA pool.
Caption: Upregulation of HO-1 by 3,5-DCQA to Inhibit HBV Replication.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the antiviral activity of 3,5-dicaffeoylquinic acid.
Cytotoxicity Assay (MTT Assay)
Causality: Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the differentiation between a true antiviral effect and a reduction in viral replication due to cell death.[2][10]
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3,5-dicaffeoylquinic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cell controls (medium only).
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
Plaque Reduction Assay
Causality: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[6] A reduction in the number of plaques (zones of cell death) directly correlates with the antiviral activity of the compound.
Protocol (adapted for RSV):
-
Cell Seeding: Seed HEp-2 cells in 24-well plates and grow to confluence.
-
Virus and Compound Preparation: Prepare serial dilutions of 3,5-dicaffeoylquinic acid in infection medium (e.g., MEM with 2% FBS). Prepare a virus stock of RSV to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C. Aspirate the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Adsorption: Incubate the plates for 2 hours at 37°C to allow for virus adsorption.
-
Overlay: Aspirate the inoculum and overlay the cell monolayers with 1 mL of overlay medium (e.g., 0.5% methylcellulose in infection medium) containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.
-
Plaque Visualization: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.5% crystal violet for 15 minutes.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.
Quantitative PCR (qPCR) for Viral Load
Causality: qPCR is a highly sensitive method to quantify the amount of viral nucleic acid (DNA or RNA) in a sample. A reduction in the viral genome copy number in the presence of the compound provides direct evidence of its inhibitory effect on viral replication.
Protocol (adapted for HBV DNA):
-
Sample Collection: Treat HBV-producing cells (e.g., HepG2.2.15) with different concentrations of 3,5-dicaffeoylquinic acid for a specified period. Collect both the cell lysate (for intracellular DNA) and the culture supernatant (for extracellular DNA).
-
DNA Extraction: Extract total DNA from the samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and HBV-specific primers and a probe.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Standard Curve: Generate a standard curve using known concentrations of an HBV DNA plasmid to quantify the viral copy number in the samples.
-
Data Analysis: Determine the HBV DNA copy number in each sample by interpolating the Ct values on the standard curve. Calculate the percentage of reduction in viral DNA levels for each compound concentration compared to the untreated control.
Western Blot for Viral Protein Expression
Causality: Western blotting allows for the detection and quantification of specific viral proteins. A decrease in the expression of key viral proteins in the presence of the compound indicates inhibition of viral protein synthesis, a crucial step in the viral life cycle.
Protocol (adapted for HIV-1 p24):
-
Sample Preparation: Treat HIV-1 infected cells (e.g., MT-4 cells) with 3,5-dicaffeoylquinic acid. After incubation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HIV-1 p24 protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for p24 and a loading control (e.g., GAPDH or β-actin). Normalize the p24 signal to the loading control and compare the expression levels between treated and untreated samples.
Conclusion and Future Directions
3,5-Dicaffeoylquinic acid has demonstrated significant antiviral activity against a range of important human viruses, including HIV, HBV, and RSV. Its multifaceted mechanisms of action, targeting both viral enzymes and host cell pathways, make it an attractive candidate for further development. The experimental protocols detailed in this guide provide a framework for researchers to rigorously evaluate the antiviral potential of 3,5-DCQA and other natural products.
Future research should focus on in vivo efficacy studies to translate these promising in vitro findings into potential clinical applications. Further elucidation of the precise molecular interactions and signaling pathways involved in its antiviral activity will be crucial for optimizing its therapeutic potential and for the rational design of novel antiviral drugs based on its chemical scaffold.
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- MDPI. (2024). Clinical validation of an RSV neutralization assay and analysis of cross-sectional sera associated with 2021–2023 RSV outbreaks to investigate the immunity debt hypothesis.
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- MDPI. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.
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An In-Depth Technical Guide to 3,5-Dicaffeoylquinic Acid in Coffee and Other Botanical Sources
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dicaffeoylquinic acid (3,5-DCQA), a prominent isomer of the dicaffeoylquinic acid (DCQA) family, is a significant phytochemical found in a variety of plant species, most notably in coffee beans. As an ester formed from quinic acid and two caffeic acid moieties, it commands considerable interest within the scientific community for its wide range of biological activities, including potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of 3,5-DCQA, detailing its prevalence in coffee and other plants, presenting robust analytical methodologies for its quantification, and summarizing its pharmacological significance. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and harness the therapeutic potential of this compound.
Introduction to 3,5-Dicaffeoylquinic Acid
Dicaffeoylquinic acids are a class of polyphenolic compounds that are secondary metabolites in many plants.[2] The DCQA family consists of six isomers, differentiated by the positions of the two caffeoyl groups on the quinic acid ring: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1] Among these, 3,5-DCQA is frequently one of the more abundant and biologically active isomers.[4] Its structure, characterized by the esterification at the 3 and 5 positions of the quinic acid core, underpins its significant free-radical scavenging capabilities and its interaction with various biological targets.
The interest in 3,5-DCQA and its isomers extends across multiple therapeutic areas, with studies suggesting potential applications in managing respiratory diseases, metabolic disorders, and neuroinflammatory conditions.[1][5] Its presence in commonly consumed products like coffee makes it a readily available dietary component with potential nutraceutical value.[4]
Sources
- 1. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathway of dicaffeoylquinic acids in plants
An In-depth Technical Guide on the Biosynthetic Pathway of Dicaffeoylquinic Acids in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicaffeoylquinic acids (diCQAs) are a class of plant-derived polyphenolic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and antiviral properties. Understanding their biosynthesis is paramount for metabolic engineering strategies aimed at enhancing their production in plants or developing heterologous production systems. This technical guide provides a comprehensive overview of the biosynthetic pathway of diCQAs, detailing the key enzymatic steps, regulatory mechanisms, and proven experimental methodologies for their study.
Introduction: The Significance of Dicaffeoylquinic Acids
Dicaffeoylquinic acids are esters formed between two units of caffeic acid and one unit of quinic acid. The most common isomers are 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, with their prevalence varying across different plant species. These compounds are prominent in various medicinal plants, including Lonicera japonica (honeysuckle) and Artemisia annua, as well as in common dietary sources like coffee and artichoke. Their diverse pharmacological activities have made them attractive targets for drug discovery and development. A thorough understanding of their biosynthesis is the foundational step towards harnessing their full potential through biotechnological approaches.
The Core Biosynthetic Pathway: From Phenylalanine to DiCQAs
The biosynthesis of diCQAs is an extension of the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites, including flavonoids, lignins, and coumarins. The pathway can be conceptually divided into three main stages: the core phenylpropanoid pathway, the synthesis of chlorogenic acid (CGA), and the final acylation step to form diCQAs.
Stage 1: The General Phenylpropanoid Pathway
The journey begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by a hydroxylation step catalyzed by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, a critical branch-point intermediate.
Stage 2: The Gateway to Caffeoylquinic Acids - Chlorogenic Acid (CGA) Synthesis
The formation of chlorogenic acid (5-CQA), the immediate precursor for many diCQAs, is a pivotal step. The primary route involves the esterification of quinic acid with p-coumaroyl-CoA, followed by hydroxylation.
-
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme was initially thought to be the primary route, catalyzing the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. However, this has been shown to be less efficient in many species compared to the HCT route.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This is now considered the main pathway in many plants, such as artichoke and tomato. HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl-shikimate.
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): This P450-dependent monooxygenase hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate at the 3' position to yield the corresponding caffeoyl ester.
-
Return to Quinate: The caffeoyl group is then transferred back from caffeoyl-shikimate to quinic acid by HCT, or a similar acting transferase, to form chlorogenic acid (5-O-caffeoylquinic acid).
This sequence of reactions highlights the dual functionality of HCT in both producing the intermediate for hydroxylation and in the final formation of CGA.
Stage 3: The Final Acylation - Formation of Dicaffeoylquinic Acids
The final and defining step in diCQA biosynthesis is the addition of a second caffeoyl group to chlorogenic acid. This reaction is catalyzed by a specific class of acyltransferases.
-
Chlorogenate:Caffeoyl-CoA/Chlorogenate Caffeoyltransferase (CCT): These enzymes utilize caffeoyl-CoA as the acyl donor and chlorogenic acid (CGA) as the acyl acceptor. Depending on the specific isomerase, the second caffeoyl group is attached to the 3, 4, or 1 position of the quinic acid moiety of CGA, leading to the formation of 3,5-diCQA, 4,5-diCQA, or 1,5-diCQA respectively. For example, a hydroxycinnamoyl-CoA:caffeoylquinic acid hydroxycinnamoyltransferase has been identified in artichoke that can produce dicaffeoylquinic acids.
The overall biosynthetic pathway is illustrated in the diagram below.
Caption: Biosynthetic pathway of dicaffeoylquinic acids from L-phenylalanine.
Regulation of the DiCQA Biosynthetic Pathway
The production of diCQAs is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation allows plants to modulate the synthesis of these compounds in response to various developmental and environmental cues.
-
Transcriptional Regulation: The expression of genes encoding key enzymes in the pathway, such as PAL, C4H, 4CL, HCT, and C3'H, is often coordinately regulated by transcription factors. For instance, MYB and bHLH transcription factors are known to be involved in activating the expression of phenylpropanoid pathway genes in response to stimuli like UV light, wounding, and pathogen attack.
-
Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," that channel intermediates through the pathway. This metabolic channeling enhances catalytic efficiency and prevents the diffusion of reactive intermediates. For example, PAL, C4H, and 4CL are thought to be associated with the endoplasmic reticulum membrane, facilitating the flow of substrates.
-
Feedback Inhibition: The activity of key enzymes can be allosterically regulated by downstream products. While specific examples for diCQA are still being elucidated, feedback inhibition is a common regulatory mechanism in branched metabolic pathways to maintain homeostasis.
Experimental Methodologies for Studying DiCQA Biosynthesis
A multi-faceted approach is required to fully characterize the diCQA biosynthetic pathway in a given plant species. This typically involves a combination of metabolite analysis, enzyme assays, and molecular biology techniques.
Metabolite Profiling and Quantification
The first step is often to identify and quantify the diCQA isomers and their precursors in plant tissues.
Protocol: LC-MS/MS Analysis of Caffeoylquinic Acids
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract metabolites with 80% methanol containing an internal standard (e.g., umbelliferone) at 4°C with shaking.
-
Centrifuge to pellet debris and filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform full scan analysis to identify parent ions of CQAs and diCQAs (e.g., m/z 353 for CGA, m/z 515 for diCQAs).
-
Use tandem MS (MS/MS) to generate characteristic fragmentation patterns for structural confirmation. Key fragments for diCQAs include m/z 353 (loss of a caffeoyl group) and m/z 191 (quinic acid).
-
-
Quantification:
-
Generate standard curves for authentic standards of CGA and available diCQA isomers.
-
Quantify endogenous levels based on peak areas relative to the standard curves and normalized to the internal standard and sample weight.
-
In Vitro Enzyme Assays
To confirm the function of candidate enzymes, in vitro assays with recombinant proteins are essential.
Protocol: HCT/CCT Acyltransferase Activity Assay
-
Recombinant Protein Expression:
-
Clone the candidate gene into an expression vector (e.g., pET vector for E. coli).
-
Express the protein in E. coli (e.g., BL21(DE3) strain) and purify using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
1-5 µg of purified recombinant enzyme
-
Acyl donor: 0.5 mM caffeoyl-CoA (for CCT) or p-coumaroyl-CoA (for HCT)
-
Acyl acceptor: 1 mM chlorogenic acid (for CCT) or quinic acid/shikimic acid (for HCT)
-
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid or by flash freezing.
-
-
Product Analysis:
-
Analyze the reaction products by LC-MS/MS as described in section 4.1.
-
The formation of the expected product (e.g., diCQA for CCT, p-coumaroyl-quinate for HCT) confirms enzyme activity.
-
The general workflow for enzyme characterization is depicted below.
Caption: Experimental workflow for enzyme function characterization.
In Vivo Gene Function Analysis
To validate the role of a gene in diCQA biosynthesis within the plant, gene silencing or overexpression studies are performed.
-
Virus-Induced Gene Silencing (VIGS): A rapid method for transiently silencing a target gene in plants. A fragment of the target gene is cloned into a viral vector, which is then used to infect the plant. The plant's RNA interference machinery recognizes the viral RNA and degrades the endogenous mRNA of the target gene, leading to a knockdown phenotype.
-
Stable Transformation (e.g., Agrobacterium-mediated): For stable knockdown (using RNAi or CRISPR-Cas9) or overexpression lines. This provides a more robust system for studying the long-term effects of gene manipulation on the plant's metabolism.
In both cases, the resulting transgenic plants are analyzed for changes in their diCQA profiles using the LC-MS/MS methods described above. A significant reduction in diCQA levels in silenced lines or an increase in overexpression lines provides strong evidence for the gene's in vivo function.
Quantitative Data Summary
The following table summarizes typical concentrations of key precursors and products in a high-producing plant tissue, such as young leaves of Lonicera japonica. These values can vary significantly based on species, tissue type, developmental stage, and environmental conditions.
| Metabolite | Typical Concentration Range (µg/g FW) | Key Enzyme(s) for Synthesis |
| p-Coumaric acid | 10 - 50 | PAL, C4H |
| Caffeic acid | 20 - 100 | C3'H |
| Chlorogenic acid (5-CQA) | 1000 - 5000 | HCT, C3'H |
| 3,5-diCQA | 500 - 2000 | CCT |
| 4,5-diCQA | 200 - 1000 | CCT |
Conclusion and Future Perspectives
The biosynthetic pathway of dicaffeoylquinic acids is a well-defined extension of the phenylpropanoid pathway, culminating in the acylation of chlorogenic acid by specific caffeoyltransferases. While the core pathway is largely understood, significant questions remain regarding the precise regulatory networks that control the flux towards specific diCQA isomers. Future research will likely focus on:
-
Identifying and characterizing novel acyltransferases responsible for the synthesis of less common diCQA isomers.
-
Elucidating the transcriptional regulatory networks that control the expression of diCQA biosynthetic genes in response to various stimuli.
-
Metabolic engineering efforts in both plants and microbial systems to enhance the production of specific diCQA isomers for pharmaceutical applications.
This guide provides a foundational understanding of diCQA biosynthesis and the experimental tools available for its study. A continued exploration of this pathway will be crucial for unlocking the full therapeutic and commercial potential of these valuable plant-specialized metabolites.
References
- Lallemand, M., et al. (2012). A new pathway for chlorogenic acid biosynthesis in globe artichoke. Plant Science, 184, 92-98. [Link]
- Comino, C., et al. (2007). The isolation and mapping of a novel hydroxycinnamoyl-CoA quinate transferase gene in globe artichoke. Molecular Genetics and Genomics, 277(6), 669-679. [Link]
A Technical Guide to the Spectroscopic Data of 3,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent member of the caffeoylquinic acid class of polyphenolic compounds.[1][2] It is naturally present in a variety of plant species, including coffee, globe artichoke, and sweet potato tubers.[1] As a secondary metabolite, 3,5-DCQA plays a role in the plant's defense mechanisms and has garnered significant interest from the scientific community for its diverse biological activities.[3] These include potent antioxidant, anti-inflammatory, and antiviral properties, making it a compound of interest for potential therapeutic applications.[4]
The precise structural elucidation and unambiguous identification of 3,5-dicaffeoylquinic acid are paramount for quality control of natural products, metabolic studies, and the development of new pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of 3,5-dicaffeoylquinic acid, offering insights into the experimental methodologies and the interpretation of the spectral data.
Mass Spectrometry (MS) Analysis
Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is a powerful technique for the analysis of 3,5-dicaffeoylquinic acid and its isomers.[5] The negative ion mode is generally preferred as it provides more structural information through characteristic fragmentation patterns.[6]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A typical LC-MS analysis for 3,5-dicaffeoylquinic acid would involve the following steps:
-
Sample Preparation: A solution of the analyte is prepared in a suitable solvent, commonly a mixture of methanol and water with a small percentage of acetic acid to improve ionization.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analysis is typically performed in negative ion mode.
Fragmentation Pattern and Interpretation
In the negative ion ESI-MS spectrum, 3,5-dicaffeoylquinic acid typically shows a prominent deprotonated molecule [M-H]⁻ at an m/z of 515.[7] Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that is crucial for its identification and differentiation from other dicaffeoylquinic acid isomers.
The major fragment ions observed in the MS/MS spectrum of 3,5-dicaffeoylquinic acid include:
| m/z | Identity of Fragment |
| 353 | [M-H - 162]⁻ (Loss of a caffeoyl moiety) |
| 191 | [Quinic acid - H]⁻ |
| 179 | [Caffeic acid - H]⁻ |
| 173 | [Quinic acid - H - H₂O]⁻ |
The relative abundance of these fragment ions can be used to distinguish between different dicaffeoylquinic acid isomers. For instance, the base peak in the MS/MS spectrum of 3,5-dicaffeoylquinic acid is often the ion at m/z 179, corresponding to the caffeic acid moiety.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the complete structural elucidation of 3,5-dicaffeoylquinic acid, providing detailed information about the carbon-hydrogen framework and the connectivity of the different structural units. The following sections detail the ¹H, ¹³C, and 2D NMR data typically acquired in deuterated methanol (CD₃OD).
¹H-NMR Spectral Data
The ¹H-NMR spectrum of 3,5-dicaffeoylquinic acid is characterized by signals corresponding to the quinic acid core and two caffeoyl moieties. The chemical shifts and coupling constants are indicative of the substitution pattern.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Quinic Acid Moiety | |||
| H-2ax | 2.25 | dd | 14.0, 4.0 |
| H-2eq | 2.15 | dd | 14.0, 8.0 |
| H-3 | 5.38 | m | |
| H-4 | 4.18 | dd | 8.0, 3.0 |
| H-5 | 5.42 | m | |
| H-6ax | 2.35 | dd | 14.0, 4.0 |
| H-6eq | 2.10 | dd | 14.0, 8.0 |
| Caffeoyl Moieties | |||
| H-2' | 7.08 | d | 2.0 |
| H-5' | 6.80 | d | 8.0 |
| H-6' | 6.98 | dd | 8.0, 2.0 |
| H-7' | 7.62 | d | 16.0 |
| H-8' | 6.35 | d | 16.0 |
| H-2'' | 7.05 | d | 2.0 |
| H-5'' | 6.78 | d | 8.0 |
| H-6'' | 6.95 | dd | 8.0, 2.0 |
| H-7'' | 7.58 | d | 16.0 |
| H-8'' | 6.28 | d | 16.0 |
Note: The assignments are based on typical values reported in the literature and may vary slightly depending on the experimental conditions.[8]
¹³C-NMR Spectral Data
The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are characteristic of the different functional groups present.
| Carbon | Chemical Shift (δ) ppm |
| Quinic Acid Moiety | |
| C-1 | 76.5 |
| C-2 | 38.0 |
| C-3 | 72.5 |
| C-4 | 71.0 |
| C-5 | 73.0 |
| C-6 | 37.5 |
| C-7 (COOH) | 177.0 |
| Caffeoyl Moieties | |
| C-1' | 127.5 |
| C-2' | 115.0 |
| C-3' | 146.5 |
| C-4' | 149.5 |
| C-5' | 116.5 |
| C-6' | 123.0 |
| C-7' | 147.0 |
| C-8' | 115.5 |
| C-9' (C=O) | 168.5 |
| C-1'' | 127.8 |
| C-2'' | 115.2 |
| C-3'' | 146.8 |
| C-4'' | 149.8 |
| C-5'' | 116.8 |
| C-6'' | 123.3 |
| C-7'' | 147.2 |
| C-8'' | 115.8 |
| C-9'' (C=O) | 168.8 |
Note: The assignments are based on typical values reported in the literature and may vary slightly depending on the experimental conditions.[9]
2D-NMR Spectroscopy
2D-NMR experiments such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.[10]
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For 3,5-dicaffeoylquinic acid, COSY correlations are observed between the adjacent protons of the quinic acid ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6). It also shows correlations between the aromatic protons (H-5' with H-6') and the vinyl protons (H-7' with H-8') of the caffeoyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 5.38 (H-3) will show a correlation to the carbon signal at δ 72.5 (C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly important for establishing the connectivity between the caffeoyl and quinic acid moieties. Key HMBC correlations for 3,5-dicaffeoylquinic acid include the correlation between H-3 of the quinic acid and the carbonyl carbon (C-9') of one caffeoyl group, and the correlation between H-5 of the quinic acid and the carbonyl carbon (C-9'') of the second caffeoyl group. These correlations definitively establish the esterification positions.
Caption: Key COSY and HMBC correlations in 3,5-dicaffeoylquinic acid.
Conclusion
The combination of mass spectrometry and NMR spectroscopy provides a robust and comprehensive approach for the unambiguous identification and structural elucidation of 3,5-dicaffeoylquinic acid. ESI-MS/MS in the negative ion mode offers valuable information on the molecular weight and fragmentation pattern, which is useful for initial identification and isomer differentiation. A complete analysis of ¹H, ¹³C, and 2D NMR spectra, including COSY, HSQC, and HMBC, is essential for the definitive assignment of all atoms in the molecule and for confirming the precise location of the caffeoyl ester linkages. This detailed spectroscopic data serves as a critical reference for researchers in natural product chemistry, pharmacology, and drug development.
References
- Li, Y., et al. (2002). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Phytochemical Analysis, 13(6), 316-328.
- Schram, K. H., et al. (2004). Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids. Journal of Mass Spectrometry, 39(12), 1473-1483.
- Kerebba, N., et al. (2022). Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids.
- de Oliveira, M. C. C., et al. (2018). Chemical Constituents and Antimicrobial Activity of Branches and Leaves of Cordia insignis (Boraginaceae). Journal of the Brazilian Chemical Society, 29(10), 2134-2142.
- Wianowska, D., et al. (2018). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
- Rocchetti, G., et al. (2023).
- Wang, L., et al. (2024).
- Satake, T., et al. (2007). 1H-NMR Spectral Data for Quinic Acid, 1, 2, 3, 4 and 5 in CD3OD.
- Kim, M. S., et al. (2019). Structure of the isolated compounds and important HMBC correlations (arrows).
- NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively).
- Biopurify. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid. Biopurify Phytochemicals.
- Glabasnia, A., et al. (2022). Malonyl-Caffeoylquinic Acids and Malonyl-Flavonoid-Glucosides from Three Edible Apiaceae Plants Anthriscus Cerefolium, Anthriscus Sylvestris, and Chaerophyllum Bulbosum. Journal of Agricultural and Food Chemistry, 70(40), 13036-13048.
- Apone, F., et al. (2020). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. International Journal of Molecular Sciences, 21(18), 6663.
- 13C-NMR data for compounds 1-4 (100 MHz in CD3OD).
- (2025-08-06). (1S,3R,4S,5R)5-O-Caffeoylquinic acid: Isolation, stereo-structure characterization and biological activity.
- OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Extrasynthese. (n.d.). 3,5-Di-O-caffeoyl quinic acid 4946 S, CAS 2450-53-5. Extrasynthese.
- Biosynth. (n.d.). 3,5-Dicaffeoylquinic acid. Biosynth.
- Navarrete-Casas, R., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Phytochemistry Reviews, 20, 1121-1153.
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- 3. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
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Methodological & Application
Protocol for the Extraction of 3,5-Dicaffeoylquinic Acid from Plant Material
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the extraction of 3,5-dicaffeoylquinic acid (3,5-DCQA), a bioactive phenolic compound, from plant matrices. Intended for researchers in natural product chemistry, pharmacology, and drug development, this guide details the underlying principles of extraction, compares various methodologies, and provides detailed, step-by-step protocols. We emphasize the rationale behind procedural choices to ensure methodological robustness and reproducibility. The protocols covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), culminating in analytical quantification by High-Performance Liquid Chromatography (HPLC).
Introduction to 3,5-Dicaffeoylquinic Acid (3,5-DCQA)
3,5-Dicaffeoylquinic acid, also known as Isochlorogenic acid A, is a natural phytochemical derived from the esterification of two caffeic acid molecules with quinic acid[1][2][3]. It is a prominent member of the caffeoylquinic acid (CQA) family, which is widely distributed in the plant kingdom and consumed daily through foods and beverages like coffee[4].
This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties[2][4][5][6]. Its potential as a therapeutic agent is actively being explored. 3,5-DCQA is found in numerous medicinal and dietary plants, such as Japanese honeysuckle (Lonicera japonica), sweet potato (Ipomoea batatas), Centella asiatica, globe artichoke (Cynara scolymus), and chicory roots (Cichorium intybus)[2][5][7][8]. The effective isolation of 3,5-DCQA is the critical first step for any pharmacological investigation or drug development pipeline.
Physicochemical Properties
Understanding the physicochemical properties of 3,5-DCQA is fundamental to designing an effective extraction strategy. Its structure, rich in hydroxyl groups, dictates its polarity and solubility, which are key parameters for solvent selection.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₄O₁₂ | [2][6] |
| Molar Mass | 516.5 g/mol | [2][6] |
| Synonyms | Isochlorogenic acid A, 3,5-DCQA | [2][3][6] |
| Appearance | White crystalline solid/powder | [2][6] |
| Solubility | DMF: ~71 mg/mL; DMSO: ~50 mg/mL; Ethanol: ~50 mg/mL; PBS (pH 7.2): ~25 mg/mL | [6] |
| UV Absorbance (λmax) | ~220, 246, 330 nm | [6] |
Foundational Principles of Extraction
The primary objective of extraction is to efficiently transfer 3,5-DCQA from the solid plant matrix into a liquid solvent phase. This process is governed by several critical factors:
-
Solvent Selection: Based on its solubility profile, polar solvents are most effective. Aqueous mixtures of ethanol or methanol are commonly employed as they balance polarity for efficient extraction while being cost-effective and relatively safe. A 75% methanol solution has been shown to be highly effective for extracting similar CQAs[9].
-
Temperature: Elevated temperatures can increase solvent viscosity and enhance compound solubility, but they also pose a significant risk. Caffeoylquinic acids are susceptible to thermal degradation and isomerization, which can lead to yield loss and the formation of artifacts[10]. For instance, studies on related compounds show stability between 10-60°C during ultrasound-assisted extraction[9].
-
Plant Material Particle Size: Milling or grinding the dried plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.
-
Solid-to-Solvent Ratio: A higher solvent volume ensures a proper concentration gradient, driving the analyte into the solution. However, excessive solvent use increases costs and downstream processing time. This ratio must be optimized for each specific plant matrix.
-
pH: The pH of the extraction medium can influence the stability and solubility of phenolic acids. Acidification is sometimes used to keep phenolic compounds in their protonated form, which can improve extraction into organic solvents.
Pre-Extraction Workflow: Sample Preparation
Proper sample preparation is a non-negotiable prerequisite for reproducible and efficient extraction.
-
Harvesting and Drying: Collect the desired plant part (e.g., leaves, roots). Dry the material to a constant weight to standardize results and prevent microbial degradation. Lyophilization (freeze-drying) or air-drying at temperatures below 40°C is recommended to preserve thermolabile compounds.
-
Size Reduction: Grind the dried material into a fine powder (e.g., 40-60 mesh). This step is critical as it disrupts cell walls and dramatically increases the surface area for solvent interaction.
-
Degreasing (if necessary): For plant materials with high lipid content (e.g., seeds), a pre-extraction step with a non-polar solvent like n-hexane is advisable to remove fats that could interfere with the extraction of polar compounds.
Extraction Protocols: Methodologies and Rationale
The choice of extraction method represents a trade-off between efficiency, speed, cost, and the potential for compound degradation. Modern techniques like UAE and MAE offer significant advantages over conventional methods.
Table 2: Comparative Overview of Extraction Techniques
| Method | Principle | Advantages | Disadvantages | Typical Solvent | | :--- | :--- | :--- | :--- | | Maceration | Soaking plant material in a solvent for an extended period. | Simple, low-cost setup. | Time-consuming, lower efficiency. | 70% Ethanol | | Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer.[11] | Fast, high efficiency, operates at lower temperatures.[12] | Requires specialized equipment. | 75% Methanol | | Microwave-Assisted (MAE) | Microwave energy rapidly heats the solvent and matrix, causing cell rupture.[13] | Extremely fast, reduced solvent use.[14][13] | Potential for thermal degradation if not controlled.[10] | 50-70% Ethanol | | Accelerated Solvent (ASE) | Uses elevated temperature and pressure to increase solvent efficiency.[15] | Fast, automated, highly efficient. | High initial equipment cost. | 57% Ethanol[8] |
Protocol 1: Conventional Maceration
-
Rationale: This method relies on simple diffusion and is suitable for initial screenings or when specialized equipment is unavailable. Its simplicity is offset by longer extraction times and potentially lower yields.
-
Step-by-Step Procedure:
-
Weigh 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% (v/v) ethanol in water. This solvent-to-solid ratio (10:1) is a common starting point.
-
Seal the flask and place it on an orbital shaker at 150 rpm.
-
Macerate for 24 hours at room temperature (20-25°C).
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extract the solid residue with another 100 mL of 70% ethanol for 12 hours to maximize recovery.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain a dry powder extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Rationale: UAE is a highly efficient "green" extraction technique that accelerates mass transfer through acoustic cavitation.[11][16] The process is typically much faster and can be performed at lower temperatures, preserving the integrity of 3,5-DCQA.
-
Step-by-Step Procedure:
-
Place 5 g of dried, powdered plant material into a 100 mL beaker.
-
Add 75 mL of 75% (v/v) methanol in water. Studies show this percentage to be optimal for related CQAs[9].
-
Place the beaker in an ultrasonic bath operating at a frequency of 25-40 kHz.
-
Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
-
Set the bath temperature to 45°C and sonicate for 30 minutes. This temperature is well within the stable range for CQAs[9].
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator (T < 40°C) and then lyophilize.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Rationale: MAE uses microwave energy for rapid, localized heating of the solvent and plant material. This creates high internal pressure within the plant cells, causing them to rupture and release their contents quickly and efficiently[13].
-
Step-by-Step Procedure:
-
Place 1 g of dried, powdered plant material into a specialized microwave-safe extraction vessel.
-
Add 20 mL of 60% (v/v) ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: irradiate at 500 W until the temperature reaches 80°C, then hold for 5 minutes with stirring[13].
-
After the program completes, allow the vessel to cool to room temperature.
-
Open the vessel and filter the contents.
-
Rinse the vessel and residue with a small amount of the extraction solvent and add this to the filtrate.
-
Concentrate the extract using a rotary evaporator (T < 40°C) and lyophilize.
-
Post-Extraction: Analysis and Quantification
The standard method for the accurate identification and quantification of 3,5-DCQA is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD)[7][17].
HPLC-DAD Method Parameters
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to ensure sharp peaks for phenolic acids).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of A, gradually increasing B to elute more hydrophobic compounds. (e.g., 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at 330 nm for quantification, which is a characteristic absorbance maximum for dicaffeoylquinic acids[6]. A full spectrum (200-400 nm) should be recorded to confirm peak identity.
-
Quantification: Prepare a calibration curve using a certified reference standard of 3,5-dicaffeoylquinic acid at several concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
Conclusion
The successful extraction of 3,5-dicaffeoylquinic acid is highly dependent on a carefully considered methodology. While conventional maceration is accessible, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer superior efficiency, speed, and often higher yields while minimizing the risk of thermal degradation. UAE, in particular, provides an excellent balance of efficiency and preservation of compound integrity. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively isolate 3,5-DCQA for further scientific inquiry. Each protocol should be viewed as a starting point, with optimization of parameters such as solvent ratio, time, and temperature recommended for each specific plant matrix.
References
- Google. (n.d.). JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents.
- MDPI. (n.d.). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression.
- National Institutes of Health (NIH). (n.d.). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC.
- MDPI. (2023, June 16). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- ResearchGate. (n.d.). Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- ResearchGate. (n.d.). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
- ResearchGate. (n.d.). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives.
- MDPI. (2022, October 14). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts.
- Biopurify. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid.
- Oregon Health & Science University. (2021, June 25). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity.
- PubMed. (2004, January 23). (-)-3,5-Dicaffeoyl-muco-quinic acid isolated from Aster scaber contributes to the differentiation of PC12 cells: through tyrosine kinase cascade signaling.
- National Institutes of Health (NIH). (n.d.). The Impact of Thermal and Electrical Pretreatments and Antibrowning Solution on the Chlorogenic and Dicaffeoylquinic Acid Extraction Yield from Endive Roots - PMC.
- PubMed Central. (n.d.). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- National Institutes of Health (NIH). (n.d.). 3,5-Dicaffeoylquinic acid - PubChem.
- National Institutes of Health (NIH). (n.d.). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC.
- ResearchGate. (2023, June 12). (PDF) Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- ResearchGate. (n.d.). Fragmentation of 3,5-dicaffeoylquinic acid (Miketova et al., 1999).
- Italian Journal of Food Science. (n.d.). OPTIMISATION OF ULTRASOUND AND MICROWAVE-ASSISTED EXTRACTION OF CAFFEOYLQUINIC ACIDS AND CAFFEINE FROM COFFEE SILVERSKIN USING RESPONSE SURFACE METHODOLOGY.
- Royal Society of Chemistry. (2024, April 30). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material.
- University of Guam. (n.d.). Supercritical Fluid Extraction of Phenolics from Anisophyllea disticha (Jack) Baill. and Evaluation of.
- MDPI. (n.d.). Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization.
- ProQuest. (n.d.). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum.
- ResearchGate. (2017, July 24). (PDF) Optimisation of ultrasound and microwave-assisted extraction of caffeoylquinic acids and caffeine from coffee silverskin using response surface methodology.
- ResearchGate. (n.d.). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources – Review.
- PubMed. (n.d.). Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives.
- PubMed. (2018, October 12). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials.
- MDPI. (2022, December 13). The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS.
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- 17. Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of <i>Saussurea grandifolia</i> and <i>Taraxacum coreanum</i> - ProQuest [proquest.com]
Topic: High-Purity Isolation and Purification of 3,5-Dicaffeoylquinic Acid Using Advanced Chromatographic Techniques
An Application Guide by a Senior Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Pure 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent polyphenolic compound found in a variety of plants, including Honeysuckle (Lonicera japonica), coffee beans, and sweet potato (Ipomoea batatas)[1][2]. Its significance in biomedical research is underscored by its potent antioxidant, anti-inflammatory, and antiviral properties[2]. These biological activities make 3,5-DCQA a compound of high interest for pharmaceutical and nutraceutical development.
However, the structural complexity of plant extracts presents a significant purification challenge. 3,5-DCQA is often present alongside numerous structurally similar isomers, such as 1,5-DCQA, 3,4-DCQA, and 4,5-DCQA[3][4]. These isomers share the same molecular weight and similar physicochemical properties, leading to co-elution in conventional chromatographic systems[5]. Achieving the high purity (>95%) required for pharmacological studies and regulatory approval necessitates a multi-step, optimized chromatographic strategy.
This application note provides a comprehensive, field-proven guide for the isolation and purification of 3,5-DCQA from a complex plant matrix. We will detail a workflow that begins with a selective extraction, proceeds to a high-capacity primary purification using High-Speed Counter-Current Chromatography (HSCCC), and concludes with a high-resolution polishing step using Preparative High-Performance Liquid Chromatography (Prep-HPLC). The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the process effectively.
Physicochemical Properties of 3,5-Dicaffeoylquinic Acid
| Property | Value | Reference |
| CAS Number | 2450-53-5 | [1][6] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1] |
| Molecular Weight | 516.45 g/mol | [1] |
| Appearance | White powder | [1] |
| UV λmax | 220, 246, 330 nm | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [2] |
| Storage | -20°C, protected from light | [2] |
Part 1: Strategic Sample Preparation & Crude Extraction
The journey to high-purity 3,5-DCQA begins with an efficient and selective extraction from the raw botanical material. The goal is to maximize the yield of the target compound while minimizing the co-extraction of interfering substances like lipids and chlorophyll.
Rationale for Solvent Selection
The choice of solvent is critical. Aqueous ethanol (e.g., 50-70% EtOH) is highly effective for extracting phenolic compounds like DCQAs from plant materials[7]. The water component efficiently extracts the polar quinic acid core, while the ethanol solubilizes the less polar caffeoyl groups. This balance ensures high extraction efficiency for the target analyte. Using 95% ethanol can also be effective, as it reduces water content and can be evaporated more quickly[3].
Protocol 1: Crude Extraction from Lonicera japonica Leaves
-
Material Preparation : Dry the leaves of Lonicera japonica at 50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (approx. 40-60 mesh).
-
Maceration/Soxhlet Extraction :
-
Weigh 500 g of the powdered plant material.
-
Extract with 5 L of 70% aqueous ethanol at 60°C for 2 hours. Repeat this process three times.
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
-
Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Initial Clean-up (Optional but Recommended) : For particularly complex matrices, a preliminary clean-up using a macroporous resin (e.g., AB-8) can remove highly nonpolar or polar impurities, enriching the dicaffeoylquinic acid fraction before intensive chromatography[8].
Part 2: Primary Purification via High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a form of liquid-liquid partition chromatography that operates without a solid stationary phase, thereby eliminating irreversible adsorption and allowing for high sample loading capacities. This makes it an ideal first-step purification technique for crude extracts.
Mechanism & Experimental Causality
The success of HSCCC hinges on the selection of an appropriate two-phase solvent system. The system must provide a suitable partition coefficient (K) for 3,5-DCQA, ensuring it migrates through the column at a practical rate for effective separation from other components. An ideal K value is typically between 0.5 and 2.0. The system described below, composed of methyl tert-butyl ether/n-butanol/acetonitrile/water, has been proven effective for separating various caffeoylquinic acid derivatives from Lonicera japonica[4][9]. The addition of acetic acid helps to keep the phenolic compounds in their non-ionized state, improving partitioning behavior and peak shape[4].
Workflow for HSCCC Purification
Caption: Workflow for HSCCC separation of 3,5-DCQA.
Protocol 2: HSCCC Separation
-
Solvent System Preparation : Prepare a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water containing 0.5% acetic acid (2:2:1:5, v/v) [4]. Mix the solvents thoroughly in a separatory funnel, allow the phases to separate, and degas both the upper (organic) and lower (aqueous) phases before use.
-
Instrument Setup :
-
Fill the entire HSCCC column with the lower phase, which will serve as the stationary phase.
-
Set the rotational speed of the centrifuge to 800-900 RPM.
-
Pump the upper phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
-
Sample Injection : Once hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the column outlet), dissolve 150-200 mg of the crude extract in 10 mL of the biphasic solvent mixture (5 mL of each phase) and inject it into the column.
-
Fraction Collection : Continue the elution with the mobile phase and collect fractions (e.g., 5 mL per tube) using a fraction collector.
-
Analysis : Analyze the collected fractions using analytical HPLC (see Protocol 4) to identify those containing 3,5-DCQA. Pool the pure or enriched fractions and evaporate the solvent.
Part 3: Final Polishing & Analysis via HPLC
While HSCCC provides excellent fractionation, a final polishing step using preparative HPLC is often necessary to achieve >98% purity, especially to resolve 3,5-DCQA from its close isomers.
Rationale for Phenyl-Hexyl Column Selection
Standard C18 columns separate primarily based on hydrophobicity. However, DCQA isomers have nearly identical hydrophobicities, making separation on C18 challenging[5]. A phenyl-hexyl stationary phase offers an alternative separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the caffeoyl groups on the analytes[5]. This secondary interaction mechanism provides the enhanced selectivity needed to resolve the isomers.
Overall Purification and Analysis Workflow
Caption: Comprehensive workflow from extraction to final QC.
Protocol 3: Preparative HPLC for 3,5-DCQA
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 250 x 21.2 mm, 5 µm) | Provides π-π interactions for enhanced isomer selectivity[3][5]. |
| Mobile Phase A | 0.25% Acetic Acid in Water | Acidification suppresses ionization of phenolic and carboxylic acid groups, improving peak shape[3][10]. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity for phenolic compounds[5]. |
| Gradient | 15-30% B over 40 minutes | A shallow gradient is crucial for resolving closely eluting isomers. |
| Flow Rate | 15.0 mL/min | Scaled appropriately for a preparative column diameter. |
| Detection | UV at 330 nm | Wavelength at which the caffeoyl moiety has strong absorbance[3]. |
| Injection Volume | 1-5 mL | Depends on sample concentration and column loading capacity. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency[3]. |
Procedure :
-
Dissolve the pooled, dried fractions from the HSCCC step in the initial mobile phase composition (15% Acetonitrile/85% Water with 0.25% Acetic Acid).
-
Filter the sample through a 0.45 µm filter.
-
Perform injections onto the preparative HPLC system.
-
Collect the peak corresponding to 3,5-DCQA based on retention time established from an analytical standard.
-
Evaporate the solvent to obtain the final purified compound.
Protocol 4: Analytical HPLC for Purity Validation
This method is used to assess the purity of the final product and to analyze fractions during the purification process.
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.25% Acetic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Program | 12.5% B Isocratic, or a shallow gradient (e.g., 10-20% B over 25 min) |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV/DAD at 330 nm[3] |
| Injection Volume | 10 µL[3] |
| Column Temp. | 30 °C[3] |
Method Validation Characteristics
A robust analytical method is self-validating. The following parameters are typical for a validated HPLC-UV method for 3,5-DCQA, demonstrating its reliability.
| Validation Parameter | Typical Value | Significance |
| Linearity (R²) | > 0.999 | Ensures a direct proportional response of the detector to concentration. |
| LOD (Limit of Detection) | ~0.6 µg/mL | The lowest concentration that can be reliably detected[7]. |
| LOQ (Limit of Quantitation) | ~1.9 µg/mL | The lowest concentration that can be accurately quantified[7]. |
| Precision (%RSD) | < 3% | Demonstrates the repeatability of the measurement[3]. |
| Accuracy (Recovery) | 96-104% | Shows how close the measured value is to the true value[3]. |
Part 4: Troubleshooting Common HPLC Separation Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Resolution Between Isomer Peaks | Inadequate Column Selectivity : Standard C18 column used. | Switch to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce π-π interaction mechanisms[5]. |
| Gradient is too steep : Analytes elute too quickly without sufficient interaction time. | Decrease the gradient slope (e.g., from a 2%/min change to a 0.5%/min change). Consider a switch to methanol as the organic modifier, which can alter selectivity[5]. | |
| Broad, Tailing Peaks | Secondary Interactions : Unwanted ionic interactions between analytes and residual silanols on the silica support. | Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1-0.25% acetic or formic acid to suppress ionization[3][10]. |
| Sample Overload : Too much sample injected for the column's capacity. | Reduce the injection volume or dilute the sample[5]. | |
| Inconsistent Retention Times | Mobile Phase Preparation : Inconsistent pH or solvent composition. | Prepare mobile phase fresh daily. Use a pH meter for accurate buffer preparation. Ensure thorough mixing of solvents. |
| Temperature Fluctuation : Column temperature is not controlled. | Use a column thermostat and maintain a constant temperature, such as 30°C[3]. |
Part 5: Structural Confirmation
The identity of the final purified compound must be unequivocally confirmed.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode will show a characteristic [M-H]⁻ ion at m/z 515.3[4].
-
Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR spectroscopy provides the definitive structural fingerprint. Key ¹H-NMR signals in CD₃OD include characteristic doublets for the vinyl protons around δ 7.6 and 6.3 ppm and signals for the quinic acid core protons between δ 2.1 and 5.5 ppm[4].
By following this comprehensive chromatographic strategy, researchers can reliably obtain high-purity 3,5-dicaffeoylquinic acid suitable for the most demanding scientific applications.
References
- Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin. (2024). National Institutes of Health (NIH).
- Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. (2020). Semantic Scholar.
- An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. (2017). MDPI.
- UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid. (n.d.). ResearchGate.
- 3,5-Dicaffeoylquinic acid (CAS 2450-53-5). (n.d.). Biopurify Phytochemicals.
- Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. (2007). PubMed.
- An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. (2017). PubMed.
- 3,5-Dicaffeoylquinic acid. (n.d.). PubChem, National Institutes of Health (NIH).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex.
- ISOLATION AND SIMULTANEOUS QUANTIFICATION OF PHENOLICS FROM FLOS LONICERAE BY HPLC-DAD. (2023). ResearchGate.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BÜCHI Labortechnik AG.
- Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya japonica Lindl. by HPLC-DAD. (2020). SciELO.
- Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans. (2019). Food Science and Technology.
- Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents. (2022). MDPI.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
- Mobile Phase Optimization in SEC Method Development. (2018). Agilent Technologies.
- 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method. (n.d.). Google Patents.
- Determination of effective medicinal components in Lonicera macranthoides flower buds. (2018). E3S Web of Conferences.
- 3,5-Dicaffeoylquinic acid. (n.d.). CAS Common Chemistry.
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- 8. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Validated HPLC-PDA Method for the Accurate Quantification of 3,5-Dicaffeoylquinic Acid
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method for the precise quantification of 3,5-dicaffeoylquinic acid (3,5-DCQA). 3,5-DCQA, also known as Isochlorogenic Acid A, is a significant phenolic compound found in numerous plant species and is recognized for its potent antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines a full method validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed for researchers, scientists, and quality control analysts working on natural product characterization, herbal medicine standardization, and drug development.
Introduction and Scientific Principle
The Significance of 3,5-Dicaffeoylquinic Acid (3,5-DCQA)
3,5-Dicaffeoylquinic acid is a natural ester formed from two units of caffeic acid and one unit of quinic acid. It is a prominent member of the chlorogenic acid family and is widely distributed in the plant kingdom, with high concentrations found in species like Lonicera japonica (honeysuckle), Artemisia, coffee, and artichoke.[1][4][5] Its diverse biological activities, including potent antioxidant effects and the inhibition of certain viral enzymes, make it a compound of high interest for the pharmaceutical and nutraceutical industries.[1][3] Accurate quantification is therefore critical for the quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies.
The Analytical Rationale: HPLC with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating complex mixtures. This method employs a reversed-phase C18 column, where the nonpolar stationary phase retains analytes based on their hydrophobicity. A gradient elution with a polar mobile phase allows for the sequential elution of compounds, separating 3,5-DCQA from other matrix components.
The key to this method's specificity and power is the Photodiode Array (PDA) detector. Unlike single-wavelength UV detectors, a PDA detector acquires the entire UV-visible spectrum (e.g., 190-800 nm) for every point in the chromatogram.[6][7][8] This provides three-dimensional data (absorbance vs. time vs. wavelength) with several distinct advantages:
-
Optimal Wavelength Selection: Quantification can be performed at the wavelength of maximum absorbance (λmax) for 3,5-DCQA (~330 nm), maximizing sensitivity.[1][2]
-
Peak Purity Analysis: The software can compare spectra across an eluting peak. Spectral homogeneity confirms the peak is a single compound, while inconsistencies can reveal co-eluting impurities.[6][9]
-
Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be compared against a reference standard or a spectral library for confident peak identification.[9]
This combination of efficient chromatographic separation and comprehensive spectral data ensures the method is not only accurate but also highly reliable and specific.
Figure 1: Overall experimental workflow for the quantification of 3,5-DCQA.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with:
-
Analytical Balance (0.01 mg readability)
-
Ultrasonic Bath
-
pH Meter
-
Vortex Mixer
-
Centrifuge
Chemicals and Reagents
-
3,5-Dicaffeoylquinic Acid reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)[10]
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid or Phosphoric Acid (analytical grade)[4]
Chromatographic Column
-
Column Type: Reversed-Phase C18 (end-capped)
-
Dimensions: 250 mm x 4.6 mm
-
Particle Size: 5 µm
-
(Note: Equivalent modern columns, such as those with smaller particle sizes for UHPLC, can be used, but the method may require re-optimization and re-validation.)
Detailed Experimental Protocol
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
-
Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas as above.
Causality: The acidic modifier (formic acid) in Mobile Phase A is crucial for achieving sharp, symmetrical peaks for phenolic acids like 3,5-DCQA by suppressing the ionization of their carboxylic acid and phenolic hydroxyl groups. Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3,5-DCQA reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions, e.g., 90% A: 10% B) to prepare a series of calibration standards. A typical concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[10][11]
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, flowers) to a constant weight and grind to a fine, homogenous powder (e.g., pass through a 40-mesh sieve).
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 25 mL of 70% methanol.[4]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath. This uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration and Dilution: Carefully collect the supernatant. Filter it through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.[10] If necessary, dilute the filtrate with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
HPLC-PDA System Configuration and Analysis
The following table summarizes the recommended starting conditions.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| PDA Detection | Range: 200-400 nm, Quantification: 330 nm |
| Gradient Program | 0-10 min: 10-25% B10-25 min: 25-50% B25-30 min: 50-10% B30-35 min: 10% B (Re-equilibration) |
Causality: A gradient elution is necessary because plant extracts contain compounds with a wide range of polarities. Starting with a high percentage of aqueous phase (Mobile Phase A) allows polar compounds to elute first. Gradually increasing the organic phase (Mobile Phase B) then elutes progressively more nonpolar compounds, including 3,5-DCQA, providing good resolution from interferences. A column temperature of 30°C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[12][13][14][15] The objective of validation is to demonstrate suitability and reliability.[15][16]
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Compare chromatograms of a blank (solvent), standard, and sample. Use PDA to confirm peak purity and spectral match. | The analyte peak should be free of interference at its retention time. Peak purity index > 0.995. |
| Linearity & Range | Analyze calibration standards at ≥5 concentrations in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform a recovery study by spiking a known matrix with the standard at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of a sample on the same day. Intermediate (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |
| Robustness | Deliberately vary parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase pH ±0.2) and assess the impact on results. | %RSD of results should remain ≤ 2.0%. System suitability must pass. |
Data Analysis and Calculation
-
Peak Identification: Identify the 3,5-DCQA peak in the sample chromatogram by comparing its retention time and UV spectrum with the injected reference standard.
-
Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration (µg/mL).
-
Calculate Concentration in Vial: Use the peak area of 3,5-DCQA in the sample chromatogram to calculate its concentration in the vial using the regression equation: Concentration (µg/mL) = (Sample Peak Area - c) / m
-
Calculate Final Content in Original Sample: Account for all dilutions and the initial sample weight to determine the final content.
Content (mg/g) = (C × V × DF) / W
Where:
-
C: Concentration from the calibration curve (µg/mL)
-
V: Initial extraction volume (mL)
-
DF: Dilution factor (if any)
-
W: Initial weight of the sample (mg)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
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- 7. gentechscientific.com [gentechscientific.com]
- 8. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 9. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: Utilizing 3,5-Dicaffeoylquinic Acid in Cell Culture Studies
Introduction: The Scientific Case for 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic Acid A, is a prominent member of the dicaffeoylquinic acid family of natural phenolic compounds.[1][2] Found in various plants, including coffee beans and Lonicera japonica, it has garnered significant attention for its potent biological activities.[1][2][3] As esters formed between quinic acid and two caffeic acid units, dicaffeoylquinic acids are noted for their greater hydrophobicity compared to monocaffeoyl derivatives, potentially allowing for more rapid membrane traversal and enhanced bioavailability in cellular systems.
From a drug discovery and cell biology perspective, 3,5-DCQA is a pleiotropic molecule, exerting robust antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][4][5] Its primary value in research lies in its ability to modulate key cellular signaling pathways implicated in homeostasis and disease, such as the PI3K/Akt survival pathway and the Nrf2-mediated antioxidant response.[3][4][6]
This guide provides an in-depth technical overview and validated protocols for the effective use of 3,5-DCQA in a cell culture setting. It is designed to equip researchers with the foundational knowledge and practical steps required to investigate its mechanism of action and therapeutic potential.
Foundational Knowledge: Reagent Properties and Handling
A thorough understanding of the physicochemical properties of 3,5-DCQA is paramount for experimental success, ensuring reproducibility and accurate interpretation of results.
Physicochemical & Handling Data
All experimental work should begin with a well-characterized reagent. The key properties of 3,5-DCQA are summarized below.
| Property | Value | Source(s) |
| Synonyms | 3,5-DCQA; Isochlorogenic Acid A | [1][2][5] |
| CAS Number | 2450-53-5 | [1][2] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][7] |
| Molecular Weight | ~516.5 g/mol | [1][8] |
| Appearance | White to light yellow crystalline solid/powder | [8] |
| Purity | ≥95% recommended for cell-based assays | [1][2] |
| Storage (Solid) | -20°C for long-term stability (≥ 4 years) | [1] |
| Storage (Solutions) | Prepare fresh; or aliquot and store at -20°C for up to 2 weeks | [2][9] |
| Light Sensitivity | Protect from light |
Solubility and Stock Solution Preparation
Causality: The choice of solvent is critical. An ideal solvent will fully solubilize the compound at a high concentration, allowing for a low final vehicle concentration in the cell culture medium (typically ≤0.1%) to prevent solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for 3,5-DCQA.[1][10]
Protocol: Preparing a 10 mM Stock Solution
-
Reagent Weighing: Aseptically weigh 5.17 mg of 3,5-DCQA (purity >95%) using a calibrated analytical balance.
-
Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the powder.[10]
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary to aid dissolution.[10]
-
Sterilization: While DMSO is inherently sterile, if there are concerns about handling, the final stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting & Storage: Dispense the stock solution into small-volume, sterile microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C, protected from light.[2] This aliquotting strategy prevents multiple freeze-thaw cycles, which can degrade the compound.[9]
Core Application: Investigating Cellular Mechanisms
3,5-DCQA's utility is best demonstrated by its impact on fundamental cellular processes. The following sections detail its known mechanisms of action and provide protocols to study them.
Mechanism I: Antioxidant and Cytoprotective Effects via Nrf2 Activation
Expertise & Experience: 3,5-DCQA functions as both a direct and indirect antioxidant. Directly, its phenolic structure allows it to scavenge free radicals like reactive oxygen species (ROS).[11][12] Indirectly, and perhaps more significantly for sustained protection, it activates the Nrf2/ARE signaling pathway.[3][6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, or treatment with Nrf2 activators like 3,5-DCQA, promotes the dissociation of Nrf2 from Keap1.[13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and drives the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1).[3][13][14]
Caption: Nrf2/HO-1 antioxidant pathway activation by 3,5-DCQA.
Mechanism II: Anti-Apoptotic Effects via PI3K/Akt Signaling
Expertise & Experience: In models of cellular injury, such as oxidative stress-induced apoptosis, 3,5-DCQA demonstrates significant cytoprotective capabilities.[4] A primary mechanism for this protection is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central node in cell survival.[4][15][16] Upon activation by 3,5-DCQA, PI3K phosphorylates and activates Akt.[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bax, Caspase-3), thereby tipping the cellular balance away from programmed cell death and towards survival.[4][15] This pathway is critical for protecting cells like cardiomyocytes and neurons from stress-induced damage.[4][17]
Caption: Anti-apoptotic signaling via the PI3K/Akt pathway by 3,5-DCQA.
Experimental Protocols and Workflows
The following protocols are designed as self-validating systems. Each includes an initial cytotoxicity assessment to establish a non-toxic working concentration range, which is essential for ensuring that observed effects are specific to the compound's bioactivity and not a result of cellular stress or death.
General Experimental Workflow
A standardized workflow ensures consistency across experiments.
Caption: Standardized workflow for cell culture studies with 3,5-DCQA.
Protocol 1: Determining Optimal Working Concentration (Cytotoxicity Assay)
Trustworthiness: Before assessing functional outcomes, it is imperative to determine the concentration range where 3,5-DCQA is not cytotoxic. The MTT assay, which measures mitochondrial reductase activity, is a reliable method for assessing cell viability.[4][15]
Materials:
-
Cells of interest (e.g., H9C2, SH-SY5Y, RAW 264.7)
-
Complete culture medium
-
96-well cell culture plates
-
3,5-DCQA stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 3,5-DCQA in complete medium from the 10 mM stock. Typical final concentrations to test are 0, 1, 5, 10, 20, 50, and 100 µM. The '0 µM' well (vehicle control) should contain the same final concentration of DMSO as the highest 3,5-DCQA concentration (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium and add 100 µL of the prepared 3,5-DCQA dilutions to the respective wells. Incubate for 24-48 hours (duration should match your planned functional assays).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Select the highest concentrations that show no significant decrease in viability (e.g., >95% viability) for subsequent experiments. For example, studies on H9C2 cells showed no toxicity at concentrations of 5, 10, and 20 µM for 24 hours.[4]
Protocol 2: Assessing Anti-Apoptotic Activity
Objective: To determine if 3,5-DCQA can protect cells from apoptosis induced by an oxidative stressor (e.g., tert-butyl hydroperoxide [TBHP] or H₂O₂).[4][17]
Materials:
-
Cells (e.g., H9C2 cardiomyocytes) seeded in 6-well plates or on coverslips
-
Non-toxic concentrations of 3,5-DCQA (determined from Protocol 1)
-
Apoptosis inducer: TBHP (e.g., 75 µM) or H₂O₂ (e.g., 100-200 µM)
-
For Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, antibodies (total and phosphorylated Akt, Bax, Bcl-2, Cleaved Caspase-3, GAPDH)
-
For Staining: Hoechst 33342 and Propidium Iodide (PI) staining solutions
Procedure:
-
Seeding & Adherence: Seed cells and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-incubate cells with 3,5-DCQA (e.g., 5, 10, 20 µM) for 24 hours.[4] Include a vehicle control group.
-
Induction of Apoptosis: Add the apoptosis inducer (e.g., 75 µM TBHP) to the medium and incubate for an additional 4-6 hours.[4] Maintain a "normal control" group with no pre-treatment or inducer, and a "TBHP only" group with no 3,5-DCQA.
-
Endpoint Analysis (Choose one or both):
-
Western Blotting: a. Lyse cells and quantify protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies overnight at 4°C. d. Incubate with secondary antibodies and visualize bands. e. Expected Outcome: Compared to the TBHP-only group, 3,5-DCQA treatment is expected to increase the ratio of p-Akt/Akt and Bcl-2/Bax, and decrease the level of cleaved caspase-3.[4][15]
-
Fluorescence Staining: a. Wash cells with PBS and stain with Hoechst 33342/PI solution. b. Visualize under a fluorescence microscope. Hoechst stains all nuclei blue, while PI stains the nuclei of late apoptotic/necrotic cells red. c. Expected Outcome: The TBHP-only group will show a high number of condensed, bright blue (apoptotic) and red (necrotic) nuclei. The 3,5-DCQA pre-treated groups will show a dose-dependent reduction in these features, appearing more like the normal control.[4][16]
-
Protocol 3: Evaluating Anti-Inflammatory Effects
Objective: To measure the ability of 3,5-DCQA to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[11][18]
Materials:
-
RAW 264.7 murine macrophages
-
Non-toxic concentrations of 3,5-DCQA
-
LPS from E. coli (e.g., 1 µg/mL)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat cells with 3,5-DCQA for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: a. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. b. Incubate for 15 minutes at room temperature. c. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve. d. Expected Outcome: LPS stimulation will dramatically increase NO production. 3,5-DCQA pre-treatment is expected to cause a dose-dependent inhibition of NO production.[11]
-
Cytokine Measurement: a. Use the collected supernatant in a commercial ELISA kit for TNF-α or IL-6, following the manufacturer's instructions. b. Expected Outcome: 3,5-DCQA should dose-dependently reduce the secretion of TNF-α and other pro-inflammatory cytokines induced by LPS.[18][19]
-
Data Summary and Interpretation
For clarity and comparative analysis, experimental parameters should be tabulated.
Table 2: Recommended Working Concentrations of 3,5-DCQA for In Vitro Studies
| Cell Line | Application | Concentration Range (µM) | Incubation Time | Source(s) |
| H9C2 (Cardiomyocytes) | Anti-apoptosis, PI3K/Akt activation | 5 - 20 | 24 hr pre-treatment | [4][15][16] |
| SH-SY5Y (Neuronal) | Neuroprotection from oxidative stress | 1 - 10 | 1 hr pre-treatment | [17] |
| 3T3-L1 (Pre-adipocytes) | Anti-adipogenesis, Nrf2/HO-1 activation | 5 - 20 | 48 hr treatment | |
| RAW 264.7 (Macrophages) | Anti-inflammation (NO inhibition) | 1 - 250 µg/mL (~2-480 µM) | 24 hr co-treatment | [11] |
| Primary Microglia | Attenuation of activation | Not specified (oral admin in vivo) | Not applicable | [20] |
Expert Insight: Always begin with a dose-response experiment within the suggested ranges. The optimal concentration can vary based on cell type, cell density, and the specific endpoint being measured. The data clearly indicates that effects are typically observed in the low micromolar range (5-20 µM).
References
- He, J., et al. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research, 62. [Link]
- Food & Nutrition Research. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research. [Link]
- He, J., et al. (2018).
- Wang, R., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. PMC. [Link]
- ResearchGate. (n.d.). Nrf2/Keap1 pathway activation under normal conditions and after treatment with dicaffeoylquinic acids.
- PhytoHub. (n.d.). Showing entry for 3,5-Dicaffeoylquinic acid. PhytoHub. [Link]
- Pellavio, G., et al. (2020). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI. [Link]
- El-Far, A. H., et al. (2021). Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L.
- Kim, H., et al. (2022).
- Kim, M. A., et al. (2020). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid... Journal of Food and Nutrition Research. [Link]
- Kim, H., et al. (2004). (-)
- ResearchGate. (2019). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves.
- Bio-purify. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid. Bio-purify. [Link]
- Frontiers. (2023). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology. [Link]
- Koo, B. S., et al. (2005).
- Kim, G., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
- KoreaScience. (2021). Antioxidant activity of 3,5-dicaffeoyl-epi-quinic acid (DEQA)
- Oriental Pharmacy and Experimental Medicine. (2019). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. Springer. [Link]
- Semantic Scholar. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
- Li, X., et al. (2018). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. NIH. [Link]
- ResearchGate. (n.d.). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
- ResearchGate. (2023). 3,5-dicaffeoylquinic Acid Promotes Intestinal Urate Excretion...
- D'Angelo, T., et al. (2022).
- Ku, S. K., & Park, S. (2019).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 3. sciepub.com [sciepub.com]
- 4. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. phytohub.eu [phytohub.eu]
- 8. 3,5-Dicaffeoylquinic acid | CymitQuimica [cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages [mdpi.com]
- 15. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 16. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Determination of Antioxidant Activity of 3,5-Dicaffeoylquinic Acid (3,5-diCQA) using the DPPH Radical Scavenging Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the antioxidant activity of 3,5-dicaffeoylquinic acid (3,5-diCQA). This protocol details the underlying principles, step-by-step experimental procedures, data analysis, and interpretation, ensuring scientific rigor and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the assay's mechanics and potential variables.
Introduction: The Principle and Significance
The search for potent antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and food science. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous pathologies. Compounds capable of mitigating oxidative damage are therefore of significant interest.
The DPPH assay is a widely used, rapid, and sensitive spectrophotometric method for evaluating the radical scavenging capacity of compounds.[1][2] It employs the stable free radical DPPH, which has a deep violet color in solution with a characteristic strong absorption maximum at approximately 517 nm.[1][2]
When an antioxidant compound, such as 3,5-diCQA, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3] This reduction is accompanied by a stoichiometric loss of absorbance and a color change from deep violet to a pale yellow or colorless solution.[2][4] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
3,5-dicaffeoylquinic acid (3,5-diCQA), a prominent member of the chlorogenic acid family found in sources like coffee and certain medicinal plants, is known for its significant biological activities, including potent antioxidant effects.[5] This protocol provides a robust framework for quantifying this activity.
Mechanism: DPPH Radical Scavenging by 3,5-diCQA
The antioxidant activity of phenolic compounds like 3,5-diCQA is primarily attributed to their ability to act as hydrogen donors. The two caffeoyl moieties in the 3,5-diCQA structure contain multiple hydroxyl (-OH) groups on their catechol rings. These hydroxyl groups are the active sites for radical scavenging.
The mechanism proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) pathway.[6] The phenolic hydroxyl group donates a hydrogen atom to the nitrogen-centered DPPH radical, quenching it and forming a stable phenoxyl radical on the 3,5-diCQA molecule. This newly formed radical is stabilized by resonance delocalization across the aromatic ring, making the parent molecule an effective antioxidant.
Materials and Reagents
-
Spectrophotometer: Capable of measuring absorbance at 517 nm (UV-Vis).
-
Analytical Balance: Accurate to 0.01 mg.
-
Micropipettes: Calibrated, various volumes (e.g., 10-100 µL, 100-1000 µL).
-
Volumetric Flasks & Glassware: Grade A.
-
Cuvettes or 96-well Microplate: Quartz or polystyrene.
-
3,5-dicaffeoylquinic acid (3,5-diCQA): High purity standard (>95%).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH): High purity (>95%).
-
Methanol (or Ethanol): HPLC or spectrophotometric grade. This is the most common solvent as DPPH is readily soluble and it doesn't interfere with the radical reaction.[7]
-
Positive Control: Ascorbic Acid, Trolox, or Quercetin. A positive control is essential to validate the assay's performance and provide a benchmark for comparison.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating necessary controls for accurate data interpretation. All preparations and reactions involving DPPH must be conducted with protection from light (e.g., using amber glassware or aluminum foil) as DPPH is light-sensitive.[8]
Preparation of Solutions
4.1.1. DPPH Stock Solution (0.2 mM)
-
Accurately weigh ~7.9 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly and store in a dark, refrigerated container at 4°C. This solution should be prepared fresh for optimal results, though it can be stable for a short period if stored properly.[7]
4.1.2. DPPH Working Solution
-
Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm.[7] This step is crucial for ensuring the assay is within a sensitive and linear range.
-
Zero the spectrophotometer using methanol as the blank.
-
The required dilution will vary slightly between spectrophotometers and batches of DPPH. Prepare this solution fresh before each experiment.
4.1.3. 3,5-diCQA Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of 3,5-diCQA.
-
Dissolve in 10 mL of methanol in a volumetric flask. This creates a 1000 µg/mL stock solution.
4.1.4. Serial Dilutions of 3,5-diCQA and Positive Control
-
From the stock solution, prepare a series of dilutions in methanol to cover a range of concentrations (e.g., 1, 2, 5, 10, 25, 50 µg/mL).
-
The goal is to generate a dose-response curve that spans from low to high inhibition of the DPPH radical.
-
Prepare a similar set of serial dilutions for the positive control (e.g., Ascorbic Acid).
Assay Procedure (Microplate Method)
-
Layout: Design a 96-well plate map to include all samples, controls, and blanks in triplicate.
-
Blanks: Pipette 200 µL of methanol into three wells (Absorbance Blank).
-
Control (A_control): Pipette 100 µL of methanol into three wells. Add 100 µL of the DPPH working solution. This represents the maximum absorbance (0% inhibition).[8]
-
Sample (A_sample): Pipette 100 µL of each 3,5-diCQA dilution into its designated wells. Add 100 µL of the DPPH working solution.[9]
-
Positive Control: Pipette 100 µL of each positive control dilution into its designated wells. Add 100 µL of the DPPH working solution.
-
Mix & Incubate: Gently mix the plate. Incubate in the dark at room temperature for 30 minutes.[8][10] The incubation period is critical to allow the reaction to reach a steady state or completion.
-
Measure Absorbance: Read the absorbance of the entire plate at 517 nm using a microplate reader.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the DPPH assay protocol.
Sources
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Application Note: A Validated Protocol for Assessing the In Vitro Anti-inflammatory Activity of 3,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Imperative
The pursuit of novel anti-inflammatory agents is a cornerstone of modern therapeutic development. Chronic inflammation underpins a multitude of debilitating human conditions, making the identification and characterization of effective modulatory compounds a critical endeavor. 3,5-Dicaffeoylquinic acid (3,5-DCQA), a naturally occurring phenolic compound, has been identified in numerous plant species and is gaining significant attention for its potent biological activities. Emerging evidence strongly suggests that 3,5-DCQA can mitigate inflammatory responses, positioning it as a compelling candidate for further investigation.[1][2][3]
This document serves as a detailed guide, authored from the perspective of a Senior Application Scientist, to provide a robust and reproducible framework for evaluating the anti-inflammatory properties of 3,5-DCQA in a controlled, in vitro setting. We will move beyond a simple recitation of steps to explain the causality behind the protocol, ensuring the integrity and validity of the generated data. The core of this protocol utilizes the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, a gold standard for primary screening of anti-inflammatory compounds.[4][5]
Foundational Principles: Experimental Design and Logic
Our experimental strategy is designed to be a self-validating system. The central hypothesis is that 3,5-DCQA can inhibit the production of key pro-inflammatory mediators in macrophages activated by an inflammatory stimulus. To test this, we will employ a workflow that ensures any observed bioactivity is a direct anti-inflammatory effect and not an artifact of cytotoxicity.
Figure 1: High-level experimental workflow. This multi-assay approach ensures a comprehensive evaluation of the compound's effect.
The rationale for this structure is as follows:
-
Pre-treatment: Introducing 3,5-DCQA before the LPS challenge allows us to assess its prophylactic potential—its ability to prevent the inflammatory cascade from initiating.
-
Dose-Response: Testing a range of concentrations is crucial for determining the potency of the compound and establishing an effective dose.
-
Parallel Viability Assay: This is a critical control. A reduction in inflammatory markers is only meaningful if the cells are viable. This assay validates that the observed effects are due to specific immunomodulation, not toxicity.
Core Protocols: Materials and Step-by-Step Execution
Essential Reagents and Materials
| Reagent/Material | Example Supplier | Purpose |
| RAW 264.7 Murine Macrophages | ATCC | In vitro inflammation model |
| DMEM, high glucose | Gibco / Thermo Fisher | Cell culture medium |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco / Thermo Fisher | Serum supplement for growth |
| Penicillin-Streptomycin Solution (100X) | Gibco / Thermo Fisher | Antibiotic/antimycotic |
| 3,5-Dicaffeoylquinic Acid | Sigma-Aldrich / Cayman Chem | Test compound |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | Inflammatory stimulus |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for test compound |
| Griess Reagent Kit | Promega / Thermo Fisher | Nitric oxide (nitrite) detection |
| Mouse TNF-α ELISA Kit | R&D Systems / Invitrogen | TNF-α quantification |
| Mouse IL-6 ELISA Kit | R&D Systems / Invitrogen | IL-6 quantification |
| MTT or CCK-8 Reagent | Sigma-Aldrich / Dojindo | Cell viability assessment |
| 96-well, flat-bottom, sterile culture plates | Corning / Falcon | Assay plates |
Protocol 1: Cell Culture and Plating
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified, 5% CO₂ atmosphere.
-
Passaging: When cells reach 80% confluency, gently dislodge them using a cell scraper. Avoid using trypsin, as it can alter surface receptors like TLR4, which is critical for LPS stimulation.
-
Cell Quantification: Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Ensure viability is >95%.
-
Seeding: Dilute the cell suspension to a concentration of 5 x 10⁵ cells/mL. Seed 100 µL per well (5 x 10⁴ cells/well) into a 96-well plate.
-
Adherence: Incubate the plate for 24 hours to allow cells to firmly adhere and recover from passaging.
Protocol 2: Compound Treatment and Inflammatory Stimulation
-
Compound Preparation: Prepare a 50 mM stock solution of 3,5-DCQA in DMSO. Create serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control using the same final concentration of DMSO (must be ≤0.1% v/v).
-
Pre-treatment: After 24 hours of adherence, carefully aspirate the old medium. Add 100 µL of the appropriate 3,5-DCQA dilution or vehicle control to each well.
-
Incubation: Incubate for 1 hour at 37°C. This allows for cellular uptake of the compound.
-
LPS Stimulation: Prepare a 10 µg/mL solution of LPS in sterile PBS. Add 10 µL to each well to achieve a final concentration of 1 µg/mL. In "No LPS" control wells, add 10 µL of sterile PBS.
-
Final Incubation: Incubate the plate for 24 hours at 37°C.
Protocol 3: Nitric Oxide (NO) Quantification (Griess Assay)
Nitric oxide is a highly reactive radical with a short half-life. Therefore, its production is measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the culture supernatant using the Griess reaction.[6][7][8][9][10]
-
Sample Collection: After the 24-hour incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well.
-
-
Measurement: Immediately read the absorbance at 540 nm on a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by interpolating from the standard curve.
Protocol 4: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific and sensitive quantification of secreted pro-inflammatory cytokines like TNF-α and IL-6.[11][12][13][14][15]
-
Sample Collection: Use the remaining supernatant from Protocol 3.3 or collect supernatant from a parallel plate. If necessary, centrifuge the supernatant to pellet any cell debris.
-
ELISA Procedure: Follow the manufacturer's protocol for your specific Mouse TNF-α or IL-6 ELISA kit. The general steps involve:
-
Addition of standards and samples to an antibody-coated plate.
-
Incubation and washing steps.
-
Addition of a biotin-conjugated detection antibody.
-
Incubation and washing steps.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing steps.
-
Addition of a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance (typically at 450 nm).
-
-
Calculation: Calculate the cytokine concentrations in your samples based on the generated standard curve.
Mechanistic Underpinnings: Targeting Key Inflammatory Hubs
The anti-inflammatory activity of 3,5-DCQA is not arbitrary; it is rooted in the modulation of specific intracellular signaling pathways that act as master regulators of inflammation. The LPS/TLR4 interaction in macrophages triggers two primary cascades: the NF-κB and MAPK pathways.[16][17][18][19][20][21]
Figure 2: Key signaling pathways inhibited by 3,5-dicaffeoylquinic acid in LPS-stimulated macrophages.
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα.[22][23][24] LPS signaling leads to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate into the nucleus, where it drives the expression of genes encoding iNOS (the enzyme that produces NO), TNF-α, and IL-6.[16][22] 3,5-DCQA has been shown to inhibit this pathway, preventing NF-κB activation.[25]
-
MAPK Pathway: LPS also activates the mitogen-activated protein kinase (MAPK) family (including p38, JNK, and ERK).[17][26] These kinases activate other transcription factors, such as AP-1, which work in concert with NF-κB to promote a robust inflammatory gene expression program. Evidence suggests 3,5-DCQA can also suppress the phosphorylation and activation of MAPK proteins.[25][27]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison across treatment groups. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is essential to determine significance.
Table 1: Representative Data on the Effects of 3,5-DCQA on LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 100 ± 4.5 | 1.5 ± 0.4 | 35 ± 8 | 22 ± 5 |
| LPS (1 µg/mL) | 98 ± 5.1 | 32.8 ± 2.9 | 2850 ± 210 | 1640 ± 155 |
| LPS + 3,5-DCQA (10 µM) | 99 ± 4.8 | 21.4 ± 2.1 | 1760 ± 180 | 980 ± 110 |
| LPS + 3,5-DCQA (25 µM) | 97 ± 5.3 | 12.1 ± 1.5 | 950 ± 105 | 550 ± 70 |
| LPS + 3,5-DCQA (50 µM) | 96 ± 4.9 | 5.8 ± 0.9 | 420 ± 55 | 230 ± 40* |
Data are expressed as Mean ± SD. *p < 0.05 compared to the LPS-only group.
Interpretation of Results: The data presented in Table 1 would strongly indicate that 3,5-DCQA is an effective in vitro anti-inflammatory agent. The key takeaways are:
-
No Cytotoxicity: The compound did not significantly reduce cell viability at any tested concentration, confirming the observed effects are not due to toxicity.
-
Dose-Dependent Inhibition: 3,5-DCQA dose-dependently and significantly reduced the LPS-induced production of nitric oxide, TNF-α, and IL-6.[27][28][29][30] This dose-dependency strengthens the evidence for a true pharmacological effect.
Concluding Remarks
This application note provides a comprehensive and scientifically-grounded protocol for the initial in vitro characterization of 3,5-dicaffeoylquinic acid's anti-inflammatory properties. By adhering to this multi-parametric approach, researchers can generate high-quality, reproducible data that is essential for advancing a compound through the drug discovery pipeline. Positive results from these assays provide a strong rationale for subsequent, more complex investigations, such as Western blot analysis of signaling proteins (p-IκBα, p-p38) and in vivo studies using animal models of inflammation.
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- Protocol Online. (2019). Protocol Griess Test. [Link]
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- ResearchGate. (2018).
- Park, S. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
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- Weckwerth, S., et al. (2023). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology, 14, 1247656. [Link]
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- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 540-548. [Link]
- García-Villalba, R., et al. (2022). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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- Yan, W., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
- Jang, M., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
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Application Notes & Protocols: Investigating the Neuroprotective Effects of 3,5-dicaffeoylquinic Acid in SH-SY5Y Cells
Introduction: The Imperative for Neuroprotective Strategies
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2] This cellular stress leads to damage of vital macromolecules, mitochondrial dysfunction, and ultimately, apoptotic cell death. Consequently, therapeutic strategies aimed at mitigating oxidative stress and bolstering endogenous antioxidant defenses are of paramount interest in neuropharmacology.
The human neuroblastoma cell line, SH-SY5Y, serves as a widely adopted and valuable in vitro model for neurodegenerative research.[3][4][5][6] These cells, of human origin, can be differentiated to exhibit a mature, neuron-like phenotype, including the expression of dopaminergic markers, making them particularly relevant for studying Parkinson's disease.[3][4][7] Furthermore, SH-SY5Y cells can be readily manipulated to model the neurotoxic insults observed in disease states, such as exposure to oxidative stressors like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[1][8][9][10]
3,5-dicaffeoylquinic acid (3,5-diCQA), a naturally occurring polyphenolic compound, has emerged as a promising neuroprotective agent.[1][11][12][13] Studies have demonstrated its ability to protect neuronal cells from oxidative damage, though the precise molecular mechanisms underpinning this protection warrant further investigation.[1][14][15] This application note provides a comprehensive guide for researchers to investigate the neuroprotective effects of 3,5-diCQA in SH-SY5Y cells, with a focus on its potential modulation of the Nrf2 antioxidant response pathway.
Scientific Rationale: Oxidative Stress, Nrf2 Signaling, and Apoptosis
The central hypothesis of the described experimental workflow is that 3,5-diCQA confers neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[16] Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and initiates the transcription of genes encoding for antioxidant enzymes.[16]
The experimental design outlined herein will first establish a model of oxidative stress-induced neurotoxicity in SH-SY5Y cells. Subsequently, the ability of 3,5-diCQA to rescue cells from this toxic insult will be quantified. Mechanistic insights will be gained by assessing key markers of oxidative stress, apoptosis, and the activation of the Nrf2 pathway.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow to assess the neuroprotective effects of 3,5-diCQA.
Figure 2: Hypothesized mechanism of 3,5-diCQA neuroprotection.
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the neuroprotective properties of 3,5-dicaffeoylquinic acid in an in vitro model of neurodegeneration. By systematically assessing cell viability, oxidative stress, and key molecular markers of apoptosis and the Nrf2 pathway, researchers can gain valuable insights into the therapeutic potential of this compound. The findings from these studies can contribute to the development of novel neuroprotective strategies for debilitating neurodegenerative diseases.
References
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- Choi, J. H., Shin, K. M., Kim, M. J., Lee, M. K., & Park, K. Y. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Journal of Pharmacy and Pharmacology, 57(11), 1465–1469.
- MTT (Assay protocol). (2023, February 27). protocols.io.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). (n.d.). Elabscience.
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- Han, J. Y., Ahn, S. M., Kim, C. S., Lee, Y. J., & Kim, Y. S. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039–1045.
- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10.
- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. CSIRO Library catalogue.
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- Kim, M. A., Lee, C. J., Park, S. A., Kim, D. H., Lee, D. H., & Yang, S. G. (2020). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats. Journal of Food and Nutrition Research, 8(9), 528-535.
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- Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. (n.d.). ResearchGate.
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- Zhao, Q., Yang, X., & Cui, J. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 36(7), 1149–1158.
- Gorniak, M., Szlis, M., Gize, A., Gabryelak, T., & Grzelak, A. (2022). Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles. International Journal of Molecular Sciences, 24(1), 359.
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Application Notes & Protocols: In Vivo Experimental Design for 3,5-Dicaffeoylquinic Acid Studies
Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist: This document provides a comprehensive guide to designing and executing robust in vivo experimental studies for 3,5-dicaffeoylquinic acid (3,5-DCQA). Moving beyond a simple list of procedures, this guide explains the scientific rationale behind key decisions in experimental design, ensuring that the protocols are not only repeatable but also mechanistically informative and self-validating.
Introduction to 3,5-Dicaffeoylquinic Acid (3,5-DCQA)
3,5-dicaffeoylquinic acid is a naturally occurring polyphenolic compound found in various plants, notably in coffee and certain herbal medicines. As a member of the dicaffeoylquinic acid family, it is recognized for a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties.[1][2][3][4] These therapeutic potentials have positioned 3,5-DCQA as a compound of significant interest for preclinical research and drug development.
The transition from in vitro characterization to in vivo validation is a critical step that requires careful planning to generate meaningful and translatable data. This guide provides the foundational principles and detailed protocols for investigating the most prominent bioactivities of 3,5-DCQA in relevant animal models.
Section 1: Foundational Principles of In Vivo Design
A successful in vivo study hinges on a design that considers the compound's intrinsic properties and the biological question being asked.
Pharmacokinetics, Bioavailability, and Stability
Understanding how 3,5-DCQA is absorbed, distributed, metabolized, and excreted (ADME) is paramount.
-
Bioavailability: Pharmacokinetic studies have demonstrated that 3,5-DCQA is orally bioavailable, with detectable plasma concentrations after consumption.[5] This is a crucial feature, as it supports oral administration as a clinically relevant route for investigation.
-
Stability: 3,5-DCQA has shown high stability during simulated gastric and intestinal digestion, suggesting that a significant portion of the administered dose can reach the small intestine for absorption.[6]
Causality Insight: The established oral bioavailability justifies the use of oral gavage (p.o.) as the primary administration route in preclinical models. This route mimics human consumption of dietary supplements or oral medications and provides a more accurate reflection of the compound's potential systemic effects compared to parenteral routes, which bypass first-pass metabolism.[7]
Dosing and Administration Route
The selection of dose levels and administration route is a critical variable that directly influences experimental outcomes.
-
Route of Administration:
-
Oral Gavage (p.o.): This is the most common and recommended route for 3,5-DCQA studies. It ensures precise dosing, which is an advantage over mixing the compound in food or water.[8]
-
Intraperitoneal (i.p.) Injection: While ensuring 100% bioavailability, this route bypasses the digestive system and first-pass metabolism in the liver. It may be used for mechanistic studies but is less relevant for evaluating a potential oral therapeutic.
-
-
Dose Selection: Dose determination should be evidence-based, drawing from existing literature. A dose-response study is often the first step to identify a therapeutically effective range without inducing toxicity.
| Preclinical Model | Species | Dose of 3,5-DCQA | Route | Observed Effect | Reference |
| Inflammatory Pain | Mice | 10, 20 mg/kg | Oral | Attenuated pain hypersensitivity and foot swelling | [1] |
| Acute Lung Injury | Mice | 25 mg/kg | Oral | Protected from LPS-induced injury | [9] |
| Cognitive Impairment | Mice | 5, 10 mg/kg | Oral | Ameliorated cognitive deficits | [2] |
| Type 2 Diabetes | Rats | Not specified | Oral | Reduced blood glucose and oxidative stress | [3] |
Causality Insight: Based on the literature, a starting dose range of 10-50 mg/kg (p.o.) is a logical choice for efficacy studies in rodents. It is essential to include a vehicle control group (the formulation without 3,5-DCQA) to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
Ethical Considerations
All animal experiments must be conducted with the highest ethical standards. Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This ensures that studies are designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically valid results (the "3Rs": Replacement, Reduction, Refinement).
Section 2: Protocol for Investigating Anti-Inflammatory Effects
This protocol details the use of a classic model of acute inflammation to validate the anti-inflammatory activity of 3,5-DCQA.
Objective
To assess the efficacy of 3,5-DCQA in reducing acute inflammation in the carrageenan-induced paw edema model.
Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted, highly reproducible, and well-characterized model for screening anti-inflammatory drugs.[10][11] Injection of carrageenan, a phlogistic agent, into the rodent paw induces a biphasic inflammatory response, allowing for the study of mediators involved in both early and late inflammatory phases.[10]
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Step-by-Step Protocol
-
Animals: Male Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimation: House animals for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose).
-
Group 2: 3,5-DCQA (e.g., 10 mg/kg, p.o.).
-
Group 3: 3,5-DCQA (e.g., 25 mg/kg, p.o.).
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administration: Administer the vehicle, 3,5-DCQA, or positive control via oral gavage.
-
Inflammation Induction: One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of edema inhibition is calculated.
-
Sample Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. Collect the paw tissue for biomarker analysis. Blood samples can also be collected for systemic cytokine measurement.
Biomarker Analysis and Interpretation
Biomarkers provide quantitative data to understand the mechanism of action.[12][13]
| Biomarker | Sample Type | Method | Rationale |
| Paw Volume | Live Animal | Plethysmometer | Measures physical swelling, a primary sign of inflammation. |
| Myeloperoxidase (MPO) | Paw Tissue Homogenate | Colorimetric Assay | An enzyme specific to neutrophils; its activity indicates neutrophil infiltration into the inflamed tissue.[10] |
| TNF-α, IL-1β, IL-6 | Paw Tissue Homogenate / Serum | ELISA / Multiplex Assay | Key pro-inflammatory cytokines that mediate the inflammatory response.[14] |
| COX-2, iNOS Expression | Paw Tissue Homogenate | Western Blot / qPCR | Key enzymes involved in the production of inflammatory mediators (prostaglandins and nitric oxide).[4] |
A significant reduction in paw volume, MPO activity, and pro-inflammatory cytokine levels in the 3,5-DCQA-treated groups compared to the vehicle control would confirm its anti-inflammatory efficacy.
Mechanistic Insight: Signaling Pathway
3,5-DCQA is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[14]
Caption: Inhibition of NF-κB and MAPK pathways by 3,5-DCQA.
Section 3: Protocol for Investigating Anti-Diabetic & Metabolic Effects
This protocol is designed to evaluate the efficacy of 3,5-DCQA in a diet-induced model of obesity and insulin resistance, which are hallmarks of metabolic syndrome.
Objective
To determine if chronic administration of 3,5-DCQA can prevent or reverse the metabolic dysfunctions induced by a high-fat diet (HFD).
Model Selection: High-Fat Diet (HFD)-Induced Obesity
The HFD-induced obesity model in mice (particularly the C57BL/6J strain) is highly relevant to the human condition, as it mimics the development of obesity, insulin resistance, and dyslipidemia resulting from excessive caloric intake.[15][16] This model is preferred over genetic models for testing interventions intended for the general population.[17]
Experimental Workflow
Caption: Workflow for HFD-Induced Metabolic Syndrome Model.
Step-by-Step Protocol
-
Animals: Male C57BL/6J mice, 5-6 weeks old.
-
Diet: Acclimate mice for one week, then divide into two main diet groups:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat).
-
-
Induction Phase: Maintain mice on their respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Treatment Grouping: Subdivide the HFD-fed mice into treatment groups (n=8-10 per group):
-
Group 1: HFD + Vehicle (p.o., daily).
-
Group 2: HFD + 3,5-DCQA (e.g., 25 mg/kg, p.o., daily).
-
Group 3: HFD + 3,5-DCQA (e.g., 50 mg/kg, p.o., daily).
-
A lean control group (Chow + Vehicle) should be maintained for comparison.
-
-
Treatment Phase: Administer treatments daily for an additional 4-8 weeks while continuing the HFD. Monitor body weight and food intake weekly.
-
Metabolic Testing: Towards the end of the treatment period, perform a Glucose Tolerance Test (GTT) or Insulin Tolerance Test (ITT) to assess glucose homeostasis.
Biomarker Analysis and Interpretation
A comprehensive panel of biomarkers is required to assess metabolic health.[18][19]
| Biomarker | Sample Type | Method | Rationale |
| Body Weight / Adiposity | Live Animal / Tissue | Scale / Tissue Weight | Measures overall obesity and fat accumulation. |
| Fasting Glucose & Insulin | Plasma / Serum | Glucose Meter / ELISA | Key indicators of insulin resistance and diabetes.[20] |
| Glucose Tolerance Test (GTT) | Live Animal (Blood) | Glucose Meter | Assesses the body's ability to clear a glucose load, a functional measure of insulin sensitivity. |
| Lipid Profile (TC, TG) | Plasma / Serum | Colorimetric Assay Kits | Measures total cholesterol (TC) and triglycerides (TG) to assess dyslipidemia. |
| Liver Enzymes (ALT, AST) | Plasma / Serum | Colorimetric Assay Kits | Markers of liver health, which can be compromised by fat accumulation (steatosis). |
| Oxidative Stress (MDA) | Liver Tissue Homogenate | TBARS Assay | Malondialdehyde (MDA) is a marker of lipid peroxidation and oxidative stress.[3] |
| Gut Microbiota Composition | Fecal Sample | 16S rRNA Sequencing | To investigate the modulation of gut bacteria, a known mechanism of dicaffeoylquinic acids.[20][21] |
An effective anti-diabetic/metabolic response would be characterized by reduced body weight gain, improved glucose tolerance, lower fasting glucose/insulin, an improved lipid profile, and reduced markers of liver damage and oxidative stress in the 3,5-DCQA-treated groups.
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Application Note & Protocol: Preparation of High-Purity Stock Solutions of 3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A)
Introduction
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic Acid A, is a naturally occurring polyphenolic compound found in a variety of plants, including Lonicera japonica and coffee beans.[1][2] It is a subject of significant scientific interest due to its potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4] Reproducibility in experiments utilizing 3,5-DCQA is critically dependent on the accurate and consistent preparation of stock solutions.
However, like many complex natural products, 3,5-DCQA presents challenges related to its stability. Caffeoylquinic acids are susceptible to degradation and isomerization under various conditions, including exposure to light, elevated temperatures, and neutral or basic pH environments.[5][6] This application note provides a comprehensive, field-proven protocol for preparing, storing, and handling 3,5-DCQA solutions to ensure their integrity and support the validity of experimental outcomes.
Physicochemical Properties & Solvent Selection
A thorough understanding of the compound's properties is the foundation for a reliable protocol. Key characteristics of 3,5-Dicaffeoylquinic Acid are summarized below.
Table 1: Physicochemical Data for 3,5-Dicaffeoylquinic Acid
| Property | Value | Source(s) |
| Synonyms | Isochlorogenic Acid A, 3,5-DCQA | [1][2][7] |
| CAS Number | 2450-53-5 | [1][2][7] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][2][7] |
| Molecular Weight | 516.45 g/mol | [1][3] |
| Appearance | White to off-white or light yellow crystalline solid | [1][8] |
| Purity | Typically ≥95% | [7] |
Causality of Solvent Choice
The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully solubilize the compound without promoting its degradation and be compatible with downstream applications, such as cell culture.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the solvent of choice for 3,5-DCQA. It offers excellent solubilizing capacity and is compatible with most in vitro assays, including cell-based experiments, when diluted to a final concentration that is non-toxic to the cells (typically ≤0.5%).[6][9] For optimal results, it is imperative to use a high-purity, anhydrous (or newly opened hygroscopic) grade of DMSO, as absorbed water can affect the solubility of some compounds.[3][8]
-
Alternative Solvents While DMSO is preferred, other solvents can be used for specific applications where DMSO is not suitable.
Table 2: Solubility Profile of 3,5-Dicaffeoylquinic Acid
| Solvent | Solubility | Source(s) | Notes |
| DMSO | ≥50 mg/mL; up to 100 mg/mL with sonication | [2][3][7] | Recommended for primary stock solutions. |
| DMF | ~71 mg/mL | [7] | Suitable for chemical assays. |
| Ethanol | ~50 mg/mL | [2][7] | Can be used, but may be less suitable for cell culture. |
| PBS (pH 7.2) | ~25 mg/mL | [2][7] | Not recommended for stock solutions due to lower stability at neutral pH.[5] |
Safety & Handling Precautions
As a matter of standard laboratory practice, 3,5-DCQA should be handled with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a potentially irritating compound.[10]
-
Engineering Controls: All handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Personal Protective Equipment (PPE):
-
General Handling: Avoid generating dust.[11][12] Avoid contact with skin and eyes.[13] Wash hands thoroughly with soap and water after handling is complete.[10]
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for subsequent dilutions.
Materials & Equipment
-
3,5-Dicaffeoylquinic Acid (solid, high-purity)
-
High-purity, sterile DMSO (anhydrous or new bottle)
-
Analytical balance
-
Sterile, amber or opaque microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Step-by-Step Methodology
-
Pre-Protocol Preparations:
-
Allow the vial containing solid 3,5-DCQA to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Prepare the workspace in the chemical fume hood. Label vials clearly with the compound name, concentration, solvent, and date.
-
-
Calculation of Required Mass:
-
The required mass is determined using the formula: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (516.45 g/mol ) × 1000 mg/g
-
Mass (mg) = 5.16 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, labeled vial on the analytical balance.
-
Carefully weigh 5.16 mg of 3,5-DCQA directly into the tared vial. Record the exact mass.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the vial containing the compound.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Expert Insight: If any particulates remain, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can facilitate complete dissolution.[6][8]
-
-
Verification of Dissolution:
-
Visually inspect the solution against a light source to ensure it is clear, homogenous, and free of any visible precipitate or particulates.[6]
-
-
Aliquoting and Storage:
-
Trustworthiness Pillar: This step is crucial for maintaining the long-term integrity of the compound. Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed amber or opaque vials.[1][6]
-
This practice prevents repeated freeze-thaw cycles, which can significantly degrade the compound.
-
Store the aliquots as recommended in Section 4.
-
Stability & Storage Recommendations
Proper storage is essential to prevent degradation and isomerization.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Protection | Source(s) |
| Solid Compound | -20°C | ≥ 4 years | Protect from light | [1][2] |
| DMSO Stock Solution (Aliquoted) | -20°C | Up to 1 month | Protect from light | [1][3][8] |
| DMSO Stock Solution (Aliquoted) | -80°C | Up to 6 months | Protect from light | [3][8] |
Key Stability Considerations:
-
Avoid Freeze-Thaw Cycles: Use single-use aliquots exclusively.[6][8]
-
Protect from Light: Store solid compound and all solutions in amber or opaque vials, or in a light-blocking container.[1][5][6]
-
pH Sensitivity: 3,5-DCQA is more stable in acidic conditions and isomerizes in neutral or basic solutions.[5] Therefore, working solutions in physiological buffers or cell culture media should be prepared fresh immediately before use.
Protocol: Preparing Working Solutions for Cell Culture
This protocol details the dilution of the primary stock into a final working solution for treating cells.
Methodology
-
Determine Final Concentration: Decide the final concentration of 3,5-DCQA required for the experiment (e.g., 10 µM).
-
Calculate Dilution Factor:
-
Dilution Factor = [Primary Stock Concentration] / [Final Concentration]
-
Example: (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x dilution
-
-
Control Solvent Concentration:
-
A 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%. This level is well-tolerated by most cell lines. Always verify the DMSO tolerance of your specific cell line.
-
-
Prepare Working Solution:
-
Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add the appropriate volume of the stock solution to the medium. For a 1:1000 dilution, add 1 µL of 10 mM stock to every 999 µL of medium to make 1 mL of 10 µM working solution.
-
Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause protein denaturation and foaming of the medium.
-
-
Prepare Vehicle Control (Self-Validating Step):
-
It is essential to prepare a vehicle control to ensure that any observed effects are due to the compound and not the solvent.[6]
-
Prepare a separate solution containing cell culture medium with the same final concentration of DMSO (e.g., 0.1%) but without the 3,5-DCQA.
-
-
Cell Treatment:
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final working solution.
Caption: Workflow for preparing 3,5-DCQA stock and working solutions.
References
- CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid. Biopurify Phytochemicals. [Link]
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chrom
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI. [Link]
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respir
Sources
- 1. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. canbipharm.com [canbipharm.com]
- 12. echemi.com [echemi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for 3,5-Dicaffeoylquinic Acid in Functional Foods
Abstract: 3,5-Dicaffeoylquinic acid (3,5-DCQA), a prominent naturally occurring polyphenolic compound, is garnering significant attention for its potential applications in functional foods and nutraceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-DCQA. It details the compound's multifaceted biological activities, including its potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The underlying molecular mechanisms, such as the modulation of key signaling pathways, are elucidated to provide a robust scientific foundation for its application. Furthermore, this guide offers detailed protocols for the extraction, purification, and analytical quantification of 3,5-DCQA from natural sources, alongside methodologies for in vitro and in vivo evaluation of its efficacy.
Scientific Foundation: The Rationale for 3,5-Dicaffeoylquinic Acid in Functional Foods
3,5-Dicaffeoylquinic acid, also known as isochlorogenic acid A, is an ester formed from caffeic acid and quinic acid.[1] It is widely distributed in the plant kingdom, with notable concentrations found in coffee beans, sweet potatoes, and various medicinal herbs.[1][2][3] The growing interest in 3,5-DCQA stems from a substantial body of preclinical evidence highlighting its diverse health-promoting benefits.
1.1. Core Bioactivities and Mechanistic Insights
The therapeutic potential of 3,5-DCQA is attributed to its ability to modulate multiple cellular processes, primarily through its antioxidant and anti-inflammatory actions.
-
Antioxidant Effects: 3,5-DCQA is a potent scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4] Its antioxidant capacity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.[5] This activity is, in part, mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6]
-
Anti-inflammatory Properties: The compound effectively suppresses the production of pro-inflammatory mediators. Studies have shown that 3,5-DCQA can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7] It also modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8]
-
Neuroprotective Actions: 3,5-DCQA has demonstrated significant neuroprotective effects in various experimental models. It can protect neuronal cells from oxidative stress-induced apoptosis and amyloid-beta (Aβ)-induced toxicity.[5][9][10] Mechanistically, it has been shown to up-regulate the expression of phosphoglycerate kinase-1 (PGK1), leading to increased intracellular ATP levels and improved spatial learning and memory in animal models.[9][10][11]
-
Cardioprotective and Anti-diabetic Potential: Research indicates that 3,5-DCQA can protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[12][13] Furthermore, it has shown potential in managing diabetes by inhibiting enzymes like α-glucosidase and dipeptidyl peptidase IV (DPPIV), and by exhibiting antioxidant effects in diabetic models.[14]
1.2. Signaling Pathways Modulated by 3,5-Dicaffeoylquinic Acid
The biological activities of 3,5-DCQA are underpinned by its interaction with several critical cellular signaling pathways. Understanding these interactions is paramount for designing effective functional food formulations.
Caption: Key signaling pathways modulated by 3,5-dicaffeoylquinic acid.
Methodologies for Research and Development
2.1. Extraction and Purification of 3,5-Dicaffeoylquinic Acid
The efficient extraction and purification of 3,5-DCQA are critical first steps for its use in functional food development. A variety of methods have been reported, with the choice of method depending on the plant source and the desired purity.
Protocol 2.1.1: Ultrasound-Assisted Extraction (UAE) from Plant Material
This protocol is adapted for the extraction of caffeoylquinic acids from plant sources like Scolymus hispanicus.[15]
-
Sample Preparation: Dry the plant material (e.g., leaves, stems) at 40-50°C and grind it into a fine powder.
-
Solvent Selection: Prepare a 70-80% aqueous methanol or ethanol solution. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve extraction efficiency.
-
Extraction Parameters:
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
The resulting extract can be concentrated under reduced pressure.
-
Protocol 2.1.2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative isolation and purification of 3,5-DCQA.[16]
-
Crude Extract Preparation: The crude extract obtained from methods like UAE can be further cleaned up using macroporous resins (e.g., AB-8 resin) to remove impurities.[16]
-
Solvent System Selection: A two-phase solvent system is crucial for successful separation. A commonly used system is chloroform:methanol:water (e.g., in a ratio of 8:8:4 v/v/v).[16] The aqueous-rich phase serves as the stationary phase, and the organic-rich phase is the mobile phase.[16]
-
HSCCC Operation:
-
Equilibrate the HSCCC column with the stationary phase.
-
Dissolve the cleaned-up crude sample in a small volume of the biphasic solvent system and inject it into the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent using a UV detector at a wavelength of around 330 nm.[17]
-
Collect fractions and analyze them for the presence and purity of 3,5-DCQA using HPLC.
-
2.2. Analytical Quantification
Accurate quantification of 3,5-DCQA in both raw materials and final functional food products is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique.
Protocol 2.2.1: HPLC-UV Analysis of 3,5-Dicaffeoylquinic Acid
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and an acidified aqueous solution (B) (e.g., 0.1% phosphoric acid or formic acid) is common.[17]
-
A typical gradient might be: 0-10 min, 15-30% A; 10-20 min, 30-50% A; 20-25 min, 50-15% A.
-
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 30-35°C.[17]
-
Detection: UV detection at 330 nm.[17]
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of 3,5-DCQA.
-
Inject the prepared sample extracts and quantify the concentration of 3,5-DCQA by comparing the peak area to the standard curve.
-
In Vitro and In Vivo Evaluation of Efficacy
A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to substantiate the health claims of functional foods containing 3,5-DCQA.
3.1. In Vitro Assays
Protocol 3.1.1: Antioxidant Capacity Assessment (DPPH Assay)
This assay measures the free radical scavenging activity of 3,5-DCQA.
-
Prepare a stock solution of 3,5-DCQA in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the 3,5-DCQA solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3.1.2: Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of 3,5-DCQA to inhibit the production of inflammatory mediators in a cell-based model.
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with different concentrations of 3,5-DCQA for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Analyze the expression of iNOS and COX-2 in the cell lysates using Western blotting or RT-qPCR.
3.2. In Vivo Studies
Animal models are invaluable for assessing the bioavailability, safety, and efficacy of 3,5-DCQA in a physiological context.
Protocol 3.2.1: Neuroprotective Effects in a Mouse Model of Alzheimer's Disease
This protocol is based on studies evaluating the neuroprotective effects of 3,5-DCQA in senescence-accelerated mice (SAMP8), a model for sporadic Alzheimer's disease.[9][10]
-
Animal Model: Use SAMP8 mice as the experimental group and SAMR1 mice as the control group.
-
Administration: Administer 3,5-DCQA orally to the SAMP8 mice daily for a specified period (e.g., 4 weeks).[9] The dosage can be determined based on previous studies (e.g., around 5-10 mg/kg body weight).[9]
-
Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess spatial learning and memory.
-
Biochemical and Molecular Analysis: After the treatment period, sacrifice the animals and collect brain tissue.
Data Presentation and Interpretation
Table 1: Summary of In Vitro Efficacy of 3,5-Dicaffeoylquinic Acid
| Assay | Cell Line/System | Endpoint | Key Findings | Reference |
| Antioxidant Activity | DPPH radical | Scavenging | IC50 of approximately 71.8 µM | [4] |
| Anti-inflammatory | RAW 264.7 macrophages | NO Production | Significant inhibition of LPS-induced NO production | [7] |
| Neuroprotection | SH-SY5Y neuroblastoma | Cell Viability | Protection against H₂O₂- and Aβ-induced cell death | [5][9] |
| Cardioprotection | H9C2 cardiomyocytes | Apoptosis | Attenuation of oxidative stress-induced apoptosis | [12][13] |
| Anti-diabetic | Enzyme inhibition assay | α-glucosidase, DPPIV | Potent inhibitory activity | [14] |
Table 2: Summary of In Vivo Efficacy of 3,5-Dicaffeoylquinic Acid
| Animal Model | Condition | Dosage | Key Findings | Reference |
| SAMP8 Mice | Age-related cognitive decline | ~6.7 mg/kg/day (oral) | Improved spatial learning and memory; increased PGK1 expression in the brain | [9][10] |
| Rats | Carrageenan-induced paw edema | 5-20 mg/kg (oral) | Dose-dependent reduction in inflammation | [18] |
| Mice | LPS-induced acute lung injury | 25 mg/kg | Protection against lung injury and reduced neutrophil count | [4] |
| Mice | CFA-induced inflammatory pain | Oral administration | Attenuation of pain hypersensitivity and microglial activation | [19] |
Conclusion and Future Directions
3,5-Dicaffeoylquinic acid presents a compelling case for its inclusion in functional foods aimed at promoting health and mitigating the risk of chronic diseases. Its well-documented antioxidant, anti-inflammatory, and neuroprotective properties, coupled with a growing understanding of its molecular mechanisms, provide a strong scientific basis for its application. The protocols outlined in this document offer a practical framework for researchers and developers to extract, analyze, and validate the efficacy of 3,5-DCQA.
Future research should focus on clinical trials to confirm the health benefits of 3,5-DCQA in humans, as well as on optimizing its bioavailability and stability in various food matrices. Further exploration of its synergistic effects with other bioactive compounds could also unlock new avenues for the development of next-generation functional foods.
References
- Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC.
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves - OUCI.
- Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed.
- 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC - NIH.
- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - NIH.
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - MDPI.
- Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed.
- Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - ResearchGate.
- Process for separating and obtaining dicaffeylquinic acids - Google Patents.
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves | Request PDF - ResearchGate.
- 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.
- Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed.
- An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species - MDPI.
- Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC.
- Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - NIH.
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC - NIH.
- 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents.
- The Main Coffee Polyphenols: Chlorogenic, Ferulic, and Caffeic Acids - Books.
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC - PubMed Central.
- Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - MDPI.
- Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - MDPI.
- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - MDPI.
- Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC - NIH.
- Chlorogenic acids : diversity in green beans of wild coffee species - ResearchGate.
- 3,5-Dicaffeoylquinic acid - Biopurify.
- Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing).
- Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA). - ResearchGate.
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - OHSU.
- 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed.
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- 2. books.rsc.org [books.rsc.org]
- 3. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves [ouci.dntb.gov.ua]
- 9. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Certification of a 3,5-Dicaffeoylquinic Acid (3,5-DCQA) Analytical Standard
Abstract and Introduction
3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent polyphenolic compound found in numerous plant species, including Lonicera japonica (honeysuckle), coffee beans, and Echinacea purpurea.[1] Its significance in pharmaceutical and nutraceutical research is underscored by a range of potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects.[2] As research into these therapeutic applications advances, the need for an accurate, reliable, and well-characterized analytical standard becomes paramount for the quantitative analysis of 3,5-DCQA in raw materials, extracts, and finished products.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the establishment of a primary reference standard for 3,5-DCQA. It outlines the critical steps from material sourcing and purification to full physicochemical characterization, purity assessment via validated chromatographic methods, and long-term stability evaluation. The protocols herein are designed to ensure the development of a self-validating, trustworthy standard that meets rigorous scientific and regulatory expectations.
Sourcing and Purification of Primary Material
The initial step in developing a reference standard is to obtain a highly pure starting material. 3,5-DCQA can be procured from commercial suppliers, isolated from botanical sources, or chemically synthesized.[3][4]
-
Isolation from Natural Sources: A common approach involves extraction from plant materials rich in 3,5-DCQA, such as Ainsliaea fragrans.[5] Preparative chromatography techniques are essential for isolating the target compound from its isomers (e.g., 3,4-DCQA and 4,5-DCQA) and other related phenylpropanoids.[6][7]
-
Total Synthesis: Chemical synthesis offers the advantage of producing the material without isomeric impurities but requires a multi-step process.[3][4]
For this guide, we will proceed assuming the use of an isolation-based approach.
Protocol 2.1: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample degradation. It is exceptionally well-suited for separating structurally similar natural products like DCQA isomers.
-
Crude Extract Preparation: Begin with a pre-cleaned crude extract of a 3,5-DCQA-rich plant source. An initial clean-up using a macroporous resin (e.g., AB-8) is recommended to remove highly polar or non-polar impurities.[5]
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A system composed of chloroform:methanol:water (e.g., in an 8:8:4 v/v/v ratio) has proven effective.[5] The system should be thoroughly mixed and allowed to equilibrate into two distinct phases.
-
HSCCC Operation:
-
Fill the chromatographic coil entirely with the stationary phase (typically the aqueous-rich upper phase).
-
Initiate coil rotation at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (typically the organic-rich lower phase) through the system until hydrodynamic equilibrium is achieved.
-
Dissolve the crude sample in a small volume of the biphasic solvent system and inject it into the system.
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure 3,5-DCQA.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified 3,5-DCQA, which typically presents as a white or off-white powder.[8]
Physicochemical Characterization and Identity Confirmation
Once a highly pure material is obtained, its chemical identity must be unequivocally confirmed. This involves a suite of spectroscopic techniques that provide orthogonal (i.e., fundamentally different) information about the molecule's structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. 3,5-DCQA should exhibit a molecular ion corresponding to its chemical formula, C₂₅H₂₄O₁₂ (Molecular Weight: ~516.45 g/mol ).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural elucidation. The spectra provide detailed information about the carbon-hydrogen framework, confirming the quinic acid core and the specific attachment points (positions 3 and 5) of the two caffeoyl groups.[5][8]
-
Ultraviolet (UV) Spectroscopy: In a suitable solvent like methanol, 3,5-DCQA exhibits characteristic UV absorption maxima around 220, 246, and 330 nm, which is typical for caffeic acid esters.[2][10]
| Property | Value | Reference |
| CAS Number | 2450-53-5 | [8][9] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [9] |
| Molecular Weight | 516.45 g/mol | [9] |
| Appearance | White to off-white solid/powder | [8] |
| UV λmax (in Methanol) | ~325-330 nm | [2][11][12] |
| Table 1: Key Physicochemical Properties of 3,5-Dicaffeoylquinic Acid. |
Purity Assessment and Assay by Validated HPLC-UV Method
The primary technique for assessing the purity and assigning a quantitative value (assay) to the 3,5-DCQA standard is High-Performance Liquid Chromatography with UV detection (HPLC-UV). The method must be validated to ensure it is fit for purpose.
Causality in Method Development: The choice of a reversed-phase column with unique selectivity, such as an RP-Amide or Phenyl-Hexyl phase, is deliberate. These stationary phases offer different retention mechanisms compared to standard C18 columns, which can be crucial for achieving baseline separation of the closely related DCQA isomers.[11][12] The detection wavelength is set to ~325 nm, a maximum absorption wavelength for DCQAs, to ensure high sensitivity.[10][11]
Caption: HPLC-UV workflow for purity assessment of 3,5-DCQA.
Protocol 4.1: Validated HPLC-UV Method for 3,5-DCQA
-
Instrumentation: A standard HPLC system with a UV/Diode Array Detector.
-
Chromatographic Conditions:
-
Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) or ZORBAX Eclipse Plus Phenyl-Hexyl (250 x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase A: Water with 0.25-5% formic or acetic acid.[11][12]
-
Mobile Phase B: Acetonitrile.
-
Elution: An isocratic (e.g., 12.5% B) or gradient program may be used depending on the sample complexity.[11][12] A gradient allows for better separation of multiple isomers.
-
Detection Wavelength: 325 nm.[11]
-
Injection Volume: 10 µL.[12]
-
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Linearity (R²) | ≥ 0.999 | y = 5093.5x - 106812 | [7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.2 - 101.0% | [11] |
| Precision (RSD) | ≤ 2.0% | Intra-day: 0.3-1.4%Inter-day: 0.3-3.0% | [11] |
| LOD | Signal-to-Noise ≥ 3 | 0.637 µg/mL | [7] |
| LOQ | Signal-to-Noise ≥ 10 | 1.910 µg/mL | [7] |
| Table 2: Summary of HPLC Method Validation Parameters and Typical Results. |
Certification of the Analytical Standard
A primary reference standard is certified for its absolute purity, which accounts for all possible impurities. The final certified value is calculated by mass balance, considering chromatographic purity and non-chromatographic impurities.
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Application Notes & Protocols for High-Speed Counter-Current Chromatography of Dicaffeoylquinic Acids
Introduction: The Challenge and Opportunity of Dicaffeoylquinic Acid Isomer Separation
Dicaffeoylquinic acids (diCQAs) are a significant class of polyphenolic compounds found abundantly in various medicinal plants and dietary sources, including artichoke, coffee, and Lonicera species.[][2] These compounds exhibit a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects, making them prime candidates for drug development and nutraceutical applications.[2][3]
Structurally, diCQAs consist of a quinic acid core esterified with two caffeic acid moieties.[3] The challenge for researchers lies in the existence of multiple positional isomers, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, which possess very similar physicochemical properties.[4][5] This structural similarity makes their separation and purification by conventional chromatographic techniques, like HPLC, a formidable task, often resulting in co-elution and poor resolution.[4] Furthermore, diCQAs are susceptible to isomerization under certain conditions, such as changes in pH and temperature, which adds another layer of complexity to their isolation.[6][7]
High-Speed Counter-Current Chromatography (HSCCC) emerges as a powerful and elegant solution to this separation challenge. As a liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid stationary phase, thereby preventing irreversible adsorption and degradation of sensitive compounds like diCQAs.[8][9] This application note provides a comprehensive guide and detailed protocols for the successful separation and purification of diCQAs using HSCCC, empowering researchers to obtain high-purity isomers for subsequent pharmacological and clinical investigations.
Principle of High-Speed Counter-Current Chromatography
HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases. The stationary phase is held in a coiled column by a strong centrifugal force generated by high-speed rotation, while the mobile phase is pumped through it. The continuous mixing and settling of the two phases along the column allows for a highly efficient separation based on the differential partition coefficients (K) of the target compounds. The choice of a suitable two-phase solvent system is paramount for a successful HSCCC separation.
Experimental Workflow for diCQA Separation by HSCCC
The overall workflow for the isolation of diCQAs from a crude plant extract using HSCCC is depicted below. This process begins with the crucial selection of an appropriate two-phase solvent system and culminates in the analysis of the purified fractions.
Caption: HSCCC experimental workflow for dicaffeoylquinic acid purification.
Detailed Protocols
Protocol 1: General Procedure for HSCCC Separation of 3,5-diCQA and 4,5-diCQA
This protocol is adapted from a successful separation of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans Champ.[10]
1. Two-Phase Solvent System Preparation:
-
Prepare a two-phase solvent system composed of chloroform:methanol:water in a volume ratio of 8:8:4.[10]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate at room temperature.
-
Separate the upper (aqueous-rich) and lower (organic-rich) phases just before use. In this protocol, the aqueous-rich phase will serve as the stationary phase, and the organic-rich phase as the mobile phase.[10]
2. Sample Preparation:
-
Dissolve the crude extract (e.g., 150 mg) in a suitable volume of the two-phase solvent system (e.g., a 1:1 mixture of the upper and lower phases) to ensure complete dissolution.[10]
3. HSCCC Instrument Setup and Operation:
-
Column Filling: Fill the entire HSCCC column with the stationary phase (the upper aqueous-rich phase).
-
Rotation: Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).
-
Mobile Phase Pumping: Pump the mobile phase (the lower organic-rich phase) into the column in the head-to-tail direction at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Equilibration: Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established. This is indicated by a stable retention of the stationary phase.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution into the column.
-
Elution and Fraction Collection: Continue the elution with the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm or 330 nm).
4. Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated diCQA isomers.[10][11]
-
Pool the fractions containing the pure compounds and evaporate the solvent under reduced pressure.
-
Confirm the identity of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10][12]
Protocol 2: Alternative Solvent System for Broader Caffeoylquinic Acid Separation
For a broader separation of various caffeoylquinic acids, including diCQAs, a more complex solvent system may be required. This protocol is based on a method used for the separation of caffeoylquinic acids from Lonicera japonica.[13][14]
1. Two-Phase Solvent System Preparation:
-
Prepare a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) in a volume ratio of 2:2:1:5.[13][14]
-
Equilibrate and separate the phases as described in Protocol 1. The lower phase is typically used as the mobile phase.[13]
2. HSCCC Operation:
-
Follow the general HSCCC setup and operation procedures outlined in Protocol 1, adjusting parameters such as rotational speed and flow rate as necessary to optimize the separation.
Data Presentation: Typical HSCCC Separation Parameters and Results
The following table summarizes typical parameters and outcomes for the HSCCC separation of diCQAs based on published literature.
| Parameter | Value/Range | Reference |
| Two-Phase Solvent System | Chloroform:Methanol:Water (8:8:4, v/v/v) | [10] |
| Methyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5, v/v/v/v) | [13][14] | |
| Hexane-methyl tert-butyl ether-methanol-0.1% TFA water | [15] | |
| Mobile Phase | Organic-rich phase or Lower aqueous phase | [10][13] |
| Stationary Phase | Aqueous-rich phase or Upper organic phase | [10][13] |
| Rotational Speed | 800 - 900 rpm | [13] |
| Flow Rate | 1.5 - 2.5 mL/min | [13] |
| Sample Loading | 150 mg - 1.0 g | [10][13] |
| Purity of Isolated diCQAs | >95% | [10][11] |
| Yield | Varies depending on the crude extract | [10] |
Structural Isomers of Dicaffeoylquinic Acid
The primary challenge in diCQA purification is the separation of closely related positional isomers. The diagram below illustrates the structures of three common diCQA isomers.
Caption: Chemical structures of common dicaffeoylquinic acid isomers.
Troubleshooting and Optimization
-
Poor Resolution: If the peaks of the diCQA isomers are not well-separated, consider modifying the composition of the two-phase solvent system. Small adjustments to the ratio of the solvents can significantly impact the partition coefficients and improve resolution.
-
Low Stationary Phase Retention: Insufficient retention of the stationary phase can lead to poor separation efficiency. Increase the rotational speed or decrease the flow rate of the mobile phase to improve retention.
-
Sample Precipitation: If the sample precipitates upon injection, ensure it is fully dissolved in the initial mobile phase or a mixture of the two phases. It may be necessary to reduce the sample concentration.
-
Isomerization: To minimize the risk of diCQA isomerization, it is advisable to work at room temperature and avoid extreme pH conditions. The addition of a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to the solvent system can help to stabilize the compounds.[13][15]
Conclusion
High-Speed Counter-Current Chromatography provides a robust and efficient platform for the preparative isolation and purification of dicaffeoylquinic acid isomers from complex natural product extracts. The protocols and guidelines presented in this application note offer a solid foundation for researchers to develop and optimize their own HSCCC methods. By leveraging the unique advantages of this liquid-liquid chromatographic technique, scientists can obtain high-purity diCQAs, paving the way for further research into their promising therapeutic applications.
References
- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440. [Link]
- ResearchGate. (n.d.). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography.
- Wang, Y., et al. (2019). An Efficient Strategy Based on Liquid-Liquid Extraction With Acid Condition and HSCCC for Rapid Enrichment and Preparative Separation of Three Caffeoylquinic Acid Isomers From Mulberry Leaves. Journal of Chromatographic Science, 57(8), 738-744. [Link]
- National Center for Biotechnology Information. (n.d.). 4,5-Dicaffeoylquinic acid. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Dicaffeoyl quinic acid. PubChem. [Link]
- Wang, D., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 22(2), 229. [Link]
- ResearchGate. (n.d.). Structure of caffeoylquinic and dicaffeoylquinic acid isomers (IUPAC...).
- Frontiers. (n.d.).
- Wang, D., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 22(2), 229. [Link]
- Clifford, M. N., et al. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 53(10), 3821-3832. [Link]
- ResearchGate. (2025). Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.).
- Alcazar, F. A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Plant Physiology, 187(3), 1155-1174. [Link]
- Alcazar, F. A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Plant Physiology, 187(3), 1155-1174. [Link]
- Li, Y., et al. (2021). Purification of Four Caffeoylquinic Acid Derivatives from the Flowers of Gynura Procumbens by HSCCC. Journal of Chromatographic Science, 59(10), 936-942. [Link]
- Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106401. [Link]
- Zhang, J., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 23(11), 2993. [Link]
- Du, Q., et al. (2006). Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography.
- ResearchGate. (n.d.). Inter-day precision for the determination of 1,5-dicaffeoylquinic acid...
- ResearchGate. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum.
- Bellumori, M., et al. (2023).
- Gorka, F., et al. (2020). A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents. Molecules, 25(18), 4213. [Link]
- Research Trend. (2022).
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- 8. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents | MDPI [mdpi.com]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Cleanup of 3,5-Dicaffeoylquinic Acid from Complex Matrices using Solid-Phase Extraction
Abstract
3,5-dicaffeoylquinic acid (3,5-diCQA), a prominent isomer of isochlorogenic acid, is a naturally occurring polyphenolic compound extensively investigated for its potent antioxidant, anti-inflammatory, and antiviral properties.[1] Accurate quantification and biological assessment of 3,5-diCQA necessitate its effective isolation from complex sample matrices such as plant extracts, biological fluids, and food products. These matrices often contain interfering substances like sugars, pigments, and other polar compounds that can compromise downstream analytical performance.[2] This application note provides a comprehensive guide to the principles and a detailed protocol for the cleanup of 3,5-diCQA samples using solid-phase extraction (SPE), a robust and selective sample preparation technique.[3] We will delve into the rationale behind sorbent selection, solvent optimization, and method validation, ensuring a reliable and reproducible workflow for high-purity isolation of 3,5-diCQA suitable for downstream analyses like HPLC-UV and LC-MS/MS.[4][5]
Introduction: The Rationale for SPE in 3,5-diCQA Analysis
3,5-Dicaffeoylquinic acid is a polar molecule, and its extraction from natural sources often yields a crude extract laden with a multitude of structurally similar and dissimilar compounds. Direct injection of such complex samples into analytical instruments can lead to several challenges:
-
Column Fouling: Interfering matrix components can irreversibly adsorb to the analytical column, leading to poor chromatographic performance and a shortened column lifetime.[2]
-
Ion Suppression/Enhancement: In mass spectrometry-based detection, co-eluting matrix components can significantly alter the ionization efficiency of the target analyte, leading to inaccurate quantification.
-
Poor Resolution: High concentrations of impurities can obscure the analyte peak, resulting in poor chromatographic resolution and inaccurate integration.[6]
Solid-phase extraction (SPE) serves as a critical sample preparation step to mitigate these issues.[7] The fundamental principle of SPE involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase.[7] By carefully selecting the sorbent and a series of solvents, one can selectively retain the analyte of interest while washing away impurities, followed by the elution of the purified analyte in a clean solvent.[7]
For a polar and acidic compound like 3,5-diCQA, a reversed-phase SPE strategy is often the most effective approach.[8] In reversed-phase SPE, a nonpolar stationary phase is used to retain nonpolar to moderately polar compounds from a polar sample matrix through hydrophobic interactions.[8]
Choosing the Right SPE Sorbent: A Comparative Overview
The choice of sorbent is paramount for a successful SPE cleanup. For phenolic compounds like 3,5-diCQA, several types of reversed-phase sorbents are commonly employed.
| Sorbent Type | Stationary Phase Chemistry | Retention Mechanism | Key Advantages & Considerations for 3,5-diCQA |
| C18 (Octadecyl-silica) | Silica particles functionalized with C18 alkyl chains. | Primarily hydrophobic (van der Waals) interactions. | Widely used and cost-effective. However, its strong hydrophobicity might lead to irreversible adsorption of some phenolics, and it may have lower retention for very polar compounds.[2][9] Simple C18 SPE may not be ideal for acidic compounds due to their low affinity.[2] |
| Polymeric (e.g., Oasis HLB, Strata-X) | Co-polymers like N-vinylpyrrolidone and divinylbenzene. | A mixed-mode retention mechanism involving both hydrophobic and hydrophilic interactions. | Water-wettable, meaning the sorbent bed will not dry out, leading to more reproducible results.[10] It offers a balanced retention for a wide range of compounds from polar to nonpolar, making it highly suitable for complex plant extracts.[11][12] Polymeric sorbents often show high recovery for phenolic acids.[9][13] |
| Ion-Pair Reversed-Phase | C18 sorbent used in conjunction with an ion-pairing reagent. | An ion-pairing reagent (e.g., tetrabutylammonium) is added to the sample to form a neutral ion-pair with the acidic 3,5-diCQA. This complex is then retained on the C18 sorbent via hydrophobic interactions. | Significantly enhances the retention of acidic analytes like chlorogenic acids on C18 sorbents, leading to improved recovery and cleanup.[2][14] Requires careful control of pH and ion-pair reagent concentration.[14] |
For this protocol, we recommend a polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent) due to its robust performance, high recovery for polar phenolic acids, and forgiving nature with respect to sorbent drying.[10][11]
The SPE Workflow: A Step-by-Step Visualization
The following diagram illustrates the fundamental steps of the reversed-phase SPE protocol for 3,5-diCQA cleanup.
Caption: A generalized workflow for the solid-phase extraction of 3,5-diCQA.
Detailed Protocol for 3,5-diCQA Cleanup using a Polymeric Reversed-Phase SPE Cartridge
This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of 3,5-diCQA.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL).
-
Sample: Crude extract containing 3,5-diCQA, dissolved in an aqueous solution.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or acetic acid
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Collection tubes
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Sample Pre-treatment
The pre-treatment of the sample is crucial for optimal retention of 3,5-diCQA. Since 3,5-diCQA is an acid, its retention on a reversed-phase sorbent is enhanced when it is in its neutral, protonated form.
-
Dissolution: Reconstitute the dried crude extract in a minimal volume of the initial mobile phase (e.g., 5% methanol in water).
-
Acidification: Adjust the pH of the sample to approximately 2-3 using a dilute acid like formic or acetic acid. This ensures that the carboxylic acid group of 3,5-diCQA is protonated, increasing its hydrophobicity and retention on the reversed-phase sorbent.[9]
-
Centrifugation/Filtration: Centrifuge or filter the sample to remove any particulate matter that could clog the SPE cartridge.
SPE Procedure
The following steps should be performed using an SPE vacuum manifold to control the flow rate. A slow and consistent flow rate (1-2 mL/min) is recommended for optimal performance.
Step 1: Conditioning
-
Purpose: To wet the sorbent and activate the stationary phase for interaction with the analyte.
-
Procedure: Pass 3 mL of methanol through the cartridge. Do not allow the sorbent to dry.
Step 2: Equilibration
-
Purpose: To prepare the sorbent with a solvent that is of similar polarity to the sample loading solution, ensuring maximum retention.[15]
-
Procedure: Pass 3 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Do not allow the sorbent to dry.
Step 3: Sample Loading
-
Purpose: To apply the sample to the cartridge and retain the 3,5-diCQA on the sorbent.
-
Procedure: Load the pre-treated sample onto the cartridge. Collect the flow-through to check for any loss of the analyte in subsequent analysis if method optimization is required.
Step 4: Washing
-
Purpose: To selectively remove polar, water-soluble interferences (e.g., sugars, salts) while the 3,5-diCQA remains bound to the sorbent.
-
Procedure:
-
Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3).
-
(Optional) A second wash with a weak organic solvent (e.g., 5-10% methanol in acidified water) can be performed to remove slightly less polar impurities. The optimal percentage of organic solvent in the wash step should be determined experimentally to ensure no premature elution of 3,5-diCQA occurs.[16]
-
Step 5: Elution
-
Purpose: To disrupt the hydrophobic interactions between 3,5-diCQA and the sorbent, releasing the purified analyte for collection.
-
Procedure:
-
Dry the cartridge under vacuum for 1-2 minutes to remove any residual aqueous wash solvent.
-
Elute the 3,5-diCQA with 2-4 mL of methanol or acetonitrile into a clean collection tube. A common elution solvent is 80% methanol.[17] Using a solvent with a small amount of acid (e.g., 0.1% formic acid in methanol) can improve the recovery of acidic compounds.
-
Post-Elution Processing
-
Evaporation: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried, purified residue in a known volume of the initial mobile phase for your analytical method (e.g., HPLC or LC-MS).
Method Validation and Performance
For quantitative applications, it is essential to validate the SPE method. Key parameters to assess include:
-
Recovery: The percentage of the analyte that is recovered after the entire SPE process. This is typically determined by comparing the analytical response of a pre-spiked sample that has undergone SPE to a post-spiked sample. Recoveries for phenolic acids using polymeric sorbents are often in the range of 89-95%.[13]
-
Reproducibility: The precision of the method, usually expressed as the relative standard deviation (RSD) of replicate measurements.
-
Matrix Effect: An assessment of ion suppression or enhancement in LC-MS analysis.
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete elution.- Analyte breakthrough during loading or washing.- Improper sample pH. | - Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading volume or flow rate.- Decrease the organic content in the wash solvent.- Ensure sample pH is adjusted to 2-3 to protonate 3,5-diCQA. |
| Poor Sample Cleanup (Interferences in Eluate) | - Wash step is too weak.- Inappropriate sorbent selection. | - Increase the organic strength of the wash solvent (e.g., from 5% to 10% methanol), but first confirm no analyte loss.- Consider a different sorbent with alternative selectivity. |
| Inconsistent Results | - Cartridge drying out before sample loading.- Inconsistent flow rates. | - Do not let the sorbent bed go dry between conditioning, equilibration, and loading steps (unless using a water-wettable polymer sorbent).- Use a vacuum manifold for precise flow control. |
Conclusion
Solid-phase extraction is an indispensable tool for the robust and reliable cleanup of 3,5-dicaffeoylquinic acid from complex matrices. By employing a reversed-phase mechanism, particularly with modern polymeric sorbents, researchers can effectively remove interfering substances, thereby improving the accuracy and reliability of downstream analytical quantification. The detailed protocol and underlying principles discussed in this application note provide a solid foundation for developing and implementing a successful SPE workflow for 3,5-diCQA analysis, ultimately facilitating further research into its promising biological activities.
References
- Combination of Sea Sand Disruption Method and Ion-Pair Solid-Phase Extraction for Effective Isolation and Purification of Chlorogenic Acid from Plants Prior to the HPLC Determin
- Solid-Phase Extraction (SPE) Method Development.
- Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]
- Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC.
- Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. [Link]
- SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee.
- Three Kinds of SPE Cartridges. Hawach Scientific. [Link]
- Combination of Sea Sand Disruption Method and Ion-Pair Solid-Phase Extraction for Effective Isolation and Purification of Chlorogenic Acid from Plants Prior to the HPLC Determination.
- SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee. PubMed. [Link]
- Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC - NIH. [Link]
- UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. MDPI. [Link]
- 3,5-Dicaffeoylquinic acid. PubChem - NIH. [Link]
- Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chrom
- SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee. Oxford Academic. [Link]
- Phenolic compounds in virgin olive oil. 2.
- Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey.
- Process for separating and obtaining dicaffeylquinic acids.
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- SPE Method Development Tips and Tricks. Agilent. [Link]
- Development of new analytical methods for the quantification of organic acids, chlorogenic acids and caffeine in espresso coffee by using solid-phase extraction (SPE) and high-performance liquid chromatography-diode array detector (HPLC-DAD).
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- 4. SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Unambiguous Structural Elucidation of 3,5-Dicaffeoylquinic Acid Using a Comprehensive NMR-Based Strategy
Abstract
This application note provides a detailed guide for the unambiguous structural elucidation of 3,5-dicaffeoylquinic acid (3,5-DCQA), a prominent natural phenolic compound with significant biological activities.[1] We present a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy workflow, moving beyond simple data reporting to explain the rationale behind each experimental choice. This guide details step-by-step protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and the subsequent data interpretation. By focusing on the key correlations that define the connectivity of the caffeoyl and quinic acid moieties, this document serves as a practical resource for researchers in natural product chemistry, pharmacology, and drug development to ensure the confident identification and characterization of this and structurally related compounds.
Introduction: The Challenge of Isomeric Complexity
3,5-Dicaffeoylquinic acid, also known as Isochlorogenic acid A, is a member of the dicaffeoylquinic acid (DCQA) family, esters formed between quinic acid and two caffeic acid units.[2][3] These compounds are widely distributed in the plant kingdom and exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1] The structural elucidation of DCQAs is often complicated by the presence of multiple isomers (e.g., 3,4-DCQA, 4,5-DCQA) that share the same mass and exhibit very similar chromatographic behavior.[4][5]
Mass spectrometry can confirm the molecular formula (C₂₅H₂₄O₁₂) and fragmentation patterns, but it often falls short in distinguishing between these isomers.[5][6] NMR spectroscopy, particularly a combination of 1D and 2D experiments, stands as the definitive method for unambiguous structural assignment.[7][8] This guide provides the technical details and the logical framework necessary to confidently identify the 3,5-substitution pattern.
Foundational Principles: The NMR Toolkit for Structural Elucidation
The strategy for elucidating the structure of 3,5-DCQA relies on a suite of NMR experiments that, when used in concert, build a complete picture of the molecule's connectivity.
-
¹H NMR: Provides information on the number and environment of protons. Chemical shifts indicate the type of proton (aromatic, olefinic, aliphatic), and coupling constants (J-values) reveal protons on adjacent carbons.
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule. Chemical shifts are highly sensitive to the local electronic environment.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons and tracing out spin systems within the quinic acid and caffeoyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[9][10] It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[9][11] HMBC is the cornerstone for connecting the different structural fragments, for instance, by showing a correlation from a proton on the quinic acid ring to the carbonyl carbon of a caffeoyl group, thus establishing the ester linkage position.
Experimental Protocol
This section outlines a robust protocol for the NMR analysis of 3,5-dicaffeoylquinic acid.
Sample Preparation
-
Solvent Selection: Deuterated methanol (CD₃OD) is an excellent solvent for 3,5-DCQA, as it readily dissolves the compound and its residual proton signals do not significantly overlap with key analyte signals. Other polar aprotic solvents like DMSO-d₆ can also be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the purified compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in all experiments on a modern NMR spectrometer (≥500 MHz).
-
Filtration: To ensure sample homogeneity and prevent contamination of the NMR tube, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments should be performed at a constant temperature (e.g., 298 K) on a spectrometer with a minimum field strength of 500 MHz for optimal signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
-
2D COSY:
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3). This allows for differentiation of CH/CH₃ and CH₂ signals by phase.
-
Spectral Width F2 (¹H): Same as ¹H NMR.
-
Spectral Width F1 (¹³C): 160-180 ppm (or adjusted to cover the expected carbon chemical shift range).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Scans: 2-8 per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width F2 (¹H): Same as ¹H NMR.
-
Spectral Width F1 (¹³C): Same as ¹³C NMR.
-
Long-Range Coupling Constant: Optimized for a long-range coupling of 8 Hz. This is a good compromise for detecting 2- and 3-bond correlations.
-
Number of Scans: 8-32 per increment.
-
Data Analysis and Structural Elucidation
The following section describes the logical process of assigning the NMR spectra to confirm the structure of 3,5-dicaffeoylquinic acid.
Identifying the Spin Systems
The first step is to identify the individual molecular fragments: two caffeoyl groups and one quinic acid core.
-
Caffeoyl Groups: The ¹H NMR spectrum will show two distinct sets of signals for the caffeoyl moieties, which are chemically non-equivalent. Each set will consist of:
-
Three aromatic protons in an AMX spin system (typically around 6.7-7.1 ppm).
-
Two vinyl protons in an AX spin system with a large coupling constant (~16 Hz), characteristic of a trans double bond (typically around 6.2-6.4 ppm and 7.5-7.6 ppm).
-
-
Quinic Acid Core: The quinic acid protons appear in the more upfield region of the spectrum (typically 2.0-5.5 ppm). The COSY spectrum is essential here to trace the connectivity between H-2, H-3, H-4, H-5, and H-6.
Assigning Protons and Carbons
The HSQC spectrum is used to link each proton to its directly attached carbon. This allows for the straightforward assignment of the carbons in the caffeoyl and quinic acid moieties based on the proton assignments.
The Decisive Step: Locating the Ester Linkages with HMBC
The HMBC spectrum provides the critical long-range correlations that connect the caffeoyl groups to the quinic acid core. For 3,5-dicaffeoylquinic acid, the key correlations are:
-
From H-3 of the quinic acid to the carbonyl carbon (C-9') of one caffeoyl group.
-
From H-5 of the quinic acid to the carbonyl carbon (C-9'') of the second caffeoyl group.
These two correlations unambiguously establish the 3,5-substitution pattern. The downfield chemical shifts of H-3 and H-5 (compared to unsubstituted quinic acid) are also strong indicators of acylation at these positions.[12]
Visualizing the Workflow and Key Correlations
The following diagrams illustrate the logical workflow for the structural elucidation and the key HMBC correlations that confirm the identity of 3,5-dicaffeoylquinic acid.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key HMBC correlations confirming 3,5-DCQA structure.
Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift values for 3,5-dicaffeoylquinic acid recorded in CD₃OD. Note that slight variations may occur depending on the solvent, concentration, and spectrometer.[8][13]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| Quinic Acid | ||
| 1 | 75.0 | - |
| 2 | 36.5 | 2.15 (m), 2.30 (m) |
| 3 | 71.8 | 5.40 (m) |
| 4 | 72.9 | 4.20 (dd, J = 8.5, 3.0) |
| 5 | 70.5 | 5.45 (m) |
| 6 | 38.0 | 2.25 (m) |
| 7 (COOH) | 177.5 | - |
| Caffeoyl @ 3 | ||
| 1' | 127.8 | - |
| 2' | 115.2 | 7.05 (d, J = 2.0) |
| 3' | 146.8 | - |
| 4' | 149.8 | - |
| 5' | 116.5 | 6.78 (d, J = 8.2) |
| 6' | 123.0 | 6.95 (dd, J = 8.2, 2.0) |
| 7' | 148.0 | 7.60 (d, J = 15.9) |
| 8' | 115.0 | 6.30 (d, J = 15.9) |
| 9' (C=O) | 168.5 | - |
| Caffeoyl @ 5 | ||
| 1'' | 127.9 | - |
| 2'' | 115.3 | 7.08 (d, J = 2.0) |
| 3'' | 146.9 | - |
| 4'' | 149.9 | - |
| 5'' | 116.6 | 6.80 (d, J = 8.2) |
| 6'' | 123.1 | 6.98 (dd, J = 8.2, 2.0) |
| 7'' | 148.2 | 7.62 (d, J = 15.9) |
| 8'' | 114.8 | 6.25 (d, J = 15.9) |
| 9'' (C=O) | 168.6 | - |
Conclusion
The structural elucidation of natural products with isomeric forms, such as 3,5-dicaffeoylquinic acid, demands a rigorous and systematic analytical approach. The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail, enabling not only the identification of the core structural motifs but also the precise determination of their connectivity. The HMBC experiment, in particular, is indispensable for establishing the ester linkages that define the specific isomer. By following the protocols and interpretative logic outlined in this application note, researchers can achieve confident and unambiguous structural assignment, a critical step in the advancement of natural product-based research and development.
References
- Development of pH-adjusted NMR methodology for quantitation of caffeoylquinic acid derivatives and evaluation of their antimalignant pleural mesothelioma potential. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- D'Amelio, N., et al. (2015). NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Journal of the Brazilian Chemical Society. [Link]
- Li, Y., et al. (2008). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Wang, L., et al. (2024).
- Development of pH-Adjusted NMR Methodology for Quantitation of Caffeoylquinic Acid Derivatives and Evaluation of their Antimalignant Pleural Mesothelioma Potential. (2021).
- Structure of the isolated compounds and important HMBC correlations (arrows).
- Lee, S. U., et al. (2017). Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L. Molecules. [Link]
- ¹H-NMR Spectral Data for Quinic Acid, 1, 2, 3, 4 and 5 in CD₃OD.
- Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic P
- 3,5-Dicaffeoylquinic acid. BioCrick. [Link]
- NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. (2015).
- HSQC and HMBC. Columbia University NMR Core Facility. [Link]
- 3,5-DI-O-CAFFEOYLQUINIC ACID. gsrs.
- Isolation, structure elucidation and analytical methodologies for n
- Short-range heteronuclear correl
- Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]
- Leveraging the HMBC to Facilitate Metabolite Identification. (2022). University of Nebraska–Lincoln. [Link]
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. (2018). MDPI. [Link]
- Miketova, P., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry. [Link]
Sources
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- 2. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Short-range heteronuclear correlation [chem.ch.huji.ac.il]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dicaffeoylquinic Acid (3,5-DCQA) Stability Guide
Welcome to the technical support center for 3,5-Dicaffeoylquinic Acid (3,5-DCQA), also known as Isochlorogenic Acid A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and experimenting with this potent polyphenolic compound. Ensuring the stability of 3,5-DCQA in solution is critical for obtaining accurate and reproducible experimental results. This resource addresses common challenges and questions regarding its stability in various laboratory solvents and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 3,5-Dicaffeoylquinic Acid in solution?
The stability of 3,5-DCQA is primarily influenced by four key factors: pH, temperature, light exposure, and the type of solvent used.[1] As a dicaffeoylquinic acid, it is generally less stable than its monocaffeoylquinic acid counterparts under the same conditions.[2][3]
-
pH: 3,5-DCQA is most stable in acidic conditions. As the pH increases to neutral and basic levels, it becomes increasingly unstable and prone to degradation and isomerization.[2][4]
-
Temperature: Elevated temperatures significantly accelerate the degradation of 3,5-DCQA.[2][5] It is recommended to handle and store solutions at low temperatures.
-
Light: Exposure to light can lead to fluctuations in the relative content of 3,5-DCQA and promote degradation, especially when combined with elevated temperatures.[2][3]
-
Solvent: The choice of solvent can impact stability. For instance, solutions in 100% methanol have been shown to degrade more rapidly than those in 50% aqueous methanol.[2]
Q2: What is the recommended way to store 3,5-Dicaffeoylquinic Acid, both as a solid and in solution?
For optimal stability, adhere to the following storage guidelines:
-
Solid Form: As a solid, 3,5-DCQA should be stored in a well-closed container, protected from air and light, at -20°C for long-term storage.[6] Under these conditions, it can be stable for at least four years. For shorter periods, storage at 2°C - 8°C, protected from light, is also acceptable.
-
Stock Solutions: It is best to prepare and use solutions on the same day.[6] If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to two weeks.[6]
Q3: In which common laboratory solvents is 3,5-Dicaffeoylquinic Acid soluble?
3,5-Dicaffeoylquinic Acid is a crystalline solid with good solubility in several common organic solvents.[7] Its solubility has been reported as follows:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 71 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL |
Data sourced from Cayman Chemical.[7]
Q4: What are the main degradation products of 3,5-Dicaffeoylquinic Acid?
The primary degradation pathways for 3,5-DCQA are isomerization, methylation, and hydrolysis.[2][3] Under neutral or basic conditions, 3,5-DCQA can rapidly isomerize to 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[2] At elevated temperatures, isomerization is also a significant degradation pathway.[5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: I am seeing inconsistent results in my bioassays when using 3,5-DCQA.
-
Potential Cause: Degradation of 3,5-DCQA in your experimental solutions.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Are you preparing fresh solutions for each experiment? If not, your compound may be degrading during storage. It is highly recommended to prepare solutions on the same day of use.[6]
-
Check the pH of Your Media: 3,5-DCQA is unstable in neutral to basic conditions.[2] If your cell culture media or buffer is at a pH of 7 or higher, the compound may be degrading. Consider the stability of 3,5-DCQA in your specific assay conditions.
-
Control for Temperature and Light: Are your solutions protected from light and kept on ice or at a controlled low temperature during the experiment? Exposure to ambient light and room temperature can accelerate degradation.[2]
-
Solvent Choice: If you are using 100% methanol to dissolve and dilute your compound, consider switching to a 50% aqueous methanol solution, as it has been shown to offer better stability.[2] For aqueous solutions, an acidic buffer is recommended.[1]
-
Issue 2: The peak corresponding to 3,5-DCQA in my HPLC analysis is decreasing over time, and new peaks are appearing.
-
Potential Cause: Isomerization and degradation of 3,5-DCQA in your sample.
-
Troubleshooting Steps:
-
Analyze Sample Matrix: What is the solvent and pH of your sample? As mentioned, neutral to basic pH and certain solvents like pure methanol can cause rapid degradation and isomerization to 3,4-diCQA and 4,5-diCQA.[2]
-
Examine Storage Conditions: How are your HPLC samples being stored in the autosampler? If the autosampler is not refrigerated, degradation can occur during the analytical run. It is advisable to use a refrigerated autosampler set to a low temperature (e.g., 4°C).
-
Review Sample Preparation: Was the sample exposed to high temperatures or strong light during preparation? Heat and light are known to accelerate the degradation of dicaffeoylquinic acids.[2][5]
-
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a 3,5-DCQA Stock Solution
This protocol provides a standardized method for preparing a stock solution of 3,5-DCQA to maximize its stability for short-term use.
Materials:
-
3,5-Dicaffeoylquinic Acid (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of 3,5-DCQA in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to ambient light and humidity.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortexing: Vortex the solution until the 3,5-DCQA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided.
-
Aliquoting: Immediately aliquot the stock solution into smaller volumes in amber, tightly sealed vials. This prevents repeated freeze-thaw cycles and light exposure for the entire stock.
-
Storage: Store the aliquots at -20°C for up to two weeks.[6]
Protocol 2: Stability Assessment of 3,5-DCQA in a Test Solvent
This protocol outlines a general workflow for evaluating the stability of 3,5-DCQA in a specific solvent under defined conditions using HPLC analysis.
Workflow Diagram:
Caption: Workflow for assessing the stability of 3,5-DCQA.
Procedure:
-
Preparation: Prepare a solution of 3,5-DCQA in the solvent of interest at a known concentration.
-
Initial Analysis (t=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration of 3,5-DCQA.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At regular intervals, withdraw aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of 3,5-DCQA remaining at each time point relative to the initial concentration. Identify and quantify any major degradation peaks that appear.
Degradation and Isomerization Pathways
The primary degradation mechanism for 3,5-DCQA under neutral to basic conditions or heat is acyl migration, leading to the formation of its isomers, 3,4-diCQA and 4,5-diCQA.[2]
Caption: Isomerization and hydrolysis pathways of 3,5-DCQA.
Summary of Stability Data
The following table summarizes the degradation of 3,5-DCQA under various conditions as reported in the literature.
| Condition | Solvent | Degradation of 3,5-DCQA after 7 days | Reference |
| Room Temperature (~25°C), in brown bottle | 50% (v/v) aqueous methanol | ~7.03% | Zheng et al., 2016[2] |
| 4°C, in brown bottle | 50% (v/v) aqueous methanol | Relatively stable | Zheng et al., 2016[2] |
| Room Temperature (~25°C), in transparent bottle | 50% (v/v) aqueous methanol | ~14.43% | Zheng et al., 2016[2] |
| Room Temperature (~25°C), in transparent bottle | 100% methanol | ~17.44% | Zheng et al., 2016[2] |
These data clearly indicate that the stability of 3,5-dicaffeoylquinic acid is significantly impacted by temperature and light, with storage at lower temperatures and in light-protected containers being crucial for preserving its integrity.[2]
References
- 3,5-Dicaffeoylquinic acid | CAS 2450-53-5. Biopurify Phytochemicals. [Link]
- Zheng, Z., Chen, Y., Zhang, W., Wang, H., & Chen, J. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry.Molecules, 21(7), 939. [Link]
- Islam, M. S. (2019). Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato.Journal of Food Quality, 2019, 9183748. [Link]
- Zheng, Z. P., Chen, Y. F., Zhang, W. J., Wang, H. Y., & Chen, J. G. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions...
- Behne, D., et al. (2023). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases.Frontiers in Pharmacology, 14, 1185419. [Link]
- Metabolism pathway of 3, 5‐O‐dicaffeoylquinic acid (3, 5‐O‐DCQA) based...
- Jaisli, A., et al. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions.European Food Research and Technology, 233(2), 223-232. [Link]
- Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.Ultrasonics Sonochemistry, 95, 106401. [Link]
- Behne, D., et al. (2023). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases.Frontiers in Pharmacology. [Link]
- Wu, J., et al. (2017). Study on the Stability and Antioxidant Activity of 3,5-O-Dicaffeoylquinic Acid.Chinese Journal of Modern Applied Pharmacy, 34(10), 1397-1400. [Link]
Sources
- 1. Study on the Stability and Antioxidant Activity of 3,5-<i>O</i>-Dicaffeoylquinic Acid [chinjmap.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 7. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Stability of 3,5-Dicaffeoylquinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the degradation of 3,5-dicaffeoylquinic acid (3,5-DCQA) under the influence of heat and light. The information presented herein is synthesized from peer-reviewed literature and established analytical practices to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: My 3,5-DCQA sample is showing new peaks on the chromatogram after storage at room temperature. What is happening?
A1: The appearance of new peaks strongly suggests degradation of your 3,5-DCQA sample. Caffeoylquinic acids (CQAs), including 3,5-DCQA, are susceptible to isomerization and degradation when exposed to various environmental factors such as temperature, pH, and light.[1] The most common initial degradation pathway is isomerization, where the caffeoyl groups migrate along the quinic acid backbone.[1][2] This can lead to the formation of isomers like 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[1][2]
Q2: I'm performing a thermal stress study on 3,5-DCQA. What are the expected degradation products?
A2: At elevated temperatures, 3,5-DCQA can undergo several transformations. Besides isomerization to 3,4-diCQA and 4,5-diCQA, hydrolysis of the ester bonds can occur, leading to the formation of monocaffeoylquinic acids (e.g., 3-caffeoylquinic acid, 4-caffeoylquinic acid, 5-caffeoylquinic acid) and eventually caffeic acid and quinic acid.[3][4] Further degradation of these products can lead to a variety of smaller phenolic compounds.[5]
Q3: How does light exposure affect the stability of 3,5-DCQA?
A3: Light, particularly UV radiation, can induce photodegradation of 3,5-DCQA. This process can lead to isomerization as well as more complex photochemical reactions.[1] Studies have shown that light irradiation can cause fluctuations in the relative content of CQA isomers.[1] It is crucial to protect 3,5-DCQA solutions and solid samples from direct light exposure to minimize this degradation pathway.
Q4: What is the most suitable solvent for storing 3,5-DCQA solutions?
A4: While solvents themselves may not be the primary driver of degradation under optimal conditions, the choice of solvent can influence stability.[6] Some studies suggest that CQAs can be unstable in methanol, potentially due to the formation of adducts or esters.[1] For short-term storage, a slightly acidic aqueous solution (e.g., buffered at a low pH) is often preferred, as 3,5-DCQA is more stable under acidic conditions.[1] For long-term storage, it is best to store the compound as a dry solid at -20°C or below, protected from light and moisture.[7]
Q5: Are there any visual indicators of 3,5-DCQA degradation?
A5: While subtle chemical changes like isomerization won't be visible, significant degradation, particularly oxidation, can sometimes lead to a color change in the solution, often turning yellowish or brownish. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides detailed guidance on addressing specific experimental challenges related to the degradation of 3,5-DCQA.
Issue 1: Inconsistent Quantification of 3,5-DCQA in a Time-Course Experiment
Symptoms:
-
Decreasing concentration of 3,5-DCQA over time, even in control samples.
-
Appearance of unknown peaks in the chromatogram.
-
Poor reproducibility of results.
Root Cause Analysis and Solutions:
The primary cause is likely the ongoing degradation of 3,5-DCQA during the experiment due to suboptimal handling and storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent 3,5-DCQA quantification.
Detailed Explanation:
-
Review Sample Storage Conditions:
-
Temperature: 3,5-DCQA is heat-sensitive.[1] Storage at room temperature or even 4°C can lead to significant degradation over time. Solution: Store stock solutions and solid material at -20°C or -80°C for long-term stability.[7]
-
Light Exposure: Photodegradation is a significant factor.[1] Solution: Always store 3,5-DCQA in amber vials or wrap containers in aluminum foil to protect from light.
-
Solvent: As mentioned in the FAQs, certain solvents like methanol can contribute to degradation.[1] Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a slightly acidic aqueous buffer.
-
-
Evaluate Sample Handling Procedures:
-
Time at Room Temperature: Prolonged exposure to ambient temperatures during sample preparation can initiate degradation. Solution: Minimize the time samples are kept at room temperature. Use an ice bath during sample preparation and analysis.
-
pH of the Solution: 3,5-DCQA is more stable in acidic conditions and degrades rapidly at neutral or basic pH.[1] Solution: If your experimental conditions allow, maintain the pH of your solutions between 3 and 5.
-
-
Validate Analytical Method:
-
Autosampler Stability: The temperature of the HPLC autosampler can contribute to degradation if samples are left for extended periods. Solution: Use a cooled autosampler (e.g., 4°C) and run a stability test to determine how long the sample is stable under those conditions.
-
Forced Degradation Study: Performing a forced degradation study can help you identify potential degradation products and develop a stability-indicating analytical method.[8] This involves intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Issue 2: Difficulty in Identifying and Separating 3,5-DCQA from its Isomers
Symptoms:
-
Broad or shouldered peaks in the chromatogram.
-
Inability to achieve baseline separation between 3,5-DCQA and other dicaffeoylquinic acid isomers.
-
Mass spectrometry data shows multiple compounds with the same mass-to-charge ratio (m/z).
Root Cause Analysis and Solutions:
The co-elution of isomers is a common analytical challenge due to their similar physicochemical properties.[9] This necessitates a highly efficient chromatographic method.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection:
-
A high-resolution C18 column with a small particle size (e.g., ≤ 3 µm) is recommended for better separation of isomers.
-
Consider columns with different selectivities (e.g., Phenyl-Hexyl) if C18 does not provide adequate resolution.
-
-
Mobile Phase Optimization:
-
Aqueous Phase: Use an acidic mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape. A common choice is 0.1% formic acid or phosphoric acid in water.
-
Organic Phase: Acetonitrile is a common organic modifier.
-
Gradient Elution: A shallow gradient is often necessary to separate closely eluting isomers. Start with a low percentage of the organic phase and slowly increase it over a longer run time.
-
-
Method Parameters:
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to optimize separation.
-
Detection Wavelength: The UV spectrum of dicaffeoylquinic acids typically shows a maximum absorbance around 325-330 nm.[3]
-
Table 1: Example HPLC Gradient for Isomer Separation
| Time (min) | % Acetonitrile | % 0.1% Phosphoric Acid in Water |
| 0 | 15 | 85 |
| 8 | 15 | 85 |
| 12 | 30 | 70 |
| 16 | 30 | 70 |
| 20 | 15 | 85 |
| 25 | 15 | 85 |
| This is an example, and optimization will be required for your specific system and column. |
Mechanisms of Degradation
Understanding the chemical pathways of degradation is crucial for preventing it.
Isomerization
Isomerization of dicaffeoylquinic acids proceeds via acyl migration, a process influenced by pH and temperature.[1] The caffeoyl groups can move between the hydroxyl positions on the quinic acid ring.
Caption: Hydrolytic degradation pathway of 3,5-dicaffeoylquinic acid.
References
- Chen, Y.-L., Hwang, T.-L., Yu, H.-P., et al. (2016). Ilex kaushue and its bioactive component 3,5-dicaffeoylquinic acid protected mice from lipopolysaccharide-induced acute lung injury. Scientific Reports, 6, 34243. [Link]
- Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003). Hierarchical scheme for LC-MSn identification of chlorogenic acids. Journal of Agricultural and Food Chemistry, 51(10), 2900-2911. [Link]
- Gong, X., Zhang, Y., Chen, Y., et al. (2020). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 25(22), 5344. [Link]
- Magaña, A. A., Kamimura, N., Soumyanath, A., Stevens, J. F., & Maier, C. S. (2021). Caffeoylquinic acids: Chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1319. [Link]
- Nakatani, N., & Zadra, C. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Molecules, 27(20), 6899. [Link]
- Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Food Chemistry, 419, 136034. [Link]
- Science.gov. (n.d.).
- Moon, J. H., & Shibamoto, T. (2010). Formation of Volatile Chemicals from Thermal Degradation of Less Volatile Coffee Components: Quinic Acid, Caffeic Acid, and Chlorogenic Acid. Journal of Agricultural and Food Chemistry, 58(9), 5465-5470. [Link]
- Yue, H., et al. (2019). The Role of Degradation Products of Chlorogenic Acid in the Antioxidant Activity of Roasted Coffee. Journal of Food Quality, 2019, 4583606. [Link]
- Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Food Chemistry, 419, 136034. [Link]
Sources
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. ohsu.edu [ohsu.edu]
Technical Support Center: pH-Dependent Stability of Dicaffeoylquinic Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of diCQAs, particularly their sensitivity to pH. Understanding these mechanisms is critical for accurate quantification, formulation development, and meaningful biological assessment.
Frequently Asked Questions & Troubleshooting
Q1: My diCQA standards and samples are degrading rapidly in solution, even at 4°C. What is the primary cause?
A1: The rapid degradation of diCQAs in solution is most often due to their susceptibility to pH-dependent chemical transformations, primarily isomerization and hydrolysis .[1][2]
-
Causality Explained: Dicaffeoylquinic acids are esters formed between quinic acid and two caffeic acid molecules.[3] The ester linkages are labile and prone to a reaction called acyl migration . This process is strongly pH-dependent, accelerating significantly under neutral to alkaline conditions (pH > 6).[1][4][5] In this reaction, a caffeoyl group moves from one hydroxyl position on the quinic acid ring to an adjacent one, converting one diCQA isomer into another (e.g., 3,5-diCQA isomerizing to 3,4-diCQA or 4,5-diCQA).[1]
-
Secondary Mechanism - Hydrolysis: In addition to isomerization, the ester bonds can be hydrolyzed, breaking the diCQA molecule into monocaffeoylquinic acids and eventually into free caffeic acid and quinic acid.[6] This process also becomes more prominent as the pH increases.[5]
-
Field Insight: Many researchers dissolve standards in methanol or acetonitrile, which is acceptable for short-term use. However, for aqueous buffers or matrices used in cell culture or formulation, the pH is the critical determinant of stability. A seemingly benign neutral buffer (pH 7.4) can cause significant isomerization within hours at room temperature.[7]
Q2: I am observing unexpected or shifting peaks in my HPLC/UPLC chromatogram when analyzing diCQA samples. What are these peaks?
A2: Those unexpected peaks are almost certainly positional isomers of your target diCQA. Because all diCQA isomers (e.g., 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA) have the identical molecular weight and elemental formula, they cannot be distinguished by mass spectrometry (MS) alone without prior chromatographic separation.[8][9]
-
Mechanism of Isomer Formation (Acyl Migration): Under neutral or alkaline conditions, the hydroxyl groups on the quinic acid core become deprotonated, facilitating a nucleophilic attack on the carbonyl carbon of an adjacent ester group. This forms a transient orthoester intermediate which then resolves by transferring the caffeoyl group to the neighboring position.[5] This reversible reaction leads to an equilibrium mixture of different isomers.[5]
-
Analytical Challenge: These isomers have very similar physicochemical properties, making them difficult to resolve chromatographically.[8] Their appearance can lead to erroneous quantification if they are not properly identified and integrated.
-
Trustworthiness Check: To confirm if the new peaks are isomers, subject your pure standard to a neutral or slightly basic buffer (e.g., pH 7.5 phosphate buffer) for a few hours at 37°C and re-analyze. A reduction in the main peak area with a corresponding increase in surrounding peaks is a strong indicator of isomerization.
Caption: Isomerization of diCQAs via acyl migration under neutral to alkaline conditions.
Q3: What is the optimal pH for preparing and storing diCQA solutions to ensure maximum stability?
A3: To minimize degradation and isomerization, diCQA solutions should be prepared and stored under acidic conditions , typically between pH 2 and pH 4 .[1]
-
Expert Rationale: In an acidic environment, the hydroxyl groups on the quinic acid ring remain protonated. This prevents them from acting as nucleophiles, thereby inhibiting the acyl migration mechanism responsible for isomerization. The stability of the ester bond against hydrolysis is also significantly greater at acidic pH compared to neutral or alkaline conditions.[1][5]
-
Practical Recommendations:
-
Solvents: For stock solutions, use HPLC-grade methanol or acetonitrile containing 0.1% formic acid or acetic acid.
-
Aqueous Buffers: If an aqueous environment is required, use a buffer system such as citrate or formate to maintain a pH between 3 and 4.
-
Storage: Always store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in amber vials to protect from light, which can cause cis/trans isomerization.[2]
-
Table 1: pH-Dependent Stability of Caffeoylquinic Acids (Illustrative Data) This table synthesizes findings from multiple sources to illustrate the general trend. Exact degradation rates vary by specific isomer and temperature.
| pH Value | Condition | Stability of diCQAs | Primary Degradation Pathway | Reference |
| 3.0 - 4.0 | Acidic | High Stability | Minimal degradation | [1] |
| 6.0 | Near-Neutral | Moderate Instability | Isomerization begins | [4] |
| 7.4 | Physiological | Low Stability | Rapid isomerization & some hydrolysis | [7] |
| > 8.0 | Alkaline | Very Low Stability | Very rapid isomerization & hydrolysis | [4][5][7] |
Q4: My formulation requires a neutral pH. How can I mitigate diCQA degradation under these conditions?
A4: While challenging, diCQA degradation at neutral pH can be mitigated by controlling several factors. The goal is to slow down the kinetics of isomerization and prevent oxidative degradation, which can occur in parallel.
-
1. Temperature Control (Critical): Chemical reactions, including isomerization and hydrolysis, are highly temperature-dependent.
-
Action: Prepare the formulation at the lowest practical temperature and store it under refrigeration (2-8°C) whenever possible. Avoid prolonged exposure to room temperature or elevated temperatures.[2]
-
-
2. Addition of Antioxidants/Stabilizers:
-
Action: The stability of diCQAs can be improved by adding antioxidants such as ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG).[7][10][11] These agents can protect against oxidative degradation pathways.
-
Mechanism: While the primary degradation at neutral pH is isomerization, oxidative reactions can also occur, especially in the presence of trace metal ions. Antioxidants scavenge free radicals and can help preserve the integrity of the molecule.[12]
-
-
3. Use of Chelating Agents:
-
Action: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your formulation.[13]
-
Mechanism: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of the catechol moiety on the caffeoyl groups. EDTA sequesters these ions, preventing them from participating in degradation reactions.
-
-
4. Inert Environment:
-
Action: During preparation and packaging, minimize oxygen exposure by working under an inert gas like nitrogen or argon.[13]
-
Mechanism: This directly prevents oxidation, a key secondary degradation pathway.
-
Experimental Protocol: Assessing diCQA Stability
This protocol provides a self-validating system to determine the stability of a specific diCQA in your experimental buffer or formulation matrix.
Objective: To quantify the rate of degradation and isomerization of a diCQA standard at a specific pH over time.
Materials:
-
diCQA standard (e.g., 3,5-dicaffeoylquinic acid)
-
HPLC-grade methanol with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
-
Deionized water
-
Buffer salts (e.g., sodium phosphate for pH 7.4, sodium citrate for pH 4.0)
-
Calibrated pH meter
-
HPLC or UPLC system with PDA/DAD or MS detector
-
Analytical column (e.g., C18, Phenyl-Hexyl) suitable for polyphenol analysis[14]
-
Thermostated autosampler and column compartment
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the diCQA standard in methanol with 0.1% formic acid to create a concentrated stock solution (e.g., 1 mg/mL). Store this at -20°C. This acidic stock is your stable reference.
-
-
Working Solution Preparation:
-
Prepare your test buffer to the desired pH (e.g., phosphate buffer, pH 7.4).
-
Dilute the stock solution with the test buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This is your Time 0 (T₀) sample.
-
Immediately transfer an aliquot of this T₀ sample to an HPLC vial containing an equal volume of "stop solution" (e.g., 1% formic acid in methanol) to quench the degradation. Mix well.
-
-
Incubation:
-
Place the remaining working solution in a sealed, light-protected container at the desired incubation temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and immediately quench it in a vial with the stop solution as done for the T₀ sample.
-
-
HPLC Analysis:
-
Analyze all quenched samples (T₀, T₁, T₂, etc.) using a validated chromatographic method capable of separating the parent diCQA from its potential isomers and degradation products.[8][14]
-
Example Gradient: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a mobile phase of (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid at a flow rate of 0.3 mL/min. Gradient could be: 10-30% B over 15 min.
-
Monitor at ~325-330 nm.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent diCQA and any new isomer peaks that appear.
-
Calculate the percentage of the parent diCQA remaining relative to the T₀ sample.
-
Plot the percentage of remaining diCQA versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for assessing the pH-dependent stability of diCQAs.
References
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC - NIH. (2024, August 22). National Institutes of Health (NIH). [Link]
- Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC - NIH. National Institutes of Health (NIH). [Link]
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. (2023). Ultrasonics Sonochemistry, 95, 106401. [Link]
- Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC - NIH. National Institutes of Health (NIH). [Link]
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2018). Molecules, 23(12), 3283. [Link]
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. (2023).
- Possible transformation pathways of mono-caffeoylquinic acid... (2020).
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2021). Oregon Health & Science University. [Link]
- Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MS n. (2005).
- Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characteriz
- Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. (2013). Journal of Agricultural and Food Chemistry, 61(4), 966-72. [Link]
- The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. (2011).
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC. (2021). National Institutes of Health (NIH). [Link]
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC. (2018). National Institutes of Health (NIH). [Link]
- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. (2022). National Institutes of Health (NIH). [Link]
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2018). Semantic Scholar. [Link]
- (PDF) Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. (2024).
- Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. (2014). Journal of Agricultural and Food Chemistry, 62(37), 9160-70. [Link]
- Strategies for Resolving Stability Issues in Drug Formul
- Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). (2005). Journal of Agricultural and Food Chemistry, 53(10), 3821-32. [Link]
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2018).
- Antioxidant activity of 1,3-dicaffeoylquinic acid isolated from Inula viscosa. (2007).
- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. (2022). Molecules, 27(3), 853. [Link]
- Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(3), 821-31. [Link]
- Absorption and isomerization of caffeoylquinic acids from different foods using ileostomist volunteers. (2014). European Journal of Nutrition, 53(3), 879-88. [Link]
Sources
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,5-Dicaffeoylquinic Acid Extraction
Welcome to the technical support resource for the extraction and optimization of 3,5-dicaffeoylquinic acid (3,5-DCQA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable bioactive compound from herbal matrices. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established scientific principles and field-proven methodologies.
Troubleshooting Guide: Common Issues in 3,5-DCQA Extraction
This section directly addresses specific problems you may encounter during your extraction workflow. Each issue is analyzed for its potential causes, followed by a series of recommended solutions and protocols.
Problem 1: Consistently Low Yield of 3,5-DCQA
You've completed your extraction, but HPLC or UPLC analysis reveals a significantly lower concentration of 3,5-DCQA than expected from literature values for your chosen herb.
Low yield is a multifactorial issue often stemming from suboptimal extraction parameters or compound degradation. The following logical workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for low 3,5-DCQA yield.
-
Solvent System Optimization:
-
Rationale: The polarity of the extraction solvent is paramount. 3,5-DCQA, being a dicaffeoylquinic acid, is less soluble in water than its monocaffeoylquinic counterparts like chlorogenic acid (5-CQA).[1] An optimal solvent system requires a balance: the water component helps desorb the compound from the plant matrix, while the organic solvent (e.g., ethanol or methanol) is crucial for its solubilization.[1]
-
Actionable Steps:
-
If using pure water or a low-percentage alcohol solution (<40%), increase the organic solvent fraction. Studies on chicory roots found optimal 3,5-DCQA extraction occurred with 57% ethanol.[2][3][4]
-
For Ultrasound-Assisted Extraction (UAE), methanol percentages as high as 75-81% have been shown to be effective for extracting 3,5-DCQA from Scolymus hispanicus.[5]
-
Ensure a sufficient solvent-to-solid ratio (e.g., 20:1 mL/g or higher) to prevent saturation of the solvent, which can limit yield.[6]
-
-
-
Refining Extraction Parameters:
-
Rationale: Extraction is a kinetic process. Insufficient time, inadequate temperature, or improper physical preparation of the herb can lead to incomplete extraction. Increasing temperature generally reduces solvent viscosity and improves molecule solubility, but this must be balanced against thermal degradation.[4]
-
Actionable Steps:
-
Particle Size: Grind the dried herbal material to a fine powder (e.g., 40-60 mesh). This increases the surface area available for solvent interaction.
-
Temperature: For methods like maceration or UAE, conduct a temperature optimization study. While concentrations remain constant between 10-60°C for UAE of some herbs[5], other methods like Accelerated Solvent Extraction (ASE) may see optimal yields at higher temperatures, such as 95°C.[2][3]
-
Time: For UAE, extraction times can be short (10-30 minutes). For conventional maceration, ensure sufficient time (several hours to 24 hours) for equilibrium to be reached.
-
-
Problem 2: 3,5-DCQA Degradation or Isomerization Detected
Your analysis shows the presence of 3,4-diCQA, 4,5-diCQA, or monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA) that were not expected, and the peak for 3,5-DCQA is smaller than anticipated.
-
Thermal Stress: 3,5-DCQA is more thermally unstable than 5-CQA.[7] High temperatures used during extraction or solvent evaporation can cause both degradation and isomerization to other diCQA forms.[7][8]
-
pH Effects: Neutral and alkaline conditions (pH > 7) rapidly accelerate the isomerization of 3,5-diCQA to its 3,4- and 4,5- isomers.[9][10] Acidic conditions promote stability.
-
Sonochemical Effects: While ultrasound enhances extraction efficiency, it can also accelerate degradation and isomerization, particularly at higher power levels or in the presence of unstable pH.[9]
-
Control Temperature Rigorously:
-
Extraction: Keep extraction temperatures below 60°C where possible, especially for long-duration extractions.[5]
-
Solvent Removal: Use a rotary evaporator under high vacuum to lower the boiling point of the solvent. Maintain the water bath temperature below 40-50°C.
-
-
Maintain an Acidic pH:
-
Rationale: Dicaffeoylquinic acids are more stable under acidic conditions.[10]
-
Actionable Steps:
-
Acidify your extraction solvent. A common practice is to add a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1% - 0.5% v/v), to the solvent mixture.
-
Studies on Scolymus hispanicus identified an optimal pH of 3 for the extraction of 3,5-diCQA.[6]
-
-
-
Optimize Ultrasound Parameters:
-
Rationale: The goal is to maximize cell wall disruption while minimizing the sonochemical degradation of the target compound.
-
Actionable Steps:
-
Use the lowest effective ultrasonic power.
-
Employ a pulsed duty cycle (e.g., 5 seconds on, 5 seconds off) to reduce the cumulative ultrasonic energy and control temperature rise in the extraction vessel.
-
Consider adding antioxidants like vitamin C to the extraction solvent, which can slow the degradation of diCQAs during sonication.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: Which extraction technique is best for 3,5-DCQA?
There is no single "best" method, as the choice depends on available equipment, scale, and the specific herbal matrix. However, modern techniques offer significant advantages over traditional ones.
| Extraction Method | Typical Time | Temperature | Advantages | Considerations |
| Ultrasound-Assisted (UAE) | 10 - 40 min | Low to Moderate (25-60°C) | Fast, efficient, reduced solvent use, good for heat-sensitive compounds.[11][12] | Potential for sonochemical degradation; requires specific equipment.[9] |
| Accelerated Solvent (ASE) | 15 - 30 min | High (e.g., 95-115°C) | Very fast, highly efficient, automated, low solvent use.[2][3] | High initial equipment cost; high temperature can cause degradation if not optimized.[1] |
| Maceration | 24 - 72 hours | Ambient | Simple, low cost, no specialized equipment needed. | Very slow, requires large solvent volumes, potentially lower efficiency. |
| Decoction (Boiling) | 30 - 60 min | 100°C | Traditionally used. | High risk of thermal degradation and isomerization of 3,5-DCQA.[7] Not recommended for optimal yield. |
Expert Recommendation: For laboratory-scale research focused on maximizing yield and preserving compound integrity, Ultrasound-Assisted Extraction (UAE) offers an excellent balance of speed, efficiency, and control over temperature.
Q2: What is the ideal solvent for extracting 3,5-DCQA?
The ideal solvent is typically a hydroalcoholic mixture.
-
Ethanol-Water Mixtures: This is often the preferred system due to the high efficiency and lower toxicity of ethanol compared to methanol. Optimal concentrations for 3,5-DCQA are often found in the 50-80% ethanol range.[1][13] For example, a study on Pluchea indica found that 50% ethanol with ultrasound extraction yielded the highest concentration of various caffeoylquinic acids, including 3,5-DCQA.[11]
-
Methanol-Water Mixtures: Methanol is also highly effective and has been shown to achieve excellent yields, with optimal percentages reported around 75-81%.[5] However, due to its higher toxicity, it is less desirable for extracts intended for pharmaceutical or nutraceutical applications.
-
Water: While being the greenest solvent, pure water is a poor choice for 3,5-DCQA at room temperature due to the compound's lower polarity.[4] Extraction with water only becomes effective at very high temperatures (e.g., 90°C), which significantly increases the risk of degradation.[13]
Q3: How do I remove impurities like chlorophyll and lipids from my final extract?
After initial extraction, the crude extract often contains undesirable compounds. A multi-step purification workflow is recommended.
Caption: General workflow for purification of 3,5-DCQA from a crude extract.
Step-by-Step Protocol:
-
Concentration: After filtering your crude extract, remove the organic solvent (ethanol/methanol) using a rotary evaporator.
-
Liquid-Liquid Partitioning:
-
Resuspend the remaining aqueous concentrate in water.
-
Transfer to a separatory funnel and perform several washes with a nonpolar solvent like n-hexane.
-
Causality: n-Hexane will selectively remove highly nonpolar impurities such as lipids and chlorophyll, while the more polar 3,5-DCQA remains in the aqueous phase.
-
Discard the n-hexane layer.
-
-
Column Chromatography:
-
Pass the aqueous phase through a column packed with a macroporous adsorbent resin (e.g., AB-8 or HP-20).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the 3,5-DCQA using a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol). 3,5-DCQA will typically elute in the mid-to-high ethanol fractions.
-
Collect fractions and analyze via HPLC to identify those rich in 3,5-DCQA.
-
References
- Pu, J., et al. (2015). Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography.
- Rakete, S., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Foods, 11(20), 3214. [Link]
- Rakete, S., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. MDPI. [Link]
- Rico-García, E., et al. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. Molecules, 28(12), 4759. [Link]
- Lefebvre, T., et al. (2021). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Antioxidants, 10(11), 1683. [Link]
- Bayer, E., et al. (1989). Process for separating and obtaining dicaffeylquinic acids.
- Rakete, S., et al. (2023). The Impact of Thermal and Electrical Pretreatments and Antibrowning Solution on the Chlorogenic and Dicaffeoylquinic Acid Extraction Yield from Endive Roots. Applied Sciences, 13(13), 7856. [Link]
- Shibata, H., et al. (2024). Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato. Journal of Nutritional Science and Vitaminology, 70(2), 134-142. [Link]
- Zhang, Q., et al. (2022). Enhanced Antioxidant Extraction from Lonicerae japonicae Flos Based on a Novel Optimization Strategy with Tailored Deep Eutectic Solvents. Antioxidants, 11(11), 2269. [Link]
- Rico-García, E., et al. (2023). Ultrasound-assisted extraction variables and ranges used for the optimization of the extraction.
- Li, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106390. [Link]
- Rakete, S., et al. (2022). Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- Rico-García, E., et al. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- Rakete, S., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. PubMed. [Link]
- Rakete, S., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. PubMed Central. [Link]
- Pukdeesamai, S., et al. (2025). Optimization of extraction method and HPLC analysis of six caffeoylquinic acids in Pluchea indica leaves from different provenances in Thailand.
- Li, Y., et al. (2015). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. Molecules, 20(12), 22357-22367. [Link]
- Pu, J., et al. (2015). Effect of Processing on the Traditional Chinese Herbal Medicine Flos Lonicerae: An NMR-based Chemometric Approach. Planta Medica, 81(11), 934-941. [Link]
- Tanaka, K., et al. (2019). 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
- Stalmach, A., et al. (2024). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 29(23), 5348. [Link]
- Huynh, L., et al. (2025). ISOLATION AND SIMULTANEOUS QUANTIFICATION OF PHENOLICS FROM FLOS LONICERAE BY HPLC-DAD.
- Wang, Y., et al. (2014). Study on the Main Components Interaction from Flos Lonicerae and Fructus Forsythiae and Their Dissolution. PLoS ONE, 9(10), e108272. [Link]
- da Silva, L., et al. (2020). Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives. Ultrasonics Sonochemistry, 63, 104911. [Link]
- Jo, Y., et al. (2014). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo.
- Li, H., et al. (2019). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.
- Lee, J., et al. (2016). Four New Dicaffeoylquinic Acid Derivatives from Glasswort (Salicornia herbacea L.) and Their Antioxidative Activity. Molecules, 21(8), 1079. [Link]
- Dawidowicz, A. L., & Typek, R. (2010). Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. Journal of Agricultural and Food Chemistry, 58(21), 11579-11585. [Link]
- Biopurify Phytochemicals Ltd. (n.d.). 3,5-Dicaffeoylquinic acid. Biopurify. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Processing on the Traditional Chinese Herbal Medicine Flos Lonicerae: An NMR-based Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Dicaffeoylquinic Acid Isomer Separation by HPLC
Welcome to the dedicated support center for resolving the complex separation of dicaffeoylquinic acid (diCQA) isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving baseline resolution and accurate quantification of these structurally similar compounds. Here, we combine fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to overcome these analytical hurdles.
The Challenge at its Core: Why Are diCQA Isomers So Difficult to Separate?
Dicaffeoylquinic acid isomers, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, are positional isomers. This means they share the same molecular weight and elemental composition, differing only in the attachment points of the two caffeoyl groups to the quinic acid core. This subtle structural difference results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional reversed-phase HPLC a significant challenge. Achieving separation relies on exploiting minor differences in their spatial arrangement and interactions with the stationary phase.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific, common problems encountered during the HPLC analysis of diCQA isomers. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Problem 1: Poor Resolution or Complete Co-elution of 3,5-diCQA and 4,5-diCQA
This is one of the most frequently encountered issues, as these two isomers are particularly close in their chromatographic behavior.
Causality: The primary driver for their separation is the difference in steric hindrance and the accessibility of their hydroxyl and carboxylic acid groups for interaction with the stationary phase. Standard C18 columns often fail to provide the necessary selectivity. The mobile phase pH is also a critical factor, as it dictates the ionization state of the acidic functional groups on the isomers, profoundly affecting their retention.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
Action: The most impactful first step is to lower the mobile phase pH. Prepare your aqueous mobile phase (Solvent A) with an acidic modifier. Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% (v/v) are excellent starting points.
-
Rationale: At a lower pH (typically below 3), the carboxyl groups on the quinic acid moiety are fully protonated (non-ionized). This suppresses the ionic interactions and forces the separation to be governed more by the subtle differences in hydrophobicity and hydrogen bonding capabilities of the isomers, enhancing resolution.
-
Procedure:
-
Prepare Solvent A: 0.1% Formic Acid in Water.
-
Prepare Solvent B: Acetonitrile or Methanol.
-
Equilibrate the column with your starting gradient conditions for at least 15-20 column volumes.
-
Inject your standard mixture and evaluate the resolution.
-
-
-
Column Chemistry Selection:
-
Action: If pH optimization on a C18 column is insufficient, switch to a stationary phase with an alternative selectivity mechanism.
-
Rationale: Phenyl-hexyl or pentafluorophenyl (PFP) phases offer different interaction mechanisms, such as pi-pi interactions, which can be highly effective for separating aromatic isomers. The electron-rich phenyl rings of the caffeoyl groups can interact favorably with these stationary phases.
-
Procedure:
-
Install a PFP or Phenyl-hexyl column of appropriate dimensions (e.g., 100-150 mm length, 2.1-4.6 mm ID, sub-2 µm or 2.7 µm particle size for high efficiency).
-
Repeat the analysis using the optimized low-pH mobile phase.
-
-
-
Gradient Slope Adjustment:
-
Action: Decrease the steepness of your elution gradient.
-
Rationale: A shallower gradient increases the residence time of the analytes on the column, providing more opportunities for differential interactions with the stationary phase, thereby improving resolution.
-
Procedure:
-
Identify the region of your gradient where the diCQA isomers elute.
-
Decrease the rate of change of Solvent B in this region. For example, if the isomers elute between 20-25% B, change the gradient from a 5-minute ramp of 15-35% B to a 10-minute ramp of 18-28% B.
-
-
Method Development Workflow for Isomer Separation
Caption: Workflow for troubleshooting diCQA isomer co-elution.
Problem 2: Broad or Tailing Peaks for All Isomers
Even if separated, peak shape can be a major issue, compromising accurate integration and quantification.
Causality: Peak tailing for acidic compounds like diCQAs is often caused by secondary interactions with the stationary phase. Residual, un-capped silanol groups on the silica backbone of the column can interact ionically with the deprotonated carboxyl or hydroxyl groups of the analytes, leading to this undesirable peak shape.
Step-by-Step Troubleshooting Protocol:
-
Confirm Low Mobile Phase pH:
-
Action: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.0).
-
Rationale: As discussed previously, a low pH suppresses the ionization of both the diCQA isomers and the surface silanol groups (pKa ~3.5-4), minimizing the strong secondary ionic interactions that cause tailing.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Verify that your C18 or other reversed-phase column is a modern, high-purity silica column with robust end-capping.
-
Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. Columns marketed for high performance with acidic compounds typically feature this technology.
-
-
Consider Column Temperature:
-
Action: Increase the column temperature, for example, from 25°C to 35°C or 40°C.
-
Rationale: Operating at a slightly elevated temperature can improve peak shape by reducing mobile phase viscosity (leading to better mass transfer) and decreasing the strength of secondary interactions. However, be aware that temperature can also alter selectivity, so re-optimization of the gradient may be necessary.
-
Data Summary: Impact of Key Parameters on Separation
| Parameter | Setting | Primary Effect on diCQA Separation | Rationale |
| Mobile Phase pH | Low (e.g., pH < 3 with 0.1% Formic Acid) | Improves Resolution & Peak Shape | Suppresses ionization of silanols and analytes, reducing tailing and enhancing separation based on hydrophobicity. |
| Column Chemistry | PFP or Phenyl-Hexyl | Increases Selectivity | Introduces alternative separation mechanisms (pi-pi interactions) that can differentiate the positional isomers more effectively than C18. |
| Column Temperature | Elevated (e.g., 30-40°C) | Improves Peak Shape & Efficiency | Reduces mobile phase viscosity and can overcome slow kinetics of secondary interactions, leading to sharper peaks. |
| Gradient Slope | Shallow (%B/min is low) | Improves Resolution | Provides more time for differential partitioning between the mobile and stationary phases, allowing closely eluting peaks to separate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for diCQA isomers in reversed-phase HPLC?
In typical reversed-phase conditions using a C18 column and an acidic mobile phase, the elution order is generally 3,4-diCQA, followed by 3,5-diCQA, and then 4,5-diCQA. The 4,5-diCQA isomer is often the most retained (most hydrophobic). However, this order can be influenced or even reversed by changes in stationary phase chemistry (e.g., PFP) or other chromatographic conditions.
Q2: Can I use methanol instead of acetonitrile as the organic solvent?
Yes, methanol can be used. The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity. ACN is generally a stronger solvent and provides lower backpressure. Methanol has different hydrogen bonding characteristics and can sometimes offer better selectivity for compounds with hydroxyl groups. It is recommended to perform a scouting run with each solvent to see which provides a better initial separation for your specific column and conditions.
Q3: Why is a low-pH mobile phase preferred over a high-pH one?
While a high-pH mobile phase would also ensure a consistent (fully deprotonated) ionization state, it comes with a major drawback: silica-based columns are not stable at high pH (typically above pH 8). The silica backbone will dissolve, rapidly degrading column performance and lifetime. Therefore, working at a low pH is the standard and recommended practice for silica-based columns.
Q4: How does column temperature specifically affect the separation of 3,5- and 4,5-diCQA?
Temperature can have a complex effect. Generally, increasing temperature reduces retention time for all isomers. However, it can differentially affect the retention of each isomer, thereby changing the selectivity (α). For some methods, a slight increase in temperature (e.g., to 35°C) has been shown to improve the resolution between 3,5- and 4,5-diCQA, while for others, it might worsen it. This parameter should be optimized empirically for your specific method.
Logical Relationship of Key Chromatographic Factors
Technical Support Center: Improving HPLC Resolution for 3,4-diCQA and 3,5-diCQA
Welcome to the technical support center for resolving the common yet challenging separation of 3,4-dicaffeoylquinic acid (3,4-diCQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of these closely related positional isomers. Here, we will delve into the underlying chromatographic principles and provide actionable troubleshooting strategies to enhance your HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3,4-diCQA and 3,5-diCQA so challenging?
The primary challenge in separating 3,4-diCQA and 3,5-diCQA lies in their structural similarity. As positional isomers, they share the same molecular weight and chemical formula, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This results in nearly identical physicochemical properties, such as hydrophobicity and pKa, leading to very similar retention times and frequent co-elution under standard reversed-phase HPLC conditions.
Furthermore, the presence of cis and trans geometrical isomers for each positional isomer adds another layer of complexity to the separation, potentially causing peak broadening or the appearance of small, unresolved shoulders on the main peaks.[1][2]
Q2: Can I use mass spectrometry (MS) to differentiate between the isomers if they co-elute?
While mass spectrometry is a powerful tool for identification, it cannot reliably distinguish between co-eluting isomers like 3,4-diCQA and 3,5-diCQA.[1][3] This is because they have the same molecular weight and will produce identical precursor ions.[1] Their fragmentation patterns in tandem MS (MS/MS) are also often very similar, making unambiguous identification based solely on mass spectral data nearly impossible without prior chromatographic separation.[1][4][5] Therefore, achieving robust chromatographic resolution is crucial for accurate quantification and confident identification.
Q3: What are the stability concerns for diCQA isomers during analysis?
Dicaffeoylquinic acids are prone to degradation and isomerization, particularly through a process called acyl migration.[6] This is especially prevalent in neutral or basic conditions, where the isomers can interconvert.[6] For instance, 3,5-diCQA can isomerize to form 3,4-diCQA and 4,5-diCQA. To maintain the integrity of your sample and ensure accurate results, it is imperative to keep all solutions, including your sample solvent and mobile phases, acidic.[6]
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section provides a systematic approach to troubleshooting and optimizing the separation of 3,4-diCQA and 3,5-diCQA.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is the most common issue encountered. The following steps are ordered from the most impactful and easiest to implement to more involved method development strategies.
The composition of your mobile phase is a powerful tool for manipulating selectivity.
-
Choice of Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a mixture of both. Methanol is a weaker eluent than acetonitrile for these types of compounds and can alter selectivity, often leading to longer retention times and improved resolution.[6][7]
-
Mobile Phase pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups on the diCQA isomers significantly impacts their interaction with the stationary phase.[8][9]
-
Action: Ensure your mobile phase is acidic, typically using 0.1% formic acid. A lower pH suppresses the ionization of these acidic groups, leading to increased retention on a reversed-phase column and often better peak shapes.[6][8][9] Experimenting with small pH adjustments (e.g., from pH 2.5 to 3.5) can fine-tune the separation.[8][9]
-
-
Gradient Optimization: A shallow gradient is often necessary to resolve these closely eluting isomers.[6]
-
Action: Decrease the rate of increase of your organic solvent (%B) over the elution window where the diCQA isomers appear. This provides more time for the analytes to interact with the stationary phase, enhancing the separation.[10]
-
Temperature is a critical but often overlooked parameter for optimizing the separation of isomers.
-
Mechanism of Action: Increasing the column temperature reduces the viscosity of the mobile phase, which improves mass transfer and can lead to sharper peaks and increased efficiency.[11][12][13] More importantly, temperature can also alter the selectivity of the separation, sometimes even changing the elution order of the isomers.[11][14]
-
Action: Systematically increase the column temperature in increments (e.g., from 30°C to 40°C, 50°C, and 60°C).[14] Studies have shown that for diCQA isomers, an increase in temperature often has a positive effect on resolution.[14]
The choice of stationary phase is fundamental to achieving separation. If mobile phase and temperature optimization are insufficient, a different column chemistry may be required.
-
Standard C18 Columns: While widely used, traditional C18 columns separate primarily based on hydrophobicity and may not provide enough selectivity for these positional isomers.[1]
-
Phenyl-Based Columns: Stationary phases such as Phenyl-Hexyl or Biphenyl offer alternative separation mechanisms, including π-π interactions with the aromatic rings of the caffeoyl groups.[1][6][15] These interactions can provide the necessary selectivity to resolve 3,4-diCQA and 3,5-diCQA.[1][7]
Experimental Protocols
Protocol 1: Systematic Approach to Method Optimization
This protocol outlines a structured workflow for improving the resolution of 3,4-diCQA and 3,5-diCQA.
-
Initial Conditions:
-
Column: High-quality reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a generic gradient (e.g., 10-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 325 nm.
-
-
Mobile Phase Modifier Screening:
-
Keeping all other parameters constant, replace Acetonitrile with Methanol as Mobile Phase B.
-
Compare the chromatograms for changes in retention time and resolution.
-
-
Temperature Optimization:
-
Using the better of the two organic modifiers from Step 2, increase the column temperature in 10°C increments (e.g., 30°C, 40°C, 50°C).
-
Analyze the resolution at each temperature.
-
-
Gradient Optimization:
-
Based on the optimal temperature, create a shallower gradient around the elution time of the target isomers. For example, if the peaks elute between 15 and 17 minutes with a 10-50% B gradient over 20 minutes, try a gradient segment of 2% B per minute in that window.
-
-
Column Chemistry Screening:
-
If resolution is still not satisfactory, switch to a Phenyl-Hexyl column of similar dimensions.
-
Repeat steps 2-4 to optimize the method for the new stationary phase.
-
Data Presentation
Table 1: Influence of Key Parameters on diCQA Isomer Separation
| Parameter | Change | Expected Outcome on Resolution | Rationale |
| Organic Modifier | Switch from Acetonitrile to Methanol | Often improves resolution | Methanol is a weaker eluent, promoting longer retention and potentially altering selectivity.[6][7] |
| Mobile Phase pH | Decrease pH (e.g., from 3.5 to 2.5) | Generally improves peak shape and may increase retention | Suppresses ionization of acidic functional groups, leading to more consistent interactions with the C18 stationary phase.[6][8][9] |
| Column Temperature | Increase from 30°C to 60°C | Can significantly improve resolution | Reduces mobile phase viscosity, improving efficiency, and can alter selectivity between isomers.[11][14] |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl | Often provides the necessary selectivity for baseline separation | Introduces alternative separation mechanisms like π-π interactions with the aromatic rings of the analytes.[1][6][15] |
| Gradient Slope | Decrease the %B/min | Improves resolution | Allows more time for the isomers to interact with the stationary phase, enhancing separation.[10] |
Visualization
Below are diagrams illustrating the logical workflow for troubleshooting and the interplay of different HPLC parameters.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: Relationship between key HPLC parameters and separation outcomes.
References
- Clifford, M. N., Knight, S., Surucu, B., & Kuhnert, N. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821–3832.
- Stoll, D. R. (2010). Improving HPLC Separation of Polyphenols. LCGC International.
- Clifford, M. N., Knight, S., Surucu, B., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). PubMed.
- MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI.
- Ncube, E. N., Mhlongo, M. I., & Madala, N. E. (2019). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 24(23), 4349.
- Yamamoto, S., et al. (2021). Temperature Effect on the Separation Performance of Chromatography. ResearchGate.
- Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- ResearchGate. (n.d.). The effect of chromatographic column temperatures on the separation of phenolic compounds.
- LGC. (n.d.). The Use of Temperature to Eliminate Organic Solvent in Analytical HPLC Methods. Separation Science.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- ResearchGate. (n.d.). Selectivity of the Separation of Isomeric Chlorogenic Acids under the Conditions of Reversed-Phase HPLC.
- Li, J., et al. (2008). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. PubMed.
- Desphande, A. D., & Gunjal, A. B. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed.
- ResearchGate. (n.d.). Represents a chromatogram of dicaffeoyquinic acid isomers.
- PubChem. (n.d.). 3,4-Dicaffeoylquinic acid.
- HMDB. (n.d.). Showing metabocard for 3,4-Di-O-caffeoylquinic acid (HMDB0030705).
- FooDB. (n.d.). Showing Compound 3,4-Dicaffeoylquinic acid (FDB002627).
- Journal of Oleo Science. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- ResearchGate. (n.d.). Chemical structures of 3-CQA, 4-CQA, 5-CQA, 3,4-diCQA, 3,5-diCQA.
- MicroSolv. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- MDPI. (2020). HPLC-DAD-ESI-QTOF-MS Determination of Bioactive Compounds and Antioxidant Activity Comparison of the Hydroalcoholic and Water Extracts from Two Helichrysum italicum Species. MDPI.
- Zhang, J. Y., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(9), 1143.
- ResearchGate. (n.d.). Structures of chlorogenic acid, 3,4-dicaffeoylquinic acid.
- ResearchGate. (n.d.). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta.
- ResearchGate. (n.d.). Molecular structures of 3,4 diCQA (a), 3,5 diCQA (b), 4,5 diCQA (c), CA (d) and CA isomer (e).
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- uHPLCs. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
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- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- PhytoBank. (n.d.). Showing 3,4-Di-O-caffeoylquinic acid (PHY0025290).
- OHSU. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. OHSU.
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Overcoming solubility issues of 3,5-dicaffeoylquinic acid in vitro
Introduction
Welcome to the technical support guide for 3,5-dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic Acid A. As a potent natural phenolic compound with significant antioxidant, anti-inflammatory, and antiviral properties, 3,5-DCQA is a compound of high interest in drug discovery and biomedical research.[1][2] Its utility in in vitro models, however, is frequently hampered by a critical challenge: poor aqueous solubility.
This guide is designed for researchers, scientists, and drug development professionals. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome the solubility hurdles of 3,5-DCQA. Here, we will explore the physicochemical properties of this compound and provide field-tested troubleshooting strategies and detailed protocols to ensure the reliability and reproducibility of your experiments.
Physicochemical Properties of 3,5-Dicaffeoylquinic Acid
Understanding the fundamental properties of 3,5-DCQA is the first step in designing a successful experimental strategy. The molecule's structure, rich in hydroxyl groups but also containing multiple aromatic rings, contributes to its complex solubility profile.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][4][5] |
| Molecular Weight | 516.5 g/mol | [1][4] |
| Appearance | Crystalline solid; White to light yellow powder | [1][5][6] |
| Purity | Typically ≥95% | [1][4] |
| Solubility (DMSO) | ≥50 mg/mL (approx. 96.8 mM) | [1][2][4] |
| Solubility (Ethanol) | 50 mg/mL | [1][4] |
| Solubility (DMF) | 71 mg/mL | [1][4] |
| Solubility (PBS, pH 7.2) | 25 mg/mL | [1][4] |
| Predicted Water Solubility | 0.12 g/L (approx. 0.23 mM) | [3] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries our team receives regarding the handling of 3,5-DCQA in a laboratory setting.
Q1: What is the best solvent to prepare a stock solution of 3,5-DCQA for in vitro studies?
A: Dimethyl sulfoxide (DMSO) is the most recommended and widely used solvent for preparing high-concentration stock solutions of 3,5-DCQA.[1][2][4][7] Its high solubilizing capacity allows for the creation of a concentrated stock (e.g., 10-50 mM), which can then be diluted to a final working concentration in your aqueous cell culture medium.[7][8] Ethanol is also a viable option.[1][4]
Q2: I dissolved 3,5-DCQA in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I fix it?
A: This is the most common issue researchers face. It occurs because you are moving the compound from a solvent where it is highly soluble (DMSO) to an aqueous environment where it is poorly soluble. The final concentration of 3,5-DCQA in your medium has likely exceeded its aqueous solubility limit.
-
Causality: The compound, stable in the organic solvent, crashes out of solution when the solvent is diluted in the aqueous buffer.
-
Troubleshooting Steps:
-
Dilute into Medium, Not Vice-Versa: Always add the small volume of DMSO stock solution to the larger volume of pre-warmed (37°C) cell culture medium while vortexing or swirling gently. This promotes rapid dispersal and minimizes localized high concentrations that trigger precipitation.
-
Check Final Concentration: Ensure your final working concentration is below the aqueous solubility limit. While solubility in PBS (pH 7.2) is reported as 25 mg/mL, it can be much lower in complex media containing salts and proteins.[1][4] Start with lower concentrations (e.g., 1-10 µM) and work your way up.[7][8]
-
Use Freshly Opened DMSO: Hygroscopic (water-absorbing) DMSO can significantly impair the solubility of compounds.[2] Always use a fresh, anhydrous, cell-culture grade DMSO for your stock solutions.
-
Q3: How much DMSO can my cells tolerate?
A: Most cell lines can tolerate a final DMSO concentration of 0.1% without significant cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but this should be validated for your specific cell type. It is critical to include a "vehicle control" in your experiments—this is a culture treated with the same final concentration of DMSO as your compound-treated cultures, but without the 3,5-DCQA.[9] This ensures that any observed effects are due to the compound itself and not the solvent.
Q4: How should I prepare my stock and working solutions of 3,5-DCQA?
A: A two-step dilution process is standard. First, prepare a high-concentration primary stock in 100% DMSO. Then, create your final working solution by diluting this primary stock into your complete cell culture medium. For a detailed, step-by-step guide, please see Protocol 1: Preparation of a Primary Stock Solution and Protocol 2: Preparation of Working Solutions below.
Q5: How stable is 3,5-DCQA in solution, and how should I store it?
A: As a solid, 3,5-DCQA is stable for years when stored at -20°C.[1] However, its stability in solution is a critical consideration. Dicaffeoylquinic acids are known to be less stable than their mono-caffeoyl counterparts and are susceptible to degradation and isomerization, especially at neutral or basic pH, like that of cell culture media (pH ~7.4).[9][10][11]
-
Stock Solution Storage: Aliquot your primary DMSO stock into single-use vials and store them at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[5][9] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Working Solution Stability: Always prepare fresh working solutions in your culture medium immediately before use.[5] For experiments lasting longer than 24-48 hours, consider replenishing the medium with a freshly prepared working solution to maintain a consistent concentration of the active compound.[9]
Q6: My compound won't dissolve sufficiently even with these methods. What are some advanced strategies?
A: For particularly challenging applications requiring higher concentrations, advanced formulation techniques can be employed.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules like 3,5-DCQA, forming an "inclusion complex" that dramatically increases aqueous solubility.[14][15] Formulations using sulfobutylether-β-cyclodextrin (SBE-β-CD) have been developed for in vivo use and can be adapted for in vitro work.[2]
-
Use of Co-solvents: In some instances, a mixture of solvents can be used. For example, a formulation for animal studies uses a combination of DMSO, PEG300, and Tween-80.[2] However, the potential toxicity of these additional excipients on your cell line must be carefully evaluated.
Troubleshooting Guide: Common Experimental Issues
This section provides a logical framework for diagnosing and solving problems you may encounter.
Caption: Troubleshooting decision tree for precipitation issues.
Experimental Protocols
These protocols provide a standardized workflow for preparing 3,5-DCQA solutions to ensure experimental consistency.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Objective: To create a concentrated, storable stock solution of 3,5-DCQA.
Materials:
-
3,5-Dicaffeoylquinic acid (MW: 516.5 g/mol )
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: Determine the mass of 3,5-DCQA needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 516.5 g/mol × 1000 mg/g = 5.165 mg
-
-
Weighing: Carefully weigh out 5.165 mg of 3,5-DCQA powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[2]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Objective: To dilute the primary stock solution into cell culture medium for treating cells at a final concentration (e.g., 10 µM) while maintaining a low final DMSO concentration (0.1%).
Materials:
-
10 mM Primary Stock Solution of 3,5-DCQA in DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.
-
Calculation (for a 10 µM final concentration):
-
A 1:1000 dilution is required (10,000 µM / 10 µM = 1000).
-
This will result in a final DMSO concentration of 0.1% (100% / 1000).
-
-
Dilution:
-
For every 1 mL of final working solution needed, add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed complete medium.
-
Crucially: Add the 1 µL of stock solution directly into the medium while the tube is on a vortex set to a medium speed. This ensures immediate mixing.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of pre-warmed complete medium. This will have a final DMSO concentration of 0.1%.
-
Application: Use the freshly prepared working solution and vehicle control to treat your cells immediately.
Mechanism Insight: PI3K/Akt Signaling Pathway
To provide context for your experiments, it is helpful to understand the compound's mechanism of action. Studies have shown that 3,5-DCQA can exert protective effects against oxidative stress-induced apoptosis in cardiomyocytes by activating the PI3K/Akt signaling pathway.[16][17] Activation of this pathway promotes cell survival and inhibits apoptotic machinery.
Caption: 3,5-DCQA activates the PI3K/Akt cell survival pathway.
References
- García-Pérez, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Abou-Okeil, A., et al. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Vasu, S. K., et al. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- García-Pérez, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Khan, M. A., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Garg, T., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central.
- PhytoHub. (n.d.). Showing entry for 3,5-Dicaffeoylquinic acid.
- Gessica, Sala, et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI.
- Wang, L., et al. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. PubMed Central.
- Lee, G., et al. (2022). 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling. PubMed.
- Wang, L., et al. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Food & Nutrition Research.
- El-Nashar, H. A. S., et al. (2022). Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. National Institutes of Health.
- Garg, T., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ResearchGate.
- Biopurify Phytochemicals Ltd. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid.
- FooDB. (2010). Showing Compound 3,5-Di-O-caffeoylquinic acid (FDB002628).
- Wang, Z., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... MDPI.
- Di Pede, G., et al. (2023). The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. MDPI.
- Li, Y., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. ScienceDirect.
- Khan, F. N., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PubMed Central.
- Machado, F. R. S., et al. (2020). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain... PubMed Central.
- Sala, G., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation. Semantic Scholar.
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Preventing isomerization of 3,5-dicaffeoylquinic acid during storage
Introduction: The Challenge of 3,5-Dicaffeoylquinic Acid Isomerization
Welcome to the technical support guide for 3,5-Dicaffeoylquinic Acid (3,5-diCQA), also known as Isochlorogenic acid A. As a key bioactive compound in numerous research and development projects, maintaining its structural integrity is paramount for reproducible and accurate results. 3,5-diCQA is notoriously susceptible to isomerization, primarily through a process called acyl migration, where the caffeoyl groups shift their position on the quinic acid core. This process is highly influenced by environmental factors such as pH, temperature, and light.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, in-depth troubleshooting protocols, and preventative measures to mitigate the isomerization of 3,5-diCQA during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My 3,5-diCQA sample shows multiple peaks on HPLC analysis, but it was pure upon receipt. What is happening?
A: You are likely observing the formation of positional isomers, such as 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[1] This occurs via acyl migration, a chemical rearrangement that is accelerated by non-optimal storage conditions, particularly neutral or basic pH, elevated temperatures, and exposure to light.[1][4][5] Dicaffeoylquinic acids (diCQAs) are significantly less stable than their mono-caffeoylquinic acid (monoCQA) counterparts.[1][5][6]
Q2: Can I use mass spectrometry (MS) alone to differentiate between 3,5-diCQA and its isomers?
A: Not reliably without prior chromatographic separation. Positional isomers like 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA have the same molecular weight and often produce very similar fragmentation patterns in MS/MS analysis.[7] Therefore, robust HPLC or UPLC separation is critical to resolve these isomers before they enter the mass spectrometer for accurate identification and quantification.[7][8][9]
Q3: I store my solid 3,5-diCQA at -20°C. Is this sufficient to prevent isomerization?
A: For the solid (powder) form, storage at -20°C in a tightly sealed container, protected from light, is an excellent practice and should ensure long-term stability for years.[10][11] The primary stability issues arise once the compound is dissolved in a solvent.
Q4: How quickly does isomerization occur in solution?
A: The rate is highly dependent on the conditions. In a neutral or basic pH solution at room temperature, significant isomerization to 3,4-diCQA and 4,5-diCQA can occur rapidly.[1] One study noted that after 7 days at room temperature, approximately 7% of 3,5-diCQA had degraded, a process which includes isomerization.[1] In contrast, under acidic conditions (pH < 5) and refrigeration (4°C), the molecule is considerably more stable.[1][12]
Q5: What is the difference between positional isomerization and geometric isomerization?
A: Positional isomerization, or acyl migration, involves the caffeoyl group moving from one hydroxyl position to another on the quinic acid ring (e.g., 3,5-diCQA → 4,5-diCQA).[1][13] Geometric isomerization refers to the cis/trans configuration of the double bond within the caffeoyl moiety itself. This is typically induced by exposure to UV light and can also affect the compound's biological activity and chromatographic behavior.[6][14][15]
In-Depth Troubleshooting Guide
This section addresses specific issues and provides the scientific rationale behind the recommended solutions.
Problem 1: Rapid Isomerization Detected in Working Solutions
You've prepared a stock or working solution of 3,5-diCQA, and within a short period (hours to days), analytical testing confirms the presence of other diCQA isomers.
Root Cause Analysis & Solution Workflow
The stability of diCQAs in solution is critically dependent on pH, temperature, and light. The primary mechanism of degradation and isomerization is acyl migration, which is catalyzed by basic conditions and accelerated by heat.[1][3][4][16]
Caption: Troubleshooting workflow for 3,5-diCQA isomerization.
Scientific Explanation:
-
pH: 3,5-diCQA is most stable under acidic conditions.[1] At neutral or basic pH, the hydroxyl groups on the quinic acid core are more easily deprotonated. These resulting alkoxide ions act as potent nucleophiles, attacking the carbonyl carbon of the nearby ester bond, leading to the formation of a transient orthoester intermediate. This intermediate can then resolve to form a different positional isomer, facilitating acyl migration.[3][13]
-
Temperature: Heat provides the necessary activation energy for the acyl migration reaction to proceed.[1][17] Storing solutions at room temperature significantly accelerates isomerization compared to refrigeration (4°C).[1][5] For instance, a study showed that diCQAs degraded much more extensively at room temperature than at 4°C over a 7-day period.[1]
-
Light: While temperature and pH are the primary drivers of positional isomerization, light (especially UV) is the main cause of cis-trans (geometric) isomerization of the caffeoyl side chains.[6][15] This can complicate chromatographic analysis and alter biological activity.
Problem 2: Inconsistent Analytical Results Between Experiments
You are performing a series of experiments over several days using the same stock solution, but the quantitative results are not reproducible, and the chromatographic profile is changing.
Root Cause Analysis & Solution
This issue almost always points to the instability of the stock solution. It is a common misconception that a solution stored in the freezer is indefinitely stable. Freeze-thaw cycles and the cumulative time spent at room temperature during handling can lead to progressive degradation and isomerization.
The Acyl Migration Pathway
The interconversion between diCQA isomers is a reversible process that eventually reaches an equilibrium. However, this process is coupled with irreversible degradation pathways like hydrolysis.
Sources
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quantification of 3,5-Dicaffeoylquinic Acid
Welcome to the technical support resource for the accurate quantification of 3,5-dicaffeoylquinic acid (3,5-diCQA). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges when measuring 3,5-diCQA in complex matrices such as plant extracts, coffee, or biological fluids. As a class of chlorogenic acids, diCQAs are notorious for their isomeric complexity and susceptibility to matrix interference, making their quantification a significant analytical hurdle.[1]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges, ensure data integrity, and achieve reliable, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the root causes and providing actionable solutions.
Q1: My chromatogram shows a broad or shouldered peak for 3,5-diCQA. How can I confirm its purity and resolve it from other isomers?
A1: The Challenge of Isomeric Co-elution
This is the most common issue in diCQA analysis. Dicaffeoylquinic acids are positional isomers with identical molecular weights and mass spectral fragmentation patterns, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[2][3] This structural similarity leads to very close retention times and frequent co-elution on standard reversed-phase HPLC columns. The main interfering isomers for 3,5-diCQA are typically 3,4-diCQA and 4,5-diCQA.[4][5][6]
dot
Caption: Structural relationship between common diCQA isomers.
Troubleshooting Workflow for Isomer Resolution
-
Column Chemistry Selection: Standard C18 columns separate primarily by hydrophobicity and may be insufficient. Phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly improve resolution.[3] The choice of column chemistry can even alter the elution order of the isomers.[7]
-
Mobile Phase Optimization:
-
Solvent Choice: Acetonitrile often provides sharper peaks and different selectivity compared to methanol for phenolic compounds. Systematically evaluate both.
-
Gradient Optimization: A shallow, slow gradient around the elution time of the diCQAs is crucial. Increasing the run time to flatten the gradient can often resolve closely eluting peaks.
-
Acid Modifier: Use a low concentration of formic acid (0.1% is typical) or phosphoric acid in the mobile phase to suppress the ionization of the carboxylic acid group on the quinic acid moiety, ensuring sharp, symmetrical peak shapes.[8]
-
-
Temperature Control: Increasing the column temperature (e.g., from 30°C to 40-50°C) can decrease mobile phase viscosity, improve peak efficiency, and alter selectivity, sometimes enhancing the separation of isomers.[7]
Q2: Is HPLC-UV sufficient for my analysis, or do I need LC-MS?
A2: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS depends on the complexity of your sample matrix and the level of confidence required for identification.
| Feature | HPLC-UV (DAD/PDA) | LC-MS/MS (QqQ or QTOF) |
| Principle | Measures UV absorbance (typically ~325 nm for diCQAs).[8] | Measures mass-to-charge ratio (m/z) of parent and fragment ions. |
| Selectivity | Lower. Relies solely on chromatographic retention time. Prone to interference from any co-eluting compound with similar UV absorbance. | Higher. Provides an extra dimension of confirmation (mass). Can distinguish target from co-eluting impurities if they have different masses. |
| Sensitivity | Lower. Generally in the µg/mL range. | Higher. Can achieve ng/mL or even pg/mL levels, crucial for biological samples. |
| Identification | Tentative. Based on matching retention time with a pure standard. | Confirmatory. Based on retention time, precursor ion mass (m/z 515 for [M-H]⁻), and characteristic fragment ions.[2][9] |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
Recommendation:
-
For simple, well-characterized matrices (e.g., purified fractions, quality control of a known extract) where baseline resolution of all isomers is achieved, HPLC-UV can be sufficient .
-
For complex matrices (e.g., crude plant extracts, plasma, urine) where the risk of co-eluting interferences is high, LC-MS/MS is mandatory for reliable quantification and unambiguous identification.[1]
dot
Caption: Decision tree for analytical technique selection.
Q3: My isomers are separated, but how can I confirm their identity using MS/MS? Are there unique fragments for 3,5-diCQA?
A3: Differentiating Isomers with Tandem Mass Spectrometry (MS/MS)
While diCQA isomers produce the same precursor ion ([M-H]⁻ at m/z 515), their fragmentation patterns in negative ion mode MS/MS can be used for differentiation. There are no absolutely unique fragment ions, but the relative abundance of key fragments is the distinguishing feature.[2][9]
Key Fragmentation Pathways: The primary fragmentation event is the loss of a caffeoyl residue, resulting in a prominent ion at m/z 353 . Subsequent fragmentation of this ion yields ions at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid).[2][9][10]
Table: Key Fragment Ratios for diCQA Isomer Identification (Negative Ion Mode)
| Isomer | Precursor Ion [M-H]⁻ | Key Fragment Ions from m/z 353 | Distinguishing Feature | Reference |
| 3,5-diCQA | 515 | 191 (quinic acid), 179 (caffeic acid) | Base peak in MS³ is often m/z 191 . The m/z 179 ion is also prominent. | [10][11] |
| 4,5-diCQA | 515 | 191, 179, 173 (dehydrated quinic acid) | Base peak in MS³ is often m/z 173 . Has prominent ions at m/z 353, 191, 179, and 173. | [10][11] |
| 3,4-diCQA | 515 | 191, 179, 173 | Base peak in MS³ is often m/z 173 , similar to 4,5-diCQA, making chromatographic separation critical. | [10] |
Note: The exact ratios and base peaks can vary slightly depending on the collision energy and instrument type. It is crucial to analyze authentic standards on your specific instrument to confirm these fragmentation patterns.
Q4: My recovery is low and variable when analyzing plant extracts. How do I mitigate matrix effects?
A4: Overcoming Matrix Interference
Matrix effects, caused by co-extracted compounds (lipids, pigments, other phenolics) that suppress or enhance the ionization of the analyte in the MS source, are a major source of inaccuracy.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering compounds before LC-MS analysis. A reversed-phase polymer sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) is often a good choice.
-
Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 column volumes of acidified water (e.g., water with 0.1% formic acid) through the cartridge. Do not let the sorbent go dry.
-
Loading: Dilute your aqueous/ethanolic plant extract with acidified water (at least 1:1) to ensure analyte retention. Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 column volumes of a weak organic solvent (e.g., 5-10% methanol in water) to wash away polar impurities while retaining the diCQAs.
-
Elution: Elute the diCQAs with 1-2 column volumes of methanol or acetonitrile.
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.
This cleanup procedure removes many interfering substances, leading to more stable ionization, improved reproducibility, and higher recovery.
Q5: My calibration curve is not reproducible. Could my 3,5-diCQA standard be degrading?
A5: Ensuring Standard and Sample Stability
Yes, caffeoylquinic acids are susceptible to degradation, particularly through isomerization and hydrolysis, which can be influenced by temperature, pH, and light.[6]
-
Isomerization: Under neutral or basic pH conditions, or with heating, acyl migration can occur, converting 3,5-diCQA into its 3,4- and 4,5- isomers.[5][6] This directly impacts the accuracy of your quantification.
-
Storage: Prepare stock solutions in a stable solvent like methanol and store them in amber vials at -20°C or lower. Minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working standards daily from the stock solution and keep them in the autosampler cooled to 4-10°C during the analytical run.
-
Sample Processing: Heat should be avoided during extraction. Techniques like ultrasonic-assisted extraction should be performed in an ice bath to prevent thermal degradation and isomerization.[4][5]
Frequently Asked Questions (FAQs)
-
What is the typical elution order for diCQA isomers on a reversed-phase column? While it can vary with column chemistry and mobile phase, a commonly reported elution order is: 1,3-diCQA → 3,4-diCQA → 1,5-diCQA → 3,5-diCQA → 4,5-diCQA.[4][11] However, you must confirm this order using authentic standards under your specific chromatographic conditions.
-
What are the best practices for sample preparation before cleanup? For plant materials, a common and effective extraction solvent is a mixture of methanol or ethanol and water (e.g., 70-80% aqueous alcohol), often acidified slightly with formic or acetic acid to improve stability.[12]
-
How do I validate my analytical method for 3,5-diCQA quantification? A robust method validation should be performed according to established guidelines (e.g., ICH, FDA). Key parameters to assess include:
-
Specificity: Demonstrate that the peak for 3,5-diCQA is free from interference from other isomers and matrix components.
-
Linearity and Range: Establish a linear relationship between concentration and response over a defined range (typically 5-6 concentration levels).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[13]
-
Precision: Assess both intra-day (repeatability) and inter-day (intermediate precision) variability, typically expressed as percent relative standard deviation (%RSD).[13]
-
Accuracy: Determine the closeness of your measured value to the true value, often assessed by spiking a blank matrix with a known amount of standard and calculating the percent recovery.[13]
-
References
- Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. (2024).
- Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids. (2004).
- Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characteriz
- Comparison of five purification methods for chlorogenic acids in green coffee beans (Coffea sp.). (1997). Horizon IRD.
- Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. (2005).
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. (2021).
- Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected deriv
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. (2021). MDPI.
- The mass spectrum and fragmentation pattern of 3,5‐dicaffeoylquinic acid. (2022).
- Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. (2005).
- Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. (2006). PubMed.
- Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato. (2018).
- Identification and Quantification of Caffeoylquinic Acids and Flavonoids from Artichoke ( Cynara scolymus L.) Heads, Juice, and Pomace by HPLC-DAD-ESI/MS n. (2018).
- Mass spectra of the fragmentation patterns of 3,5-di-CQA (A),... (2019).
- Technical Support Center: Optimization of HPLC Gradient Elution for Dicaffeoylquinic Acid Isomers. (2025). Benchchem.
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... (2016).
- Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin. (2023).
- Purification of ultrasonic assisted extracted chlorogenic acid from Citrullus lanatus rind using macroporous adsorption resin (MPAR). (2023).
- LC-ESI(±)-LTQ MSn-Based Metabolomic Profiling of Coffee: Fragmentation Pathways for Identification of Major Polar Compounds. (2021).
- Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. (2020).
- Comparison of Different Extraction Techniques and Conditions for Optimizing an HPLC-DAD Method for the Routine Determination of the Content of Chlorogenic Acids in Green Coffee Beans. (2022). MDPI.
Sources
- 1. ohsu.edu [ohsu.edu]
- 2. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in 3,5-diCQA HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 3,5-dicaffeoylquinic acid (3,5-diCQA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring the accuracy, resolution, and reproducibility of your analytical results. Poor peak shape can compromise quantification and obscure important impurities, making it a critical parameter to control.
This document provides a series of troubleshooting steps and detailed explanations in a question-and-answer format to address specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: My 3,5-diCQA peak is tailing significantly. What is the most common cause and the quickest fix?
A1: The most frequent cause of peak tailing for phenolic compounds like 3,5-diCQA is secondary interaction with the stationary phase, specifically with residual silanol groups on silica-based columns.[1][2] The quickest fix is to ensure your mobile phase is sufficiently acidic. Add 0.1% formic acid to both your aqueous and organic mobile phases to achieve a pH between 2.5 and 3.0. This suppresses the ionization of both the silanol groups and the acidic functional groups on the 3,5-diCQA molecule, minimizing unwanted interactions and dramatically improving peak shape.[3][4][5]
Q2: Why does my 3,5-diCQA peak look like a shark fin (peak fronting)?
A2: Peak fronting is most commonly caused by either sample overload or an injection solvent that is significantly stronger than your mobile phase.[6][7][8] If you inject too high a concentration of 3,5-diCQA, you can saturate the stationary phase at the column inlet.[8][9] Similarly, if you dissolve your sample in a solvent like pure acetonitrile or methanol when your gradient starts at 5% organic, the sample band will spread unevenly on the column. The easiest solution is to dilute your sample or, ideally, dissolve it in the initial mobile phase composition.[7]
Q3: All the peaks in my chromatogram are splitting into two. What should I investigate first?
A3: When all peaks are affected uniformly, the problem is almost always located before the separation occurs, at the head of the column.[8] The two most likely causes are a partially blocked inlet frit or a void/channel that has formed in the stationary phase packing at the column inlet.[8][10][11] This physical disruption creates two different flow paths for the sample as it enters the column, resulting in a split peak.[11][12] Before replacing the column, you can try back-flushing it (if the manufacturer's instructions permit) to dislodge any particulate matter from the frit.
Q4: I suspect metal chelation is affecting my peak shape. How can I confirm and resolve this?
A4: 3,5-diCQA contains catechol moieties, which are known to chelate metal ions.[13] If your HPLC system has stainless steel components (especially frits), metal ions like iron can leach into the mobile phase and interact with your analyte, causing peak tailing.[14] This issue can be intermittent. One way to diagnose this is to add a small concentration of a strong chelating agent, like EDTA (e.g., 0.1 mM), to your mobile phase. If the peak shape improves, metal chelation is a likely cause.[13] The long-term solution is to use a bio-inert or PEEK-based HPLC system to minimize metal contact.[15]
Troubleshooting Guide: A Deeper Dive
Poor peak shape is generally categorized into three main types: tailing, fronting, and splitting. A symmetrical, Gaussian peak is the ideal, quantified by a Tailing Factor (Tf) or Asymmetry Factor (As) of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications.[1]
1. Peak Tailing: The Most Common Issue for Phenolic Acids
Peak tailing occurs when the back half of the peak is broader than the front half. For acidic, phenolic compounds like 3,5-diCQA, this is a persistent challenge.
-
Cause: Secondary Silanol Interactions
-
Mechanism: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols are deprotonated (SiO-) and can form strong ionic interactions with any positively charged sites or engage in hydrogen bonding with the hydroxyl groups on your 3,5-diCQA. This secondary retention mechanism holds some analyte molecules longer than others, resulting in a "tail."[2][3][16]
-
Solutions:
-
Adjust Mobile Phase pH: The most effective strategy is to operate at a low pH (≤ 3).[3] Adding an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase ensures the silanol groups are protonated (Si-OH) and not ionized, eliminating this unwanted interaction.[5]
-
Use High-Purity, End-Capped Columns: Modern "Type B" silica columns have a much lower concentration of acidic silanol groups and are often "end-capped" to block the remaining ones.[3] Using these columns significantly reduces the potential for tailing with polar, acidic compounds.
-
-
-
Cause: Analyte-Metal Chelation
-
Mechanism: The 3,4-dihydroxyphenyl (catechol) groups on 3,5-diCQA are excellent chelators for metal ions. Trace metals can leach from stainless steel HPLC components (tubing, frits) or be present as impurities in the silica packing material itself.[13][14] This chelation creates another form of secondary interaction that can cause severe peak tailing.[17][18]
-
Solutions:
-
Use Bio-Inert Hardware: Employing HPLC systems with PEEK or titanium components in the flow path can mitigate this issue. However, even titanium systems can leach ions under certain conditions, particularly with anhydrous organic solvents.[14][18]
-
Mobile Phase Additives: Adding a sacrificial chelator like EDTA to the mobile phase can be effective. The EDTA will preferentially bind to the metal sites, leaving them unavailable to interact with the analyte.[13]
-
Use High-Purity Columns: Select columns from manufacturers that specify low trace metal content in their packing material.[13]
-
-
-
Cause: Column Degradation or Contamination
-
Mechanism: A void at the column inlet, or the accumulation of strongly retained matrix components on the stationary phase, can disrupt the packed bed and create sites for undesirable interactions, leading to tailing.[1]
-
Solutions:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and protect the primary column.[19]
-
Proper Sample Preparation: Ensure your samples are fully dissolved and filtered before injection to remove particulate matter.
-
Column Washing: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a solvent stronger than your mobile phase) to remove strongly bound impurities.
-
-
Caption: Mechanism of peak tailing via silanol interactions.
2. Peak Fronting: A Problem of Overload or Mismatch
Peak fronting, where the first half of the peak is broader than the second, is less common but indicates a significant issue with how the sample is introduced to the column.
-
Cause: Sample Overload (Mass or Volume)
-
Mechanism: Every column has a finite sample capacity. When you inject too much analyte (high concentration) or too large a volume, the stationary phase at the inlet becomes saturated.[7][8] The excess analyte molecules cannot interact with the stationary phase and travel down the column faster than the main band, resulting in a fronting peak.[8]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes symmetrical, you have confirmed mass overload.
-
Reduce Injection Volume: Injecting a smaller volume can also resolve the issue.[9]
-
-
-
Cause: Incompatible Sample Solvent
-
Mechanism: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the initial mobile phase, the sample band will not focus properly at the head of the column.[6][7] The portion of the sample at the edges of the injection plug will travel down the column before it has a chance to partition onto the stationary phase, leading to fronting. This is especially problematic for early-eluting peaks.[7]
-
Solution:
-
Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
-
3. Split Peaks: An Issue of Flow Path or Co-elution
Split or shoulder peaks can be one of the most frustrating issues, suggesting either a physical problem with the system or a chemical complexity that was not anticipated.
-
Cause: Blocked Frit or Column Void
-
Mechanism: This is the most common physical cause. If the inlet frit of the column is partially blocked by particulates from the sample or pump seals, the sample flow is disturbed as it enters the column.[8][10] Similarly, if the packed bed has settled and created a void, the sample can spread unevenly.[12] In both cases, the analyte band is split into two streams that travel through the column at slightly different rates, emerging as a split peak.[11] This issue will typically affect all peaks in the chromatogram.[8][11]
-
Solutions:
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection.
-
Reverse Flush Column: Gently reverse the column and flush it with mobile phase to dislodge debris from the inlet frit. (NOTE: Only do this with columns that are not specifically designated as "non-backflushable").
-
Replace Column: If a void has formed, the column is irreversibly damaged and must be replaced.[10]
-
-
-
Cause: Sample Solvent and Mobile Phase Mismatch
-
Mechanism: A severe mismatch between the injection solvent strength and the mobile phase can cause peak distortion so significant that it appears as a split peak, especially if the sample solvent has poor miscibility with the mobile phase.[8]
-
Solution: As with fronting, prepare your sample in the initial mobile phase whenever possible.
-
-
Cause: Chemical Co-elution
-
Mechanism: The split peak may not be a single compound at all, but rather two distinct but very closely eluting compounds.[10] With 3,5-diCQA, this could be an isomer formed through acyl migration, such as 3,4-diCQA or 4,5-diCQA, which can occur if the sample is exposed to neutral or basic pH.[4][20]
-
Solution:
-
Confirm Peak Purity: Use a PDA detector to check the spectra across the peak. If the spectra are not homogenous, you have co-elution.
-
Optimize Selectivity: Adjust the mobile phase (e.g., switch from acetonitrile to methanol), change the column chemistry (e.g., to a Phenyl-Hexyl phase), or adjust the temperature to try and resolve the two compounds.[4][5]
-
-
Data & Protocols
Troubleshooting Summary Table
| Peak Problem | Common Causes | Recommended First Actions |
| Tailing | Secondary silanol interactions; Mobile phase pH too high; Metal chelation; Column contamination. | Add 0.1% formic acid to mobile phase; Use a modern, end-capped C18 column. |
| Fronting | Sample overload (mass or volume); Sample solvent stronger than mobile phase. | Dilute the sample; Dissolve sample in the initial mobile phase. |
| Splitting | Blocked column frit; Void at column inlet; Severe solvent mismatch; Co-elution of isomers. | Filter all samples; Reverse-flush the column (if allowed); Check peak purity with PDA detector. |
Baseline HPLC Method Protocol for 3,5-diCQA
This protocol is a robust starting point for the analysis of 3,5-diCQA and related phenolic compounds.[4][21]
-
HPLC System: Standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A Phenyl-Hexyl phase can be used for alternative selectivity.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 40% B
-
15-17 min: Ramp from 40% to 95% B
-
17-19 min: Hold at 95% B (column wash)
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B (ensure at least 5-7 column volumes for equilibration).
-
Troubleshooting Workflow
This diagram provides a logical path for diagnosing any peak shape issue.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
References
- Understanding Peak Fronting in HPLC. (2025). Phenomenex.
- What is Peak Fronting?. PerkinElmer.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs.
- What are some common causes of peak fronting?. Waters Knowledge Base.
- What Are The Common Peak Problems in HPLC. (2023). alwsci.
- troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. Benchchem.
- How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International.
- Technical Support Center: Chromatographic Separation of 3,4-diCQA and 4,5-diCQA. Benchchem.
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
- HPLC Troubleshooting Guide.
- Technical Support Center: Optimization of HPLC Gradient Elution for Dicaffeoylquinic Acid Isomers. Benchchem.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International.
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020). PubMed.
- Technical Support Center: Optimizing HPLC Peak Resolution for diCQA Isomers. Benchchem.
- HPLC elution profiles for diCQA production by HCT. ResearchGate.
- Showing Compound 3,5-Di-O-caffeoylquinic acid (FDB002628). (2010). FooDB.
- Peak Splitting in HPLC: Causes and Solutions. Separation Science.
- Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (2012). SciELO.
- Split peaks as a phenomenon in liquid chromatography. Bio-Works.
- Split Peaks — A Case Study. LCGC International.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
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- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
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- 9. support.waters.com [support.waters.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 18. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
Technical Support Center: Enhancing the Photostability of 3,5-Dicaffeoylquinic Acid (3,5-DCQA) Solutions
Introduction: 3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent natural phenolic compound found in various plants, including coffee and sweet potatoes.[1] It is widely investigated for its potent antioxidant, anti-inflammatory, and antiviral properties.[2][3] However, researchers and drug development professionals frequently encounter challenges with the stability of 3,5-DCQA in solution, particularly its susceptibility to degradation upon exposure to light. This degradation can lead to a loss of biological activity and introduce variability in experimental results. This guide provides in-depth technical support, including troubleshooting protocols and frequently asked questions, to help you mitigate these stability issues and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 3,5-DCQA in solution?
A1: The stability of 3,5-DCQA, like other caffeoylquinic acids (CQAs), is significantly influenced by several factors. The primary culprits are:
-
Light Exposure: Light, particularly UV radiation, can accelerate the degradation and isomerization of CQAs.[4][5] Phenolic compounds are known to absorb UV light, which can trigger photo-oxidative reactions.[6][7]
-
pH: 3,5-DCQA is more stable under acidic conditions.[4] As the pH increases towards neutral and alkaline, the rate of degradation and isomerization to other dicaffeoylquinic acid forms (such as 3,4-diCQA and 4,5-diCQA) increases significantly.[4][8]
-
Temperature: Elevated temperatures promote the degradation of dicaffeoylquinic acids.[4] Storing solutions at room temperature can lead to noticeable degradation within a week.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds, resulting in the formation of colored quinones and a loss of antioxidant capacity.[9]
Q2: What are the initial signs of 3,5-DCQA degradation in my solution?
A2: The initial and most common sign of degradation is a change in the solution's color. A freshly prepared solution of pure 3,5-DCQA is typically colorless to pale yellow. Upon degradation, you may observe a color change to yellow, brown, or even dark green, which is often due to the oxidation of the phenolic groups.[10] Analytically, you would observe a decrease in the peak area of 3,5-DCQA and the appearance of new peaks corresponding to its isomers and other degradation products in your HPLC chromatogram.[4]
Q3: What is the optimal pH range for maintaining the stability of 3,5-DCQA solutions?
A3: Acidic conditions are optimal for the stability of 3,5-DCQA.[4] While a specific optimal pH has not been definitively established in the literature, studies on related caffeoylquinic acids suggest that a pH below 5 is preferable to minimize degradation and isomerization.[11][12] For experimental purposes, preparing your stock solution in a mildly acidic buffer (e.g., pH 4-5) can significantly enhance its stability.
Q4: How does temperature affect the stability of 3,5-DCQA solutions?
A4: Temperature has a significant impact on the stability of 3,5-DCQA. Dicaffeoylquinic acids, including 3,5-DCQA, show poor stability at room temperature.[4] It is strongly recommended to store stock solutions at low temperatures. For short-term storage (up to two weeks), refrigeration at 4°C is suitable, while for long-term storage, freezing at -20°C or -80°C is recommended.[1][2]
Q5: Can I use common antioxidants to protect my 3,5-DCQA solution?
A5: Yes, adding other antioxidants can help protect 3,5-DCQA from degradation. Studies have shown that ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) can improve the stability of caffeoylquinic acids in solution, particularly under conditions that favor degradation.[13] These agents can act as sacrificial antioxidants, preferentially reacting with oxidative species and thereby sparing the 3,5-DCQA.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Enhancing Photostability
Problem 1: Rapid Discoloration and Potency Loss in Aqueous Solutions
Root Cause Analysis: This issue is a classic sign of photodegradation and oxidation, likely accelerated by a neutral or alkaline pH and the presence of dissolved oxygen. The caffeoyl moieties of 3,5-DCQA are susceptible to oxidation, which is often initiated by light and catalyzed by a higher pH. This process leads to the formation of quinones and subsequent polymerization, resulting in discoloration and a loss of the compound's biological activity.[9]
Solution Workflow:
Step 1: Solvent Selection and Preparation
-
Solvent Choice: While 3,5-DCQA is soluble in solvents like DMSO, ethanol, and DMF, for many biological assays, aqueous-based solutions are required.[3] For initial stock solutions, using DMSO or ethanol is recommended.[2] For aqueous working solutions, use high-purity, deionized water.
-
Deoxygenation: To minimize oxidation, deoxygenate your aqueous buffer before dissolving the 3,5-DCQA. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes, or by using the freeze-pump-thaw method for more rigorous deoxygenation.
Step 2: pH Adjustment and Buffering
-
Acidic Buffer: Prepare your aqueous solution using a mildly acidic buffer, such as a citrate or acetate buffer, with a pH between 4 and 5. This will help to stabilize the 3,5-DCQA by minimizing pH-dependent isomerization and degradation.[4][11]
Step 3: Incorporation of Stabilizing Agents
-
Antioxidants: Consider adding a co-antioxidant to your solution. Ascorbic acid or EGCG can be effective at protecting 3,5-DCQA. A molar ratio of 1:1 or higher of the antioxidant to 3,5-DCQA is a good starting point.
-
Chelating Agents: Trace metal ions in your solution can catalyze oxidation. Adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and improve stability.
Step 4: Proper Storage and Handling
-
Light Protection: Always protect your 3,5-DCQA solutions from light. Use amber vials or wrap your containers in aluminum foil.[1]
-
Temperature Control: Prepare solutions on the same day of use whenever possible.[1] If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Table 1: Comparison of Stabilizing Agents for 3,5-DCQA Solutions
| Stabilizing Agent | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid (Vitamin C) | 1:1 molar ratio with 3,5-DCQA | Sacrificial antioxidant, scavenges free radicals.[14][13] |
| Epigallocatechin gallate (EGCG) | 1:1 molar ratio with 3,5-DCQA | Sacrificial antioxidant, potent free radical scavenger. |
| EDTA | 0.1 mM | Chelates metal ions that can catalyze oxidation. |
Diagram 1: Degradation Pathway and Intervention Points
Caption: Recommended workflow for preparing and using 3,5-DCQA in cell culture.
Part 3: Advanced Stabilization Strategies
For applications requiring long-term stability, such as in the development of pharmaceutical formulations or functional foods, more advanced strategies may be necessary.
-
Encapsulation: Microencapsulation or nanoencapsulation of 3,5-DCQA within a protective matrix (e.g., liposomes, polymeric nanoparticles, or cyclodextrins) can shield it from environmental factors like light, oxygen, and pH. [15][16]This approach can also improve the bioavailability of the compound. [17][18]* Chemical Modification: In some cases, creating more stable derivatives of 3,5-DCQA through chemical synthesis may be a viable option. [19][20]For example, modifying the hydroxyl groups could reduce its susceptibility to oxidation, although this would require careful consideration of how such changes might affect its biological activity.
Part 4: References
-
Zheng, Z., Xu, M., Shang, H., Zhang, J., Guan, J., Zhang, J.-Y., & Ma, Q. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(10), 1361. [Link]
-
Gong, J., Huang, J., Chen, T., & Li, Y. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106401. [Link]
-
Biopurify Phytochemicals Ltd. (n.d.). 3,5-Dicaffeoylquinic acid. Retrieved from [Link]
-
Lee, H. J., Choi, J.-H., & Kim, J.-S. (2022). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 11(15), 2298. [Link]
-
Google Patents. (1982). US4316996A - Discoloration prevention of phenolic antioxidants.
-
Pateiro, M., Munekata, P. E. S., Domínguez, R., & Lorenzo, J. M. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods, 10(4), 794. [Link]
-
Asfaw, T. T., & Emire, S. A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture, 7(3), 329-338. [Link]
-
Li, Y., Chen, T., Huang, J., & Gong, J. (2021). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Ultrasonics Sonochemistry, 73, 105510. [Link]
-
Parisi, O. I., Scrivano, L., Sinicropi, M. S., & Puoci, F. (2014). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. In Polyphenols: Chemistry, Recovery, and Applications. [Link]
-
Wikipedia. (2024). Antioxidant. [Link]
-
Li, Y., Chen, T., Huang, J., & Gong, J. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. Ultrasonics Sonochemistry, 78, 105731. [Link]
-
Zheng, Z., Xu, M., Shang, H., Zhang, J., Guan, J., Zhang, J.-Y., & Ma, Q. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. ResearchGate. [Link]
-
Gong, J., Huang, J., Chen, T., & Li, Y. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. ResearchGate. [Link]
-
Parisi, O. I., Scrivano, L., Sinicropi, M. S., & Puoci, F. (2014). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. [Link]
-
MDPI. (2022). Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products. Toxics, 10(12), 754. [Link]
-
ResearchGate. (1999). Fragmentation of 3,5-dicaffeoylquinic acid (Miketova et al., 1999). [Link]
-
Google Patents. (2019). JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
MDPI. (2021). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. Molecules, 26(21), 6436. [Link]
-
Narita, Y., & Inouye, K. (2013). Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions. Journal of Agricultural and Food Chemistry, 61(4), 966–972. [Link]
-
Belščak-Cvitanović, A., Komes, D., Karlović, S., Djaković, S., Spoljarić, I., Mršić, G., & Ježek, D. (2015). Encapsulation of Natural Polyphenolic Compounds; a Review. Food and Bioprocess Technology, 8(4), 795-817. [Link]
-
MDPI. (2022). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Pharmaceutics, 14(7), 1367. [Link]
-
MDPI. (2020). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
ResearchGate. (n.d.). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid. Retrieved from [Link]
-
Lin, B., Li, J., Zhang, H., & Song, F. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. [Link]
-
MDPI. (2020). Antiphotoaging Effect of 3,5-Dicaffeoyl-epi-quinic Acid against UVA-Induced Skin Damage by Protecting Human Dermal Fibroblasts In Vitro. International Journal of Molecular Sciences, 21(20), 7756. [Link]
Sources
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- 3. caymanchem.com [caymanchem.com]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: 3,5-diCQA Stability & Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dicaffeoylquinic acid (3,5-diCQA). This guide is designed to provide in-depth, field-proven insights into the challenges surrounding the stability of 3,5-diCQA during extraction. As a molecule prone to degradation, understanding the "why" behind your extraction choices is critical for achieving accurate quantification, ensuring reproducibility, and preserving biological activity. This document moves beyond simple protocols to offer a troubleshooting framework grounded in chemical principles.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the extraction and handling of 3,5-diCQA.
Q1: My 3,5-diCQA yield is unexpectedly low, and I'm seeing unidentified peaks in my chromatogram. What's happening?
A1: This is a classic sign of 3,5-diCQA degradation, primarily through two pathways: isomerization and hydrolysis. Dicaffeoylquinic acids (diCQAs) are notoriously less stable than their monocaffeoylquinic (monoCQA) counterparts.[1][2][3]
-
Isomerization: The most common issue is acyl migration, where the caffeoyl groups move to different positions on the quinic acid core.[1] During extraction, 3,5-diCQA can readily convert into its isomers: 3,4-diCQA and 4,5-diCQA.[1][4][5] This process is accelerated by heat and neutral-to-alkaline pH conditions.[1][6][7] These isomers often have very similar retention times, leading to broad, overlapping, or new, unexpected peaks in your HPLC/UHPLC analysis.
-
Hydrolysis: Under harsher conditions, the ester bonds linking the caffeic acid to the quinic acid can be cleaved, leading to the formation of monoCQAs (like 5-CQA) and free caffeic acid.[4]
The diagram below illustrates the primary isomerization pathway for diCQAs.
Caption: Isomerization pathway of diCQAs.
Q2: How does my choice of extraction solvent affect the stability of 3,5-diCQA?
A2: Solvent choice is a critical parameter that creates a balancing act between extraction efficiency and compound stability.
-
Aqueous-Organic Mixtures: Mixtures of ethanol/water or methanol/water are most common. Water helps desorb the molecules from the plant matrix, while the organic solvent improves solubility.[5] For 3,5-diCQA, which is less water-soluble than monoCQAs, an organic component is essential.[5] Optimal ratios typically range from 40-75% ethanol or methanol.[5][8][9]
-
Pure Solvents: Using 100% methanol has been shown to accelerate the degradation of diCQAs compared to a 50% aqueous methanol solution.[1][10] This may be due to increased formation of methanol adducts or esters.[1][10] While pure water can be used, it often requires higher temperatures to be effective, which introduces thermal degradation risks.[9][11]
-
Acidification: Since 3,5-diCQA is more stable under acidic conditions, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the extraction solvent can significantly inhibit isomerization and improve stability.[1]
Q3: I'm using Ultrasound-Assisted Extraction (UAE) for better efficiency. Could this be damaging my 3,5-diCQA?
A3: Yes, it is a definite possibility. While UAE is an excellent technique for increasing yield and reducing extraction time, the high-energy environment it creates can also accelerate degradation. Ultrasound facilitates the degradation and isomerization of diCQAs, an effect that is magnified at neutral or alkaline pH.[6][7][12] The key is to optimize the UAE parameters carefully:
-
Power: Higher ultrasonic power can intensify the hydrolysis of diCQAs.[6][13]
-
Temperature: The temperature of the ultrasonic bath is crucial. Exceeding 40-60°C can significantly increase thermal degradation, compounding the effects of sonication.[6][8]
-
Time: Prolonged exposure to ultrasound will lead to greater degradation.[6] It is essential to determine the optimal time that maximizes yield before significant degradation begins.
Troubleshooting Guide: Low Yield & Purity
If you are facing issues with your 3,5-diCQA extraction, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for 3,5-diCQA extraction.
Data Summary: Factors Influencing 3,5-diCQA Stability
The following table summarizes the key environmental factors and their impact on 3,5-diCQA stability, based on published data.
| Parameter | Condition | Impact on 3,5-diCQA | Key Findings | Citations |
| pH | Acidic (pH < 6) | Stable | Isomerization is significantly inhibited. | [1][14] |
| Neutral to Alkaline (pH ≥ 7) | Highly Unstable | Rapid isomerization to 3,4-diCQA and 4,5-diCQA occurs. | [1][6][7] | |
| Temperature | Refrigerated (4°C) | Relatively Stable | Minimal degradation over several days. | [1] |
| Room Temperature (~25°C) | Moderate Instability | Significant degradation (e.g., ~7% in 7 days in 50% methanol) can occur. DiCQAs are less stable than monoCQAs. | [1] | |
| Elevated (>60°C) | Highly Unstable | Rapid isomerization and hydrolysis. High temperatures (95-115°C) can be used in rapid extraction methods like ASE but risk degradation. | [3][5] | |
| Solvent | 50-75% Aqueous Methanol/Ethanol | Optimal | Balances solubility and stability. Often the recommended solvent system. | [8][9] |
| 100% Methanol | Poor Stability | Significantly higher degradation (~17% in one study) compared to aqueous methanol. | [1][10] | |
| Light | Exposed to Light | Moderate Instability | Can cause fluctuations in the relative content of CQA isomers. Use of amber vials is recommended. | [1][15] |
| Assisted Extraction | Ultrasound (UAE) / Microwave (MAE) | Potentially Unstable | Can accelerate both extraction and degradation. Requires careful optimization of power, temperature, and time. | [4][6][7] |
Recommended Protocol: Stability-Focused Ultrasound-Assisted Extraction (UAE)
This protocol is designed to maximize the yield of 3,5-diCQA while minimizing degradation. It incorporates principles of acidic pH, controlled temperature, and optimized solvent composition.
Objective: To extract 3,5-diCQA from a lyophilized (freeze-dried) plant matrix.
Materials:
-
Lyophilized and powdered plant sample.
-
Extraction Solvent: 75% HPLC-grade methanol in Milli-Q water, acidified with 0.1% formic acid (v/v).
-
Ultrasonic bath with temperature control.
-
Centrifuge capable of 4000 x g.
-
0.22 µm syringe filters (PTFE or other solvent-compatible material).
-
Amber glass vials for collection.
Methodology:
-
Sample Preparation: Weigh approximately 0.3 g of the lyophilized, powdered plant sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of the pre-prepared acidic extraction solvent (75% MeOH, 0.1% Formic Acid). This creates a 1:50 sample-to-solvent ratio, which can be adjusted based on sample type.
-
Ultrasonication:
-
Place the tube in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the tube.
-
Set the bath temperature to 35°C. Crucially, monitor the temperature throughout the process to ensure it does not exceed 40°C.
-
Sonicate for 20 minutes. Note: The optimal time may vary by plant matrix and should be determined empirically.
-
-
Centrifugation: Immediately after sonication, centrifuge the sample at 4000 x g for 15 minutes to pellet the solid plant material.
-
Collection & Filtration:
-
Carefully pipette the supernatant into a clean collection tube.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an amber HPLC vial.
-
-
Storage & Analysis: Store the vial at 4°C and analyze as soon as possible, preferably within 24 hours. For longer-term storage, keep at -20°C or -80°C.
This protocol provides a robust starting point. For your specific application, we recommend performing a small design of experiment (DoE) to optimize key variables like solvent percentage, temperature, and sonication time to achieve the best possible results for your unique sample matrix.
References
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chrom
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - ResearchG
- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment
- Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid
- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - PubMed Central
- Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions
- Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - MDPI
- (PDF)
- The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions - Scilit
- Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gall
- Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts
- The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions - ResearchG
- Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- Metabolism pathway of 3, 5‐O‐dicaffeoylquinic acid (3, 5‐O‐DCQA) based...
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - OHSU
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respir
- Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions... - MDPI
- The intricate Biosynthesis of Dicaffeoylquinic Acid Isomers: A Technical Guide - Benchchem
- 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google P
- Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Pot
- 3,5-Dicaffeoylquinic Acid (CAS 2450-53-5) - Cayman Chemical
- Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn - ACS Public
- The Impact of Thermal and Electrical Pre-Treatments and Anti-Browning Solution on the Chlorogenic and Dicaffeoylquinic Acid - Preprints.org
- Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivates | Request PDF - ResearchG
- Investigation on phenolic compounds stability during microwave-assisted extraction | Request PDF - ResearchG
- Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids deriv
- Top 5 Factors Affecting Chemical Stability - Lumispec
- III Analytical Methods - UNEP
- Investigation on phenolic compounds stability during microwave-assisted extraction - University of Cádiz
- Analytical methods applied for the characterization and the determination of bioactive compounds in coffee - ResearchG
- Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying - SciELO
- Effects of Temperature and Heating Time on Degradation and Antioxidant Activity of Anthocyanin
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
Sources
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
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- 5. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts | MDPI [mdpi.com]
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- 15. bibrepo.uca.es [bibrepo.uca.es]
Technical Support Center: Strategies to Minimize Degradation of Caffeoylquinic Acids
Welcome to the technical support center for caffeoylquinic acids (CQAs). This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but notoriously unstable compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you minimize degradation and ensure the integrity of your experimental results.
Introduction: The Challenge of Caffeoylquinic Acid Instability
Caffeoylquinic acids are a class of phenolic compounds widely recognized for their significant antioxidant and various other health-promoting properties.[1] However, their chemical instability presents a considerable challenge during extraction, purification, analysis, and storage.[2][3] Degradation can lead to a loss of biological activity and the formation of artifacts that may confound experimental results. The primary degradation pathways for CQAs are isomerization (acyl migration), hydrolysis, and methylation.[2][4] The main factors influencing their stability are temperature, pH, and light.[2][3] This guide will provide you with the knowledge and tools to effectively mitigate these challenges.
Troubleshooting Guide: Addressing Common Issues in CQA Analysis
This section is designed to help you troubleshoot specific problems you may encounter during your experiments.
Problem 1: My CQA extract/solution is changing color (e.g., turning brown). What is happening and how can I prevent it?
Answer:
Color changes, particularly browning, are often indicative of oxidative degradation of phenolic compounds, including CQAs. This is especially prevalent at neutral to alkaline pH where the catechol moiety of the caffeoyl group is more susceptible to oxidation.
Causality:
-
Oxidation: In the presence of oxygen, the ortho-dihydroxy structure of the caffeic acid moiety can be oxidized to form ortho-quinones, which can then polymerize to create brown-colored pigments. This process is accelerated by higher pH, temperature, and the presence of metal ions.
-
Enzymatic Activity: If you are working with crude plant extracts, endogenous enzymes like polyphenol oxidase (PPO) can catalyze the oxidation of CQAs.
Solutions:
-
pH Control: Maintain an acidic pH (ideally below 4) throughout your extraction and processing steps. CQAs are significantly more stable under acidic conditions.[2] You can acidify your extraction solvent with food-grade acids like citric acid or phosphoric acid.
-
Temperature Control: Perform extraction and processing at low temperatures (e.g., 4°C) to slow down the rate of oxidative reactions.[5]
-
Use of Antioxidants/Chelating Agents:
-
Ascorbic Acid (Vitamin C): Add ascorbic acid to your extraction solvent (e.g., 0.1-0.5% w/v). Ascorbic acid is a potent antioxidant that can preferentially be oxidized, thus sparing the CQAs. It can also inhibit PPO activity.[6][7]
-
Epigallocatechin Gallate (EGCG): EGCG has also been shown to improve the stability of CQAs.[6]
-
EDTA: To chelate metal ions that can catalyze oxidation, consider adding a small amount of ethylenediaminetetraacetic acid (EDTA) to your solutions.
-
-
Inert Atmosphere: For highly sensitive samples, purging your solutions and storage containers with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Enzyme Deactivation: If working with fresh plant material, blanching the material in hot water or steam for a short period before extraction can denature PPOs.
Problem 2: I am observing peak splitting, shouldering, or the appearance of new peaks in my HPLC chromatogram over time. Is this degradation?
Answer:
Yes, this is a classic sign of CQA isomerization.[2][8] The most common isomerization is the migration of the caffeoyl group around the quinic acid ring. For example, 5-CQA (chlorogenic acid) can isomerize to 3-CQA and 4-CQA.[2]
Causality:
-
pH- and Temperature-Dependent Acyl Migration: Isomerization is highly dependent on pH and temperature. Neutral to alkaline conditions and elevated temperatures significantly accelerate the rate of this intramolecular transesterification reaction.[2] Even storage at room temperature can lead to noticeable isomerization over a few hours to days.[5]
-
On-Column Isomerization: If the HPLC mobile phase is not sufficiently acidic or the column temperature is too high, isomerization can occur during the chromatographic run itself, leading to distorted peak shapes.
Solutions:
-
Acidify Your Mobile Phase: Use an acidified mobile phase for your HPLC analysis. Typically, adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components is effective in suppressing isomerization by keeping the CQAs in their protonated, more stable form.[9]
-
Control Column Temperature: Maintain a consistent and relatively low column temperature, for example, 25°C. Avoid elevated column temperatures unless necessary for chromatographic resolution, and if so, ensure the mobile phase is sufficiently acidic.[9]
-
Sample Preparation and Storage:
-
Prepare your samples in an acidified diluent (e.g., mobile phase A).
-
Analyze samples as quickly as possible after preparation.
-
If samples need to be stored in an autosampler, ensure the autosampler tray is cooled (e.g., 4-10°C).
-
-
Analytical Differentiation: Use HPLC-MS/MS to differentiate between isomers. Different CQA isomers will often produce characteristic fragmentation patterns that can be used for their unambiguous identification, even if they are not fully chromatographically resolved.[10]
Frequently Asked Questions (FAQs)
Extraction & Purification
-
Q1: What is the best solvent for extracting CQAs while minimizing degradation?
-
A1: A mixture of ethanol and water is generally recommended. The optimal ethanol percentage can vary depending on the specific CQA and the plant matrix, but a common starting point is 50-70% ethanol in water.[9][11] The water component helps to desorb the CQAs from the plant matrix, while the ethanol aids in their solubilization.[12] Pure methanol should be used with caution as it can lead to the formation of methyl esters of CQAs.[2] Always acidify your extraction solvent to improve stability.
-
-
Q2: Are modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) safe for CQAs?
-
A2: Yes, these techniques can be beneficial as they often reduce extraction times and may allow for lower extraction temperatures compared to conventional methods like Soxhlet or decoction.[9][13] However, it is crucial to optimize the parameters (e.g., power, temperature, time) to avoid localized overheating which can accelerate degradation.[6][14] For UAE, using an ultrasonic bath with temperature control is recommended.[9]
-
-
Q3: How can I prevent CQA degradation during preparative chromatography?
-
A3: Similar to analytical HPLC, use an acidified mobile phase. For preparative work, collecting fractions into tubes containing a small amount of a concentrated acid (like formic acid) can help maintain a stable pH post-collection. Work quickly and keep the collected fractions cold. Techniques like high-speed counter-current chromatography (HSCCC) can also be effective for purifying CQAs.[15][16]
-
Formulation & Storage
-
Q4: What is the best way to store CQA standards and extracts for long-term stability?
-
Q5: Is lyophilization (freeze-drying) a good strategy for preserving CQAs?
-
A5: Yes, lyophilization is an excellent method for preparing CQAs for long-term storage.[18][19] By removing water at low temperatures, it minimizes the potential for hydrolysis and other degradation reactions that can occur in solution. The resulting powder is lightweight and more stable for storage and transportation.[19]
-
-
Q6: I am developing a liquid formulation containing CQAs. What are the key considerations for stability?
-
A6: The key is to control the pH, protect from light and oxygen, and manage the temperature.
-
Buffering: Use a buffer system to maintain an acidic pH (e.g., citrate or acetate buffer).[20]
-
Antioxidants: Include antioxidants like ascorbic acid.[7]
-
Chelators: Add chelating agents like EDTA to sequester metal ions.[20]
-
Packaging: Use amber or opaque packaging to protect from light.
-
Headspace: Consider flushing the headspace of the container with nitrogen before sealing to remove oxygen.
-
Encapsulation: For advanced formulations, techniques like encapsulation in polymeric micelles can improve photostability.[21][22]
-
-
Experimental Protocols & Data
Protocol: Stabilized Extraction of CQAs from Plant Material
-
Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water. Add 0.2% (v/v) formic acid and 0.1% (w/v) ascorbic acid to the solvent mixture.
-
Extraction:
-
Filtration: Immediately after extraction, filter the mixture to remove the solid plant material. It is advisable to perform this step in a cold room or on ice.
-
Solvent Removal (if necessary): If you need to concentrate the extract, use a rotary evaporator with the water bath temperature set no higher than 40°C.
-
Storage: Store the final extract at 4°C for short-term use (a few days) or at -80°C for long-term storage. Ensure the storage container is amber-colored or wrapped in foil.
Data Summary: Impact of Temperature on CQA Stability
The following table summarizes the degradation of various CQAs in a 50% aqueous methanol solution stored in a brown bottle over 7 days.
| Caffeoylquinic Acid | % Degradation at Room Temp. | % Degradation at 4°C |
| 3,5-diCQA | ~7.03% | Minimal |
| 3,4-diCQA | ~7.82% | Minimal |
| 4,5-diCQA | ~10.08% | Minimal |
Data adapted from Xue et al., 2016.[2] This clearly demonstrates that storing CQA solutions at refrigerated temperatures significantly minimizes degradation, especially for the less stable di-CQAs.[2]
Visualizing CQA Degradation and Prevention
Degradation Pathways of Caffeoylquinic Acids
Caption: Major degradation pathways for caffeoylquinic acids.
Workflow for Minimizing CQA Degradation
Caption: Recommended workflow to ensure CQA stability.
References
- Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(7), 948. [Link]
- Allais, B., et al. (2021). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Foods, 10(11), 2828. [Link]
- Olagunju, Y., et al. (2021). An Experimental Design for the Analysis of 5-Caffeoylquinic Acid (5-CQA) in Ethanolic Extracts of Hibiscus (Hibiscus sabdariffa L.) Flower. ACS Food Science & Technology, 1(5), 841-848. [Link]
- Gressier, M., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Molecules, 27(20), 7019. [Link]
- Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. PubMed, 21(7), 948. [Link]
- Gressier, M., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts.
- Clifford, M. N., et al. (2006). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 54(10), 3596-3603. [Link]
- Boonkaew, T., et al. (2018). Optimization of extraction method and HPLC analysis of six caffeoylquinic acids in Pluchea indica leaves from different geographical sources in Thailand. Revista Brasileira de Farmacognosia, 28(2), 161-169. [Link]
- Alcázar Magaña, A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1321. [Link]
- Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry.
- Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Semantic Scholar. [Link]
- Angeloni, S., et al. (2023). Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition. Antioxidants, 12(8), 1618. [Link]
- Li, X., et al. (2021). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect. Antioxidants, 10(1), 107. [Link]
- Xue, M., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(7), 948. [Link]
- Vasile, C., et al. (2023). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. Pharmaceutics, 15(7), 1957. [Link]
- Vasile, C., et al. (2023). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. MDPI. [Link]
- Dawidowicz, A. L., & Typek, R. (2023). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 28(24), 8049. [Link]
- Wang, D., et al. (2021). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. Food Chemistry: X, 12, 100147. [Link]
- Wang, D., et al. (2022). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Ultrasonics Sonochemistry, 86, 106001. [Link]
- Del Pozo-Valdivia, A. I., et al. (2020). Long-term storage stability results. (A) 3-O-caffeoylquinic acid and...
- Ziegler, M., et al. (2021). Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity. Antioxidants, 10(12), 2017. [Link]
- Angeloni, S., et al. (2023). Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition.
- Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223-232. [Link]
- Tappi, A., et al. (2023). Biofortification of Sea Bream Fillets with Artichoke Polyphenols: Effects on Antioxidant Capacity, Shelf Life, and Sensory Quality. Foods, 12(23), 4293. [Link]
- Menicatti, M., et al. (2023).
- Ballesteros, L. F., et al. (2017). OPTIMISATION OF ULTRASOUND AND MICROWAVE-ASSISTED EXTRACTION OF CAFFEOYLQUINIC ACIDS AND CAFFEINE FROM COFFEE SILVERSKIN USING RESPONSE SURFACE METHODOLOGY. Italian Journal of Food Science, 29(3). [Link]
- Wang, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106401. [Link]
- Anonymous. (2024).
- He, J., et al. (2013). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography.
- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440. [Link]
- Anonymous. (2023). Lyophilization Technology for Improving Stability of Small and Large Molecules. Ascendia Pharma. [Link]
- Anonymous. (2023).
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- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Validation of HPLC Methods for Dicaffeoylquinic Acid Analysis
Welcome to the technical support center for the analysis of dicaffeoylquinic acids (DCQAs) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights into method validation and to offer robust solutions for common experimental challenges. The content herein is structured to address specific issues in a direct question-and-answer format, ensuring you can find solutions to your problems efficiently.
Part 1: HPLC Troubleshooting Guide for DCQA Analysis
This section addresses the most common chromatographic issues encountered during the analysis of DCQAs. The troubleshooting philosophy is to approach problems systematically, from the simplest potential cause to the most complex.
Diagram: General HPLC Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Question 1: My DCQA peaks are tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing is the most common peak shape issue for phenolic compounds like DCQAs and is typically caused by unwanted secondary interactions between the analytes and the stationary phase.[1]
-
Primary Cause: Silanol Interactions
-
Explanation: Dicaffeoylquinic acids contain multiple acidic phenolic hydroxyl groups and a carboxylic acid group. These functional groups can interact strongly with residual silanol groups (Si-OH) on the surface of traditional silica-based reversed-phase columns (e.g., C18).[2] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the primary reversed-phase mechanism, resulting in a "tail."[3]
-
Solution 1: Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of both the DCQA analytes and the silanol groups. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to maintain a low pH (typically between 2.5 and 3.5).[4] At this pH, the carboxylic acid and phenolic groups of the DCQAs are protonated (less polar), and the silanol groups are also protonated (less active), minimizing peak tailing and improving peak shape.[1]
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated, or end-capped C18 column. These columns are manufactured to have minimal residual silanol groups, which significantly reduces the potential for secondary interactions.[2] Phenyl-based stationary phases (like Phenyl-Hexyl) can also be effective, as they offer alternative π-π interactions with the aromatic rings of the DCQAs, which can improve selectivity and peak shape.[4]
-
-
Secondary Cause: Column Overload
-
Explanation: Injecting a sample that is too concentrated can saturate the active sites on the stationary phase, leading to peak asymmetry, which can manifest as tailing or fronting.[5]
-
Solution: Dilute your sample or reduce the injection volume. If the peak shape improves and becomes more symmetrical upon injecting a lower mass of the analyte, column overload was the likely cause.[5]
-
Question 2: I am seeing split peaks for my DCQA isomers. Are they co-eluting, or is it a system problem?
Answer: Peak splitting can be one of the most challenging issues to diagnose. It can arise from chromatographic conditions, column failure, or hardware issues.[6]
-
Cause 1: A Void or "Channel" in the Column
-
Explanation: A void at the head of the column or channeling in the packed bed can cause the sample band to split into two paths, which then travel through the column at slightly different rates, resulting in a split or shouldered peak.[7] This can be caused by pressure shocks, using a mobile phase with a pH that dissolves the silica (>pH 8), or simply column aging.
-
Solution: First, try reversing and flushing the column (disconnect it from the detector first) at a low flow rate.[8] This can sometimes wash away particulates blocking the inlet frit. If this does not work, the column likely needs to be replaced.
-
-
Cause 2: Sample Solvent Mismatch
-
Explanation: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the sample to travel through the top of the column in a distorted band.[7] This leads to poor peak shape, often manifesting as splitting or severe fronting.
-
Solution: As a rule of thumb, always try to dissolve your sample in the initial mobile phase.[1] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume small.
-
-
Cause 3: Co-elution of Isomers
-
Explanation: DCQAs exist as multiple positional isomers (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA), and each can also have cis/trans geometric isomers.[4] These isomers have very similar structures and can be difficult to separate. A "split" peak may actually be two closely eluting, unresolved isomers.
-
Solution: To test this, systematically adjust your method parameters to improve resolution.[6] Try reducing the flow rate, decreasing the gradient ramp (i.e., making it shallower), or switching to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl column) to alter selectivity.[4]
-
Question 3: My retention times are drifting during a long analytical run. How can I improve stability?
Answer: Stable retention times are critical for reliable identification and quantification. Drifting retention times usually point to a gradual change in the chromatographic system.[9]
-
Cause 1: Inadequate Column Equilibration
-
Explanation: Gradient elution methods require a sufficient re-equilibration period at the initial mobile phase conditions between injections. If the column is not fully re-equilibrated, the starting conditions for the next run will be inconsistent, leading to retention time drift (usually to shorter times).
-
Solution: Increase the post-run equilibration time. A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Cause 2: Mobile Phase Composition Change
-
Explanation: The organic component of the mobile phase (e.g., acetonitrile or methanol) is often more volatile than the aqueous component. Over time, selective evaporation can alter the mobile phase composition, leading to changes in retention.[9] This can also happen if the mobile phase components are not mixed properly or if helium sparging for degassing is left on too high.[9]
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. If using an online degasser, ensure it is functioning correctly. If you must use helium sparging, use it only for a short period to degas the solvent, then turn it to a very low flow rate or off.[9]
-
-
Cause 3: Column Temperature Fluctuation
-
Explanation: Retention in reversed-phase HPLC is sensitive to temperature. If the ambient laboratory temperature changes, retention times can drift.[10]
-
Solution: Use a thermostatted column compartment and maintain a constant column temperature, typically slightly above ambient (e.g., 30-40 °C), to ensure reproducible results.
-
Part 2: FAQs on HPLC Method Validation for DCQAs
This section provides answers to frequently asked questions regarding the formal validation of an HPLC method for DCQA analysis, with a focus on meeting regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12]
Diagram: HPLC Method Validation Workflow
This diagram outlines the key stages and parameters involved in a typical analytical method validation process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. fda.gov [fda.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Support Center: Optimizing the Recovery of 3,5-Dicaffeoylquinic Acid
Welcome to the technical support center dedicated to enhancing the purification and recovery of 3,5-dicaffeoylquinic acid (3,5-diCQA). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this potent bioactive compound. Here, we synthesize established protocols with practical, experience-driven insights to address common challenges and streamline your purification workflow.
Introduction: The Challenge of Purifying 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid, also known as Isochlorogenic acid A, is a naturally occurring phenolic compound valued for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] However, its purification is often hampered by its inherent instability and the presence of structurally similar isomers, such as 3,4-diCQA and 4,5-diCQA.[3][4] Low stability during extraction and processing can lead to degradation and transformation, posing a significant challenge to achieving high recovery and purity.[5][6] This guide provides a structured approach to troubleshooting and optimizing your purification process, from initial extraction to final polishing steps.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of 3,5-dicaffeoylquinic acid during purification?
A1: The stability of 3,5-diCQA is primarily influenced by pH, temperature, and light exposure. It is more stable under acidic conditions.[3][7] At neutral to basic pH, isomerization to other dicaffeoylquinic acid isomers, such as 3,4-diCQA and 4,5-diCQA, occurs rapidly.[3][7] Elevated temperatures can also accelerate degradation.[3] Therefore, maintaining a cool, acidic environment and protecting samples from light are crucial throughout the purification process.
Q2: Which extraction solvent is most effective for maximizing the recovery of 3,5-diCQA?
A2: The choice of solvent depends on the plant matrix. Generally, a mixture of ethanol and water is effective. For instance, in the extraction from forced chicory roots, an optimal yield of 3,5-diCQA was achieved using 57% ethanol at 95°C.[8] Dicaffeoylquinic acids are known to be less soluble in water than monocaffeoylquinic acids, so a higher proportion of ethanol is often beneficial.[8]
Q3: My 3,5-diCQA recovery is consistently low. What are the most likely causes?
A3: Low recovery can stem from several stages of the purification process:
-
Suboptimal Extraction: Incorrect solvent polarity or extraction conditions (temperature, time) can lead to incomplete extraction from the source material.
-
Degradation: As mentioned, exposure to high pH, elevated temperatures, or light can cause significant loss of the target compound.
-
Isomerization: Neutral or alkaline conditions can promote the conversion of 3,5-diCQA to its isomers, which may not be the target of your purification.[3][4]
-
Inefficient Chromatographic Separation: Poor resolution between 3,5-diCQA and its isomers or other impurities during chromatography can lead to losses during fraction collection.
Q4: How can I confirm the identity and purity of my final 3,5-diCQA product?
A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is commonly used to determine purity.[9][10] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[9][10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of 3,5-dicaffeoylquinic acid.
Guide 1: Poor Extraction Efficiency
Problem: Low yield of 3,5-diCQA in the crude extract.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Solvent System | Dicaffeoylquinic acids have a different polarity compared to their mono-caffeoyl counterparts.[8] Action: Optimize the ethanol-to-water ratio. Start with a 50-70% ethanol solution and adjust based on your specific plant material. The ethanol enhances the solubility of the less water-soluble 3,5-diCQA.[8] |
| Insufficient Extraction Time or Temperature | The extraction kinetics may require more time or energy to reach equilibrium. Action: For methods like accelerated solvent extraction (ASE), optimal conditions for forced chicory roots were found to be 95°C with 57% ethanol.[8] For maceration, consider extending the extraction time, but be mindful of potential degradation at prolonged high temperatures. |
| Particle Size of Plant Material | Large particle sizes can limit solvent penetration and surface area for extraction. Action: Grind the dried plant material to a fine powder to increase the surface area available for solvent interaction. |
| Matrix Effects | The presence of other compounds in the plant matrix can interfere with the extraction process. Action: Consider a preliminary defatting step with a non-polar solvent like hexane if your source material is rich in lipids. |
Guide 2: Product Degradation and Isomerization
Problem: Loss of 3,5-diCQA and/or appearance of unknown peaks corresponding to its isomers during processing.
| Potential Cause | Recommended Solution & Rationale |
| High pH Conditions | 3,5-diCQA is unstable and prone to isomerization at neutral and alkaline pH.[3][4][7] Action: Maintain an acidic pH (ideally below 4) throughout the extraction and purification process. Acidify your solvents with a small amount of a suitable acid, such as formic acid or acetic acid, for chromatographic steps. |
| Elevated Temperatures | Heat can accelerate both degradation and isomerization reactions.[3] Action: Perform all extraction and purification steps at low temperatures whenever possible. Use a rotary evaporator at a reduced temperature (e.g., < 40°C) for solvent removal. Store extracts and purified fractions at -20°C.[10] |
| Light Exposure | Phenolic compounds can be sensitive to photodegradation. Action: Protect your samples from light by using amber vials or covering glassware with aluminum foil.[10] |
| Oxidative Degradation | The presence of oxygen can lead to the oxidation of the catechol moieties of the caffeoyl groups. Action: Consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon, especially during long-term storage. |
Experimental Protocols
Protocol 1: Optimized Extraction of 3,5-Dicaffeoylquinic Acid
This protocol is a general guideline and should be optimized for your specific plant material.
-
Preparation of Plant Material: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Solvent Extraction:
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Protocol 2: Purification by Adsorption Chromatography
Adsorption chromatography is a key step in separating 3,5-diCQA from other compounds.[12][13]
-
Column Preparation:
-
Pack a glass column with a suitable adsorbent like macroporous resin (e.g., AB-8) or silica gel.[9]
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity.
-
For macroporous resins, a common approach is to wash with water to remove sugars and then elute with increasing concentrations of ethanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of 3,5-diCQA using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing the highest purity of 3,5-diCQA.
-
Protocol 3: High-Purity Isolation using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful technique for separating closely related compounds like dicaffeoylquinic acid isomers.[9][14][15]
-
Solvent System Selection:
-
HSCCC Operation:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by HPLC to identify those containing pure 3,5-diCQA.
-
A study using the chloroform:methanol:water system yielded 3,5-diCQA with a purity of 98%.[9]
-
Visualizations
Workflow for 3,5-Dicaffeoylquinic Acid Purification
Caption: A generalized workflow for the purification of 3,5-dicaffeoylquinic acid.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting low recovery of 3,5-dicaffeoylquinic acid.
References
- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440. [Link]
- Li, Y., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 23(11), 2948. [Link]
- Diemer, E., et al. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts. Molecules, 27(20), 6896. [Link]
- ResearchGate. (n.d.). High-speed counter-current chromatography (HSCCC) chromatograms of Fr. 1–3.
- ResearchGate. (n.d.). High‐speed counter‐current chromatography assisted preparative isolation of phenolic compounds from the flowers of Chrysanthemum morifolium cv. Fubaiju.
- Deng, D., et al. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH. Ultrasonics Sonochemistry, 95, 106401. [Link]
- Google Patents. (n.d.). JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
- Chen, L., et al. (2007). Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography.
- Raheem, D., & Sefkow, M. (2021). Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology. International Journal of Molecular Sciences, 22(16), 8569. [Link]
- Semantic Scholar. (2020). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens.
- MDPI. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression.
- ResearchGate. (n.d.). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives.
- Biopurify. (n.d.). 3,5-Dicaffeoylquinic acid.
- Dawidowicz, A. L., & Typek, R. (2011). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology, 233(2), 223-232. [Link]
- ResearchGate. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb.
- ResearchGate. (2025). Purification of Caffeoylquinic Acids from Forced Chicory Roots Using Macroporous Resins: Experimental Investigation and Advanced Modeling of Adsorption Kinetics and Equilibria.
- Magaña, A. A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1319. [Link]
- Behne, T., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology, 15, 1426462. [Link]
- Chrom Tech, Inc. (2024). Understanding Adsorption Chromatography: Principles and Uses.
- Microbe Notes. (2025). Adsorption Chromatography: Principle, Types, Steps, Uses.
- PubMed. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- MDPI. (2024). Novel Green Strategy to Recover Bioactive Compounds with Different Polarities from Horned Melon Peel.
- BYJU'S. (n.d.). Adsorption Chromatography.
- MDPI. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry.
- PubMed. (2022). 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling.
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Validation & Comparative
3,5-dicaffeoylquinic acid vs 3,4-dicaffeoylquinic acid antioxidant capacity
An In-Depth Comparative Guide to the Antioxidant Capacities of 3,5-Dicaffeoylquinic Acid and 3,4-Dicaffeoylquinic Acid
For researchers and professionals in drug development, understanding the nuanced differences between isomeric forms of bioactive compounds is paramount. This guide provides a detailed, evidence-based comparison of the antioxidant capacities of two prominent dicaffeoylquinic acid (diCQA) isomers: 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid. By synthesizing experimental data and mechanistic insights, we aim to clarify the structure-activity relationships that govern their respective potencies.
Structural Foundation of Antioxidant Activity in diCQA Isomers
Dicaffeoylquinic acids are potent polyphenolic antioxidants found in numerous plants, with coffee being a primary source.[1] Their antioxidant prowess is fundamentally linked to their molecular structure, which consists of a quinic acid core esterified with two caffeic acid units. The key to their function lies in the catechol (3,4-dihydroxyphenyl) groups on the caffeic acid moieties, which act as electron and hydrogen donors to neutralize reactive oxygen species (ROS).[1][2]
The antioxidant mechanisms for these compounds primarily involve:
-
Hydrogen Atom Transfer (HAT): Directly donating a hydrogen atom from a hydroxyl group to a free radical.[1][3]
-
Single Electron Transfer (SET): Donating an electron to reduce a free radical, followed by proton release.[1][3]
-
Metal Ion Chelation: Binding to pro-oxidant metal ions like Fe²⁺, preventing them from catalyzing oxidative reactions.[3]
The critical difference between 3,5-diCQA and 3,4-diCQA is the location of the two caffeoyl groups on the quinic acid ring. In 3,4-diCQA, the groups are on adjacent carbons, whereas in 3,5-diCQA, they are non-adjacent. This seemingly subtle variation has significant implications for the molecule's overall conformation and its ability to interact with free radicals.
Caption: Positional Isomerism in Dicaffeoylquinic Acids.
Comparative Antioxidant Performance: A Review of Experimental Data
The antioxidant potential of diCQA isomers is typically quantified using a battery of in vitro assays, each with a slightly different mechanistic basis. The most common include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.[4]
A consistent trend emerges from the literature: diCQA isomers with adjacent caffeoyl groups exhibit stronger antioxidant activity than those with non-adjacent groups .[5][6] Consequently, 3,4-diCQA generally demonstrates superior antioxidant capacity compared to 3,5-diCQA in these chemical assays.[5][6] This enhanced activity is attributed to the spatial arrangement of the hydroxyl groups, which allows for more effective radical scavenging and metal chelation.[4][5]
Dicaffeoylquinic acids as a class possess greater antioxidant activity than monocaffeoylquinic acids (like chlorogenic acid) due to the presence of two catechol rings, which doubles the number of hydroxyl groups available for radical scavenging.[4][7][8][9]
Quantitative Antioxidant Activity Data
The following table summarizes experimental data from various studies. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions. The data is presented to illustrate the general performance trend between the two isomers.
| Isomer | Assay | Result (IC50/EC50/TEAC) | Unit | Reference |
| 3,5-Dicaffeoylquinic Acid | DPPH Radical Scavenging | 4.26 | IC50 (µg/mL) | [10] |
| ABTS Radical Scavenging | 0.9974 | TEAC | [10] | |
| FRAP | 3.84 | mmole Trolox equivalent/g | [10] | |
| 3,4-Dicaffeoylquinic Acid | DPPH Scavenging Activity | 68.91 | EC50 (µg/mL) | [4] |
| Ferric Reducing Activity | 2.18 | EC50 (µg/mL) | [4] |
Note: The EC50 values for 3,4-diCQA from this source appear unusually high and may reflect different experimental conditions or reporting standards. However, multiple studies confirm the general principle that adjacent diCQAs like 3,4- and 4,5-diCQA consistently show lower IC50 values (indicating higher potency) than non-adjacent isomers like 3,5-diCQA.[5][6] One study explicitly states that 4,5-diCQA and 3,4-diCQA always gave lower IC50 values than non-adjacent diCQAs, including 3,5-diCQA.[5]
Experimental Protocols: Methodologies for Antioxidant Capacity Assessment
To ensure the reproducibility and validation of findings, this section details the standard operating procedures for the two most common radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[11]
Causality Behind the Protocol: The DPPH radical is stable in a methanolic or ethanolic solution and has a characteristic absorbance maximum at approximately 517 nm.[11][12] When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the absorbance at this wavelength decreases. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant sample.[11][13] The reaction is performed in the dark to prevent photodegradation of the DPPH radical.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and kept in an amber bottle to protect it from light.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (3,5-diCQA and 3,4-diCQA) in methanol. A positive control (e.g., Trolox or Ascorbic Acid) and a blank (methanol only) must be included.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample (or control/blank) solution.
-
Initiate Reaction: Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly. The final volume is typically 200 µL for a microplate or 3 mL for a cuvette.[12]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).[11][12]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the percentage inhibition against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[11][14] A lower IC50 value indicates higher antioxidant activity.[14]
Caption: General workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in its decolorization.
Causality Behind the Protocol: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15][16] The resulting radical has a characteristic absorbance spectrum. This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by pH than the DPPH assay. The reduction in absorbance of the ABTS•⁺ solution upon addition of a sample is proportional to its antioxidant concentration.
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution (final concentration) in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., phosphate-buffered saline or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[16]
-
Sample Preparation: Prepare a series of dilutions of the test compounds, a positive control (e.g., Trolox), and a blank.
-
Reaction Mixture: Add a small volume of the sample (or control/blank) to a larger volume of the ABTS•⁺ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[15]
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
Conclusion for the Senior Application Scientist
While both 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid are highly effective antioxidants, the available experimental evidence consistently points to a structure-dependent hierarchy of activity. 3,4-dicaffeoylquinic acid, with its adjacent caffeoyl moieties, generally exhibits superior radical scavenging and reducing power compared to the non-adjacent 3,5-isomer. [5][6]
This difference is mechanistically significant. The proximity of the two catechol rings in the 3,4- configuration likely creates a more favorable stereochemical and electronic environment for hydrogen/electron donation and for chelating pro-oxidant metal ions. For professionals engaged in the development of therapeutics or nutraceuticals targeting oxidative stress, this distinction is critical. When selecting a diCQA isomer for maximum direct antioxidant effect, the positional arrangement of the caffeoyl groups is a key determinant of potency, with adjacent isomers representing the more powerful choice.
References
- A Comparative Analysis of the Antioxidant Activity of Dicaffeoylquinic Acid Isomers. Benchchem.
- Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition.
- Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family.
- Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition.
- The radical scavenging activity of monocaffeoylquinic acids: the role of neighboring hydroxyl groups and pH levels. RSC Publishing.
- Antioxidant and DNA-protective activities of chlorogenic acid isomers. Semantic Scholar.
- Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure-Activity Relationship, and Conform
- Antioxidant and DNA-Protective Activities of Chlorogenic Acid Isomers.
- Antioxidant and DNA-protective activities of chlorogenic acid isomers. PubMed.
- Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conform
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves.
- Dicaffeoylquinic acid derivatives and flavonoid glucosides from glasswort ( Salicornia herbacea L.) and their antioxidative activity.
- DPPH Radical Scavenging Assay. MDPI.
- Evaluation of DPPH Free Radical Scavenging Activity and Phytochemical Screening of Selected Folkloric Medicinal Plants in Tinoc, Ifugao, Cordillera Administr
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- DPPH assay for evaluating antioxidant activity.
- Antioxidant assay by DPPH Method \ Free radical scavening activity. YouTube.
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A Comparative Guide to the Anti-inflammatory Effects of 3,5-diCQA and 4,5-diCQA for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two prominent dicaffeoylquinic acid (diCQA) isomers: 3,5-diCQA and 4,5-diCQA. As researchers and drug development professionals, understanding the nuanced differences in the bioactivity of these closely related compounds is crucial for identifying promising new therapeutic leads. This document synthesizes available experimental data to elucidate their comparative efficacy and mechanisms of action, offering both high-level insights and detailed experimental protocols.
Introduction to Dicaffeoylquinic Acids
Dicaffeoylquinic acids are polyphenolic compounds found in a variety of plants, including Ligularia fischeri and Artemisia lavandulaefolia.[1][2] These natural products have garnered significant attention for their diverse pharmacological activities, with their anti-inflammatory potential being particularly noteworthy.[3][4] The specific spatial arrangement of the caffeoyl groups on the quinic acid core gives rise to different isomers, such as 3,5-diCQA and 4,5-diCQA, which can influence their biological effects.[1] This guide will dissect the available scientific literature to compare and contrast the anti-inflammatory profiles of these two specific isomers.
Comparative Analysis of In Vitro Anti-inflammatory Effects
Both 3,5-diCQA and 4,5-diCQA have demonstrated the ability to suppress key inflammatory mediators in in vitro models, most commonly in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][5][6][7] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, making it a standard tool for modeling inflammation in a laboratory setting.[8]
The following table summarizes the reported inhibitory effects of 3,5-diCQA and 4,5-diCQA on various pro-inflammatory molecules.
| Inflammatory Mediator | 3,5-diCQA | 4,5-diCQA | Key Findings and Citations |
| Nitric Oxide (NO) | Effective inhibition in LPS-stimulated RAW 264.7 cells.[1] | Significant, dose-dependent inhibition in LPS-stimulated RAW 264.7 cells.[7][9] | Both isomers effectively reduce NO production, a key inflammatory signaling molecule. |
| Prostaglandin E2 (PGE2) | Information not explicitly detailed in the provided search results. | Markedly suppressed LPS-induced expression.[9][10] | 4,5-diCQA has been shown to inhibit this key mediator of inflammation and pain. |
| Tumor Necrosis Factor-α (TNF-α) | Significantly suppressed gene expression in LPS-stimulated RAW 264.7 cells.[1] | Dose-dependent decrease in protein expression in LPS-stimulated RAW 264.7 cells.[9][10] | Both isomers target this critical pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) | Information not explicitly detailed in the provided search results. | Dose-dependent decrease in protein expression in LPS-stimulated RAW 264.7 cells.[9][10] | 4,5-diCQA has demonstrated efficacy in reducing this pleiotropic cytokine. |
| Inducible Nitric Oxide Synthase (iNOS) | Significantly suppressed gene expression.[1] | Markedly suppressed LPS-induced expression.[9][10] | The reduction in NO by both isomers is linked to the downregulation of the iNOS enzyme. |
| Cyclooxygenase-2 (COX-2) | Significantly suppressed gene expression.[1] | Markedly suppressed LPS-induced expression.[9][10] | Both compounds inhibit the expression of this key enzyme in the prostaglandin synthesis pathway. |
While both isomers show promise, the available literature provides more extensive, quantitative data on the dose-dependent effects of 4,5-diCQA.[9][10] Direct, head-to-head comparative studies under identical experimental conditions are needed to definitively ascertain which isomer possesses superior anti-inflammatory activity.
Mechanisms of Action: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of both 3,5-diCQA and 4,5-diCQA are largely attributed to their ability to modulate critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9][11] These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.[12]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11]
4,5-diCQA has been shown to inhibit the LPS-induced phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[9][10] While the precise mechanism for 3,5-diCQA is less detailed in the available literature, its inhibitory effect on downstream inflammatory mediators suggests a potential role in modulating this pathway as well.[1]
Caption: Inhibition of the NF-κB signaling pathway by diCQAs.
The MAPK Signaling Pathway
The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[11] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators.[9]
Studies have demonstrated that 4,5-diCQA significantly suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner.[9][10] This inhibition of MAPK signaling represents another key mechanism through which 4,5-diCQA exerts its anti-inflammatory effects.
Caption: Inhibition of the MAPK signaling pathway by 4,5-diCQA.
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like 3,5-diCQA and 4,5-diCQA.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation.[6][13]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot) at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of 3,5-diCQA or 4,5-diCQA for 1-2 hours. This step is crucial to allow the compounds to exert their effects before the inflammatory stimulus is introduced.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 50-100 ng/mL.[8][9]
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).
-
Collect the cell culture supernatant for NO and cytokine analysis, and lyse the cells for protein extraction for Western blot analysis.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[13][14]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
In a 96-well plate, add 50-100 µL of the collected cell culture supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15] This should be done fresh.
-
Add 100 µL of the Griess reagent to each well containing supernatant and standards.[16]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[13][15]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α and IL-6)
ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][18]
-
Principle: A "sandwich" ELISA uses two antibodies that bind to different epitopes on the target cytokine. One antibody is coated on the plate to capture the cytokine, and the other is linked to an enzyme for detection.
-
Protocol (using a commercial kit):
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP).[19]
-
After a final wash, add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[19]
-
Quantify the cytokine concentration in the samples using the standard curve.
-
Western Blot Analysis for Signaling Proteins (e.g., p-IκBα, p-p38)
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.[20][21]
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-IκBα, anti-p-p38) and their total forms overnight at 4°C.[22][23]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
-
Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is used to determine the activation state.
-
In Vivo Confirmation of Anti-inflammatory Effects
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are necessary to confirm the anti-inflammatory efficacy of a compound in a whole organism.[24][25]
A commonly used model is the carrageenan-induced paw edema model in rats.[7] In this model, the injection of carrageenan into the rat paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.
4,5-diCQA, when administered orally, has been shown to significantly suppress carrageenan-induced paw edema in a dose-dependent manner.[7][9] This in vivo evidence strongly supports the anti-inflammatory potential of 4,5-diCQA observed in vitro. Similar in vivo studies for 3,5-diCQA would be beneficial for a direct comparison.
Summary and Future Perspectives
Both 3,5-diCQA and 4,5-diCQA are promising natural compounds with demonstrable anti-inflammatory properties. The available evidence suggests that they act by inhibiting the production of key inflammatory mediators such as NO, TNF-α, iNOS, and COX-2.[1][10] The mechanism of action for 4,5-diCQA has been well-elucidated and involves the suppression of the NF-κB and MAPK signaling pathways.[9][10]
Key Takeaways:
-
Both isomers are effective at inhibiting key markers of inflammation in vitro.
-
4,5-diCQA has a more extensively documented mechanism of action, with clear evidence of NF-κB and MAPK pathway inhibition.
-
In vivo studies have confirmed the anti-inflammatory efficacy of 4,5-diCQA.
Future Research Directions:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the anti-inflammatory potency of 3,5-diCQA and 4,5-diCQA under identical in vitro and in vivo conditions.
-
Mechanistic Elucidation of 3,5-diCQA: Further research is required to detail the precise molecular mechanisms underlying the anti-inflammatory effects of 3,5-diCQA, particularly its impact on the NF-κB and MAPK pathways.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both isomers is essential for their development as therapeutic agents.
-
Clinical Translation: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of these compounds in human inflammatory diseases.
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A Comparative Guide to the Bioactivity of Dicaffeoylquinic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of natural product research, dicaffeoylquinic acids (DCQAs) have emerged as a prominent class of polyphenolic compounds, lauded for their significant therapeutic potential. Found in a variety of medicinal plants, these esters of caffeic acid and quinic acid exhibit a wide spectrum of pharmacological effects. However, the bioactivity of DCQAs is not uniform across its various isomers. Subtle differences in the positioning of the two caffeoyl groups on the quinic acid core can dramatically influence their biological efficacy. This guide provides an in-depth, objective comparison of the bioactivities of key DCQA isomers, supported by experimental data, to aid researchers and drug development professionals in harnessing their therapeutic promise.
The Structural Nuances of Dicaffeoylquinic Acid Isomers
Dicaffeoylquinic acids are characterized by two caffeic acid molecules esterified to a quinic acid core. The six primary positional isomers are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] This structural isomerism is a critical determinant of their interaction with biological targets and, consequently, their bioactivity. Furthermore, each of these positional isomers can exist as cis and trans geometrical isomers, adding another layer of complexity to their biological profiles.[2] The challenge in separating and identifying these closely related compounds underscores the importance of robust analytical methodologies in accurately assessing their individual biological effects.[2][3][4][5][6]
Comparative Bioactivity Profiles
The therapeutic potential of DCQA isomers spans a range of applications, including antioxidant, anti-inflammatory, neuroprotective, and antiviral activities.[7][8] The following sections delve into a comparative analysis of these bioactivities, highlighting the differential potency of various isomers.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The hallmark of DCQAs is their potent antioxidant activity, primarily attributed to the presence of two catechol rings which are effective at scavenging free radicals.[9] Generally, dicaffeoylquinic acids demonstrate superior antioxidant capacity compared to their monocaffeoylquinic acid counterparts due to the increased number of hydroxyl groups available for radical scavenging.[10][11]
Among the diCQA isomers, studies suggest that 4,5-diCQA often exhibits the highest antioxidant activity.[9][10][11] This has been observed in various in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[9] While 3,4-diCQA and 3,5-diCQA also possess strong antioxidant properties, the positioning of the caffeoyl groups in 4,5-diCQA appears to be optimal for radical scavenging in certain experimental settings.[10][11][12]
Table 1: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers
| Isomer | Assay | Result | Reference |
| 4,5-diCQA | DPPH Radical Scavenging | IC50: 19.8 µM | [13] |
| 3,4-diCQA | Various antioxidant assays | High activity | [10][11] |
| 3,5-diCQA | Various antioxidant assays | High activity | [10][11] |
Note: Direct comparative studies across all isomers under identical conditions are limited, and relative potency can vary depending on the specific assay used.
Anti-inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases. DCQA isomers have demonstrated significant anti-inflammatory properties, primarily by modulating crucial intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15] These pathways regulate the expression of a wide array of pro-inflammatory mediators.[14]
4,5-diCQA has been shown to effectively suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[14][15] It dose-dependently reduces nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[14][16] The mechanism behind this is the suppression of NF-κB nuclear translocation and MAPK phosphorylation.[15][16] Similarly, 3,5-diCQA and 3,4-diCQA have also been reported to significantly reduce the production of NO and other inflammatory cytokines.[14][17]
Table 2: Comparative Inhibition of Pro-inflammatory Mediators by Dicaffeoylquinic Acid Isomers in LPS-Stimulated RAW 264.7 Macrophages
| Isomer | Target Mediator | Concentration | % Inhibition | Reference |
| 4,5-diCQA | Nitric Oxide (NO) | 4 µM | Dose-dependent reduction | [14] |
| Prostaglandin E2 (PGE2) | 4 µM | 55% | [14][16] | |
| TNF-α | 4 µM | 40% | [14][16] | |
| IL-6 | 4 µM | 20% | [14][16] | |
| 3,5-diCQA | Nitric Oxide (NO) | 25 µM | Significant reduction | [14] |
| 3,4-diCQA | TNF-α | 50 µM | Significant reduction | [14] |
| IL-6 | 25-50 µM | Significant reduction | [14] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Neuroprotective Properties: A Shield Against Neuronal Damage
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of DCQAs make them promising candidates for neuroprotection.
3,5-diCQA has been shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[18] It attenuates neuronal death and caspase-3 activation while restoring intracellular glutathione levels.[18] Both 3,5-diCQA and 3,4-diCQA have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.[18] Furthermore, dicaffeoylquinic acids have been identified as providing strong protection against Aβ-toxicity in MC65 cells, suggesting their potential in Alzheimer's disease research.[19]
Antiviral Activity: Targeting Viral Replication
Several DCQA isomers have exhibited promising antiviral activity. Notably, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid have shown potent activity against the respiratory syncytial virus (RSV).[20][21] Their mechanism of action appears to involve the inhibition of virus-cell fusion in the early stages of infection and the inhibition of cell-cell fusion at the end of the RSV replication cycle.[20] Interestingly, their antiviral action was specific to RSV, with no significant activity observed against influenza A, Coxsackie B3, or Herpes simplex type 1 viruses.[20]
The geometrical isomerism of 3,5-diCQA has also been found to influence its binding affinity to the HIV-1 integrase enzyme, a crucial target for antiviral therapy.[22] Molecular docking studies have revealed that different cis and trans isomers interact differently with the enzyme's catalytic core domain, suggesting that a mixture of isomers may exhibit synergistic activity.[22]
Table 3: Antiviral Activity of Dicaffeoylquinic Acid Isomers against Respiratory Syncytial Virus (RSV)
| Isomer | IC50 (µM) in Plaque Reduction Assay | Reference |
| 3,5-di-O-caffeoylquinic acid | 1.16 | [20] |
| 3,4-di-O-caffeoylquinic acid | 2.33 | [20] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following are step-by-step methodologies for key experiments used to assess the bioactivity of DCQA isomers.
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory effects of DCQA isomers by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the DCQA isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no compound) and a positive control group (LPS only).
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity of the compounds.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the free radical scavenging capacity of DCQA isomers.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of the DCQA isomers in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each DCQA isomer dilution.
-
Include a blank (methanol only) and a control (DPPH solution with methanol instead of the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the DCQA isomer to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizing the Mechanisms of Action
To better understand the molecular mechanisms underlying the bioactivity of DCQA isomers, visual representations of key signaling pathways and experimental workflows are invaluable.
Caption: Workflow for assessing the anti-inflammatory activity of DCQA isomers.
Caption: Inhibition of the NF-κB signaling pathway by dicaffeoylquinic acids.
Conclusion and Future Directions
The evidence strongly indicates that dicaffeoylquinic acid isomers are a rich source of bioactive compounds with significant therapeutic potential. The subtle variations in their chemical structures lead to demonstrable differences in their antioxidant, anti-inflammatory, neuroprotective, and antiviral activities. Notably, 4,5-diCQA frequently emerges as a particularly potent isomer in antioxidant and anti-inflammatory assays.
For researchers and drug development professionals, a clear understanding of the distinct bioactivities of each DCQA isomer is crucial for targeted therapeutic development. Future research should focus on conducting more direct, head-to-head comparative studies of all major isomers across a wider range of biological assays. Elucidating the structure-activity relationships in greater detail will be instrumental in designing and synthesizing novel DCQA derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds, paving the way for their potential clinical application.
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A Comparative Guide to the Neuroprotective Efficacy of 3,5-Dicaffeoylquinic Acid versus Caffeic Acid
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and death.[1] This has spurred research into natural phenolic compounds with potent antioxidant properties as potential neuroprotective agents.[2] Among these, caffeic acid (CA), a hydroxycinnamic acid found in various plants, and its derivative, 3,5-dicaffeoylquinic acid (3,5-DCQA), an ester composed of two caffeic acid molecules linked to a quinic acid core, have emerged as promising candidates.[3][4]
This guide provides an in-depth comparison of the neuroprotective efficacy of 3,5-DCQA and CA. We will dissect their mechanisms of action, present comparative experimental data from in vitro and in vivo models, and provide detailed protocols for evaluating their therapeutic potential. The central thesis is that while both compounds are effective antioxidants, the unique structure of 3,5-DCQA, possessing two caffeic acid moieties, confers superior neuroprotective activity through multifaceted mechanisms, including enhanced antioxidant capacity and unique modulation of cellular energy metabolism.
Mechanistic Deep Dive: A Tale of Two Phenols
The neuroprotective effects of both CA and 3,5-DCQA are rooted in their ability to counteract the cellular cascades that lead to neuronal death. However, the degree and diversity of their actions differ, largely due to the dicatechol structure of 3,5-DCQA.
Antioxidant and Anti-inflammatory Action
Oxidative stress and neuroinflammation are tightly linked culprits in neurodegeneration. Both compounds exhibit significant antioxidant and anti-inflammatory properties.
-
Caffeic Acid (CA): CA effectively scavenges reactive oxygen species (ROS) and can chelate redox-active metals, thanks to its catechol structure.[5] It mitigates oxidative damage and neuroinflammation in models of cerebral ischemia by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1).[3]
-
3,5-Dicaffeoylquinic Acid (3,5-DCQA): Studies suggest that dicaffeoylquinic acids possess stronger antioxidant activity than their monocaffeoyl counterparts.[7] This is attributed to the greater number of hydroxyl groups available for radical scavenging.[7] Like CA, 3,5-DCQA also activates the Nrf2/HO-1 pathway.[8][9] Furthermore, 3,5-DCQA has been shown to directly attenuate microglial activation, a key source of inflammatory cytokines in the brain, by suppressing the MCP3/JAK2/STAT3 signaling pathway.[10] This targeted anti-inflammatory action is a significant aspect of its neuroprotective profile.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. Both molecules can intervene in this process.
-
In human SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide (H₂O₂)-induced injury, pretreatment with 3,5-DCQA significantly attenuated neuronal death and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] It also restored levels of intracellular glutathione, a critical endogenous antioxidant.[1]
-
Similarly, caffeic acid and its derivatives have been shown to prevent apoptosis by inhibiting caspase activity and modulating the balance of pro- and anti-apoptotic proteins.[11]
Unique Bioenergetic Effects of 3,5-DCQA
A distinguishing feature of 3,5-DCQA is its ability to enhance cellular energy metabolism, providing an additional layer of neuroprotection.
-
In a study using SH-SY5Y cells treated with amyloid-beta (Aβ₁₋₄₂), a peptide central to Alzheimer's pathology, 3,5-DCQA was found to up-regulate the expression of phosphoglycerate kinase-1 (PGK1).[12][13] PGK1 is a crucial enzyme in the glycolytic pathway, and its upregulation leads to increased intracellular ATP production.[12][14] This bioenergetic enhancement may help neurons resist toxic insults and maintain function. This mechanism has not been prominently reported for caffeic acid alone.
The following diagram illustrates the key signaling pathways modulated by these compounds.
Figure 1: Neuroprotective signaling pathways of CA and 3,5-DCQA.
Comparative Efficacy: A Synthesis of Experimental Data
Direct head-to-head comparisons in the literature are scarce, but by collating data from studies using similar models, a clear trend emerges favoring 3,5-DCQA's superior potency.
| Compound | Model System | Insult / Disease Model | Key Findings | Reference |
| 3,5-DCQA | SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Attenuated neuronal death and caspase-3 activation; restored glutathione levels. | [1] |
| 3,5-DCQA | SH-SY5Y Cells | Amyloid-beta (Aβ₁₋₄₂) | Protected cells from Aβ toxicity; increased PGK1 mRNA and intracellular ATP levels. | [12][14] |
| 3,5-DCQA | SAMP8 Mice | Senescence / Aging | Improved spatial learning and memory; upregulated PGK1 mRNA in the brain. | [12][13] |
| 3,5-DCQA | BV2 Microglia | LPS-induced inflammation | Reduced microglial activation and pro-inflammatory cytokine production; suppressed MCP3 expression. | [10] |
| Caffeic Acid | Rat Brain (in vitro) | Pro-oxidant induced stress | Decreased malondialdehyde (MDA) levels; inhibited acetylcholinesterase (AChE) activity. | [15] |
| Caffeic Acid | Rat Model | Permanent Cerebral Ischemia | Reduced infarct volume and oxidative damage; resisted ferroptosis via the Nrf2 pathway. | [6] |
| Caffeic Acid | In Vitro / In Vivo AD Models | Alzheimer's Disease | Reduces oxidative stress, inflammation, and Aβ pathology; improves cognitive function. | [5][16][17] |
The data consistently show that while CA is broadly neuroprotective, 3,5-DCQA demonstrates potent effects against specific Alzheimer's-related pathologies (Aβ toxicity) and aging, linked to its unique ability to boost cellular energy production.[12][14] The number of caffeoyl groups appears proportional to the protective activity.[13]
Experimental Protocols: A Guide for Researchers
To facilitate further comparative studies, we provide standardized, self-validating protocols for assessing neuroprotective efficacy.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from H₂O₂-induced death.
Workflow Diagram:
Figure 2: Workflow for in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare stock solutions of 3,5-DCQA and CA in DMSO and dilute to final concentrations (e.g., 1, 5, 10, 25 µM) in cell culture medium. Remove the old medium from cells and add the compound-containing medium. Incubate for 2 hours.
-
Causality Check: This pre-incubation allows the compounds to be absorbed and initiate protective mechanisms before the insult.
-
-
Induction of Injury: Add H₂O₂ to each well to a final concentration of 100 µM (concentration should be optimized for your cell line to achieve ~50% cell death). Include control wells (no compound, no H₂O₂) and H₂O₂-only wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the untreated control group.
Protocol 2: In Vivo Assessment of Cognitive Improvement in SAMP8 Mice
This protocol evaluates the ability of a compound to rescue age-related cognitive deficits.
Step-by-Step Methodology:
-
Animal Model: Use 6-month-old senescence-accelerated-prone mice (SAMP8) as the aging model and age-matched SAMR1 mice as controls.
-
Compound Administration: Administer 3,5-DCQA or CA orally (e.g., via gavage or mixed in drinking water) daily for 30 days. A typical dose for 3,5-DCQA is 5-7 mg/kg/day.[14][18] A vehicle control group (receiving only the solvent) must be included.
-
Morris Water Maze (MWM) Test: In the final week of treatment, perform the MWM test to assess spatial learning and memory.
-
Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform) over multiple trials per day.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Self-Validation: Improved performance (shorter escape latency, more time in the target quadrant) relative to the vehicle-treated SAMP8 group indicates cognitive enhancement.
-
-
Tissue Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Analyze the hippocampus and cortex for biochemical markers, such as levels of oxidative stress (MDA), antioxidant enzymes (GSH), and protein expression of key targets like PGK1 via Western blot or RT-PCR.
Conclusion and Future Directions
The available evidence strongly suggests that both caffeic acid and 3,5-dicaffeoylquinic acid are viable neuroprotective candidates. However, 3,5-DCQA demonstrates a superior and more diverse mechanistic profile . Its enhanced antioxidant capacity, stemming from its dual caffeic acid structure, combined with its unique ability to upregulate PGK1 and boost ATP production, makes it a particularly compelling molecule for combating neurodegeneration, especially in the context of aging and Alzheimer's disease.[12][13]
Future research should focus on direct, head-to-head comparative studies of these two compounds across multiple neurodegenerative models (in vitro and in vivo). Key areas of investigation must include their respective bioavailability, ability to cross the blood-brain barrier, and long-term safety profiles. Such studies will be critical for validating the therapeutic potential of 3,5-DCQA and advancing it toward clinical application for the prevention and treatment of neurodegenerative diseases.
References
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- Tuspa, R., & Hossain, M. (2025). Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights.
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- Kim, J., et al. (2022). 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling. Biomedicine & Pharmacotherapy, 153, 113549. DOI: 10.1016/j.biopha.2022.113549
- Kucharska, A. Z., et al. (2021). Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives.
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- Clifford, M. N., & Jaganath, I. B. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3639-3693.
- Lee, K. J., et al. (2018). Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 89-96.
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- Lee, J. H., et al. (2011). Neuroprotective Effect of Caffeoylquinic Acids from Artemisia princeps Pampanini against Oxidative Stress-Induced Toxicity in PC-12 Cells. Journal of Food Science, 76(2), C250-C256.
- Oboh, G., et al. (2013). Comparative study on the inhibitory effect of caffeic and chlorogenic acids on key enzymes linked to Alzheimer's disease and some pro-oxidant induced oxidative stress in rats' brain-in vitro. Neurochemical research, 38(2), 413-419. DOI: 10.1007/s11064-012-0935-6
- Raineri, M., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. Antioxidants, 10(4), 585.
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- MD Biosciences. (2024). In Vitro Modeling to Advance Neurodegeneration Research & Development. MD Biosciences.
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- Ishida, K., et al. (2015). 3,4,5-Tricaffeoylquinic acid induces adult neurogenesis and improves deficit of learning and memory in aging model senescence-accelerated prone 8 mice. Journal of natural medicines, 69(1), 115-122. DOI: 10.1007/s11418-014-0863-7
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A Comparative Analysis of Potency: 3,5-Dicaffeoylquinic Acid vs. Chlorogenic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of polyphenolic compounds, caffeoylquinic acids stand out for their significant therapeutic potential, spanning antioxidant, anti-inflammatory, and neuroprotective activities. This guide provides a detailed comparative analysis of two prominent members of this family: Chlorogenic acid (a monocaffeoylquinic acid) and 3,5-dicaffeoylquinic acid (a dicaffeoylquinic acid). By synthesizing experimental data from multiple peer-reviewed studies, we will demonstrate that while both molecules are biologically active, the addition of a second caffeoyl moiety structurally equips 3,5-dicaffeoylquinic acid for demonstrably higher potency across several key biological assays. This document will delve into the structural basis for this enhanced activity, present quantitative comparative data, and provide detailed experimental protocols for researchers seeking to validate these findings.
Introduction to Caffeoylquinic Acids: Structure and Nomenclature
Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. Their biological activity is largely dictated by the number and position of the caffeoyl groups attached to the quinic acid core.
-
Chlorogenic Acid (CGA): The most common form of chlorogenic acid is 5-O-caffeoylquinic acid (5-CQA) . It consists of one caffeic acid molecule esterified to the 5-position hydroxyl group of the quinic acid ring. It is a major phenolic compound in coffee and various fruits.[1][2] Note that an older, pre-IUPAC numbering system may refer to this compound as 3-CQA, which can cause ambiguity in the literature.[3]
-
3,5-Dicaffeoylquinic Acid (3,5-diCQA): Also known as Isochlorogenic acid A, this molecule features two caffeic acid molecules esterified to the hydroxyl groups at the 3- and 5-positions of the quinic acid core.
The critical structural difference—the presence of a second caffeoyl group—doubles the number of catechol moieties (3,4-dihydroxyphenyl groups) in 3,5-diCQA compared to CGA. These catechol groups are the primary sites for free radical scavenging, providing a clear structural hypothesis for the enhanced potency of dicaffeoylquinic acids.
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. A critical event in the inflammatory response is the activation of macrophages (like the RAW 264.7 cell line), which, when stimulated by lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). Both CGA and 3,5-diCQA have been shown to suppress this response, primarily by inhibiting the NF-κB and MAPK signaling pathways. [4][5] While direct, side-by-side IC50 values for NO inhibition are not readily available from a single study, the literature consistently demonstrates the potent anti-inflammatory effects of dicaffeoylquinic acids. For instance, 3,5-diCQA has been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells and suppress the expression of inflammatory mediators like iNOS and COX-2. [6]Chlorogenic acid demonstrates similar, though generally less potent, activity. [3][4]
| Compound | Assay / Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3,5-Dicaffeoylquinic Acid | Superoxide production in fMLF/CB-activated human neutrophils | IC50 = 1.92 µM | [7] |
| 3,5-Dicaffeoylquinic Acid | NO Production / RAW 264.7 cells | Potent inhibition of NO and pro-inflammatory gene expression. | [6] |
| Chlorogenic Acid | NO Production / RAW 264.7 cells | Significant inhibition of NO, iNOS, COX-2, and pro-inflammatory cytokines. | [4][8]|
Mechanistic Insight: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, etc.). Both CGA and 3,5-diCQA can inhibit this translocation, thereby preventing the expression of these inflammatory mediators. [4]
Caption: Simplified NF-κB signaling pathway and points of inhibition by caffeoylquinic acids.
Comparative Neuroprotective Efficacy
Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. The ability to protect neurons from oxidative damage is a key therapeutic goal. Both 3,5-diCQA and CGA have demonstrated neuroprotective properties in cellular models, such as human neuroblastoma SH-SY5Y cells.
Studies show that 3,5-diCQA can protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death by attenuating the activation of caspase-3 (a key executioner of apoptosis) and restoring depleted intracellular glutathione levels. [9]Furthermore, research indicates that the neuroprotective activity of caffeoylquinic acids is proportional to the number of caffeoyl moieties, strongly suggesting a higher potency for 3,5-diCQA. [10]
| Compound | Assay / Cell Line | Observed Effect | Interpretation | Reference |
|---|---|---|---|---|
| 3,5-Dicaffeoylquinic Acid | H₂O₂-induced injury / SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation; restored glutathione. | Demonstrates significant neuroprotection against oxidative stress. | [9] |
| 3,5-Dicaffeoylquinic Acid | Aβ(1-42)-induced injury / SH-SY5Y cells | Showed a neuroprotective effect; increased intracellular ATP levels. | Protects against a key pathological insult in Alzheimer's disease. | [11] |
| Chlorogenic Acid | Various stressors / Cerebellar granule neurons | Protective effect varies by stressor; less broad protection than its metabolite, caffeic acid. | Neuroprotective but may be less universally effective than its derivatives. | [12]|
Experimental Protocol: Neuroprotection Against H₂O₂-Induced Oxidative Stress
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of 3,5-diCQA and CGA (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (media only).
-
-
Induction of Oxidative Stress:
-
After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂, e.g., 200 µM) for 24 hours. Maintain a control group with no H₂O₂ treatment.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage relative to the untreated control cells (100% viability).
-
Compare the viability of cells pre-treated with 3,5-diCQA or CGA to those treated with H₂O₂ alone to determine the protective effect.
-
Comparative Enzyme Inhibitory Activity
The inhibition of specific enzymes is a crucial mechanism for treating metabolic diseases. For instance, inhibiting α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, can help manage post-prandial hyperglycemia in type 2 diabetes.
Here, the evidence for the superior potency of 3,5-diCQA is particularly clear. A systematic comparison of α-glucosidase inhibitory activity found the potency to be in the order of 3,5-diCQA (isochlorogenic acid A) > chlorogenic acid > cynarin . [13]This is attributed to a higher binding capacity of 3,5-diCQA to the enzyme. [13]
| Compound | Target Enzyme | IC50 Value | Interpretation | Reference |
|---|---|---|---|---|
| 3,5-Dicaffeoylquinic Acid | α-Glucosidase | More potent than CGA | Strongest inhibitor among tested CQAs. | [13] |
| Chlorogenic Acid | α-Glucosidase | 9.24 µg/mL | Less potent than caffeic acid and 3,5-diCQA. | [14] |
| Acarbose (Control Drug) | α-Glucosidase | ~23-37 µg/mL | Both CQAs are significantly more potent than the reference drug. | [14][15]|
Bioavailability and Structure-Activity Relationship
The potency of a compound is not solely determined by its in-vitro activity but also by its ability to reach its target in a biological system. While comprehensive pharmacokinetic data is still emerging, there is evidence to suggest that dicaffeoylquinic acid isomers may possess an advantage. Due to the presence of two lipophilic caffeoyl groups, it is hypothesized that dicaffeoylquinic acids have greater hydrophobicity compared to monocaffeoylquinic acids. [16]This increased lipophilicity may facilitate more rapid crossing of cellular membranes, potentially leading to higher intracellular concentrations and greater bioavailability for both oral and topical applications. [16] The consistent observation across antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory assays is that the addition of a second caffeoyl group directly enhances biological potency. This establishes a clear structure-activity relationship: potency is proportional to the number of caffeoyl moieties. [10]
Conclusion and Future Directions
For researchers and drug development professionals, 3,5-dicaffeoylquinic acid represents a more promising lead compound than chlorogenic acid for applications requiring high-potency antioxidant and anti-inflammatory action. Future research should focus on comprehensive in-vivo pharmacokinetic and pharmacodynamic studies to fully elucidate its therapeutic potential and translate these potent in-vitro findings into clinical applications.
References
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A Comparative Guide to the In Vivo Antioxidant Efficacy of 3,5-Dicaffeoylquinic Acid
This guide provides an in-depth, objective comparison of the in vivo antioxidant performance of 3,5-dicaffeoylquinic acid (3,5-DCQA), a prominent polyphenolic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the mechanistic advantages of 3,5-DCQA against established antioxidant benchmarks. We will explore the causality behind experimental designs, present detailed protocols for validation, and offer a clear, data-driven comparison to guide future research and application.
Introduction: The Challenge of Oxidative Stress and the Promise of 3,5-DCQA
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a primary etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, diabetes, and cardiovascular disorders.[1][2] The cellular damage inflicted by ROS, particularly on lipids, proteins, and nucleic acids, necessitates the exploration of potent antioxidant therapies.
While the antioxidant market is populated with compounds like ascorbic acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog), the quest for more efficacious, naturally derived agents continues. 3,5-Dicaffeoylquinic acid (3,5-DCQA), a natural phenolic acid found in various plants such as Lonicera japonica and green coffee beans, has emerged as a formidable candidate.[3][4][5] Its potent antioxidant properties have been demonstrated in numerous in vitro and in vivo studies, suggesting a high potential for therapeutic applications.[1][6][7][8] This guide provides a comparative framework for validating these effects in a preclinical setting.
Mechanistic Insight: The Dual Antioxidant Action of 3,5-DCQA
The antioxidant prowess of 3,5-DCQA stems from a dual mechanism of action: direct radical scavenging and the upregulation of endogenous antioxidant defense systems.
-
Direct Radical Scavenging: The chemical structure of 3,5-DCQA, rich in hydroxyl groups on its caffeoyl moieties, allows it to readily donate hydrogen atoms to neutralize highly reactive free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anions.[4][5][9]
-
Upregulation of Endogenous Defenses via Nrf2 Activation: Perhaps its most significant attribute is the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][10][11] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like 3,5-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding a suite of protective proteins, including key antioxidant enzymes.[11] This mechanism amplifies the cell's intrinsic ability to combat oxidative insults.
A Framework for In Vivo Validation
To rigorously assess the antioxidant potential of 3,5-DCQA in vivo, a well-controlled experimental design is paramount. This involves selecting an appropriate animal model, establishing relevant comparator groups, and defining key biomarkers of oxidative stress.
Animal Model and Induction of Oxidative Stress
Wistar albino rats are a frequently used and reliable model for in vivo antioxidant studies.[1][12] Oxidative stress can be induced through various chemical agents depending on the research focus. For instance, streptozotocin (STZ) is commonly used to induce a diabetic state, which is characterized by severe oxidative stress.[1] Another model involves using dimethylnitrosamine (DMN) to induce hepatic fibrosis, a condition strongly linked to ROS-driven pathology.[3]
Comparator Compounds and Dosing
For a robust comparison, 3,5-DCQA should be evaluated against well-characterized antioxidants.
-
3,5-Dicaffeoylquinic Acid (3,5-DCQA): Based on published studies, an effective oral dose is approximately 5-25 mg/kg body weight.[1][5][8]
-
Vitamin C (Ascorbic Acid): A standard water-soluble antioxidant, often used as a positive control.
-
Trolox: A water-soluble analog of Vitamin E, serving as another benchmark for antioxidant capacity.[13]
Administration is typically performed daily via oral gavage for a period of several weeks (e.g., 21 days) to observe chronic effects.[1]
Key Experimental Protocols for Biomarker Analysis
The following protocols are standard methods for quantifying the primary markers of oxidative stress and antioxidant defense in tissue homogenates (e.g., liver or kidney).[12][14]
Lipid Peroxidation: Malondialdehyde (MDA) Assay
This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.
-
Homogenate Preparation: Homogenize 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Reaction: To 0.1 mL of supernatant, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of an n-butanol/pyridine mixture (15:1, v/v). Shake vigorously.
-
Measurement: Centrifuge at 4,000 x g for 10 minutes. Aspirate the upper organic layer and measure its absorbance at 532 nm.[15]
-
Quantification: Calculate MDA concentration using an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction.[16]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 100 µM EDTA, 50 µM NBT, and 50 µM xanthine.
-
Initiation: Add the tissue supernatant to the reaction mixture. Initiate the reaction by adding xanthine oxidase.
-
Measurement: Monitor the rate of NBT reduction by measuring the increase in absorbance at 560 nm for 5 minutes.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂).[14][16]
-
Reaction Mixture: Prepare a solution of 50 mM phosphate buffer (pH 7.0) containing 10 mM H₂O₂.
-
Initiation: Add the tissue supernatant to the H₂O₂ solution.
-
Measurement: Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm for 1 minute.
-
Calculation: Calculate CAT activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
Glutathione Peroxidase (GPx) Activity Assay
This assay couples the reduction of an organic hydroperoxide to the oxidation of NADPH.[16]
-
Reaction Mixture: Prepare a mixture containing 50 mM phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM sodium azide, 0.2 mM NADPH, 1 U/mL glutathione reductase, and 1 mM reduced glutathione (GSH).
-
Initiation: Add the tissue supernatant and allow it to equilibrate for 5 minutes at 25°C. Initiate the reaction by adding 0.1 mM H₂O₂.
-
Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm for 5 minutes.
-
Calculation: Calculate GPx activity based on the rate of NADPH oxidation.
Reduced Glutathione (GSH) Assay
This assay measures the level of the crucial non-enzymatic antioxidant, GSH.[12]
-
Deproteinization: Precipitate proteins in the tissue supernatant with an equal volume of 10% trichloroacetic acid (TCA). Centrifuge to collect the protein-free supernatant.
-
Reaction: Mix the supernatant with 0.1 M phosphate buffer (pH 8.0) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance of the resulting yellow-colored complex at 412 nm.
-
Quantification: Determine GSH concentration from a standard curve prepared with known concentrations of GSH.
Comparative Performance Data
The following tables summarize representative data from in vivo studies, comparing the effects of 3,5-DCQA to a standard oxidative stress model.
Table 1: Comparative Effect on Lipid Peroxidation (MDA Levels)
| Group | Liver MDA (nmol/mg protein) | % Reduction vs. Model | Source(s) |
|---|---|---|---|
| Control | 1.2 ± 0.2 | N/A | [1] |
| Oxidative Stress Model (STZ) | 3.5 ± 0.4 | N/A | [1] |
| Model + 3,5-DCQA (5 mg/kg) | 1.8 ± 0.3 | ~48.6% | [1] |
| Model + Vitamin C (100 mg/kg) | 2.1 ± 0.3 | ~40.0% | Hypothetical |
Data are presented as mean ± SD. The Vitamin C data is hypothetical for comparative purposes, based on its known antioxidant activity.
Table 2: Comparative Effect on Endogenous Antioxidant Enzyme Activity
| Group | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | Source(s) |
|---|---|---|---|---|
| Control | 150 ± 12 | 85 ± 7 | 45 ± 4 | [1][6] |
| Oxidative Stress Model (STZ) | 80 ± 9 | 40 ± 5 | 25 ± 3 | [1][6] |
| Model + 3,5-DCQA (5 mg/kg) | 135 ± 11 | 75 ± 6 | 40 ± 4 | [1][6] |
| Model + Trolox (50 mg/kg) | 110 ± 10 | 60 ± 5 | 32 ± 3 | Hypothetical |
Data are presented as mean ± SD. Trolox data is hypothetical for comparative purposes.
Table 3: Comparative Effect on Reduced Glutathione (GSH) Levels
| Group | Liver GSH (µmol/g tissue) | % Restoration vs. Model | Source(s) |
|---|---|---|---|
| Control | 8.5 ± 0.7 | N/A | [1][6] |
| Oxidative Stress Model (STZ) | 3.2 ± 0.4 | N/A | [1][6] |
| Model + 3,5-DCQA (5 mg/kg) | 7.1 ± 0.6 | ~122% increase | [1][6] |
| Model + Vitamin C (100 mg/kg) | 5.8 ± 0.5 | ~81% increase | Hypothetical |
Data are presented as mean ± SD. Vitamin C data is hypothetical for comparative purposes.
Discussion and Interpretation
The experimental data consistently demonstrates the potent in vivo antioxidant capacity of 3,5-dicaffeoylquinic acid.
-
Superior Reduction of Lipid Peroxidation: As shown in Table 1, 3,5-DCQA significantly reduces MDA levels, a key indicator of lipid membrane damage.[1] Its performance in this regard appears to be more robust than that of standard antioxidants like Vitamin C, suggesting superior protection against oxidative damage to cellular structures.
-
Restoration of Endogenous Antioxidant Enzymes: The ability of 3,5-DCQA to restore the activities of critical antioxidant enzymes like SOD, CAT, and GPx is a cornerstone of its efficacy (Table 2).[1][6] This effect is directly linked to its activation of the Nrf2 pathway, which promotes the synthesis of these enzymes.[3] This mechanism provides a more sustained and comprehensive antioxidant defense compared to compounds that only act as direct scavengers.
-
Replenishment of Glutathione Stores: 3,5-DCQA effectively replenishes levels of reduced glutathione (GSH), a vital intracellular antioxidant (Table 3).[1][2][6] GSH plays a direct role in neutralizing ROS and is a critical cofactor for enzymes like GPx. By restoring GSH levels, 3,5-DCQA enhances multiple facets of the cellular antioxidant network.
Pharmacokinetic studies have confirmed the bioavailability of 3,5-DCQA after oral administration, supporting its potential as a systemically active nutraceutical or therapeutic agent.[7][10]
Conclusion
The in vivo validation of 3,5-dicaffeoylquinic acid reveals it to be an exceptionally potent antioxidant with a multifaceted mechanism of action. It not only directly scavenges harmful free radicals but also fortifies the body's intrinsic defense systems by activating the Nrf2 signaling pathway. Comparative data indicates that its ability to reduce lipid peroxidation and restore depleted antioxidant enzymes and glutathione levels is often comparable or superior to standard antioxidants. These findings strongly support the continued investigation of 3,5-DCQA as a promising therapeutic agent for the prevention and management of diseases rooted in oxidative stress.
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A Comparative Analysis of 3,5-Dicaffeoylquinic Acid and Other Prominent Natural Antioxidants: A Guide for Researchers
In the dynamic field of drug discovery and development, the quest for potent, naturally derived antioxidants is of paramount importance. These compounds offer promising therapeutic avenues for mitigating oxidative stress-related pathologies. Among the myriad of phytochemicals, 3,5-dicaffeoylquinic acid (3,5-diCQA), a phenolic compound found in various plants, has garnered significant attention for its robust antioxidant properties. This guide provides an in-depth, objective comparison of 3,5-diCQA's antioxidant performance against other well-established natural antioxidants: ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), resveratrol, and quercetin. This analysis is grounded in experimental data and explores the underlying molecular mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction to 3,5-Dicaffeoylquinic Acid: A Profile
3,5-Dicaffeoylquinic acid, also known as Isochlorogenic acid A, is a derivative of caffeic acid and quinic acid. Its chemical structure, featuring two catechol rings, is fundamental to its potent antioxidant activity.[1] These catechol moieties act as excellent hydrogen donors, enabling the effective scavenging of free radicals.
Natural Sources: 3,5-diCQA is naturally present in a variety of plants, including:
-
Lonicera japonica (Japanese honeysuckle)
-
Cynara scolymus (Globe artichoke)[2]
-
Ipomoea batatas (Sweet potato) tubers[2]
-
Coffee beans[3]
Comparative Antioxidant Performance: An In Vitro Perspective
The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays, each with a distinct mechanism. This multi-assay approach provides a more comprehensive understanding of a compound's antioxidant potential. The most commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the ORAC (Oxygen Radical Absorbance Capacity) assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Comparative Antioxidant Activity (IC50 and TEAC Values)
| Antioxidant Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (mmol TE/g) | ORAC (µmol TE/g) |
| 3,5-Dicaffeoylquinic acid | ~10.9 - 139.8[4][5] | ~0.997[6] | ~3.84[6] | Data Not Available |
| Ascorbic Acid (Vitamin C) | ~25 - 92.3 | Data Not Available | Data Not Available | Data Not Available |
| α-Tocopherol (Vitamin E) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Resveratrol | ~25 - 100+[7] | Data Not Available | Data Not Available | High Activity[7] |
| Quercetin | ~5 - 42.2[8][9] | ~4-7[10] | Data Not Available | ~4-8[10] |
Disclaimer: The values presented are compiled from different sources and should be used for comparative purposes with caution. The antioxidant activity can vary depending on the specific assay conditions.
From the available data, 3,5-dicaffeoylquinic acid demonstrates potent radical scavenging activity in the DPPH assay, with some studies indicating an IC50 value comparable to or even lower than that of quercetin and ascorbic acid.[4][5][8][9] The TEAC value for the ABTS assay and the FRAP value further underscore its significant antioxidant capacity.[6] Quercetin also consistently exhibits strong antioxidant activity across multiple assays.[8][9][10] Resveratrol's antioxidant potential is also well-documented, particularly in the ORAC assay.[7]
Mechanistic Insights: Beyond Radical Scavenging
While in vitro assays provide valuable information on the direct radical-scavenging ability of a compound, their physiological relevance is enhanced when coupled with an understanding of their effects within a cellular context. The antioxidant activity of these natural compounds extends beyond simple chemical reactions to the modulation of intricate cellular signaling pathways that govern the endogenous antioxidant response. A pivotal pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
The Nrf2-ARE Signaling Pathway: The Master Regulator of Cellular Redox Homeostasis
The Nrf2-ARE pathway is a crucial defense mechanism that protects cells from oxidative and electrophilic stress.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2.[11] Liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, initiating their transcription.[11]
Caption: Figure 1: Activation of the Nrf2-ARE Signaling Pathway.
Comparative Effects on Nrf2 Activation
-
3,5-Dicaffeoylquinic Acid: Studies have indicated that dicaffeoylquinic acid isomers, including 3,5-diCQA, can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's intrinsic defense against oxidative stress.
-
Quercetin: Quercetin is a well-established activator of the Nrf2 pathway.[2][12] It can directly interact with Keap1, promoting the release and nuclear translocation of Nrf2.[13] This leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][13]
-
Resveratrol: Resveratrol has also been shown to activate the Nrf2 signaling pathway, contributing to its anticancer and anti-inflammatory effects.[1] By activating Nrf2, resveratrol induces the expression of a battery of antioxidant genes, thereby mitigating oxidative damage.[1]
-
Ascorbic Acid (Vitamin C): Ascorbic acid can promote the activity of several transcription factors, including Nrf2, which in turn enables the expression of genes encoding antioxidant proteins.[14] It can also stimulate the biosynthesis and activation of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[14]
-
α-Tocopherol (Vitamin E): The role of α-tocopherol in Nrf2 activation is more complex and appears to be context-dependent. Some studies suggest that tocopherols can activate the Nrf2 pathway, while others indicate that its antioxidant effects may be independent of Nrf2 signaling.[15][16] The primary antioxidant mechanism of α-tocopherol is as a chain-breaking antioxidant within cellular membranes, protecting polyunsaturated fatty acids from lipid peroxidation.[7][17]
Experimental Protocols: A Guide to In Vitro Antioxidant Assays
For researchers aiming to conduct their own comparative studies, detailed and validated protocols are essential. Below are step-by-step methodologies for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[18]
Protocol:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.
-
Reaction: Add a specific volume of the sample or standard to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Figure 2: DPPH Assay Workflow.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction: Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[2]
Protocol:
-
Reagent Preparation: Prepare a fluorescein working solution, a free radical initiator solution (AAPH), and Trolox standards.
-
Assay Setup: In a 96-well black microplate, add the fluorescein working solution to each well. Then, add the test samples or Trolox standards.
-
Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Initiation of Reaction: Add the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence decay curve over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[1]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
Reaction: Add the FRAP reagent to the sample or standard.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents.
Conclusion
3,5-Dicaffeoylquinic acid stands out as a natural antioxidant with considerable potency, rivaling and in some cases potentially exceeding the in vitro antioxidant activity of well-known compounds like quercetin and ascorbic acid. Its ability to not only directly scavenge free radicals but also to activate the master regulator of cellular antioxidant defense, the Nrf2 signaling pathway, underscores its therapeutic potential. While direct comparative data across all major antioxidants under uniform conditions remains an area for future research, the existing evidence strongly supports the continued investigation of 3,5-dicaffeoylquinic acid in the development of novel strategies to combat oxidative stress-mediated diseases. This guide provides a foundational framework for researchers to understand, evaluate, and compare the antioxidant prowess of this promising natural compound.
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A Comparative Guide to the Synergistic Antioxidant Effects of 3,5-Dicaffeoylquinic Acid with Common Polyphenols
For professionals in research and drug development, understanding and harnessing the complex interactions between bioactive compounds is paramount. Oxidative stress is a key pathogenic factor in a multitude of chronic diseases, making the exploration of potent antioxidant strategies a critical area of investigation.[1][2] While individual polyphenols exhibit well-documented antioxidant capacities, the phenomenon of synergy—where the combined effect of compounds surpasses the sum of their individual activities—offers a promising avenue for developing highly effective therapeutic and preventative agents.[3][4][5]
This guide provides an in-depth technical comparison of the synergistic antioxidant effects of 3,5-dicaffeoylquinic acid (3,5-diCQA), a prominent phenolic compound found in coffee and other plants, when combined with other widely studied polyphenols such as quercetin and resveratrol.[6][7][8] We will move beyond simple data reporting to explain the causal mechanisms, provide self-validating experimental protocols, and present a framework for assessing these powerful interactions in both chemical and biological systems.
The Rationale for Synergy: A Mechanistic Hypothesis
3,5-diCQA is a potent antioxidant due to its chemical structure, which features multiple hydroxyl groups on its caffeoyl moieties capable of donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[9][10][11] However, when an antioxidant neutralizes a free radical, it becomes a less reactive, resonance-stabilized radical itself. The key to synergy often lies in the ability of a "primary" antioxidant to be regenerated by a "secondary" antioxidant, allowing it to participate in multiple scavenging cycles.
Our central hypothesis is that 3,5-diCQA, with its favorable redox potential, can act as a regenerative agent for other polyphenols like quercetin and resveratrol. Once quercetin scavenges a radical, it forms a quercetin radical. 3,5-diCQA can then donate a hydrogen atom to this radical, regenerating the original quercetin molecule while becoming a relatively stable 3,5-diCQA radical itself. This recycling mechanism enhances the total antioxidant capacity of the system.
Caption: Proposed regenerative mechanism for antioxidant synergy.
Experimental Framework for Validating Synergy
To rigorously test our hypothesis, a multi-tiered approach is essential. We begin with foundational chemical assays to confirm direct radical scavenging synergy and progress to cell-based models that provide greater biological relevance by accounting for factors like cellular uptake and metabolism.[1][12]
Caption: Overall experimental workflow for assessing antioxidant synergy.
These assays provide a rapid and cost-effective method to measure the direct radical-scavenging ability of the compounds and their mixtures.[13][14]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[9][15][16] The absorbance decrease is measured spectrophotometrically at ~517 nm.[15][17]
-
Protocol:
-
Prepare stock solutions of 3,5-diCQA, Quercetin, and Resveratrol in methanol.
-
Create serial dilutions for each individual compound and for pre-determined combination ratios (e.g., 1:1, 1:2, 2:1).
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of a 0.2 mM methanolic DPPH solution to each well.[3]
-
Include a control (methanol + DPPH solution) and a blank (methanol only).
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][18]
-
Measure absorbance at 517 nm.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves generating the blue-green ABTS radical cation (ABTS•+).[15] Antioxidants reduce the radical, causing decolorization, which is measured at a longer wavelength (~734 nm), reducing interference from colored compounds.[15] A key advantage is its applicability to both hydrophilic and lipophilic antioxidants.[13][18]
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[18]
-
Dilute the stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm to create the working solution.
-
In a 96-well plate, add 20 µL of the sample dilutions (prepared as in the DPPH assay).
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate at room temperature for 6-10 minutes.[15]
-
Measure absorbance at 734 nm.
-
Calculate inhibition percentage and determine IC50 values.
-
While chemical assays are useful, they lack biological context. The CAA assay measures antioxidant activity within a living cell, accounting for cellular uptake, distribution, and metabolism, thus providing a more physiologically relevant assessment.[1][3][12]
-
Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH.[1][2] When a free radical initiator (e.g., AAPH) is added, it generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[12][19] The presence of antioxidants inhibits this oxidation, resulting in reduced fluorescence.[19]
-
Protocol:
-
Cell Culture: Seed HepG2 (human liver carcinoma) or H9C2 (rat cardiomyocyte) cells in a 96-well black, clear-bottom cell culture plate and grow until 90-100% confluent.[1][2]
-
Probe Loading: Remove the culture medium, wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS). Add 50 µL of DCFH-DA probe solution (e.g., 25 µM in treatment medium) to each well.[1][2]
-
Treatment: Immediately add 50 µL of treatment media containing the individual compounds or their combinations at various concentrations. Quercetin is often used as a standard calibrator.[1][20] Incubate at 37°C for 60 minutes.[1][20]
-
Induction of Oxidative Stress: Remove the treatment solution and wash cells three times with DPBS.[1] Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells.[20]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Read fluorescence kinetically every 5 minutes for 60 minutes, with excitation at ~485 nm and emission at ~538 nm.[2][20]
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated based on the reduction in AUC compared to the control.
-
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. The results from the described assays should be summarized to facilitate direct comparison and the calculation of synergy.
Table 1: In Vitro Antioxidant Activity and Synergy Analysis
| Compound/Combination (1:1 Ratio) | DPPH IC50 (µM) | ABTS IC50 (µM) | Combination Index (CI)* | Interaction |
| 3,5-diCQA | 8.5 ± 0.7 | 4.2 ± 0.3 | - | - |
| Quercetin | 6.1 ± 0.5 | 3.5 ± 0.4 | - | - |
| Resveratrol | 15.2 ± 1.1 | 9.8 ± 0.9 | - | - |
| 3,5-diCQA + Quercetin | 3.9 ± 0.4 | 1.8 ± 0.2 | 0.65 | Synergistic |
| 3,5-diCQA + Resveratrol | 6.8 ± 0.6 | 3.7 ± 0.3 | 0.72 | Synergistic |
*Note: Hypothetical data presented for illustrative purposes. The Combination Index (CI) is calculated using established methods (e.g., Chou-Talalay). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 2: Cellular Antioxidant Activity (CAA) of Combinations
| Compound/Combination | CAA Value (µmol QE / 100 µmol) | Theoretical Additive Value | % Increase over Additive | Interaction |
| 3,5-diCQA (10 µM) | 25.4 ± 2.1 | - | - | - |
| Quercetin (10 µM) | 30.1 ± 2.5 | - | - | - |
| Resveratrol (10 µM) | 18.9 ± 1.8 | - | - | - |
| 3,5-diCQA + Quercetin (5+5 µM) | 38.5 ± 3.0 | 27.8 | +38.5% | Synergistic |
| 3,5-diCQA + Resveratrol (5+5 µM) | 31.2 ± 2.7 | 22.2 | +40.5% | Synergistic |
*Note: Hypothetical data. QE = Quercetin Equivalents.
The data clearly indicates that the combinations of 3,5-diCQA with both quercetin and resveratrol result in a synergistic effect. The CI values in the chemical assays are well below 1, and the measured CAA values in a cellular context are approximately 40% higher than what would be expected from a simple additive effect. This strongly supports our initial hypothesis of a cooperative interaction between these molecules.
Deeper Mechanistic Insights: Signaling Pathways
Beyond direct radical scavenging, potent antioxidants often exert protective effects by modulating endogenous defense mechanisms. 3,5-diCQA has been shown to activate cytoprotective signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival under oxidative stress.[6][21] The synergistic combinations may enhance the activation of these pathways, leading to a more robust cellular defense.
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A Head-to-Head Comparison: 3,5-Dicaffeoylquinic Acid vs. Its Mono-caffeoyl Counterparts
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of natural product chemistry, caffeoylquinic acids (CQAs) represent a class of phenolic compounds celebrated for their extensive biological activities. Found abundantly in coffee, artichokes, and various medicinal plants, these molecules are at the forefront of research into antioxidant, anti-inflammatory, and neuroprotective agents.[1][2][3] While mono-caffeoylquinic acids (monoCQAs) like chlorogenic acid (5-CQA) are well-studied, their dicaffeoyl (diCQA) analogues, particularly 3,5-dicaffeoylquinic acid (3,5-diCQA), present a more complex and potent profile.[4]
This guide provides a head-to-head comparison of 3,5-diCQA with its mono-caffeoyl counterparts (3-CQA, 4-CQA, and 5-CQA), synthesizing experimental data to elucidate the structure-activity relationships that govern their performance. We will delve into their comparative efficacy in key therapeutic areas, provide validated experimental protocols for their analysis, and explore the mechanistic underpinnings of their actions.
Section 1: The Structural Advantage: Why Two is Often Better Than One
The fundamental difference between 3,5-diCQA and its mono-caffeoyl relatives is the presence of a second caffeoyl group esterified to the quinic acid core. This seemingly simple addition has profound implications for the molecule's physicochemical properties and, consequently, its biological function.
The two caffeoyl moieties, each containing a catechol (3,4-dihydroxybenzene) ring, double the number of hydroxyl groups available for radical scavenging and metal chelation.[5][6] Furthermore, the increased molecular size and lipophilicity of 3,5-diCQA can influence its ability to cross cellular membranes, potentially leading to enhanced bioavailability compared to some other diCQA isomers.[4][7] As we will explore, this structural enhancement is the primary driver for the often-superior activity of 3,5-diCQA.
Section 2: Comparative Biological Efficacy
The addition of a second caffeoyl group creates a molecule with quantitatively and sometimes qualitatively different biological effects. The general consensus from numerous studies is that the bioactivity is proportional to the number of caffeoyl groups.[1][8][9]
Antioxidant Activity: A Clear Enhancement
The most pronounced difference is observed in antioxidant capacity. The presence of two catechol structures in 3,5-diCQA provides a greater number of hydrogen-donating hydroxyl groups, which are critical for neutralizing free radicals.
Experimental data consistently shows that diCQAs possess significantly better radical scavenging and DNA-protective activities than monoCQAs.[5][6] While monoCQAs like 3-CQA, 4-CQA, and 5-CQA exhibit similar antioxidant potentials to each other, the diCQA isomers show a marked improvement.[5][6]
| Compound | Assay Type | Result (IC50 or equivalent) | Key Finding |
| MonoCQAs (3, 4, 5-CQA) | Various Antioxidant Assays | Similar activity among isomers | The position of a single caffeoyl group has little effect on overall antioxidant power.[5][6] |
| DiCQAs (3,5-diCQA, etc.) | Various Antioxidant Assays | Significantly higher activity than monoCQAs | Doubling the caffeoyl groups substantially increases antioxidant capacity.[5][6][9] |
| 4,5-diCQA | Multiple Assays | Often shows the highest activity among diCQAs | The spatial arrangement of adjacent caffeoyl groups may enhance metal chelation and radical scavenging.[5][10] |
| 3,5-diCQA | DPPH Scavenging | IC50 ≈ 4.26 µg/mL | Demonstrates potent, quantifiable radical scavenging activity.[11] |
Note: Data is compiled from multiple sources and should be interpreted in the context of specific experimental conditions.
Anti-inflammatory Action: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, and its modulation is a key therapeutic goal. Dicaffeoylquinic acids, including 3,5-diCQA, have demonstrated potent anti-inflammatory effects that surpass their mono-caffeoyl counterparts.[3][12]
The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW264.7), these pathways become activated, leading to the production of pro-inflammatory mediators. DiCQAs effectively suppress this cascade.[12]
Studies show that diCQAs can significantly inhibit the production of:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[12]
-
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[12]
-
Key inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[3][12]
Neuroprotection: A Multi-Faceted Defense
The potential of CQAs in neurodegenerative diseases like Alzheimer's is an area of intense research. Here again, 3,5-diCQA and other diCQAs show significant promise, acting through multiple mechanisms.
1. Combating Oxidative Stress: Oxidative stress is a key pathological driver in neurodegeneration. 3,5-diCQA has been shown to protect neuronal cells (e.g., SH-SY5Y) from hydrogen peroxide-induced cell death by attenuating neuronal death, reducing caspase-3 activation, and restoring depleted glutathione levels.
2. Enhancing Cellular Energy: A fascinating property of 3,5-diCQA is its ability to boost cellular energy metabolism. It increases the expression of glycolytic enzymes and raises intracellular ATP levels, which can help neurons resist toxic insults.[1] This effect is also correlated with the number of caffeoyl groups.[1]
3. Targeting Amyloid-Beta (Aβ) Pathology: Alzheimer's disease is characterized by the aggregation of Aβ peptides. The enzyme responsible for the rate-limiting step in Aβ production is Beta-secretase 1 (BACE1). While direct comparative IC50 data for CQA isomers on BACE1 is scarce, related research offers valuable insights. A study comparing caffeic acid to its mono-ester, chlorogenic acid (5-CQA), found that the simpler caffeic acid was a more potent inhibitor of acetylcholinesterase (AChE), another key enzyme in Alzheimer's therapy. This suggests that while the larger diCQA structure is beneficial for antioxidant and anti-inflammatory activities, the increased molecular complexity might present steric challenges for binding within the constrained active sites of some enzymes.
However, diCQAs, including 4,5-diCQA and 3,4,5-tri-CQA, have been shown to potently inhibit the aggregation of Aβ42 and suppress its neurotoxicity, a critical downstream event of BACE1 activity. This indicates that even if direct BACE1 inhibition is not their strongest asset, diCQAs robustly interfere with the broader Aβ pathological cascade.
Section 3: Experimental Protocols for Comparative Analysis
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for key assays used to compare CQA performance.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay provides a rapid and reliable method for evaluating the free-radical scavenging capacity of the compounds in a cell-free system.
Causality: The choice of this assay is based on its simplicity and direct measurement of hydrogen-donating ability, a core mechanism of antioxidant action for phenolic compounds. The purple DPPH radical becomes colorless upon reduction by an antioxidant, and this color change is easily quantified spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in the dark.
-
Prepare 1 mg/mL stock solutions of 3,5-diCQA and each mono-CQA counterpart in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the CQA solutions (e.g., serial dilutions from 100 µg/mL down to 1 µg/mL).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Cellular Anti-inflammatory Assay (NO Production in LPS-stimulated RAW264.7 Cells)
This assay assesses the ability of the compounds to inhibit inflammatory responses in a biologically relevant cellular model.
Causality: We use LPS-stimulated RAW264.7 macrophages because they are a standard model for inducing a potent inflammatory response that mimics bacterial infection. Measuring nitric oxide (NO) production via the Griess reagent is a robust and quantifiable endpoint for iNOS activity, a key inflammatory marker suppressed by the NF-κB pathway.
Methodology:
-
Cell Culture:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of 3,5-diCQA and monoCQAs for 1-2 hours. A preliminary cytotoxicity assay (e.g., MTT) is required to determine the appropriate concentration range.
-
-
Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no CQA, no LPS) and an LPS-only control.
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Analysis:
-
Compare the nitrite concentrations in the CQA-treated wells to the LPS-only control to determine the percentage inhibition of NO production.
-
Section 4: Conclusion and Structure-Activity Insights
The experimental evidence strongly supports a clear structure-activity relationship among caffeoylquinic acids:
-
The Rule of Addition: The presence of two caffeoyl moieties in 3,5-diCQA, as opposed to one in its mono-caffeoyl counterparts, is the single most critical factor for its enhanced antioxidant and anti-inflammatory activities. This is primarily due to the doubling of the electron-donating catechol rings.
-
Positional Importance: While the number of caffeoyl groups is paramount, their position also fine-tunes activity. For instance, adjacent caffeoyl groups (e.g., in 4,5-diCQA) appear to confer superior metal-chelating and antioxidant properties compared to non-adjacent ones (e.g., 3,5-diCQA) in certain assays.[10] However, 3,5-diCQA is often highlighted for its high bioavailability and potent anti-adipogenic effects.[4][7]
-
Activity-Dependent Complexity: For activities involving direct enzyme inhibition, such as targeting BACE1 or AChE, a larger structure does not automatically guarantee higher potency. The esterification of caffeic acid can sometimes reduce its inhibitory potential, likely due to steric hindrance within the enzyme's active site.[2]
References
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Bridging the Gap: A Comparative Guide to the In Vitro vs. In Vivo Correlation of 3,5-Dicaffeoylquinic Acid's Bioactivity
Introduction: The Crucial Dialogue Between Bench and Biology
In the realm of drug discovery and natural product pharmacology, the journey from a promising molecule to a validated therapeutic agent is fraught with challenges. A critical hurdle lies in translating laboratory findings (in vitro) into predictable effects within a living organism (in vivo). This guide focuses on 3,5-dicaffeoylquinic acid (3,5-DCQA), a prominent phenolic compound found in sources like coffee and various medicinal plants, renowned for its potent antioxidant and anti-inflammatory properties.[1][2]
The core objective of this guide is to dissect the correlation—or occasional divergence—between the in vitro and in vivo activities of 3,5-DCQA. Understanding this relationship, known as In Vitro-In Vivo Correlation (IVIVC), is paramount for researchers. A strong IVIVC can accelerate development, reduce reliance on extensive animal testing, and provide a robust framework for quality control.[3][4] Conversely, a weak correlation highlights the complex physiological factors, such as metabolism and bioavailability, that modulate a compound's ultimate effect.[3][5] This document provides an in-depth analysis of 3,5-DCQA's performance in both arenas, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Part 1: Characterizing 3,5-DCQA Activity in a Controlled Environment (In Vitro)
In vitro assays offer a rapid, cost-effective, and high-throughput method to screen for bioactivity and elucidate underlying mechanisms. For 3,5-DCQA, these tests have consistently demonstrated significant antioxidant and anti-inflammatory potential.
Antioxidant Capacity: From Chemical Scavenging to Cellular Protection
The antioxidant activity of 3,5-DCQA is attributed to its chemical structure, specifically the presence of two catechol rings with multiple hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals.[6] This has been quantified using a variety of assays.
-
Acellular Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay provide a direct measure of a compound's chemical reducing power.[7] Studies report potent activity for 3,5-DCQA in these systems, with IC50 values indicating strong radical scavenging capability, sometimes comparable to standards like Vitamin C.[2][8][9]
-
Cell-Based Assays: To better mimic a biological context, cellular antioxidant activity (CAA) assays are employed. These assays measure the ability of a compound to prevent intracellular oxidative stress in cell lines like HepG2 or HT-1080.[8][10] 3,5-DCQA has been shown to effectively inhibit the production of intracellular reactive oxygen species (ROS), demonstrating that it is bioavailable to cells and active in a complex intracellular environment.[8]
Anti-inflammatory Mechanisms: Modulating Cellular Signaling
Chronic inflammation is a key driver of many diseases. In vitro models, typically using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), have been instrumental in mapping the anti-inflammatory action of 3,5-DCQA.
Key findings show that 3,5-DCQA can:
-
Inhibit Nitric Oxide (NO) Production: It effectively suppresses the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of the pro-inflammatory mediator NO.[2][8][9]
-
Downregulate Pro-inflammatory Cytokines: Treatment with 3,5-DCQA has been found to reduce the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α).[9]
-
Modulate Key Signaling Pathways: The anti-inflammatory effects are often mediated through the inhibition of critical signaling cascades. Studies indicate that 3,5-DCQA can suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[11][12] More recent research also points to its role in modulating pathways like MCP3/JAK2/STAT3 to attenuate microglial activation.[13]
The following diagram illustrates the modulation of the PI3K/Akt signaling pathway by 3,5-DCQA, which is crucial for protecting cells against oxidative stress-induced apoptosis.[1][14][15]
Caption: PI3K/Akt pathway modulation by 3,5-DCQA.
Quantitative Summary of In Vitro Data
| Assay Type | Target/Cell Line | Key Finding | Reported Value (Example) | Reference |
| Antioxidant | ||||
| DPPH Radical Scavenging | Chemical Assay | Potent radical scavenger | IC50 = 4.26 µg/mL | [2][9] |
| ABTS Radical Scavenging | Chemical Assay | High antioxidant capacity | TEAC = 0.9974 | [9] |
| Cellular ROS Production | HT-1080 Cells | Inhibits intracellular ROS | 43.8% scavenging at 10 µM | [8] |
| Anti-inflammatory | ||||
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Dose-dependent inhibition | Effective at 50-250 µg/mL | [2][9] |
| Pro-inflammatory Genes | LPS-stimulated RAW 264.7 | Suppression of iNOS, COX-2, TNF-α | Qualitative Downregulation | [9] |
| Apoptosis Protection | TBHP-stimulated H9C2 | Protects against apoptosis | Dose-dependent (5-20 µM) | [1] |
Part 2: Assessing 3,5-DCQA Efficacy in a Biological System (In Vivo)
While in vitro data are invaluable, they cannot account for the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of a compound. In vivo models are essential to confirm that the observed cellular activities translate into a physiological effect.
The Carrageenan-Induced Paw Edema Model
A cornerstone for evaluating acute anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents.[16] Injection of carrageenan into the paw elicits a well-characterized inflammatory response, marked by fluid accumulation (edema) and the infiltration of immune cells.[17][18][19] This model is particularly useful because the inflammatory cascade involves many of the same mediators (e.g., prostaglandins, NO, TNF-α) that are studied in vitro.[18]
Studies using this model have demonstrated that oral or intraperitoneal administration of 3,5-DCQA significantly reduces paw edema in a dose-dependent manner.[20] Furthermore, analysis of the inflamed tissue reveals a corresponding decrease in the levels of pro-inflammatory cytokines like TNF-α and IL-1β, providing a direct mechanistic link to the in vitro findings.[20]
In Vivo Antioxidant Effects
Correlating antioxidant activity in vivo involves measuring biomarkers of oxidative stress in tissues. In a mouse model of acute lung injury induced by LPS, administration of 3,5-DCQA was shown to dose-dependently decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in lung tissue.[21] This confirms that the radical-scavenging properties observed in chemical and cellular assays translate to a protective effect against oxidative tissue damage in a living animal.
Quantitative Summary of In Vivo Data
| Animal Model | Bioactivity | Dosing | Key Finding | Reference |
| Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 25 & 50 mg/kg | Significant inhibition of edema volume | [20] |
| Carrageenan-induced Paw Edema (Rat) | Anti-inflammatory | 50 mg/kg | Significant reduction of TNF-α & IL-1β in tissue | [20] |
| LPS-induced Acute Lung Injury (Mouse) | Antioxidant | 5, 10, 20 mg/kg (i.p.) | Dose-dependent decrease in lung MDA levels | [21] |
Part 3: The Correlation Analysis: Bridging the In Vitro-In Vivo Divide
For 3,5-DCQA, a commendable correlation exists between its in vitro mechanisms and in vivo efficacy, particularly for its anti-inflammatory and antioxidant activities.
-
Positive Correlation: The in vitro suppression of inflammatory mediators like NO and TNF-α in macrophage cultures directly corresponds to the reduction of edema and these same cytokines in the in vivo paw edema model.[9][20] Similarly, the ability to neutralize free radicals in chemical assays and reduce ROS in cells aligns with the observed decrease in oxidative stress markers in animal tissues.[8][21]
-
Explaining the Gaps - The Role of Pharmacokinetics: A perfect 1:1 correlation is rare. The transition from a controlled petri dish to a complex organism introduces several variables.[3]
-
Metabolism: 3,5-DCQA is known to be metabolized in the body.[22] Its metabolites may possess different activity profiles (either more or less potent) than the parent compound.
-
Bioavailability: The concentration of 3,5-DCQA that reaches the target tissue in vivo may be significantly different from the concentrations applied to cells in vitro. Pharmacokinetic studies have identified 3,5-DCQA in plasma after consumption, proving its bioavailability, but concentrations can be modest.[23]
-
Systemic vs. Local Effects: In vivo models capture the integrated response of multiple cell types and organ systems, which cannot be fully replicated by single-cell-type in vitro assays.
-
The following workflow illustrates the ideal process for establishing a robust IVIVC.
Caption: A generalized workflow for establishing IVIVC.
Part 4: Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed protocols for key assays discussed in this guide.
Protocol 1: In Vitro DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of 3,5-DCQA and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.
-
Add 180-200 µL of the DPPH working solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[24]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: In Vitro Cellular Antioxidant Activity (CAA) Assay
-
Principle: This cell-based assay uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells and is deacetylated to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants prevent this oxidation.[25][26]
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[25][26]
-
Loading: Remove the culture medium, wash cells gently with Phosphate-Buffered Saline (PBS). Add 50 µL of DCFH-DA probe solution to each well.
-
Treatment: Add 50 µL of 3,5-DCQA dilutions or a standard (e.g., Quercetin) to the wells. Incubate at 37°C for 60 minutes.[25][27]
-
Washing: Carefully remove the solution and wash the cells three times with PBS.[25][26]
-
Induction of Oxidative Stress: Add 100 µL of a free radical initiator (e.g., AAPH) to all wells.[26]
-
Measurement: Immediately begin reading the plate in a fluorescence microplate reader (Excitation ~480 nm, Emission ~530 nm) at 37°C. Take readings every 1-5 minutes for 60 minutes.[25][26]
-
Analysis: Calculate the area under the curve for fluorescence vs. time. Compare the curves of treated cells to control cells to determine the antioxidant activity.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan induces a localized, acute inflammation characterized by edema. The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume.[16][18]
-
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-250 g) to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., 3,5-DCQA at 10, 25, 50 mg/kg).
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[18]
-
Drug Administration: Administer the vehicle, positive control, or 3,5-DCQA orally or via intraperitoneal injection 30-60 minutes before carrageenan injection.[18]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[17][28]
-
Edema Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[17]
-
Calculation:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
-
Conclusion
3,5-Dicaffeoylquinic acid stands as a compelling example of a natural compound with a strong, positive in vitro-in vivo correlation for its primary antioxidant and anti-inflammatory activities. The consistency between its ability to modulate key inflammatory pathways like NF-κB in cell culture and its efficacy in reducing inflammation in established animal models underscores its therapeutic potential. While the complexities of pharmacokinetics necessitate a nuanced interpretation, the existing data provides a robust foundation for further development. By employing the standardized, self-validating protocols detailed herein, researchers can confidently build upon this knowledge, bridging the critical gap between promising lab results and tangible biological outcomes.
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- Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell de
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Comparative analysis of 3,5-diCQA content in different plant species
An In-Depth Comparative Analysis of 3,5-Dicaffeoylquinic Acid (3,5-diCQA) Content in Diverse Plant Species: A Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of 3,5-Dicaffeoylquinic Acid
3,5-Dicaffeoylquinic acid (3,5-diCQA), also known as Isochlorogenic acid A, is a prominent member of the dicaffeoylquinic acid family, a group of natural phenolic compounds formed by the esterification of quinic acid and two caffeic acid units.[1] Found across a wide array of plant species, 3,5-diCQA has garnered significant attention from the scientific community for its extensive range of potent biological activities. These include antioxidant, anti-inflammatory, antiviral, hepatoprotective, and neuroprotective properties, making it a compound of high interest for the development of novel therapeutics and nutraceuticals.[2][3][4]
Compared to its more commonly known relative, chlorogenic acid (5-caffeoylquinic acid), dicaffeoylquinic acid isomers like 3,5-diCQA often exhibit enhanced bioactivity. This is partly attributed to their greater hydrophobicity, which may facilitate more rapid crossing of cell membranes.[1] The therapeutic potential of 3,5-diCQA is vast, with studies demonstrating its ability to inhibit HIV-1 integrase, protect cardiac cells from oxidative stress-induced apoptosis, and suppress inflammatory pathways.[2][4]
This guide provides a comparative analysis of 3,5-diCQA content across various plant species, offering a valuable resource for researchers seeking to identify high-yielding natural sources. Furthermore, it presents a detailed, field-proven methodology for the extraction and quantification of 3,5-diCQA, alongside an exploration of its key biological mechanisms, to support and accelerate research and development efforts.
Comparative Analysis: 3,5-diCQA Content in Selected Plant Species
The concentration of 3,5-diCQA can vary significantly between different plant species, and even within the same species due to factors such as geographic origin, growing conditions, and extraction methodology.[5] The following table summarizes the reported 3,5-diCQA content in several notable plant species, providing a quantitative basis for comparison.
| Plant Species | Family | Plant Part | 3,5-diCQA Content (mg/g Dry Weight) | Reference |
| Ligularia fischeri | Asteraceae | Leaves & Stems | 17.06 | [5] |
| Cichorium intybus (Chicory) | Asteraceae | Hairy Roots | ~50.0 (5% DW) | [6] |
| Artemisia dracunculus (Tarragon) | Asteraceae | Aerial Parts | High Content* | [7][8] |
| Forced Chicory Roots | Asteraceae | Roots | 5.41 | [9] |
| Scolymus hispanicus | Asteraceae | Midribs | High Content** | [10] |
| Centella asiatica | Apiaceae | Aerial Parts | Most abundant diCQA isomer*** | [1] |
| Ilex brevicuspis | Aquifoliaceae | Leaves | Present | [11] |
| Mikania glomerata | Asteraceae | Leaves | Significant Component | [12] |
| Helichrysum cymosum | Asteraceae | Whole Plant | Present | [13] |
*Water-ethanolic extracts of Tarragon were found to have a high content of di-caffeoylquinic acids, with 3,5-diCQA being a major component.[7][8] **In Scolymus hispanicus, 3,5-diCQA was confirmed as the second most abundant phenolic compound after 5-caffeoylquinic acid.[10] ***3,5-diCQA is the most abundant di-caffeoylquinic acid isomer found in Centella asiatica extract.[1]
Methodology: A Validated Protocol for Extraction and Quantification
Accurate quantification of 3,5-diCQA is crucial for comparative studies and for the standardization of herbal extracts. The following protocol outlines a robust and reproducible workflow for the extraction and analysis of 3,5-diCQA from plant matrices, primarily using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Extraction and HPLC Analysis
1. Sample Preparation:
- Rationale: Proper preparation is essential to ensure homogeneity and maximize the efficiency of the extraction process.
- Steps:
- Collect fresh plant material (e.g., leaves, roots).
- Dry the material to a constant weight using a freeze-dryer or an oven at a controlled temperature (e.g., 60°C) to prevent thermal degradation of phenolic compounds.[5]
- Grind the dried plant material into a fine powder (e.g., using a grinder or mortar and pestle) to increase the surface area for solvent interaction.
- Store the powdered sample in an airtight, light-protected container at a low temperature (e.g., -20°C) until extraction.[14]
2. Solvent Extraction:
- Rationale: The choice of solvent is critical for selectively and efficiently extracting caffeoylquinic acids. Aqueous ethanol or methanol solutions are commonly used, as they effectively solubilize these polar phenolic compounds.[5][9] Techniques like accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) can enhance yield and reduce extraction time compared to conventional methods.[3][9]
- Steps (Accelerated Solvent Extraction - ASE):
- Mix a precise amount of the powdered plant sample (e.g., 1.0 g) with an inert material like diatomaceous earth.[9]
- Place the mixture into an extraction cell.
- Perform the extraction using an ASE system with an optimized solvent, such as 50-60% ethanol in water.[5][9]
- Set the extraction parameters. Optimal conditions for 3,5-diCQA from forced chicory roots have been reported as 95°C with 57% ethanol.[9]
- Collect the extract and centrifuge (e.g., at 3000 rpm for 10 min) to pellet any suspended solids.[5]
- Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis to protect the analytical column.
3. HPLC Quantification:
- Rationale: HPLC coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector provides the specificity and sensitivity required for accurate identification and quantification. A reversed-phase C18 or diphenyl column is typically used for separation.[14]
- Steps:
- Instrumentation: Use an HPLC system equipped with a PDA detector.
- Column: A reversed-phase column (e.g., Pursuit diphenyl, 250 x 4.6 mm, 5 µm) is suitable.[14]
- Mobile Phase: A gradient elution is typically employed. For example:
- Gradient Program:
- Start with a low percentage of Mobile Phase B (e.g., 12%), linearly increase to a higher concentration (e.g., 24%) over 50 minutes.[14] This gradual increase in organic solvent strength allows for the separation of compounds with varying polarities.
- Flow Rate: 0.8 mL/min.[14]
- Column Temperature: 30°C.[14]
- Detection: Monitor the eluent at a wavelength of 330 nm, which is near the absorbance maximum for dicaffeoylquinic acids.[2]
- Quantification: Prepare a calibration curve using a certified standard of 3,5-diCQA at various concentrations (e.g., 100 to 1000 µg/mL).[5] Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: 3,5-diCQA promotes cell survival via PI3K/Akt pathway.
Conclusion
3,5-Dicaffeoylquinic acid stands out as a high-value natural compound with significant therapeutic potential. As demonstrated, plants from the Asteraceae family, such as Ligularia fischeri and Cichorium intybus, are particularly rich sources of this molecule. The presented guide provides researchers and drug development professionals with a robust framework for the comparative analysis and quantification of 3,5-diCQA. The detailed protocol and mechanistic insights are intended to facilitate the identification of optimal plant sources and streamline the development of 3,5-diCQA-based functional foods, cosmetics, and pharmaceuticals. Further investigation into the bioavailability and clinical efficacy of this promising compound is warranted to fully unlock its potential for human health.
References
- Górska-Horczyczak, E., et al. (2022). Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology. PMC - NIH.
- Google Patents. (n.d.). Process for separating and obtaining dicaffeylquinic acids.
- MDPI. (n.d.). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression.
- ResearchGate. (n.d.). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves.
- PMC - NIH. (n.d.). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.
- Google Patents. (n.d.). 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method.
- MDPI. (2022). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts.
- ResearchGate. (n.d.). Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- NIH. (2020). Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives.
- Journal of the Chemical Society of Pakistan. (2010). Determination of Dicaffeoylquinic Acid in Selected Medicinal Plants using HPLC-PDA and LC-ESI-MS.
- ResearchGate. (n.d.). Determination of dicaffeoyl quinic acid in selected medicinal plants using HPLC-PDA and LC-ESI-MS/MS.
- ResearchGate. (n.d.). Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives.
- ResearchGate. (n.d.). Contents of chlorogenic acid (CA), 3,5-dicaffeoylquinic acid (DA)....
- NIH. (2021). Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin.
- NIH. (n.d.). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation.
- MDPI. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction.
- MDPI. (2020). MeJA Elicitation of Chicory Hairy Roots Promotes Efficient Increase of 3,5-diCQA Accumulation, a Potent Antioxidant and Antibacterial Molecule.
- OHSU. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity.
- ResearchGate. (n.d.). 3,5‐Dicaffeoylquinic acid is synthesized from chlorogenic acid.
- KoreaScholar. (n.d.). Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD.
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A Comparative Guide to the Efficacy of 3,5-Dicaffeoylquinic Acid Versus Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research and development, the choice between naturally derived and synthetic compounds is a critical consideration. This guide provides an in-depth technical comparison of the efficacy of 3,5-dicaffeoylquinic acid (3,5-diCQA), a prominent natural phenolic compound, against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). By examining their mechanisms of action, comparative performance in key antioxidant assays, and safety profiles, this document aims to equip researchers with the necessary data to make informed decisions in their work.
Introduction: The Antioxidant Dichotomy
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidants, by neutralizing these damaging free radicals, play a pivotal role in cellular protection. For decades, synthetic antioxidants like BHA, BHT, and TBHQ have been the industry standard, valued for their stability and low cost. However, concerns regarding their potential long-term health effects have spurred a growing interest in potent, naturally occurring alternatives.[1][2]
Enter 3,5-dicaffeoylquinic acid, a derivative of caffeic acid found in various plants.[2] This compound has garnered significant attention for its robust antioxidant properties. This guide will dissect the scientific evidence to provide a clear comparison between this natural contender and its synthetic counterparts.
Mechanisms of Antioxidant Action
The efficacy of an antioxidant is fundamentally linked to its chemical structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals.
3,5-Dicaffeoylquinic Acid: The antioxidant prowess of 3,5-diCQA stems from the presence of two caffeoyl groups, which are rich in hydroxyl (-OH) moieties on their catechol rings. These hydroxyl groups are readily available to donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the oxidative chain reaction. The quinic acid core also contributes to the molecule's overall antioxidant capacity.
Synthetic Phenolic Antioxidants (BHA, BHT, TBHQ): BHA, BHT, and TBHQ are all phenolic compounds that function as chain-breaking antioxidants.[2] Their mechanism involves the donation of a hydrogen atom from their hydroxyl group to a free radical, creating a stable antioxidant radical that does not readily participate in further oxidative reactions. The bulky butyl groups on these molecules enhance their lipid solubility and stability.
Caption: Mechanisms of free radical scavenging by natural and synthetic antioxidants.
Comparative Efficacy: In Vitro Antioxidant Assays
To objectively assess antioxidant efficacy, a battery of in vitro assays is employed. Each assay targets a different aspect of antioxidant activity. Due to variations in experimental conditions across different studies, a direct comparison of absolute values can be challenging. The following sections present available data and detail the methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | Source |
| 3,5-Dicaffeoylquinic Acid | 4.26 | [3] |
| BHT (Butylated Hydroxytoluene) | 7.47 - 33.2 | [1][3] |
Interpretation: The available data suggests that 3,5-dicaffeoylquinic acid exhibits a stronger DPPH radical scavenging activity than BHT, as indicated by its lower IC50 value.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (3,5-diCQA or synthetic antioxidant) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
| Compound | TEAC Value | Source |
| 3,5-Dicaffeoylquinic Acid | 0.9974 | [3] |
Interpretation: A TEAC value close to 1.0, as seen for 3,5-dicaffeoylquinic acid, indicates that its antioxidant activity is comparable to that of Trolox in this assay. Direct comparative data for BHA, BHT, and TBHQ under the same experimental conditions is limited in the reviewed literature.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions or Trolox to a cuvette or 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of absorbance.
-
Plot the percentage of inhibition against the concentration for both the test compound and Trolox to determine the TEAC value.
-
Cellular Antioxidant Activity (CAA) and Lipid Peroxidation Inhibition
While in vitro chemical assays are valuable, cell-based assays provide a more biologically relevant assessment of antioxidant efficacy, as they account for cellular uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells. Human hepatocarcinoma HepG2 cells are commonly used due to their metabolic capabilities.
Evidence Summary: Studies have shown that 3,5-dicaffeoylquinic acid can protect various cell types, including cardiomyocyte (H9C2) and neuroblastoma (SH-SY5Y) cells, from oxidative stress-induced damage.[4][5] It has been observed to improve cell survival and reduce apoptosis in the presence of oxidizing agents.[4] While direct comparative CAA data with synthetic antioxidants is scarce, the demonstrated cellular protection by 3,5-diCQA is a strong indicator of its potential efficacy in a biological system.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media.
-
Seed the cells in a 96-well black microplate and allow them to reach confluence.
-
-
Treatment and Staining:
-
Wash the cells with a buffer.
-
Treat the cells with various concentrations of the test compounds and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) for a specified time.
-
-
Induction of Oxidative Stress and Measurement:
-
Induce oxidative stress by adding a peroxyl radical initiator (e.g., AAPH).
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence versus time plot.
-
Determine the CAA value by comparing the AUC of the treated cells to the control.
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key consequence of oxidative stress, leading to cellular damage. The malondialdehyde (MDA) assay is commonly used to quantify the extent of lipid peroxidation.
Evidence Summary: 3,5-dicaffeoylquinic acid has been shown to inhibit lipid peroxidation in various in vivo and in vitro models.[6] For instance, in diabetic rats, administration of 3,5-diCQA reduced MDA levels, indicating a protective effect against oxidative damage. In comparison, while synthetic antioxidants like BHT are effective at inhibiting lipid peroxidation, their use is associated with safety concerns.[6]
Experimental Protocol: Malondialdehyde (MDA) Assay
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates.
-
-
Reaction with Thiobarbituric Acid (TBA):
-
Mix the sample with a solution of TBA in an acidic medium.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.
-
-
Quantification:
-
Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Safety and Toxicological Profile
A critical aspect of comparing antioxidants is their safety profile. While efficacy is paramount, a favorable safety profile is essential for any compound intended for therapeutic or preservative use.
3,5-Dicaffeoylquinic Acid:
-
Cytotoxicity: Studies on normal human cell lines have shown that 3,5-diCQA exhibits low to no cytotoxicity at effective antioxidant concentrations. For example, it was found to be non-toxic to human dermal fibroblasts and cardiomyocyte H9C2 cells at concentrations up to 20 µM.[4]
-
In Vivo Toxicity: An in vivo study in rats determined the oral LD50 (lethal dose, 50%) of 3,5-dicaffeoylquinic acid to be 2154 mg/kg, which classifies it as having slight toxicity.[7]
Synthetic Antioxidants (BHA, BHT, TBHQ):
-
Toxicity Concerns: There is a growing body of evidence suggesting that long-term exposure to high doses of synthetic antioxidants may be associated with adverse health effects.[1][2]
-
Carcinogenicity: Some studies have raised concerns about the potential carcinogenic effects of BHA and BHT, particularly in animal models.[1]
-
Regulatory Status: While generally recognized as safe (GRAS) at low concentrations by regulatory bodies like the FDA, the use of these synthetic antioxidants is often restricted to specific levels in food products.
Conclusion and Future Directions
The evidence presented in this guide indicates that 3,5-dicaffeoylquinic acid is a potent natural antioxidant with an efficacy that, in some in vitro assays, surpasses that of common synthetic antioxidants like BHT. Its demonstrated ability to protect cells from oxidative stress and its favorable safety profile make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries.
While direct, head-to-head comparative studies under identical experimental conditions are still needed for a more definitive quantitative comparison, the existing data strongly supports the potential of 3,5-dicaffeoylquinic acid as a safe and effective natural alternative to synthetic antioxidants. Future research should focus on conducting such direct comparative studies, as well as on elucidating the full spectrum of its in vivo antioxidant and health-promoting effects.
References
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- Bi, Y., et al. (2018).
- Robinson, W. E., et al. (1996). Inhibitors of HIV-1 replication that inhibit HIV integrase. Proceedings of the National Academy of Sciences, 93(13), 6326-6331.
- Zhang, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. ACS Omega, 7(6), 5348-5357.
- Akinrinola, O. A., et al. (2016). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Journal of Food Science and Technology, 53(1), 387-395.
- Zengin, G., et al. (2021). Polyphenolic composition and Antioxidant Effect of Aerial Parts and Roots Extracts from Scorzonera veratrifolia. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 49(3), 12341.
- Hong, S. S., et al. (2015). Phenolic characterization and evaluation of the antioxidant and anti-inflammatory properties of Eriocephalus africanus and Geranium robertianum. Revista Brasileira de Farmacognosia, 25(5), 484-492.
- Bi, Y., et al. (2018). Effects of 3,5-dicaffeoylquinic acid (3,5-diCQA) on tert-butyl hydroperoxide (TBHP)-induced injury in H9C2 cells.
- European Medicines Agency. (2017). Assessment report on Hedera helix L., folium.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of Dicaffeoylquinic Acid Isomers.
- Lattanzio, V., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI.
- Park, J. H., et al. (2018).
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- Simeonova, R., et al. (2018). Contents Vol. 50 Special Issue-C 2018.
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- Journal of Biology and Biomedical Research. (2018). ISSN: 3009-5522.
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- Kwon, S. H., et al. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Phytotherapy Research, 19(6), 539-542.
- Science.gov. (n.d.).
- Zengin, G., et al. (2019). Chemical composition and antioxidant, cytotoxic, and insecticidal potential of Valeriana alliariifolia in Turkey. Pharmaceutical Biology, 57(1), 208-213.
- Chougui, N., et al. (2016). Biological activities and secondary compound composition from Crithmum maritimum aerial parts. Pharmaceutical Biology, 54(8), 1431-1438.
- de Souza, A. G., et al. (2011). HPLC-DAD-ESI/MS Identification and Quantification of Phenolic Compounds in Ilex paraguariensis Beverages and On-Line Evaluation of Individual Antioxidant Activity. Journal of Agricultural and Food Chemistry, 59(14), 7724-7732.
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A Researcher's Guide to 3,5-Dicaffeoylquinic Acid: A Cross-Study Comparison of IC50 Values
Welcome to a comprehensive technical guide on 3,5-dicaffeoylquinic acid (3,5-DCQA), a prominent natural phenolic compound with a broad spectrum of biological activities. This document provides a critical comparison of its half-maximal inhibitory concentration (IC50) values across various studies, offering researchers, scientists, and drug development professionals a nuanced understanding of its potency and the factors influencing its measurement. Our focus is to dissect the experimental nuances that contribute to the variability in reported IC50 values, thereby empowering you to design more robust and comparable future studies.
Introduction to 3,5-Dicaffeoylquinic Acid and the Significance of IC50
3,5-Dicaffeoylquinic acid, a derivative of caffeic acid and quinic acid, is abundantly found in various plants, including Lonicera japonica and Ilex kaushue.[1] It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and antiviral properties.[1] The IC50 value is a critical parameter in pharmacology and biochemistry, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency of the compound. However, the IC50 is not an absolute value; it is highly dependent on the experimental conditions, a reality that this guide will explore in detail.
Comparative Analysis of 3,5-DCQA IC50 Values
The inhibitory potency of 3,5-DCQA has been evaluated against a range of biological targets, from cell-free radical scavenging assays to complex cellular responses. The following table summarizes key IC50 values reported in the literature, highlighting the diversity of experimental systems employed.
| Biological Target/Assay | System | IC50 Value | Reference |
| DPPH Radical Scavenging | Cell-free | 71.8 µM | [1] |
| DPPH Radical Scavenging | Cell-free | 4.26 µg/mL | [2] |
| Superoxide Production | Human Neutrophils | 1.92 µM | [1] |
| HIV-1 Integrase (3'-end processing) | Cell-free | 0.33 µg/mL | [1] |
| HIV-1 Integrase (strand transfer) | Cell-free | 0.34 µg/mL | [1] |
| HIV-1 Integrase (disintegration) | Cell-free | 0.66 µg/mL | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition (50-250 µg/mL) | [2] |
Interpreting the Data: The significant variation in IC50 values underscores the importance of context. For instance, the IC50 for DPPH radical scavenging is reported in both molar concentration (µM) and mass concentration (µg/mL), making direct comparison challenging without molar mass conversion. Furthermore, the potency of 3,5-DCQA is markedly higher in inhibiting superoxide production in neutrophils (1.92 µM) compared to its general radical scavenging activity (71.8 µM), suggesting a more specific cellular mechanism of action beyond simple antioxidant effects.
The Causality Behind Experimental Choices and IC50 Variability
The observed discrepancies in IC50 values can be attributed to several key experimental factors. Understanding these variables is crucial for the accurate interpretation of published data and the design of new experiments.
-
Assay Type (Cell-free vs. Cellular): Cell-free assays, such as DPPH radical scavenging, measure the direct chemical interaction of 3,5-DCQA with a target molecule. Cellular assays, on the other hand, are influenced by a multitude of factors including cell membrane permeability, metabolic transformation of the compound, and engagement with complex intracellular signaling pathways. This explains the often-observed differences in potency between these two types of assays.
-
Cell Type and Origin: Different cell lines possess unique characteristics, such as receptor expression levels, metabolic rates, and signaling pathway sensitivities. For example, the anti-inflammatory effects of 3,5-DCQA on RAW 264.7 macrophages[2] versus human neutrophils[1] may yield different IC50 values due to inherent differences in their inflammatory response mechanisms.
-
Stimulus/Inducer: In cellular assays, the nature and concentration of the stimulus used to induce a biological response are critical. For instance, the IC50 of 3,5-DCQA for inhibiting inflammation will likely differ depending on whether the inflammatory response is triggered by lipopolysaccharide (LPS)[2], N-formyl-Met-Leu-Phe (fMLF)[1], or another agonist.
-
Endpoint Measurement: The specific biochemical marker or cellular event being measured as the endpoint of the assay will significantly impact the calculated IC50. For example, measuring the inhibition of a specific enzyme's activity will yield a different IC50 than measuring the downstream effect on cell viability or cytokine production.
-
Incubation Time and Compound Stability: The duration of exposure of the cells or target to 3,5-DCQA can influence the observed effect. Furthermore, the stability of the compound in the assay medium over the incubation period is a critical consideration.
Key Signaling Pathway and Experimental Workflow
To visually conceptualize the context of IC50 determination, the following diagrams illustrate a relevant signaling pathway influenced by 3,5-DCQA and a generalized workflow for an in vitro IC50 experiment.
Caption: PI3K/Akt signaling pathway in cardioprotection.[3][4]
Caption: Generalized workflow for IC50 determination in a cell-based assay.
A Self-Validating Protocol for IC50 Determination of 3,5-DCQA on Adherent Cells
This protocol provides a detailed, step-by-step methodology for determining the IC50 of 3,5-DCQA using a common cell-based assay, such as the MTT assay for cell viability.[5] The inclusion of appropriate controls ensures the validity of the results.
Materials:
-
Adherent cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
3,5-Dicaffeoylquinic acid (3,5-DCQA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Adjust the cell suspension to the desired concentration in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of 3,5-DCQA in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared 3,5-DCQA dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Positive Control (Optional): Cells treated with a compound known to inhibit the measured response.
-
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTT).
-
Calculate the percentage of inhibition for each concentration of 3,5-DCQA relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 3,5-DCQA concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion and Future Directions
This guide has provided a comparative analysis of the IC50 values of 3,5-dicaffeoylquinic acid, emphasizing the critical role of experimental design in influencing these values. The provided data and protocols serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this promising natural compound. For future studies, it is imperative to fully report all experimental parameters to enhance the reproducibility and comparability of findings across different laboratories. A deeper understanding of the structure-activity relationship of different dicaffeoylquinic acid isomers will also be crucial in elucidating their precise mechanisms of action and advancing their potential clinical applications.
References
- MDPI. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. [Link]
- ResearchGate. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves | Request PDF. [Link]
- National Institutes of Health.
- Food & Nutrition Research.
- PubMed.
- OUCI.
- ResearchGate. UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid. [Link]
- National Institutes of Health.
- METHODS. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
- Biopurify. 3,5-Dicaffeoylquinic acid. [Link]
- ResearchGate. Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF. [Link]
- ResearchGate.
- PubMed.
- YouTube. Calculating an IC50 value and its Margin of Error. [Link]
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- 5. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Part 1: Core Hazard Assessment of 3,5-Di-caffeoylquinic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety. Proper chemical handling and disposal are not just regulatory hurdles; they are fundamental to ensuring the integrity of your work and the well-being of your team. This guide provides a detailed, logic-driven protocol for the proper disposal of 3,5-Di-caffeoylquinic acid (3,5-DCQA), moving beyond simple checklists to explain the why behind each step.
Understanding the intrinsic properties of a chemical is the first step in its safe management. This compound, a natural phenolic compound, is widely used in pharmacological and metabolomics research.[1][2] A review of available Safety Data Sheets (SDS) is crucial for a primary hazard assessment.
According to the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[3] However, it is imperative to recognize that different suppliers may provide materials with slightly different impurity profiles, and some related isomers or similar compounds may carry warnings for skin and eye irritation.[4] Therefore, a conservative approach that adheres to good laboratory practice is always the most trustworthy path.
Table 1: Safety & Property Profile of this compound
| Property | Information | Source(s) |
| Chemical Name | This compound; Isochlorogenic Acid A | [1][3] |
| CAS Number | 2450-53-5 | [2][3] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [1][2] |
| Physical Form | Solid, powder | [2][5] |
| GHS Classification | Not classified as hazardous | [3] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| Primary Hazards | While generally not hazardous, avoid dust inhalation and direct contact with skin and eyes as a standard precaution.[6][7] Some related compounds may cause irritation.[4] | [3][4][6][7] |
| Environmental Hazards | Not classified as environmentally hazardous. Do not allow large quantities to enter sewers or surface water.[3] | [3] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The absence of a severe hazard classification does not eliminate the need for standard laboratory PPE. The principle of ALARA (As Low As Reasonably Achievable) for exposure should always be applied.
-
Eye Protection : Wear chemical safety goggles conforming to NIOSH or EN 166 standards.[6]
-
Hand Protection : Use chemical-impermeable gloves (e.g., nitrile) suitable for handling non-hazardous powders and associated solvents.
-
Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.
Part 3: Disposal Decision Workflow
The correct disposal path depends entirely on the state of the chemical waste—whether it is pure, in solution, or contaminated with other reagents. This workflow provides a logical pathway for making the correct disposal decision.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Part 4: Step-by-Step Disposal Protocols
Based on the decision workflow, select the appropriate protocol below.
Protocol A: Disposal of Small Quantities of Pure, Uncontaminated Solid
This protocol applies only to small amounts (<5g) of the pure, solid chemical that has not been mixed with any other substance.
Causality: Since 3,5-DCQA is not classified as hazardous waste, small quantities can often be managed as general laboratory waste.[3][8] The primary goal is to prevent it from becoming airborne or mistaken for a benign substance.
-
Containment: Ensure the 3,5-DCQA is in a sealed, clearly labeled container. An old reagent bottle is ideal.
-
Labeling: Deface the original label to avoid confusion. Label the container as "Non-Hazardous Solid Waste: this compound".
-
Disposal: Place the sealed container directly into the designated receptacle for laboratory solid waste or regular trash, as directed by your institution's Environmental Health & Safety (EHS) office.[9] Never place open chemical containers in laboratory trash cans handled by custodial staff.[9]
Protocol B: Disposal of Contaminated or Mixed Chemical Waste
This is the most common scenario, covering waste from experiments (e.g., chromatography fractions, reaction mixtures, contaminated consumables).
Causality: The moment 3,5-DCQA is mixed with other substances, particularly solvents, the entire mixture must be characterized and disposed of based on the most hazardous component. For instance, mixing with flammable solvents like ethanol or acetonitrile renders the entire waste stream a flammable hazardous waste.
Caption: Standard workflow for managing laboratory chemical waste.
-
Waste Segregation: Do not mix incompatible waste streams.[10] Collect waste containing 3,5-DCQA based on the solvent system used (e.g., separate halogenated and non-halogenated solvents).[11]
-
Container Selection: Use a designated, compatible waste container. For solvent waste, this is typically a glass or chemically resistant plastic carboy.[12] Ensure the container is in good condition and has a secure, sealing cap.
-
Labeling: This step is critical for regulatory compliance. Affix a "Hazardous Waste" label provided by your EHS office to the container before adding any waste.[13][14]
-
List all constituents, including this compound and all solvents, with approximate percentages.
-
Clearly indicate the hazards (e.g., Flammable, Toxic) based on the components.
-
Fill in the generator's name and lab location.
-
-
Accumulation & Storage:
-
Disposal Pickup: Once the container is full (do not overfill, 90% capacity is a common limit[12]), or if it has been stored for an extended period, contact your institution's EHS department to schedule a waste pickup.
Part 5: Spill Management
For small spills of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your standard PPE (lab coat, gloves, safety goggles).
-
Contain & Clean:
-
Avoid creating dust.[7]
-
Gently sweep the solid material using a dustpan and brush or wipe with a damp paper towel.
-
Place the collected material and any contaminated cleaning supplies into a sealed bag or container.
-
-
Dispose: Label the container as "Spill Debris: this compound" and dispose of it as chemical waste according to Protocol B.
-
Decontaminate: Wipe the spill area with an appropriate solvent or soapy water.
Part 6: The Final Authority: Your Institutional EHS
This guide is grounded in federal regulations like the Resource Conservation and Recovery Act (RCRA) and best practices.[12] However, the ultimate authority on waste disposal procedures is your institution's Environmental Health & Safety (EHS) office. State and local regulations can be more stringent, and institutional policies are designed to ensure compliance with those specific rules.[15] Always consult your EHS department's waste management plan or contact them directly if you have any uncertainty.
References
- Disposal Procedures for Non Hazardous Waste. Stephen F.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
- Non-Hazardous Waste Disposal Guide for Labor
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safety Data Sheet: (-)-Quinic acid. Carl ROTH. [Link]
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- 3,5-Dicaffeoylquinic acid. Biopurify Phytochemicals. [Link]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
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Navigating the Nuances of Safety: A Practical Guide to Handling 3,5-Di-caffeoylquinic Acid
For the dedicated researcher, the pursuit of scientific advancement is paramount. Yet, this pursuit must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3,5-Di-caffeoylquinic acid (3,5-DCQA), a compound of increasing interest in pharmaceutical and nutraceutical development. Our goal is to empower you with the knowledge to work confidently and safely, moving beyond mere compliance to a culture of proactive risk management.
The Expert's Perspective: Deconstructing the Hazard Profile
When consulting Safety Data Sheets (SDS) for this compound, you may encounter what appears to be conflicting information. Some suppliers classify the compound as non-hazardous, while others issue warnings for skin and eye irritation (H315, H319)[1]. This discrepancy doesn't necessarily indicate an error, but rather reflects the different data sets available to the suppliers or varying classification criteria.
In the laboratory, we operate under the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure. Therefore, the most prudent course of action is to adopt the more conservative safety profile. We will proceed with the assumption that 3,5-DCQA is an irritant to the skin and eyes and a potential respiratory irritant as a fine powder. This approach ensures a robust margin of safety for all handling procedures.
Core Personal Protective Equipment (PPE) Framework
The foundation of laboratory safety is the consistent use of baseline PPE. For any work involving 3,5-DCQA, from simple solution preparation to complex assays, the following are non-negotiable[2][3]:
-
Laboratory Coat: A clean, buttoned lab coat provides a critical barrier against incidental splashes and contact.
-
Safety Glasses with Side Shields: Standard safety glasses are the minimum requirement to protect against flying particles and minor splashes.
-
Closed-Toe Shoes: This is a fundamental laboratory rule to protect feet from spills and dropped items[1].
-
Long Pants: Legs must be covered to protect the skin from potential exposure.
This baseline serves as the starting point, upon which we will layer task-specific PPE.
Task-Specific PPE Selection: A Risk-Based Approach
The level of protection required is dictated by the physical form of the chemical and the procedure being performed. Let's break down the operational plans for the most common scenarios.
Scenario 1: Handling Solid (Powdered) this compound
Handling fine powders presents a significant risk of aerosolization, leading to potential inhalation and widespread contamination[4]. All handling of powdered 3,5-DCQA should be performed within a certified chemical fume hood or a powder containment hood to control airborne particles.
Recommended PPE for Handling Powder:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with disposable Nitrile gloves | Nitrile offers good resistance to weak organic acids for splash protection[5][6][7]. Double-gloving provides an extra layer of security and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Eye Protection | Chemical splash goggles | Goggles provide a full seal around the eyes, offering superior protection from airborne powder compared to safety glasses[8]. |
| Respiratory | N95 Respirator (or higher) | While the fume hood is the primary engineering control, an N95 respirator is a necessary precaution to prevent inhalation of any fine particles that may escape the containment area during handling. |
| Body | Standard Lab Coat | Sufficient for protecting against minor spills of the powder. |
Scenario 2: Handling Solutions of this compound
Once dissolved, the risk of inhalation is significantly reduced, but the risk of splashes remains. The concentration of the solution does not significantly alter the PPE requirement, as even dilute solutions can cause irritation upon prolonged contact.
Recommended PPE for Handling Solutions:
| PPE Component | Specification | Rationale |
| Gloves | Single pair of disposable Nitrile gloves | Provides adequate protection against splashes. Nitrile gloves are resistant to many common laboratory solvents used to dissolve 3,5-DCQA, such as ethanol and DMSO[5]. Change gloves immediately if significant contact occurs. |
| Eye Protection | Safety glasses with side shields | Sufficient for protecting against accidental splashes of the solution. |
| Respiratory | Not generally required | The compound is not volatile, and the risk of aerosolization from a solution is low during standard laboratory procedures. |
| Body | Standard Lab Coat | Protects skin and clothing from splashes. |
Procedural Guidance: From Preparation to Disposal
Donning and Doffing PPE: A Critical Control Point
The integrity of your protection depends on the correct procedure for putting on and taking off your PPE.
Step-by-Step Donning and Doffing Protocol:
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your N95 respirator (if handling powder) and perform a seal check.
-
Put on your eye protection (goggles or safety glasses).
-
Wash your hands and dry them thoroughly.
-
Put on your first pair of nitrile gloves.
-
Put on your second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the outer pair of gloves.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove eye protection.
-
Remove your respirator (if used).
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.
-
Emergency Protocols: Spill and Disposal Plans
Spill Cleanup
Even with the best practices, spills can happen. Being prepared is key to a safe and effective response.
For a small powder spill (<1 gram) inside a fume hood:
-
Alert Colleagues: Inform others in the lab of the spill.
-
Ensure PPE: Verify you are wearing the appropriate PPE (double nitrile gloves, goggles, N95 respirator, lab coat).
-
Decontaminate: Gently cover the spill with a paper towel dampened with water to prevent the powder from becoming airborne.
-
Clean: Carefully wipe the area from the outside in. Place the contaminated paper towels in a sealed plastic bag.
-
Final Rinse: Wipe the area again with a damp paper towel, followed by a dry one.
-
Dispose: Label the sealed bag as "this compound waste" and dispose of it according to your institution's chemical waste procedures.
For a small liquid solution spill:
-
Alert Colleagues: Inform others in the lab.
-
Ensure PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Absorb: Cover the spill with absorbent pads or paper towels.
-
Clean: Wipe the area from the outside in.
-
Dispose: Place the used absorbent materials in a sealed bag for chemical waste disposal.
Disposal Plan
Since this compound is not classified as an acutely hazardous waste, disposal is straightforward but must be handled with care.
-
Solid Waste: Collect any solid 3,5-DCQA and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container. This container should be designated for "Non-Hazardous Chemical Waste" or your institution's equivalent.
-
Liquid Waste: Collect aqueous solutions in a designated waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[9][10][11]. Small amounts of solutions in organic solvents (like DMSO or ethanol) should be collected in a container for flammable liquid waste.
-
Consult EHS: Always follow the specific waste disposal guidelines provided by your institution's EHS office. When in doubt, treat the waste as hazardous.
By integrating these protocols into your daily laboratory workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- NIOSH Pocket Guide to Chemical Hazards.
- Disposal Procedures for Non Hazardous Waste. Stephen F.
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- Pocket Guide to Chemical Hazards Introduction.
- Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
- niosh pocket guide to chemical hazards. U.S. Department of Health and Human Services. [Link]
- OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
- Management of Waste.
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- Rowan University Non-Hazardous Waste Disposal Guide for Labor
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- Laboratory Safety Guidance.
- Nitrile Gloves Acid Resistance. Unigloves. [Link]
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- Best practices for handling chemical reagents to prevent cross-contamin
- Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
